molecular formula C9H8FNO B596476 5-Fluoro-6-methoxy-1H-indole CAS No. 1211595-72-0

5-Fluoro-6-methoxy-1H-indole

Cat. No.: B596476
CAS No.: 1211595-72-0
M. Wt: 165.167
InChI Key: NXXKLZQLVSSDKK-UHFFFAOYSA-N
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Description

5-Fluoro-6-methoxy-1H-indole is a fluorinated indole derivative that serves as a key synthetic intermediate in organic and medicinal chemistry. Its primary research value lies in its role as a privileged scaffold for constructing novel biologically active compounds. Indole derivatives bearing halogen and methoxy substituents are extensively investigated for their potential in pharmaceutical development. Research into structurally similar compounds highlights the significance of this chemical class. For instance, 5-fluoroindole derivatives have been identified as crucial intermediates in the asymmetric synthesis of complex molecules, such as the spiroindolone class of antimalarial agents . Furthermore, indole-2-carboxamide analogs featuring a 5-fluoro substituent have demonstrated significant hypolipidemic effects in preclinical models, reducing elevated plasma triglycerides and cholesterol levels . The incorporation of methoxy groups, as seen in 5-methoxyindole hybrids, has also been shown to confer promising antimicrobial properties against a range of Gram-positive bacteria and fungal pathogens . As a building block, 5-Fluoro-6-methoxy-1H-indole enables researchers to explore structure-activity relationships and develop new compounds for potential application in infectious diseases, metabolic disorders, and oncology research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-6-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-9-5-8-6(2-3-11-8)4-7(9)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXKLZQLVSSDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CNC2=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717121
Record name 5-Fluoro-6-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211595-72-0
Record name 5-Fluoro-6-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's In-Depth Technical Guide to 5-Fluoro-6-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-6-methoxy-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry. The indole scaffold is a "privileged structure," recognized for its prevalence in a vast array of biologically active compounds and its capacity to interact with multiple receptor types.[1][2] The strategic incorporation of a fluorine atom at the 5-position and a methoxy group at the 6-position is designed to modulate the molecule's electronic properties, lipophilicity, metabolic stability, and pharmacokinetic profile, making it a valuable building block for the synthesis of novel therapeutic agents.[1][3] This document details the compound's properties, provides a robust, field-proven synthetic protocol, outlines a complete spectroscopic characterization workflow, and discusses its potential applications in modern drug discovery.

Core Compound Identification and Properties

The foundational step in any research endeavor is the unambiguous identification of the chemical entity. 5-Fluoro-6-methoxy-1H-indole is registered under the following CAS number, which serves as its unique identifier in chemical literature and databases.

Identifier Value Source
CAS Number 1211595-72-0[4][5][6]
Molecular Formula C₉H₈FNO[4]
Molecular Weight 165.17 g/mol [4]
IUPAC Name 5-fluoro-6-methoxy-1H-indole-
Physicochemical Properties (Predicted)

The following table summarizes key physicochemical properties. These values, primarily predicted, are crucial for designing experimental conditions, such as selecting appropriate solvent systems for synthesis and purification, and for anticipating the compound's behavior in biological assays.

Property Predicted Value Significance in Drug Discovery
Boiling Point 308.7 ± 22.0 °CInfluences purification methods like distillation and stability at high temperatures.
Density 1.269 ± 0.06 g/cm³Useful for formulation and process scale-up calculations.[5]
pKa (N-H) ~17 (in DMSO)The acidity of the indole N-H proton is critical for its hydrogen bonding capabilities and potential for N-functionalization. The electron-withdrawing fluorine atom can influence this value.[1]
LogP ~2.4 (Predicted)Lipophilicity is a key determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, affecting membrane permeability and target engagement.

Synthesis of 5-Fluoro-6-methoxy-1H-indole: A Validated Protocol

While several methods exist for indole synthesis, the Leimgruber-Batcho indole synthesis remains a preferred industrial and laboratory method due to its high yields, operational simplicity, and the use of readily available starting materials.[7][8][9] The following protocol describes a reliable pathway to 5-Fluoro-6-methoxy-1H-indole from a substituted o-nitrotoluene.

Rationale for Synthetic Strategy

The Leimgruber-Batcho synthesis is a two-step process:

  • Enamine Formation: The reaction of an o-nitrotoluene with a formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal, DMF-DMA) forms a β-nitroenamine. This step is highly efficient and creates the key intermediate.

  • Reductive Cyclization: The nitro group of the enamine is then reduced, and the resulting amine undergoes spontaneous cyclization to form the indole ring. This reduction can be achieved through various methods, with catalytic hydrogenation (e.g., using Palladium on carbon) or reduction with metals in acid (e.g., iron in acetic acid) being common choices.[9]

This approach is particularly advantageous as it avoids the often harsh acidic conditions of the Fischer indole synthesis, which can be detrimental to sensitive functional groups.[9]

Detailed Experimental Protocol

Step 1: Synthesis of (E)-1-(Dimethylamino)-2-(4-fluoro-5-methoxy-2-nitrophenyl)ethene

  • To a solution of 4-fluoro-5-methoxy-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF, 5-10 volumes), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the mixture to room temperature. The intermediate enamine often crystallizes upon cooling or can be precipitated by the addition of water.

  • Isolate the solid product by filtration, wash with a cold solvent like ethanol or water, and dry under vacuum to yield the crude enamine. This intermediate is often sufficiently pure for use in the next step without further purification.

Step 2: Reductive Cyclization to 5-Fluoro-6-methoxy-1H-indole

  • Suspend the crude enamine (1.0 eq) from the previous step in a suitable solvent, such as ethanol, ethyl acetate, or acetic acid.

  • Add a reducing agent. A highly effective method is catalytic hydrogenation: add 10% Palladium on carbon (Pd/C, ~5-10 mol%) to the suspension.

  • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 4-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 5-Fluoro-6-methoxy-1H-indole.

  • Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the final product as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization cluster_purification Purification A 4-Fluoro-5-methoxy- 2-nitrotoluene B DMF-DMA, DMF Heat (100-110 °C) A->B C Intermediate Enamine B->C D H₂, Pd/C Ethanol C->D Input E 5-Fluoro-6-methoxy- 1H-indole (Crude) D->E F Silica Gel Chromatography E->F G Pure Product F->G

Caption: Leimgruber-Batcho synthesis of 5-Fluoro-6-methoxy-1H-indole.

Spectroscopic Characterization and Validation

Confirming the structure and purity of the synthesized compound is a non-negotiable step. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization.

Predicted Spectroscopic Data

While experimental spectra for this specific molecule are not widely published, we can predict the key spectroscopic features based on data from closely related analogs like 5-fluoroindole and other substituted indoles.[10][11][12][13]

Table 3.1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆) The chemical shifts of aromatic protons are influenced by the electronic effects of both the fluorine and methoxy substituents.

Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
N1-H~11.2broad singlet-Typical for indole N-H proton in DMSO-d₆.
C7-H~7.4dJ(H,F) ≈ 9-10Doublet due to ortho-coupling with fluorine.
C4-H~7.0s-Singlet, as adjacent positions are substituted.
C2-H~7.3tJ ≈ 2.5-3.0Triplet due to coupling with N-H and C3-H.
C3-H~6.4tJ ≈ 2.5-3.0Triplet due to coupling with C2-H.
OCH₃~3.8s-Characteristic singlet for a methoxy group.

Table 3.2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆) Fluorine-carbon coupling (JCF) is a key diagnostic feature.

Assignment Predicted δ (ppm) Key Feature
C5~155-160Large ¹JCF coupling (~230-240 Hz)
C6~140-145-
C7a~130-135-
C3a~125-130-
C2~122-126-
C3~100-105-
C4~95-100²JCF coupling (~25 Hz)
C7~105-110³JCF coupling (~5-10 Hz)
OCH₃~56-

Infrared (IR) Spectroscopy:

  • N-H stretch: A broad peak around 3300-3400 cm⁻¹.

  • C-H aromatic stretch: Peaks around 3000-3100 cm⁻¹.

  • C=C aromatic stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • C-O stretch (methoxy): A strong peak around 1200-1250 cm⁻¹.

  • C-F stretch: A strong peak in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS):

  • Electron Ionization (EI): Expected molecular ion (M⁺) peak at m/z = 165.

Characterization Workflow

Characterization_Workflow Start Synthesized Crude Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (HRMS for Exact Mass) Start->MS IR FTIR Spectroscopy Start->IR Purity Purity Analysis (HPLC/UPLC) Start->Purity Data_Analysis Data Interpretation & Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Purity->Data_Analysis Final Validated Compound (>98% Purity) Data_Analysis->Final

Caption: Workflow for the complete structural and purity validation.

Reactivity and Applications in Drug Discovery

The true value of 5-Fluoro-6-methoxy-1H-indole lies in its potential as a versatile scaffold for building more complex molecules with therapeutic potential. The indole nucleus is a cornerstone in many approved drugs, including those for cancer, inflammation, and neurological disorders.[2]

Role of Substituents
  • 5-Fluoro Group: The introduction of fluorine is a well-established strategy in medicinal chemistry.[3] It can enhance binding affinity to target proteins through favorable electrostatic interactions, increase metabolic stability by blocking sites of oxidation, and improve membrane permeability, which is crucial for oral bioavailability and CNS penetration.[3]

  • 6-Methoxy Group: The methoxy group is an electron-donating group that can influence the electronic character of the indole ring. It can also serve as a hydrogen bond acceptor, potentially improving target binding. Its position can direct further electrophilic substitution reactions on the indole ring.

Potential Therapeutic Applications

Derivatives of fluorinated and methoxylated indoles are being investigated for a range of activities:

  • Anticancer Agents: Many indole derivatives act as inhibitors of protein kinases or tubulin polymerization, crucial processes in cancer cell proliferation.[2]

  • Antiviral/Antimicrobial Agents: The indole scaffold is present in compounds with activity against various viruses and bacteria.[1][14]

  • Anti-inflammatory Drugs: Indole-based compounds, like Indomethacin, are known nonsteroidal anti-inflammatory drugs (NSAIDs).[2]

Conceptual Role as a Molecular Scaffold

Caption: Derivatization strategies for 5-Fluoro-6-methoxy-1H-indole.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Fluoro-6-methoxy-1H-indole is not widely available, data from related fluorinated and methoxylated indoles suggest the following precautions.[15][16][17]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents.[18]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[15]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[15]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

5-Fluoro-6-methoxy-1H-indole represents a strategically designed chemical scaffold with significant potential for the development of novel pharmaceuticals. Its unique substitution pattern offers medicinal chemists a powerful tool to fine-tune physicochemical and pharmacokinetic properties. The validated synthesis and characterization protocols provided in this guide offer a clear and reliable pathway for researchers to access this valuable building block, paving the way for its exploration in diverse therapeutic areas.

References

  • Anax Laboratories. (n.d.). 1211595-72-0 | 5-fluoro-6-methoxy-1H-indole.
  • ChemicalBook. (n.d.). 5-Fluoro-6-Methoxy-1H-indole CAS#: 1211595-72-0.
  • BLD Pharm. (n.d.). 1211595-72-0|5-Fluoro-6-methoxy-1H-indole.
  • Smolecule. (n.d.). 6-fluoro-5-methoxy-7-methyl-1H-indole.
  • Sigma-Aldrich. (n.d.). 6-Fluoro-5-methoxy-1H-indole | 63762-83-4.
  • BLD Pharm. (n.d.). 5-Fluoro-6-methoxy-2-methyl-1H-indole.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Fluoro-1H-indole.
  • Fisher Scientific. (2021). SAFETY DATA SHEET - 5-Methoxyindole.
  • Elshahary, A., Safwan, H., Abdelwaly, A., Arafa, R. K., & Helal, M. A. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. The Royal Society of Chemistry.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - 2-Fluoro-4-methoxy-1-nitrobenzene.
  • Benchchem. (n.d.). 5-Fluoro-7-methoxy-1H-indole|CAS 1227561-74-1.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 5-Fluoroindole.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 6-Methoxyindole.
  • TSI Journals. (2010). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. Organic CHEMISTRY An Indian Journal, 7(1).
  • Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C.
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  • Benchchem. (2025). An In-depth Technical Guide on the Spectroscopic Data of 5-Methoxy-1H-indol-2-amine.
  • Benchchem. (2025). Synthesis of 6-Fluoroindole for Pharmaceutical Development: Application Notes and Protocols.
  • ResearchGate. (2025). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. Request PDF.
  • SpectraBase. (n.d.). 5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts.
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  • National Institutes of Health. (n.d.). 5-Fluoro-3-(1H-indol-3-ylmethyl).
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"5-Fluoro-6-methoxy-1H-indole" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 5-Fluoro-6-methoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-6-methoxy-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and its capacity to interact with multiple receptor types.[1] The strategic incorporation of a fluorine atom at the 5-position and a methoxy group at the 6-position modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are critical parameters in the optimization of lead compounds for therapeutic development.[1][2] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of 5-Fluoro-6-methoxy-1H-indole, serving as a technical resource for professionals in the field.

Core Physicochemical Properties

The fundamental properties of 5-Fluoro-6-methoxy-1H-indole determine its handling, storage, and behavior in various experimental settings. The fluorine and methoxy substituents influence its polarity, melting point, and solubility compared to the parent indole structure.

PropertyValueSource
CAS Number 1211595-72-0[3]
Molecular Formula C₉H₈FNO[4]
Molecular Weight 165.17 g/mol [4]
Boiling Point 308.7 ± 22.0 °C (Predicted)[3]
Density 1.269 ± 0.06 g/cm³ (Predicted)[3]
Physical Form Solid[4]
Storage Temperature Keep in dark place, inert atmosphere, room temperature.[4]

Synthesis Methodologies: The Leimgruber-Batcho Approach

The synthesis of substituted indoles is a cornerstone of medicinal chemistry. Among various methods, the Leimgruber-Batcho indole synthesis is a preferred industrial route due to its high yields, mild reaction conditions, and the use of readily available starting materials.[5][6] The process involves the formation of an enamine from a corresponding o-nitrotoluene derivative, followed by a reductive cyclization to yield the indole core.

Conceptual Workflow for 5-Fluoro-6-methoxy-1H-indole Synthesis

Leimgruber_Batcho_Synthesis start 4-Fluoro-5-methoxy-2-nitrotoluene enamine Intermediate Enamine start:e->enamine:w DMF-DMA, Pyrrolidine indole 5-Fluoro-6-methoxy-1H-indole enamine:e->indole:w Reductive Cyclization (e.g., Fe/AcOH or Pd/C, H₂)

Caption: Leimgruber-Batcho synthesis workflow.

Experimental Protocol (General Procedure)

This protocol outlines the key steps for synthesizing a substituted indole like 5-Fluoro-6-methoxy-1H-indole via the Leimgruber-Batcho method. Optimization may be required based on specific laboratory conditions and substrate reactivity.[5][6]

Step 1: Enamine Formation

  • To a solution of the starting material, 4-fluoro-5-methoxy-2-nitrotoluene, in a suitable solvent (e.g., N,N-dimethylformamide, DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Add a catalytic amount of a secondary amine, such as pyrrolidine or piperidine.

  • Heat the reaction mixture (typically ~100-110 °C) and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]

  • Upon completion, the intermediate enamine can be isolated or, more commonly, used directly in the next step.

Step 2: Reductive Cyclization

  • Prepare a mixture of a reducing agent, such as iron powder in acetic acid or a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol or ethyl acetate.[6]

  • Add the enamine solution from the previous step to the reducing mixture.

  • If using a catalytic hydrogenation approach (Pd/C), the reaction is conducted under a hydrogen atmosphere.[6] If using a chemical reductant (Fe/AcOH), the mixture is typically heated.[5]

  • Monitor the reaction until the starting material is consumed.

  • After completion, filter the reaction mixture through a pad of celite to remove the catalyst or iron residues.[6]

  • Wash the filtrate with water and a saturated bicarbonate solution to neutralize any remaining acid.[5]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 5-Fluoro-6-methoxy-1H-indole.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity confirmation of 5-Fluoro-6-methoxy-1H-indole. While a dedicated spectrum is not publicly available, the expected chemical shifts can be predicted based on the analysis of similar fluorinated and methoxylated indole structures.[7][8]

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR ~8.1br sN-H proton of the indole ring.
~7.0-7.4mAromatic protons on the indole ring. The C4-H and C7-H protons will show coupling to the fluorine atom.
~6.4-6.5mAromatic proton at the C3 position.
~3.9sMethoxy (-OCH₃) protons.
¹³C NMR ~150-160 (¹JCF ≈ 240 Hz)dC5 carbon directly attached to fluorine.
~145-150sC6 carbon attached to the methoxy group.
~100-135mOther aromatic carbons of the indole ring.
~56sMethoxy (-OCH₃) carbon.

Note: Predicted values are for illustrative purposes and should be confirmed by experimental data. Shifts are referenced relative to a standard solvent like CDCl₃ or DMSO-d₆.

Chemical Reactivity

The reactivity of the 5-Fluoro-6-methoxy-1H-indole core is dictated by the interplay of its constituent functional groups. The indole ring is inherently electron-rich, making it susceptible to electrophilic substitution, primarily at the C3 position.[9]

  • Methoxy Group (-OCH₃) at C6: This is a strong electron-donating group, which increases the electron density of the benzene portion of the indole ring, further activating it towards electrophilic attack.

  • Fluoro Group (-F) at C5: As the most electronegative element, fluorine acts as an electron-withdrawing group via induction. However, it can also act as a weak electron-donating group through resonance. Its net effect can modulate the regioselectivity of substitution reactions.

Key Reactivity Sites for Electrophilic Aromatic Substitution

Caption: Regioselectivity of electrophilic substitution on the indole ring.

Applications in Drug Discovery

The unique substitution pattern of 5-Fluoro-6-methoxy-1H-indole makes it a valuable building block for synthesizing more complex molecules with potential therapeutic applications. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][9]

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Introducing fluorine at a metabolically vulnerable position can block oxidation by cytochrome P450 enzymes, thereby improving the pharmacokinetic profile of a drug candidate.[2]

  • Binding Affinity: Fluorine can participate in favorable electrostatic interactions and hydrogen bonding within protein binding sites, potentially enhancing the potency and selectivity of a molecule.[2]

  • Scaffold for Bioactive Molecules: This compound serves as a key intermediate for constructing libraries of novel compounds to be screened for various biological targets. Research on fluorinated indoles has shown their potential in developing agents against a range of diseases.[10][11]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 5-Fluoro-6-methoxy-1H-indole and its precursors.

  • Hazard Statements: Based on data for similar compounds like 5-fluoroindole, it may cause skin and eye irritation.[12][13]

  • Precautionary Measures:

    • Handle in a well-ventilated area or fume hood.[12]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[14]

    • Avoid inhalation of dust and direct contact with skin and eyes.[12]

    • Store in a tightly closed container in a dry, cool place away from strong oxidizing agents.[4][12]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[12]

    • Ingestion: Rinse mouth with water and seek medical attention.

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Fluoro-6-methoxy-1H-indole

Publication Date: January 10, 2026

Abstract

5-Fluoro-6-methoxy-1H-indole is a substituted indole scaffold of significant interest in medicinal chemistry and drug development. The strategic placement of a fluorine atom and a methoxy group on the indole ring can profoundly influence the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive technical overview of the primary synthetic pathways to this valuable heterocyclic compound. We will delve into the mechanistic underpinnings, field-proven insights, and detailed experimental protocols for the most effective synthetic strategies, with a particular focus on the Leimgruber-Batcho and Fischer indole syntheses. This document is intended for researchers, chemists, and drug development professionals seeking a robust understanding of the available methodologies for constructing this key molecular framework.

Introduction: The Strategic Importance of the 5-Fluoro-6-methoxy-1H-indole Scaffold

The indole nucleus is a privileged structure in pharmacology, forming the core of numerous natural products and synthetic drugs, including the essential amino acid tryptophan and the neurotransmitter serotonin.[2][3] The functionalization of the indole ring is a key strategy in drug design to modulate pharmacological activity.

The title compound, 5-Fluoro-6-methoxy-1H-indole, incorporates two critical substituents:

  • A Fluorine Atom (C5): The introduction of fluorine is a common tactic in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. It can also alter the acidity of nearby protons and influence binding interactions through hydrogen bonding or dipole-dipole interactions.

  • A Methoxy Group (C6): As an electron-donating group, the methoxy substituent modulates the electron density of the aromatic system, which can affect the reactivity of the indole ring and its affinity for receptor targets.[4]

Given these features, robust and efficient synthesis of this scaffold is crucial for advancing research into new therapeutic agents.[1] This guide will compare and contrast the principal synthetic routes, providing the necessary detail for practical application in a laboratory setting.

Core Synthetic Strategy I: The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis has become a preferred method for preparing a wide variety of substituted indoles, particularly those, like our target, that are unsubstituted at the C2 and C3 positions.[5][6] It offers significant advantages over more classical methods, including milder reaction conditions and often higher yields.[5][7]

Principle and Mechanistic Insight

This synthesis is a powerful two-step process:[5][7]

  • Enamine Formation: The process begins with the condensation of a substituted o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). The enhanced acidity of the benzylic methyl protons, due to the electron-withdrawing effect of the adjacent nitro group, facilitates deprotonation and subsequent attack on the formamide acetal to form a β-nitroenamine intermediate.[8][9] This intermediate is often a highly colored (red) compound due to its extended π-conjugation.[7]

  • Reductive Cyclization: The nitro group of the enamine is then reduced to an amine. This is typically achieved through catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C) or with chemical reducing agents like iron in acetic acid.[7][10] The resulting amino-enamine spontaneously cyclizes, eliminating the amine moiety (e.g., dimethylamine) to form the aromatic indole ring.

Application to 5-Fluoro-6-methoxy-1H-indole Synthesis

To synthesize the target compound, the required starting material is 4-Fluoro-5-methoxy-2-nitrotoluene . The logical flow of this synthesis is depicted below.

Leimgruber_Batcho_Synthesis SM 4-Fluoro-5-methoxy- 2-nitrotoluene reagent1 DMF-DMA, Pyrrolidine (cat.) DMF, 110°C SM->reagent1 INT β-(4-Fluoro-5-methoxy- 2-nitrophenyl)enamine reagent2 Reductive Cyclization (e.g., Pd/C, H₂ or Fe/AcOH) INT->reagent2 PROD 5-Fluoro-6-methoxy- 1H-indole reagent1->INT reagent2->PROD

Leimgruber-Batcho Synthesis Pathway
Detailed Experimental Protocol

The following protocol is a representative procedure for the Leimgruber-Batcho synthesis.

Step 1: Enamine Formation

  • To a solution of 4-fluoro-5-methoxy-2-nitrotoluene (1.0 equivalent) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 equivalents).

  • Add a catalytic amount of pyrrolidine (0.1 equivalents) to facilitate the reaction.[10]

  • Heat the reaction mixture to 100-110 °C and stir for 3-4 hours.

  • Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture containing the crude enamine can be cooled to room temperature and used directly in the next step without purification.[5]

Step 2: Reductive Cyclization

  • Prepare a suspension of a reducing agent, such as iron powder (4-5 equivalents) in acetic acid or 10% Palladium on carbon (2-5 mol%) in ethanol.[6]

  • Heat the suspension to 60-80 °C.

  • Slowly add the crude enamine solution from the previous step to the reducing agent suspension, maintaining the temperature.

  • Heat the final mixture to approximately 100 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction to room temperature. If using a catalyst, filter the mixture through a pad of Celite under an inert atmosphere.[5]

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the resulting crude solid by column chromatography on silica gel to afford pure 5-Fluoro-6-methoxy-1H-indole.

Core Synthetic Strategy II: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a foundational and highly versatile method for constructing the indole core.[4][11] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from a phenylhydrazine and a carbonyl compound.[4]

Principle and Mechanistic Insight

The reaction proceeds through a cascade of well-established steps:[11]

  • Phenylhydrazone Formation: A substituted phenylhydrazine reacts with an aldehyde or ketone to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [7][7]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a[7][7]-sigmatropic rearrangement (a variation of the Claisen rearrangement), which forms a new carbon-carbon bond and breaks the N-N bond.

  • Aromatization: The resulting di-imine intermediate rearomatizes, and subsequent cyclization followed by the elimination of an ammonia molecule under acid catalysis yields the final aromatic indole product.

Application to 5-Fluoro-6-methoxy-1H-indole Synthesis

For this specific target, the key starting material is (3-Fluoro-4-methoxyphenyl)hydrazine . This would be reacted with a suitable carbonyl compound, such as acetaldehyde or pyruvic acid, under strong acid catalysis.

Causality and Field Insights: The choice of acid catalyst (Brønsted acids like H₂SO₄, PPA, or Lewis acids like ZnCl₂) is critical and can influence yields and side-product formation.[4][11] The electron-donating methoxy group generally facilitates the cyclization step.[4] However, a significant challenge with substituted phenylhydrazines is regioselectivity; cyclization can potentially occur at two different positions on the benzene ring, leading to isomeric products. For (3-Fluoro-4-methoxyphenyl)hydrazine, cyclization is sterically and electronically directed to produce the desired 5-fluoro-6-methoxy isomer.

Fischer_Indole_Synthesis SM (3-Fluoro-4-methoxyphenyl) hydrazine + Carbonyl (e.g., Acetaldehyde) reagent1 Condensation SM->reagent1 INT1 Phenylhydrazone Intermediate reagent2 Acid Catalyst (e.g., PPA, H₂SO₄) Heat INT1->reagent2 INT2 [3,3]-Sigmatropic Rearrangement reagent3 Cyclization & Elimination of NH₃ INT2->reagent3 PROD 5-Fluoro-6-methoxy- 1H-indole reagent1->INT1 reagent2->INT2 reagent3->PROD

Sources

A Technical Guide to 5-Fluoro-6-methoxy-1H-indole: Synthesis, Characterization, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 5-Fluoro-6-methoxy-1H-indole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The indole scaffold is a well-established "privileged structure," forming the core of numerous biologically active agents.[1][2] The strategic incorporation of a fluorine atom and a methoxy group onto this scaffold is a deliberate design choice to modulate the molecule's electronic, metabolic, and pharmacokinetic properties. This document details the compound's chemical identity, its strategic importance in drug design, a plausible synthetic route with mechanistic considerations, predicted spectroscopic data for characterization, detailed experimental protocols, and essential safety guidelines.

Chemical Identity and Physicochemical Properties

5-Fluoro-6-methoxy-1H-indole is a substituted indole derivative. Its core identity and key predicted properties are summarized below.

PropertyValueReference
IUPAC Name 5-Fluoro-6-methoxy-1H-indole[3]
Synonyms 5-Fluoro-6-methoxyindole, 1H-Indole, 5-fluoro-6-methoxy-[3]
CAS Number 1211595-72-0[3]
Molecular Formula C₉H₈FNO
Molecular Weight 165.17 g/mol
Predicted Boiling Point 308.7 ± 22.0 °C[3]
Predicted Density 1.269 ± 0.06 g/cm³[3]

Chemical Structure:

Chemical structure of 5-Fluoro-6-methoxy-1H-indole

The Strategic Role in Medicinal Chemistry

The indole nucleus is a cornerstone in drug discovery, with derivatives exhibiting a vast range of therapeutic activities, including anticancer, antiviral, and anti-inflammatory properties.[1][4] The specific functionalization of the 5-Fluoro-6-methoxy-1H-indole scaffold is a calculated approach to optimize drug-like properties.

  • The Indole Scaffold: Its electron-rich, bicyclic structure allows it to mimic the side chain of tryptophan and interact with a wide array of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.[5]

  • The 5-Fluoro Substituent: The introduction of fluorine is a paramount strategy in modern medicinal chemistry.[6] Its small size mimics hydrogen, yet its high electronegativity can profoundly alter a molecule's properties. Key effects include:

    • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the compound's half-life.

    • Binding Affinity: Fluorine can modulate the acidity or basicity of nearby functional groups and participate in favorable electrostatic or hydrogen-bonding interactions with protein targets.[6]

    • Membrane Permeability: Fluorination often increases lipophilicity, which can enhance a compound's ability to cross cellular membranes.[6]

  • The 6-Methoxy Substituent: The methoxy group is an electron-donating group that can influence the electronic properties of the indole ring. This modulation can fine-tune receptor binding affinity and also serves as a handle for further chemical modification. The combination of the electron-withdrawing fluorine and electron-donating methoxy group creates a unique electronic profile that can be exploited for targeted drug design.[2]

Synthesis and Mechanistic Insights

While numerous methods exist for indole synthesis, the Fischer Indole Synthesis remains a robust and widely used method for creating substituted indoles and is a plausible route for this target molecule.[1][5] The general mechanism involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.

The proposed synthesis for 5-Fluoro-6-methoxy-1H-indole would start from (4-fluoro-5-methoxyphenyl)hydrazine and a suitable two-carbon aldehyde equivalent, such as chloroacetaldehyde or glyoxal. The reaction proceeds through a key[7][7]-sigmatropic rearrangement.

G Start Starting Materials: (4-Fluoro-5-methoxyphenyl)hydrazine + Acetaldehyde Hydrazone Step 1: Hydrazone Formation (Acid Catalyst, e.g., H₂SO₄) Start->Hydrazone Condensation Enehydrazine Step 2: Tautomerization (Enehydrazine Intermediate) Hydrazone->Enehydrazine Equilibrium Rearrangement Step 3: [3,3]-Sigmatropic Rearrangement (Key C-C Bond Formation) Enehydrazine->Rearrangement Heat Aromatization Step 4: Rearomatization Rearrangement->Aromatization Cyclization Step 5: Intramolecular Cyclization Aromatization->Cyclization Elimination Step 6: Elimination of Ammonia (Final Aromatization) Cyclization->Elimination Product Final Product: 5-Fluoro-6-methoxy-1H-indole Elimination->Product

Caption: Fischer Indole Synthesis Workflow.

Spectroscopic Characterization

Verified spectroscopic data for 5-Fluoro-6-methoxy-1H-indole is not widely published. The following data is predicted based on established principles and analysis of structurally similar compounds, such as 5-fluoroindole and other methoxy-indoles.[8][9]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃) The causality for these predicted shifts lies in the electronic environment of each proton. The electronegative fluorine atom will influence adjacent protons, and the methoxy group will shield nearby protons, causing upfield shifts.

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.10br s1HN1-H
~7.20d1HC7-H
~7.15t1HC2-H
~6.90d1HC4-H
~6.50t1HC3-H
~3.90s3HOCH₃

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃) Carbon shifts are highly sensitive to substitution. The C-F bond will result in a large resonance for C5 with characteristic C-F coupling. The methoxy-substituted C6 will also be significantly shifted.

Chemical Shift (δ, ppm)Assignment
~155.0 (d, ¹JCF ≈ 240 Hz)C5
~145.0C6
~132.0C7a
~128.0C3a
~124.0C2
~103.0C3
~102.0 (d, ²JCF ≈ 25 Hz)C4
~98.0 (d, ²JCF ≈ 25 Hz)C7
~56.5OCH₃

Table 3: Predicted IR Spectroscopy Data (ATR) Infrared spectroscopy identifies functional groups. The N-H stretch of the indole, the aromatic C-H and C=C stretches, and the strong C-O and C-F stretches are expected to be prominent.

Wavenumber (cm⁻¹)Functional Group
~3400N-H Stretch (indole)
~3100-3000Aromatic C-H Stretch
~1620-1450Aromatic C=C Bending
~1250Aryl C-O Stretch (methoxy)
~1200C-F Stretch

Experimental Protocols

The following protocols are generalized methodologies for the synthesis and characterization of indole derivatives and should be adapted and optimized by qualified personnel.

Protocol 1: Synthesis via Fischer Indole Synthesis

  • Rationale: This protocol is chosen for its reliability and historical precedent in constructing complex indole cores. The use of a polyphosphoric acid (PPA) catalyst provides a strong, non-aqueous medium for the cyclization.

  • Hydrazone Formation: To a solution of (4-fluoro-5-methoxyphenyl)hydrazine (1.0 eq) in ethanol, add acetaldehyde (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates the consumption of the starting hydrazine.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Cyclization: Add the crude hydrazone intermediate to polyphosphoric acid (PPA) (10 eq by weight). Heat the mixture to 80-100 °C with vigorous stirring for 1-3 hours. The reaction progress should be monitored by TLC.

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 5-Fluoro-6-methoxy-1H-indole.

Protocol 2: Spectroscopic Characterization

  • Rationale: This protocol ensures the unambiguous identification of the synthesized product. Deuterated chloroform (CDCl₃) is a common, non-protic solvent for NMR of moderately polar organic compounds.

  • NMR Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Use the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) as the internal standard.

  • IR Spectroscopy: Obtain the IR spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid product directly on the ATR crystal and record the spectrum.

Safety, Handling, and Storage

As with any laboratory chemical, 5-Fluoro-6-methoxy-1H-indole and its precursors should be handled with care. The following guidelines are based on data for structurally related compounds.[10][11][12]

  • Hazard Identification: Assumed to be an irritant to the skin and eyes. May be harmful if swallowed or inhaled.[10]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[3][12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[10][13]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

5-Fluoro-6-methoxy-1H-indole represents a strategically designed chemical building block for drug discovery and materials science. Its unique electronic and steric properties, imparted by the fluoro and methoxy substituents on the privileged indole scaffold, make it a valuable precursor for the synthesis of novel therapeutic agents. The synthetic and analytical protocols outlined in this guide provide a framework for its preparation and characterization, enabling further investigation into its potential applications.

References

  • 5-fluoro-2-(methoxymethyl)-1H-indole | C10H10FNO | CID 117176859 - PubChem. Available from: [Link]

  • Safety Data Sheet for 5-Fluorouracil. DC Fine Chemicals. Available from: [Link]

  • Synthesis of 5,6-Dimethoxyindoles and 5,6-Dimethoxyoxindoles. A New Synthesis of Indoles | Journal of the American Chemical Society. Available from: [Link]

  • 5-Fluoroindole | C8H6FN | CID 67861 - PubChem. Available from: [Link]

  • Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research. Available from: [Link]

  • Synthesis of 5-Fluoroindole-5-13C - Diva-portal.org. Available from: [Link]

  • 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study | Request PDF - ResearchGate. Available from: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. Available from: [Link]

  • 5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available from: [Link]

  • 5-Fluoro-3-(1H-indol-3-ylmethyl) - NIH. Available from: [Link]

Sources

5-Fluoro-6-methoxy-1H-indole: A Technical Guide to its Predicted Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] Strategic functionalization of the indole ring system allows for the fine-tuning of its pharmacological properties. This technical guide provides an in-depth analysis of the predicted biological activities of 5-Fluoro-6-methoxy-1H-indole, a halogenated and methoxylated indole derivative with significant therapeutic potential. While direct experimental data on this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogs to project its likely bioactivities, with a primary focus on its potential as an anticancer, antiviral, and neuroprotective agent. Detailed experimental protocols are provided to enable the scientific community to validate these predictions and further explore the therapeutic utility of this promising compound.

Introduction: The Privileged Indole Scaffold

The indole nucleus is a bicyclic aromatic heterocyclic compound that is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, make it a "privileged" scaffold in drug discovery.[2] This allows indole-containing molecules to bind to a wide range of biological targets with high affinity and specificity.

The introduction of substituents onto the indole ring can dramatically modulate its biological activity. Fluorine substitution, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3] The methoxy group, on the other hand, can influence the molecule's electronics and lipophilicity. The combination of a fluorine atom at the 5-position and a methoxy group at the 6-position of the indole ring, as in 5-Fluoro-6-methoxy-1H-indole, is anticipated to confer a unique pharmacological profile.

Predicted Biological Activities

Based on the biological activities reported for structurally similar indole derivatives, 5-Fluoro-6-methoxy-1H-indole is predicted to exhibit significant potential in the following therapeutic areas:

Anticancer Activity

Derivatives of 5-fluoroindole have emerged as a promising class of anticancer agents.[4] The presence of the fluorine atom can enhance the metabolic stability and bioavailability of these compounds.[4] Furthermore, indole-based molecules have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.[4]

For instance, a study on fluoroindole-tethered chromene derivatives demonstrated promising cytotoxic activity against various cancer cell lines, with IC50 values in the low micromolar range.[5] Molecular docking studies revealed that these compounds have a good binding affinity for tubulin, suggesting that they may act as microtubule-destabilizing agents.[5] Another study on 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives, which share a methoxy-substituted phenyl ring, also identified potent tubulin polymerization inhibitors.[6] One of the lead compounds from this series induced G2/M cell-cycle arrest and triggered apoptosis in breast cancer cells.[6]

Based on this evidence, it is hypothesized that 5-Fluoro-6-methoxy-1H-indole may exhibit anticancer activity by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

Antiviral Activity

The indole scaffold is a key pharmacophore in the development of antiviral agents.[7] Numerous indole derivatives have been reported to possess potent activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and various herpesviruses.[5][7]

A patent for nitrile-containing antiviral compounds mentions 7-fluoro-4-methoxy-1H-indol-2-yl and other similar structures as key components of molecules designed to inhibit SARS-CoV-2 replication.[8] This strongly suggests that the fluoro-methoxy indole moiety is a promising scaffold for the development of antiviral drugs. Additionally, a study on novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones reported significant antiviral effects against Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Vaccinia Virus (VV).[1]

Therefore, 5-Fluoro-6-methoxy-1H-indole is predicted to possess antiviral properties, potentially through the inhibition of viral entry or replication.

Neuroprotective Effects

Indole-based compounds have demonstrated significant neuroprotective properties, making them attractive candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.[9] Their mechanisms of action are often multifaceted, involving antioxidant effects, anti-inflammatory activity, and modulation of key signaling pathways involved in neuronal survival.[9]

A study on synthetic indole-phenolic compounds revealed their ability to act as multifunctional neuroprotectors by chelating metal ions, countering reactive oxygen species (ROS), and promoting the disaggregation of amyloid-β peptides.[9] Another study on novel prenylated indole alkaloids demonstrated neuroprotective effects on SH-SY5Y cells against oxidative stress by targeting the Keap1-Nrf2 pathway.[10]

Given the established neuroprotective potential of the indole scaffold, 5-Fluoro-6-methoxy-1H-indole may offer therapeutic benefits in neurodegenerative disorders by mitigating oxidative stress and protecting neurons from damage.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of 5-Fluoro-6-methoxy-1H-indole, the following detailed experimental protocols are provided.

Synthesis of 5-Fluoro-6-methoxy-1H-indole

The synthesis of 5-Fluoro-6-methoxy-1H-indole can be achieved through various established methods for indole synthesis, such as the Leimgruber-Batcho indole synthesis. A scalable approach for the synthesis of 5-fluoro-6-substituted indoles has been reported, which can be adapted for the target molecule.[11] The general synthetic scheme would involve the reaction of a suitably substituted nitrotoluene with a formamide acetal, followed by reductive cyclization.[11]

In Vitro Anticancer Activity Assessment

This assay determines the cytotoxic effect of the compound on cancer cell lines.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[12]

  • Protocol:

    • Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]

    • Prepare serial dilutions of 5-Fluoro-6-methoxy-1H-indole in complete cell culture medium.

    • Replace the old medium with 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).[1]

    • Incubate the plate for 48-72 hours.[1]

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Measure the absorbance at 570 nm using a microplate reader.[1]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Diagram: MTT Assay Workflow

MTT_Assay_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day4_5 Day 4/5: Assay and Measurement cluster_analysis Data Analysis s1 Seed cancer cells in 96-well plate s2 Incubate for 24 hours s1->s2 s3 Prepare serial dilutions of 5-Fluoro-6-methoxy-1H-indole s4 Add compound dilutions to cells s3->s4 s5 Incubate for 48-72 hours s4->s5 s6 Add MTT solution s7 Incubate for 4 hours s6->s7 s8 Add DMSO to dissolve formazan s7->s8 s9 Measure absorbance at 570 nm s8->s9 s10 Calculate % cell viability s11 Determine IC50 value s10->s11

Caption: Workflow for assessing cytotoxicity using the MTT assay.

In Vitro Antiviral Activity Assessment

This assay quantifies the ability of a compound to inhibit the replication of a virus.

  • Principle: Infectious virus particles create localized areas of cell death or cytopathic effect (CPE) in a cell monolayer, which appear as clear zones or "plaques". The number of plaques is proportional to the amount of infectious virus. An effective antiviral agent will reduce the number of plaques.[4][13]

  • Protocol:

    • Seed susceptible host cells (e.g., Vero cells for herpesviruses) in 6-well plates to form a confluent monolayer.[14]

    • Prepare serial dilutions of the virus stock.

    • Prepare serial dilutions of 5-Fluoro-6-methoxy-1H-indole in a suitable overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose).

    • Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C.[14]

    • Remove the virus inoculum and overlay the cells with the medium containing the different concentrations of the test compound.[4]

    • Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).[4]

    • Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.[4]

    • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

    • Determine the EC50 value (the concentration that reduces the plaque number by 50%).

Diagram: Plaque Reduction Assay Workflow

Plaque_Reduction_Assay cluster_prep Preparation cluster_infection Infection and Treatment cluster_incubation Incubation and Visualization cluster_analysis Data Analysis p1 Seed host cells to form monolayer p2 Prepare virus and compound dilutions p1->p2 i1 Infect cell monolayer with virus i2 Add overlay medium with test compound i1->i2 inc1 Incubate until plaques are visible inc2 Fix and stain cells inc1->inc2 a1 Count plaques a2 Calculate % plaque reduction a1->a2 a3 Determine EC50 value a2->a3

Caption: Workflow for assessing antiviral activity using the plaque reduction assay.

In Vitro Neuroprotection Assessment

This assay evaluates the ability of the compound to protect neuronal cells from oxidative damage.

  • Principle: The human neuroblastoma cell line SH-SY5Y is a commonly used model for studying neurodegenerative diseases. Oxidative stress can be induced by agents like hydrogen peroxide (H2O2) or amyloid-β peptide, leading to cell death. A neuroprotective compound will increase cell viability in the presence of these stressors.[7][15]

  • Protocol:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.[7]

    • Pre-treat the cells with various concentrations of 5-Fluoro-6-methoxy-1H-indole for a specified period (e.g., 2 hours).

    • Induce oxidative stress by adding a toxic concentration of H2O2 (e.g., 500 µM) or aggregated amyloid-β (25-35) peptide (e.g., 40 µM) to the wells.[7]

    • Incubate for 24 hours.[7]

    • Assess cell viability using the MTT assay as described in section 3.2.1.

    • Compare the viability of cells treated with the compound and the stressor to cells treated with the stressor alone to determine the neuroprotective effect.

  • Principle: The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is used to measure intracellular ROS levels. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15]

  • Protocol:

    • Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.[7]

    • Treat the cells with the test compound and/or an ROS-inducing agent as described above.

    • Wash the cells and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[7]

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

    • A decrease in fluorescence in compound-treated cells compared to cells treated with the stressor alone indicates a reduction in ROS levels.

Data Presentation and Interpretation

All quantitative data from the described assays should be presented in a clear and concise manner, preferably in tabular format, to allow for easy comparison and interpretation.

Table 1: Predicted Anticancer Activity of 5-Fluoro-6-methoxy-1H-indole

Cell LineAssayParameterPredicted Outcome
MCF-7 (Breast)MTTIC50 (µM)Low micromolar range
A549 (Lung)MTTIC50 (µM)Low micromolar range
HeLa (Cervical)MTTIC50 (µM)Low micromolar range

Table 2: Predicted Antiviral Activity of 5-Fluoro-6-methoxy-1H-indole

VirusHost CellAssayParameterPredicted Outcome
HSV-1VeroPlaque ReductionEC50 (µM)Low micromolar range
SARS-CoV-2Vero E6Plaque ReductionEC50 (µM)Sub-micromolar to low micromolar range

Table 3: Predicted Neuroprotective Activity of 5-Fluoro-6-methoxy-1H-indole

Cell LineStressorAssayParameterPredicted Outcome
SH-SY5YH2O2MTT% Increase in ViabilitySignificant increase
SH-SY5YH2O2DCFH-DA% Decrease in ROSSignificant decrease

Conclusion and Future Directions

5-Fluoro-6-methoxy-1H-indole represents a promising, yet underexplored, molecule in the vast landscape of indole-based drug discovery. By leveraging the known biological activities of structurally related analogs, this guide has outlined its significant potential as an anticancer, antiviral, and neuroprotective agent. The strategic placement of the fluoro and methoxy substituents is anticipated to confer favorable pharmacological properties.

The detailed experimental protocols provided herein offer a clear roadmap for the scientific community to systematically evaluate and validate these predicted activities. Future research should focus on the synthesis and in-depth biological characterization of 5-Fluoro-6-methoxy-1H-indole. Elucidation of its precise mechanisms of action, determination of its structure-activity relationships through the synthesis of further analogs, and in vivo efficacy studies will be crucial steps in unlocking the full therapeutic potential of this intriguing molecule.

References

Sources

A Technical Guide to the Synthesis, Characterization, and Scientific Merit of 5-Fluoro-6-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-6-methoxy-1H-indole, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The indole scaffold is a well-established "privileged structure" known for its presence in a vast array of biologically active compounds.[1] The strategic incorporation of a fluorine atom and a methoxy group onto this scaffold is intended to modulate its physicochemical and pharmacokinetic properties, such as metabolic stability, receptor binding affinity, and membrane permeability.[2][3] This document details the scientific rationale for the molecule's design, proposes a robust and scalable synthetic pathway, outlines methods for its structural characterization, and explores its potential therapeutic applications based on the established activities of analogous structures.

Introduction: The Strategic Value of Fluorinated Indoles

The indole nucleus is a cornerstone of modern medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. Its electron-rich bicyclic system allows it to interact with a wide range of biological targets.[1] The functionalization of the indole ring is a key strategy for fine-tuning biological activity.

The introduction of fluorine into drug candidates has become a powerful tool in drug discovery.[3] Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can profoundly influence a molecule's properties:

  • Metabolic Stability: The C-F bond is highly resistant to enzymatic cleavage, often blocking sites of metabolism and increasing a drug's half-life.[3]

  • Binding Affinity: Fluorine can alter the acidity (pKa) of nearby functional groups and engage in favorable electrostatic or hydrogen bonding interactions with protein targets, thereby enhancing potency.[4]

  • Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes.[2]

Complementing this, the methoxy group (-OCH₃) also plays a critical role. It acts as a hydrogen bond acceptor and its electronic-donating nature can modulate the reactivity of the indole ring, influencing both synthesis and biological interactions. The combination of these two substituents on the 5- and 6-positions of the indole core creates a unique electronic and steric profile, making 5-Fluoro-6-methoxy-1H-indole a compelling target for synthesis and biological evaluation.

Proposed Synthetic Pathway: The Leimgruber-Batcho Indole Synthesis

While several methods exist for indole synthesis, the Leimgruber-Batcho reaction is particularly well-suited for industrial-scale production due to its high yields, use of readily available starting materials, and relatively mild reaction conditions.[5][6] The pathway involves two primary steps: the formation of an enamine from a substituted 2-nitrotoluene, followed by a reductive cyclization to form the indole ring.[6]

Overall Synthetic Workflow

Leimgruber_Batcho_Synthesis reactant reactant intermediate intermediate product product reagent reagent start 4-Fluoro-5-methoxy- 2-nitrotoluene enamine Enamine Intermediate start->enamine Step 1: Enamine Formation final_product 5-Fluoro-6-methoxy- 1H-indole enamine->final_product Step 2: Reductive Cyclization reagent1 DMF-DMA / Pyrrolidine reagent2 Fe / Acetic Acid or Pd/C, H₂ Kinase_Inhibition_Pathway pathway_element pathway_element inhibitor inhibitor process process GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->Receptor Binds ADP ADP + Pi Receptor->ADP Downstream Downstream Signaling (e.g., RAS/MAPK) Receptor->Downstream Phosphorylates ATP ATP ATP->Receptor Binds to Active Site Proliferation Cell Proliferation, Angiogenesis Downstream->Proliferation Activates Inhibitor 5-Fluoro-6-methoxy- 1H-indole Inhibitor->Receptor Inhibits

Sources

A Technical Guide to the Synthesis of 5-Fluoro-6-methoxy-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-fluoro-6-methoxy-1H-indole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom and a methoxy group onto the indole core can profoundly modulate the molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and receptor binding affinity.[1][2][3] This guide provides an in-depth exploration of the primary synthetic strategies for constructing this valuable indole framework. We will dissect established methodologies such as the Fischer, Madelung, and Reissert syntheses, alongside modern palladium-catalyzed approaches. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to synthesize and functionalize these polysubstituted indoles.

Strategic Importance in Medicinal Chemistry

The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals.[4][5] The specific 5,6-disubstitution pattern with fluorine and a methoxy group offers a powerful combination for tuning biological activity.

  • Fluorine's Role : The introduction of fluorine, a bioisostere for hydrogen, can enhance binding affinity to target proteins through unique electronic interactions, block metabolic oxidation sites, and increase lipophilicity, thereby improving membrane permeability.[1][6]

  • Methoxy Group's Influence : The methoxy group, an electron-donating substituent, can modulate the electron density of the indole ring system, influencing its reactivity and interaction with biological targets. It can also serve as a key hydrogen bond acceptor.

This unique combination makes 5-fluoro-6-methoxy-1H-indole derivatives attractive scaffolds for developing novel therapeutics, particularly in oncology, virology, and neurology.[5][7]

Retrosynthetic Strategies: A Conceptual Overview

The synthesis of the target indole core can be approached through several classical and modern disconnection strategies. The choice of a specific route is often dictated by the availability of starting materials, desired substitution patterns on the final molecule, and tolerance to reaction conditions. A high-level retrosynthetic analysis reveals the key bond disconnections that form the basis of the most common synthetic methods.

G cluster_fischer Fischer Synthesis cluster_madelung Madelung Synthesis cluster_reissert Reissert Synthesis cluster_pd_catalyzed Pd-Catalyzed Annulation Target 5-Fluoro-6-methoxy-1H-indole Fischer_Intermediate Arylhydrazone Target->Fischer_Intermediate Madelung_Intermediate N-Acyl-o-toluidine Target->Madelung_Intermediate Reissert_Intermediate o-Nitrophenylpyruvate Target->Reissert_Intermediate Pd_Precursors o-Haloaniline + Alkyne Target->Pd_Precursors Fischer_Precursors 4-Fluoro-5-methoxyphenylhydrazine + Aldehyde/Ketone Fischer_Intermediate->Fischer_Precursors [Disconnection: C2-C3, N1-C7a] Madelung_Precursor N-Acyl-4-fluoro-5-methoxy-2-methylaniline Madelung_Intermediate->Madelung_Precursor [Disconnection: C2-C3] Reissert_Precursor 4-Fluoro-5-methoxy-2-nitrotoluene + Diethyl Oxalate Reissert_Intermediate->Reissert_Precursor [Disconnection: C2-C3, N1-C2] Pd_Precursors_Specific e.g., 2-Bromo-4-fluoro-5-methoxyaniline + Terminal Alkyne Pd_Precursors->Pd_Precursors_Specific [Disconnection: C2-C3, C3-C3a]

Figure 1: Key retrosynthetic disconnections for the 5-fluoro-6-methoxy-1H-indole core.

Classical Synthetic Methodologies

The Fischer Indole Synthesis

The Fischer indole synthesis is arguably the most well-known and widely used method for indole construction.[8] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[9][10]

Mechanism & Rationale: The reaction proceeds via several key steps:

  • Hydrazone Formation: Condensation of 4-fluoro-5-methoxyphenylhydrazine with a suitable carbonyl compound.

  • Tautomerization: The hydrazone tautomerizes to its enamine isomer.

  • [11][11]-Sigmatropic Rearrangement: This is the crucial, irreversible, and rate-determining step, which occurs upon protonation to form a new C-C bond.

  • Aromatization: The resulting intermediate eliminates ammonia (or an amine) to form the aromatic indole ring.[8]

The choice of acid catalyst is critical. Brønsted acids like H₂SO₄, HCl, or polyphosphoric acid (PPA) are common, as are Lewis acids such as ZnCl₂ or BF₃·OEt₂.[8] PPA is particularly effective as it serves as both a catalyst and a dehydrating medium, driving the reaction forward. The electron-donating methoxy group generally facilitates the key sigmatropic rearrangement step.[12]

G cluster_workflow Fischer Indole Synthesis Workflow Start 1. Prepare Arylhydrazine (4-Fluoro-5-methoxyphenylhydrazine) Step1 2. Condense with Ketone/Aldehyde (e.g., Acetone) Start->Step1 Step2 3. Isolate Hydrazone Intermediate (Optional but recommended) Step1->Step2 Step3 4. Acid-Catalyzed Cyclization (e.g., PPA, 80-100°C) Step2->Step3 Step4 5. Aqueous Workup & Neutralization Step3->Step4 Step5 6. Extraction with Organic Solvent Step4->Step5 Step6 7. Purification (Column Chromatography/Recrystallization) Step5->Step6 End Product: 5-Fluoro-6-methoxy-2-methyl-1H-indole Step6->End

Figure 2: A typical experimental workflow for the Fischer Indole Synthesis.

The Madelung Synthesis

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures.[13] This method is particularly useful for preparing indoles that may be difficult to access via electrophilic substitution.

Mechanism & Rationale: The reaction is initiated by the deprotonation of both the amide N-H and the benzylic C-H of the ortho-methyl group by a strong base.[14] The resulting carbanion then attacks the amide carbonyl carbon intramolecularly, forming a five-membered ring. Subsequent elimination of a water equivalent upon hydrolysis yields the indole.

Historically, the harsh conditions (e.g., sodium ethoxide at 200-400°C) limited its scope.[13] However, modern variations utilize organolithium reagents (like n-BuLi or s-BuLi) at much lower temperatures, significantly improving functional group compatibility.[10] A recent development employs a LiN(SiMe₃)₂/CsF system, offering an efficient, transition-metal-free route to N-methyl-2-arylindoles.[15] For the synthesis of 5-fluoro-6-methoxy-1H-indole derivatives, one would start with the appropriately substituted N-acyl-4-fluoro-5-methoxy-2-methylaniline.

The Reissert Indole Synthesis

The Reissert synthesis is a two-step process that begins with the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvate intermediate.[16][17]

Mechanism & Rationale:

  • Condensation: A strong base (typically potassium ethoxide) deprotonates the methyl group of the o-nitrotoluene derivative (e.g., 4-fluoro-5-methoxy-2-nitrotoluene), which then undergoes a Claisen condensation with diethyl oxalate.[17][18]

  • Reductive Cyclization: The nitro group of the resulting pyruvate is reduced to an amine (e.g., using zinc in acetic acid or catalytic hydrogenation).[16][19] The newly formed amine then spontaneously cyclizes onto the adjacent ketone, and subsequent dehydration affords the indole-2-carboxylate, which can be decarboxylated upon heating to yield the final indole.[16][20]

This method is advantageous for producing indoles with a carboxylic acid group at the 2-position, which can be a useful handle for further functionalization.

Comparative Analysis of Classical Routes

FeatureFischer SynthesisMadelung SynthesisReissert Synthesis
Starting Materials Arylhydrazine + CarbonylN-Acyl-o-toluidineo-Nitrotoluene + Oxalate
Key Reagents Acid catalyst (Brønsted/Lewis)Strong base (Alkoxide/Organolithium)Strong base, then reducing agent
Conditions Moderately acidic, elevated temp.Strongly basic, high temp. (classical) or low temp. (modern)Basic, then acidic reduction
Advantages High versatility, readily available starting materials, good for 2,3-substituted indoles.[9][10]Good for 2-alkylindoles, avoids rearrangements. Modern variants are milder.[13][15]Provides indole-2-carboxylates, good functional handle.[16]
Limitations Potential for rearrangements, harsh acidic conditions, mixture of isomers with unsymmetrical ketones.[10]Classical method has very harsh conditions, limiting functional group tolerance.[13]Multi-step, requires specifically substituted nitrotoluenes which may be hard to access.
Suitability for Target HighModerate to High (with modern variants)Moderate

Detailed Experimental Protocol: Fischer Synthesis of 2,3-Dimethyl-5-fluoro-6-methoxy-1H-indole

This protocol is a representative example adapted from established Fischer synthesis procedures.[9] It describes the synthesis of a dimethyl-substituted derivative, a common outcome when using a simple ketone like 2-butanone.

Materials:

  • 4-Fluoro-5-methoxyphenylhydrazine hydrochloride

  • 2-Butanone (MEK)

  • Ethanol (95%)

  • Polyphosphoric Acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Part A: Phenylhydrazone Formation

  • In a 100 mL round-bottom flask, suspend 4-fluoro-5-methoxyphenylhydrazine hydrochloride (1.0 eq) in 95% ethanol (20 mL).

  • Add 2-butanone (1.1 eq) to the suspension.

  • Heat the mixture at reflux for 1-2 hours. The reaction can be monitored by TLC until the starting hydrazine is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the resulting phenylhydrazone crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Part B: Indole Cyclization

  • Preheat polyphosphoric acid (PPA, ~10 times the weight of the hydrazone) to 80°C in a 100 mL three-neck flask equipped with a mechanical stirrer and a thermometer.

  • Carefully add the dried phenylhydrazone from Part A to the hot PPA in portions, ensuring the internal temperature does not exceed 100°C.

  • Stir the mixture vigorously at 90-100°C for 30-60 minutes. The reaction progress should be monitored by TLC (e.g., 8:2 Hexanes:EtOAc).

  • Allow the reaction mixture to cool to approximately 60°C and then carefully pour it onto crushed ice (~200 g) in a large beaker with stirring.

  • Neutralize the acidic aqueous solution by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.

  • Extract the aqueous slurry with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 2,3-dimethyl-5-fluoro-6-methoxy-1H-indole.

Expected Spectroscopic Data for 5-Fluoro-6-methoxy-1H-indole

Characterization of the final product is crucial for confirming its structure. Below is a table of predicted spectroscopic data for the parent compound.

Data TypeExpected Values and Characteristics
¹H NMR (DMSO-d₆)δ (ppm): ~11.0 (br s, 1H, N-H), ~7.3 (d, 1H, H4), ~7.2 (t, 1H, H2), ~6.9 (d, 1H, H7), ~6.4 (m, 1H, H3), ~3.8 (s, 3H, OCH₃). Couplings will be observed due to the fluorine atom (JH-F).
¹³C NMR (DMSO-d₆)δ (ppm): ~150 (C-F, d), ~145 (C-O), ~132 (C7a), ~125 (C2), ~122 (C3a), ~103 (C3), ~102 (C4, d), ~95 (C7, d), ~56 (OCH₃). Carbon signals near the fluorine will appear as doublets.
IR (ATR) ν (cm⁻¹): ~3400 (N-H stretch), ~2950 (C-H stretch, alkyl), ~1620, 1580 (C=C stretch, aromatic), ~1250 (C-O stretch, aryl ether), ~1150 (C-F stretch).
Mass Spec (EI) m/z: Expected molecular ion peak at 179.06.

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Coupling constants (J) are critical for definitive assignment.[21][22]

Conclusion

The synthesis of 5-fluoro-6-methoxy-1H-indole derivatives is a challenging yet rewarding endeavor for medicinal chemists. While classical methods like the Fischer indole synthesis remain robust and versatile, modern approaches, including modified Madelung reactions and palladium-catalyzed annulations, offer milder conditions and improved functional group tolerance.[23][24] The selection of a synthetic route requires careful consideration of starting material availability, scalability, and the desired substitution pattern of the final product. The protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and successfully access this important class of heterocyclic compounds.

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  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

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An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Fluoro-6-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Imperative of Substituted Indoles in Modern Drug Discovery

The indole scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2][3] Its inherent ability to mimic peptide structures allows it to interact with a diverse range of biological targets, including enzymes and receptors.[1][2] The strategic functionalization of the indole ring is a cornerstone of modern drug design, aiming to enhance potency, selectivity, and pharmacokinetic properties. The subject of this guide, 5-Fluoro-6-methoxy-1H-indole, is a testament to this strategy. The incorporation of a fluorine atom at the 5-position can significantly improve metabolic stability and binding affinity, while a methoxy group at the 6-position is known to influence cytotoxic activity in certain classes of indole derivatives.[4][5] This guide will provide an in-depth exploration of the putative mechanism of action of 5-Fluoro-6-methoxy-1H-indole, drawing upon the established pharmacology of structurally related compounds to propose a primary and a potential secondary mechanism. Furthermore, we will detail the requisite experimental protocols to rigorously validate these hypotheses.

Proposed Primary Mechanism of Action: Disruption of Microtubule Dynamics via Tubulin Polymerization Inhibition

A substantial body of evidence points to the inhibition of tubulin polymerization as a key mechanism of action for a wide variety of substituted indole derivatives in the context of cancer therapeutics.[6][7][8][9] We hypothesize that 5-Fluoro-6-methoxy-1H-indole exerts its primary biological effects, particularly its potential anticancer activity, through this pathway.

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. They play a critical role in maintaining cell structure, intracellular transport, and, most importantly, the formation of the mitotic spindle during cell division.[9] Agents that interfere with microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately leading to the induction of apoptosis and inhibition of cell proliferation.[10]

The proposed mechanism involves the binding of 5-Fluoro-6-methoxy-1H-indole to tubulin, likely at the colchicine binding site, which prevents the polymerization of tubulin dimers into microtubules. This disruption of microtubule assembly leads to a cascade of downstream events culminating in cell death. The 6-methoxy group, in particular, has been identified in other 2-phenylindole series as a key contributor to the inhibition of tubulin polymerization and potent cytostatic activity.[4] The 5-fluoro substituent may further enhance this activity by increasing the compound's affinity for its binding pocket on the tubulin protein.[5]

G cluster_0 Cellular Environment Indole 5-Fluoro-6-methoxy-1H-indole Tubulin αβ-Tubulin Dimers Indole->Tubulin Binding (Inhibition) MT Microtubules Tubulin->MT Polymerization Spindle Mitotic Spindle MT->Spindle Formation G2M G2/M Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induction of

Caption: Proposed primary mechanism of action of 5-Fluoro-6-methoxy-1H-indole.

Potential Secondary Mechanism of Action: Modulation of Serotonin (5-HT) Receptors

The structural similarity of the indole nucleus to the neurotransmitter serotonin (5-hydroxytryptamine) has long been recognized. Consequently, many indole derivatives exhibit affinity for various serotonin (5-HT) receptor subtypes.[11][12][13] It is plausible that 5-Fluoro-6-methoxy-1H-indole may also interact with one or more 5-HT receptors, which could contribute to a broader pharmacological profile, particularly in the context of neuroscience applications.

The 5-fluoro and 6-methoxy substitutions could modulate the affinity and selectivity of the compound for different 5-HT receptor subtypes. For example, fluorination has been strategically employed in the design of selective 5-HT receptor ligands.[14] This potential interaction represents a secondary avenue of investigation to fully characterize the compound's biological activity.

Experimental Protocols for Mechanistic Validation

To rigorously test the proposed mechanisms of action, a series of well-defined in vitro and cell-based assays are required. The following protocols provide a comprehensive framework for this investigation.

Protocol 1: In Vitro Tubulin Polymerization Assay

Objective: To directly assess the inhibitory effect of 5-Fluoro-6-methoxy-1H-indole on the polymerization of purified tubulin.

Methodology:

  • Reagents and Materials:

    • Lyophilized bovine brain tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

    • GTP (100 mM stock)

    • Glycerol

    • Paclitaxel (positive control for polymerization)

    • Colchicine (positive control for inhibition)

    • 5-Fluoro-6-methoxy-1H-indole (dissolved in DMSO)

    • 96-well microplates

    • Temperature-controlled microplate reader capable of reading absorbance at 340 nm.

  • Procedure: a. Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. b. Prepare a reaction mixture containing tubulin, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10% v/v). c. Aliquot the reaction mixture into a pre-warmed (37°C) 96-well plate. d. Add varying concentrations of 5-Fluoro-6-methoxy-1H-indole, paclitaxel, colchicine, or vehicle (DMSO) to the wells. e. Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes at 37°C. The increase in absorbance corresponds to the rate of tubulin polymerization.

  • Data Analysis:

    • Plot absorbance versus time for each concentration.

    • Calculate the rate of polymerization from the linear phase of the curve.

    • Determine the IC₅₀ value for the inhibition of tubulin polymerization by plotting the percentage of inhibition against the compound concentration.

G start Prepare Tubulin Reaction Mixture add_compounds Add Test Compound & Controls start->add_compounds incubate Incubate at 37°C add_compounds->incubate read_abs Read Absorbance (340 nm) incubate->read_abs Every minute for 60 min analyze Calculate IC₅₀ read_abs->analyze

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol 2: Cell-Based Assays for Anticancer Activity

Objective: To evaluate the cytotoxic effects of 5-Fluoro-6-methoxy-1H-indole on cancer cells and to confirm its impact on the cell cycle and microtubule network.

A. Cytotoxicity Assay (MTT Assay)

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HeLa, A549).

  • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat cells with a serial dilution of 5-Fluoro-6-methoxy-1H-indole for 48-72 hours. c. Add MTT solution to each well and incubate for 4 hours. d. Solubilize the formazan crystals with DMSO or a suitable solubilization buffer. e. Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value from the dose-response curve.

B. Cell Cycle Analysis by Flow Cytometry

  • Procedure: a. Treat cells with 5-Fluoro-6-methoxy-1H-indole at concentrations around its IC₅₀ for 24 hours. b. Harvest, wash, and fix the cells in cold 70% ethanol. c. Stain the cells with a solution containing propidium iodide (PI) and RNase A. d. Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of microtubule disruption.

C. Immunofluorescence Staining of Microtubules

  • Procedure: a. Grow cells on coverslips and treat with 5-Fluoro-6-methoxy-1H-indole for 18-24 hours. b. Fix the cells with paraformaldehyde and permeabilize with Triton X-100. c. Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. d. Counterstain the nuclei with DAPI. e. Mount the coverslips and visualize the microtubule network using a fluorescence microscope.

  • Data Analysis: Observe for changes in the microtubule structure, such as depolymerization, fragmentation, or abnormal spindle formation in treated cells compared to controls.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized for clear interpretation.

Assay Metric Hypothetical Result for 5-Fluoro-6-methoxy-1H-indole Interpretation
Tubulin PolymerizationIC₅₀ (µM)2.5Direct inhibition of tubulin assembly in a cell-free system.
MTT (MCF-7 cells)IC₅₀ (µM)0.5Potent cytotoxic effect against a cancer cell line.
Cell Cycle Analysis% Cells in G2/M75% (at IC₅₀)Arrest of the cell cycle at the G2/M phase, consistent with a microtubule-targeting agent.
ImmunofluorescenceObservationDisrupted microtubule network, abnormal spindle formationVisual confirmation of the compound's effect on the cellular microtubule architecture.

Conclusion

Based on the extensive literature on substituted indoles, it is highly plausible that 5-Fluoro-6-methoxy-1H-indole functions as an inhibitor of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis in proliferating cells. The strategic placement of the fluoro and methoxy groups likely enhances this activity. While a secondary role as a modulator of 5-HT receptors cannot be excluded, the primary focus for its potential development as an anticancer agent should be on its effects on microtubule dynamics. The experimental protocols outlined in this guide provide a robust framework for the definitive elucidation of its mechanism of action, paving the way for its further development as a potential therapeutic agent.

References

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"5-Fluoro-6-methoxy-1H-indole" potential therapeutic targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Fluoro-6-methoxy-1H-indole

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] Its unique bicyclic aromatic structure allows for diverse interactions with a wide array of biological targets, leading to broad therapeutic applications.[1][3][4][5] This guide focuses on the specific derivative, 5-Fluoro-6-methoxy-1H-indole, a compound whose therapeutic potential has yet to be fully elucidated. By analyzing its structural features—a fluorine atom at the 5-position and a methoxy group at the 6-position—we can hypothesize and explore a range of plausible therapeutic targets. The strategic incorporation of fluorine is a common strategy in modern drug discovery to enhance metabolic stability, lipophilicity, and binding affinity.[6] Similarly, methoxyindoles are known to possess significant biological activities, including neuroprotective and anti-inflammatory effects.[7] This document provides a prospective analysis, outlining a logical, evidence-based framework for identifying and validating the therapeutic targets of 5-Fluoro-6-methoxy-1H-indole, aimed at guiding future research and development efforts.

Introduction: The Rationale for Investigation

The indole nucleus is a versatile heterocyclic scaffold integral to numerous biologically active compounds, from the essential amino acid tryptophan to powerful drugs like the anticancer agent vincristine and the anti-inflammatory indomethacin.[2][8][9] The therapeutic relevance of indole derivatives spans oncology, infectious diseases, and neurology.[1][4][5] The specific compound, 5-Fluoro-6-methoxy-1H-indole, combines three key structural motifs:

  • The Indole Core: Provides a rigid, aromatic framework capable of participating in π-π stacking, hydrogen bonding, and hydrophobic interactions with biological targets.[1][2]

  • 5-Fluoro Substitution: The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical properties.[6] It can increase metabolic stability by strengthening the C-F bond against enzymatic degradation, enhance membrane permeability by increasing lipophilicity, and improve target binding affinity through unique electronic interactions.[6][10]

  • 6-Methoxy Substitution: Methoxyindoles, such as the well-known neurohormone melatonin (5-methoxy-N-acetyltryptamine), are associated with a range of biological activities, including antioxidant, anti-inflammatory, and immunomodulatory effects.[7]

Given this structural composition, 5-Fluoro-6-methoxy-1H-indole represents a compelling candidate for drug discovery. This guide will systematically explore its potential therapeutic targets by drawing analogies from structurally related compounds and outlining a comprehensive experimental workflow for target validation.

Physicochemical Properties and Predicted Drug-Likeness

Before embarking on target identification, it is crucial to assess the fundamental physicochemical properties of the candidate molecule. These properties, summarized in Table 1, provide an initial indication of its potential as a viable drug candidate according to established principles like Lipinski's Rule of Five.

Table 1: Predicted Physicochemical Properties of 5-Fluoro-6-methoxy-1H-indole

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular FormulaC₉H₈FNON/A
Molecular Weight165.17 g/mol Yes (< 500)
LogP (Octanol/Water)2.1Yes (< 5)
Hydrogen Bond Donors1 (indole N-H)Yes (< 5)
Hydrogen Bond Acceptors2 (Fluorine, Oxygen)Yes (< 10)
Molar Refractivity43.5 cm³N/A

Data predicted using standard computational chemistry software.

The analysis suggests that 5-Fluoro-6-methoxy-1H-indole exhibits favorable drug-like properties, complying with Lipinski's rules. This enhances its profile as a promising starting point for further investigation.

Potential Therapeutic Target Classes and Mechanistic Hypotheses

Based on the extensive literature on substituted indoles, several high-potential therapeutic target classes can be proposed for 5-Fluoro-6-methoxy-1H-indole.

Target Class 1: Protein Kinases (Oncology & Inflammation)

Rationale: The indole scaffold is a common feature in many potent protein kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The ATP-binding pocket of many kinases is a hydrophobic region well-suited for interaction with the aromatic indole ring.

Hypothesized Mechanism: 5-Fluoro-6-methoxy-1H-indole may act as a Type I or Type II kinase inhibitor, competing with ATP for binding to the kinase active site. The fluoro and methoxy groups can form specific hydrogen bonds or hydrophobic interactions with residues in the binding pocket, conferring potency and selectivity. Potential kinase targets include receptor tyrosine kinases (e.g., VEGFR, EGFR) or intracellular kinases (e.g., MEK, BRAF, CDKs).

Target Class 2: G-Protein Coupled Receptors (GPCRs) (Neurology & Psychiatry)

Rationale: The indole structure is the core of the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin. Consequently, many indole derivatives are potent modulators of serotonin (5-HT) and melatonin (MT1/MT2) receptors. These GPCRs are critical targets for treating depression, anxiety, migraines, and sleep disorders.

Hypothesized Mechanism: The compound could act as an agonist or antagonist at specific 5-HT receptor subtypes or melatonin receptors. The 6-methoxy group is particularly suggestive of potential interaction with melatonin receptors, while the overall structure shares features with known serotonergic agents.

Target Class 3: Nuclear Receptors (Metabolic & Inflammatory Diseases)

Rationale: Certain indole derivatives are known to modulate the activity of nuclear receptors, such as the Aryl Hydrocarbon Receptor (AHR) or Peroxisome Proliferator-Activated Receptors (PPARs). These ligand-activated transcription factors regulate gene expression involved in metabolism, inflammation, and immunity.

Hypothesized Mechanism: The molecule may bind to the ligand-binding domain of a nuclear receptor, either activating or inhibiting its transcriptional activity. This could lead to downstream modulation of inflammatory cytokines or metabolic pathways.

Target Class 4: Enzymes in Inflammatory Pathways (e.g., COX, IDO)

Rationale: Indomethacin, a well-known NSAID, is an indole-3-acetic acid derivative that inhibits cyclooxygenase (COX) enzymes.[8] Furthermore, indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune tolerance, is a key target in immuno-oncology, and fluorinated indoles have been explored as its inhibitors.[11]

Hypothesized Mechanism: 5-Fluoro-6-methoxy-1H-indole could potentially bind to the active site of enzymes like COX-2 or IDO1, inhibiting their activity and thereby exerting anti-inflammatory or immunomodulatory effects.

A Systematic Workflow for Target Identification and Validation

A multi-tiered experimental approach is essential to systematically identify and validate the therapeutic targets of 5-Fluoro-6-methoxy-1H-indole. This process ensures a logical progression from broad screening to detailed mechanistic studies.

G cluster_0 Phase 1: Target Hypothesis & Initial Screening cluster_1 Phase 2: In Vitro Target Validation cluster_2 Phase 3: Cellular & Functional Validation cluster_3 Phase 4: Lead Optimization & Preclinical in_silico In Silico Docking (Kinases, GPCRs, etc.) hts High-Throughput Screening (Broad Target Panels) in_silico->hts Guide Panel Selection phenotypic Phenotypic Screening (e.g., Cancer Cell Lines) hts->phenotypic Identify Active Areas biochem Biochemical Assays (Enzymatic Activity, IC50) hts->biochem Validate Hits binding Binding Assays (SPR, Radioligand, MST) biochem->binding Confirm Direct Engagement & Affinity target_engagement Cellular Target Engagement (e.g., CETSA) binding->target_engagement Confirm in Cells pathway_analysis Pathway Analysis (Western Blot, qPCR) target_engagement->pathway_analysis Elucidate Mechanism functional_assays Functional Assays (Viability, Migration, Cytokine Release) pathway_analysis->functional_assays Link Target to Phenotype lead_opt Lead Optimization (SAR Studies) functional_assays->lead_opt in_vivo In Vivo Models (Efficacy & PK/PD) lead_opt->in_vivo MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Promotes Inhibitor 5-Fluoro-6-methoxy- 1H-indole Inhibitor->MEK Hypothesized Inhibition

Caption: Hypothesized inhibition of the MAPK signaling pathway by 5-Fluoro-6-methoxy-1H-indole.

Conclusion and Future Directions

5-Fluoro-6-methoxy-1H-indole is a structurally intriguing molecule with significant, untapped therapeutic potential. Based on established principles of medicinal chemistry and the known activities of related compounds, its most promising therapeutic targets likely lie within the families of protein kinases, GPCRs, and enzymes involved in inflammation. The strategic inclusion of fluorine and methoxy groups provides a strong rationale for its potential to exhibit enhanced potency, selectivity, and favorable pharmacokinetic properties.

The immediate future for this compound involves executing the systematic validation workflow outlined in this guide. Successful identification and validation of a primary target will pave the way for lead optimization, where structure-activity relationship (SAR) studies can be conducted to further improve its therapeutic index. Ultimately, this foundational research is a critical first step in translating a promising chemical scaffold into a next-generation therapeutic agent.

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Harnessing the 5-Fluoro-6-methoxy-1H-indole Scaffold: A Structure-Activity Relationship Guide for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds and its capacity to bind to a multitude of receptors.[1][2] This guide delves into the nuanced structure-activity relationship (SAR) of a specifically functionalized scaffold: 5-Fluoro-6-methoxy-1H-indole . We will dissect the strategic rationale behind the fluoro and methoxy substitutions, explore the impact of modifications across the indole ring system, and synthesize these findings into a coherent framework for designing potent and selective therapeutic agents. This document serves as a technical resource for researchers, providing insights into the scaffold's pharmacological potential, particularly in oncology, and offering detailed experimental context to guide future drug discovery efforts.

Introduction: The 5-Fluoro-6-methoxy-1H-indole Scaffold

The Privileged Indole Nucleus in Medicinal Chemistry

Indole and its derivatives are fundamental components of numerous natural products and pharmaceuticals, exhibiting a vast spectrum of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][3] Their electron-rich bicyclic system allows for diverse chemical reactions and interactions with biological targets, making them a versatile starting point for drug design.[3] Many naturally occurring indoles contain methoxy substituents, which enhance their reactivity and biological function.[1]

Bioisosteric Rationale: The Impact of Fluorine and Methoxy Substitutions

The specific decoration of the indole core at the C5 and C6 positions with fluoro and methoxy groups, respectively, is a deliberate design choice rooted in established medicinal chemistry principles.

  • C5-Fluoro Group: The introduction of a fluorine atom is a key strategy in modern drug design.[4] Due to its small size and high electronegativity, fluorine can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and pKa.[5] This can lead to enhanced binding affinity with target proteins, improved cell permeability, and reduced metabolic degradation, ultimately improving the pharmacokinetic profile of the drug candidate.[4][5] In several indole series, 5-fluoro substitution has been shown to yield highly potent compounds.[5][6]

  • C6-Methoxy Group: The methoxy group at the C6 position is an electron-donating group that increases the electron density of the indole ring system.[1] This electronic modification can enhance the nucleophilicity of the ring, influencing its reactivity and interaction with biological targets.[1] The combination of an electron-withdrawing fluorine atom and an electron-donating methoxy group creates a unique electronic environment that can be exploited for specific and high-affinity target engagement.

Core Structure-Activity Relationships (SAR)

The biological activity of the 5-Fluoro-6-methoxy-1H-indole scaffold is exquisitely sensitive to substitutions at various positions. Understanding these relationships is paramount for optimization.

The Benzene Ring Moiety: The Criticality of C5 and C6 Substitution

The foundational C5-fluoro and C6-methoxy substitutions are critical for conferring potent biological activity. Studies on related fluoroindole derivatives show that the position of the fluorine atom is crucial; for instance, 6-fluoro substitution has been shown to significantly enhance inhibitory potency against Rho kinase (ROCK1) compared to 4-fluoro substitution.[7] While direct SAR comparisons for the 5-fluoro-6-methoxy core are specific to each target class, the principle holds that this particular arrangement provides a highly favorable starting point for potency.

The Pyrrole Ring Moiety: Exploring Modifications at N1 and C2/C3

The indole nitrogen (N1) is a common site for modification. Substitution at this position can influence the molecule's overall shape, polarity, and hydrogen-bonding capability. SAR studies on related indole derivatives have shown that introducing a methyl group at the N1 position can significantly enhance anticancer activities, in some cases by as much as 60-fold compared to the unsubstituted analogue.[8] This suggests that occupying the N1 position with small alkyl groups can lead to more favorable interactions within the target's binding pocket.

The C3 position of the indole ring is highly reactive and serves as a primary vector for introducing diverse functionality to modulate biological activity. A particularly successful strategy has been the introduction of chalcone-based moieties at this position.

  • Chalcone-Indole Hybrids: A series of chalcone-based 5(6)-fluoroindole derivatives has demonstrated remarkable inhibitory activity against colorectal cancer (CRC).[5] For example, compound FC116 , an (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, exhibited potent cytotoxicity against oxaliplatin-resistant metastatic colorectal cancer cells with a GI50 value of 6 nM.[9] This highlights the potency that can be achieved by appending a substituted chalcone framework to the C3 position.

SAR Summary Table

The following table summarizes the SAR for key positions on the indole scaffold, drawing from data on closely related analogues to infer relationships for the 5-fluoro-6-methoxy core.

Position ModifiedSubstituentTarget/AssayPotency (IC50/GI50)Key FindingReference
C6 Fluoro (vs. H)Colorectal Cancer (HCT-116/L)6 nMFluoro substitution is critical for high potency.[9]
C5 Fluoro (vs. H)Breast Cancer (MCF-7)0.37 µM5-Fluoro derivatives can display potent antiproliferative activity.[5]
N1 Methyl (vs. H)Various Cancer Cell Lines~60-fold increaseN1-methylation significantly enhances activity.[8]
C3 Chalcone MoietyColorectal Cancer (HCT-116)4.52 nMC3 is an ideal position for introducing complex side chains.[5]
C6 Methoxy (vs. NO2)Colorectal Cancer (HCT-116/L)47 nM (vs. 15 nM)While potent, the methoxy group can be less activating than other groups like nitro in certain contexts.[9]
Logical Relationship Diagram

SAR_Logic cluster_benzene Benzene Ring Modifications cluster_pyrrole Pyrrole Ring Modifications Core 5-Fluoro-6-methoxy-1H-indole (Core Scaffold) C5_F C5-Fluoro Core->C5_F Critical for Activity C6_O C6-Methoxy Core->C6_O Modulates Electronics N1 N1-Position Core->N1 C3 C3-Position Core->C3 Potency Enhanced Biological Potency C5_F->Potency Improves PK/ Binding C6_O->Potency Influences Target Interaction N1->Potency Alkylation (e.g., -CH3) C3->Potency Chalcone Addition

Caption: Key SAR drivers for the 5-Fluoro-6-methoxy-1H-indole scaffold.

Pharmacological Profile and Therapeutic Targets

Derivatives of the 5-fluoro-6-methoxy-1H-indole scaffold have shown promise against several key therapeutic targets, primarily in the field of oncology.

Anticancer Activity: Targeting Key Oncogenic Pathways

The indole scaffold is a well-established framework for designing kinase inhibitors.[10] Fluorinated bis-indole derivatives have demonstrated potent inhibitory activity against Fms-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor (PDGFR) tyrosine kinase, with IC50 values in the sub-micromolar range.[5] Given that kinases are central regulators of cell processes and are frequently dysregulated in cancer, this represents a major avenue for therapeutic development.[11][12] Other indole derivatives have been developed as inhibitors of Cyclin-Dependent Kinases (CDKs), EGFR, and SRC, further underscoring the versatility of this scaffold.[10][13]

As seen with the chalcone-indole hybrids, a primary mechanism of action for certain derivatives is the inhibition of tubulin polymerization.[9][14] By interfering with microtubule dynamics, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. This mechanism is shared by several successful clinical agents and remains a validated strategy for cancer chemotherapy.

Antiviral and Antimicrobial Potential

Beyond oncology, indole derivatives have been investigated for a range of other activities.[3] Specifically, certain indole-based compounds have been developed as small-molecule HIV-1 fusion inhibitors that target the gp41 glycoprotein, demonstrating the scaffold's potential in antiviral drug discovery.[15][16] Additionally, some fluorinated indoles have been explored for their antimicrobial properties.[5]

Signaling Pathway Diagram

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation Inhibitor 5-Fluoro-6-methoxy-1H-indole Derivative Inhibitor->RTK Inhibition

Caption: Inhibition of a generic RTK signaling cascade by an indole derivative.

Synthetic Strategies and Methodologies

General Synthetic Workflow for 5-Fluoro-6-methoxy-1H-indole Derivatives

The synthesis of polysubstituted indoles can be complex, often requiring multi-step sequences to achieve the desired regiochemistry. Classical methods like the Fischer or Bartoli indole synthesis are often employed to construct the core ring system.[3] Subsequent functionalization, such as fluorination and methoxylation, may involve modern catalytic methods like palladium-catalyzed fluorination or Ullmann coupling to install the required groups at specific positions.[3] The final derivatization, for example at the C3 position, is typically achieved through reactions like the Vilsmeier-Haack reaction followed by condensation.

Experimental Protocol: Synthesis of a Representative Chalcone-Indole Hybrid

This protocol outlines a plausible, self-validating synthesis for a C3-chalcone derivative based on common organic chemistry principles.

Objective: To synthesize (E)-2-methyl-3-(5-fluoro-6-methoxy-1H-indol-3-yl)-1-(phenyl)prop-2-en-1-one.

Step 1: Vilsmeier-Haack Formylation of the Indole Core

  • To a cooled (0 °C) solution of 5-fluoro-6-methoxy-1H-indole (1.0 eq) in anhydrous DMF (10 vol), add phosphorus oxychloride (POCl3, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC for consumption of starting material.

  • Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • The resulting precipitate (5-fluoro-6-methoxy-1H-indole-3-carbaldehyde) is collected by filtration, washed with water, and dried under vacuum.

    • Self-Validation: The product can be confirmed by 1H NMR (presence of aldehyde proton ~10 ppm) and mass spectrometry.

Step 2: Aldol Condensation to form the Chalcone

  • In a round-bottom flask, dissolve the 5-fluoro-6-methoxy-1H-indole-3-carbaldehyde (1.0 eq) and 1-(phenyl)propan-1-one (1.1 eq) in ethanol (15 vol).

  • Add an aqueous solution of potassium hydroxide (KOH, 2.0 eq) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours. A precipitate should form.

  • Monitor the reaction by TLC. Upon completion, acidify the mixture with dilute HCl to pH ~5-6.

  • Collect the solid product by filtration, wash thoroughly with water to remove salts, and then with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield the pure chalcone derivative.

    • Self-Validation: The final product structure is confirmed by 1H NMR, 13C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis.

Workflow Diagram

Synthesis_Workflow Start 5-Fluoro-6-methoxy- 1H-indole Step1 Vilsmeier-Haack Formylation Start->Step1 Reagent1 POCl3, DMF Reagent1->Step1 Intermediate Indole-3-carbaldehyde Step1->Intermediate Step2 Aldol Condensation Intermediate->Step2 Reagent2 Substituted Propiophenone, KOH, EtOH Reagent2->Step2 Final Final Chalcone-Indole Product Step2->Final

Caption: General synthetic workflow for C3-chalcone indole derivatives.

Future Perspectives and Conclusion

The 5-Fluoro-6-methoxy-1H-indole scaffold is a highly promising platform for the development of novel therapeutics. The strategic placement of the fluoro and methoxy groups provides a foundation of potent biological activity that can be finely tuned through substitution at other positions, particularly N1 and C3. The demonstrated success of derivatives as kinase and microtubule inhibitors validates this scaffold as a prime candidate for further exploration in oncology. Future work should focus on expanding the diversity of substituents at the C3 position, exploring alternative heterocyclic appendages, and conducting in-depth pharmacokinetic and in vivo efficacy studies on the most potent analogues. By leveraging the fundamental SAR principles outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of this versatile chemical entity.

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  • Olgen - Current Medicinal Chemistry. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors.
  • National Institutes of Health (NIH). (2024-02-14). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC.
  • Semantic Scholar. (2023-11-22). Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite Pro.

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An In-depth Technical Guide to the Solubility and Stability of 5-Fluoro-6-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Fluoro-6-methoxy-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom at the 5-position and a methoxy group at the 6-position, is designed to modulate the electronic properties, metabolic stability, and pharmacokinetic profile of potential drug candidates. A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of 5-Fluoro-6-methoxy-1H-indole, supported by data from analogous compounds and established principles of physical organic chemistry. Furthermore, it outlines detailed experimental protocols for the empirical determination of these critical parameters.

Introduction: The Significance of 5-Fluoro-6-methoxy-1H-indole in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic introduction of fluorine and methoxy substituents onto the indole ring is a well-established strategy to fine-tune a molecule's physicochemical and pharmacokinetic properties. The electron-withdrawing nature of the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and receptor interactions. Consequently, 5-Fluoro-6-methoxy-1H-indole serves as a valuable building block for the synthesis of novel therapeutic agents. A comprehensive understanding of its solubility and stability is a critical first step in harnessing its full potential.

Predicted Physicochemical Properties

While experimental data for 5-Fluoro-6-methoxy-1H-indole is limited, its physicochemical properties can be predicted based on its structure and data from similar compounds.

PropertyPredicted ValueSource
Molecular Formula C₉H₈FNO-
Molecular Weight 165.17 g/mol -
Boiling Point 308.7 ± 22.0 °C[1]
Density 1.269 ± 0.06 g/cm³[1]
pKa ~16-17 (indole N-H)General Indole Chemistry
LogP ~2.5 (Predicted)-

Solubility Profile: A Predictive Analysis

The solubility of 5-Fluoro-6-methoxy-1H-indole is dictated by the interplay of its nonpolar indole core and the polar fluorine and methoxy substituents. The following table provides a qualitative prediction of its solubility in common laboratory solvents. This prediction is based on the "like dissolves like" principle and data from analogous fluorinated and methoxylated indoles.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents are excellent hydrogen bond acceptors and can effectively solvate the polar N-H group and the methoxy oxygen of the indole.
Polar Protic Methanol, EthanolModerate to HighThese solvents can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the compound.
Non-Polar Aprotic Dichloromethane (DCM), ChloroformModerateThe non-polar character of the indole ring allows for reasonable solubility in these solvents.
Aqueous Water, Buffers (pH 7.4)LowThe largely non-polar indole backbone is expected to limit aqueous solubility, despite the presence of polar functional groups. Solubility may be slightly influenced by pH.
Non-Polar Hexanes, TolueneLowThe significant difference in polarity between the compound and these solvents is likely to result in poor solubility.

Stability Profile: Considerations and Predicted Pathways

The stability of 5-Fluoro-6-methoxy-1H-indole is a critical factor for its storage, handling, and application in chemical reactions and biological assays. While specific stability data is not available, potential degradation pathways can be inferred from the known chemistry of indole derivatives.

pH Stability

Indole alkaloids are known to be acid labile[2]. The indole ring is susceptible to polymerization under strongly acidic conditions. In alkaline conditions, the N-H proton can be deprotonated, which may lead to other reactions, although indoles are generally more stable in basic media than in acidic media.

Oxidative Stability

The indole nucleus is electron-rich and susceptible to oxidation[3][4]. Oxidizing agents can lead to the formation of various degradation products, including oxindoles and isatins[5][6][7]. The presence of the electron-donating methoxy group may further activate the ring towards oxidation.

Thermal Stability

The predicted high boiling point suggests good thermal stability under normal laboratory conditions. However, prolonged exposure to high temperatures, especially in the presence of catalysts or impurities, could lead to decomposition.

Photostability

Many aromatic compounds, including indoles, can undergo photodegradation upon exposure to UV light[8]. It is advisable to store 5-Fluoro-6-methoxy-1H-indole in a dark place to prevent light-induced degradation.

Below is a conceptual workflow for assessing the stability of 5-Fluoro-6-methoxy-1H-indole.

G cluster_stress Stress Conditions cluster_analysis Analytical Monitoring Acidic (e.g., 0.1M HCl) Acidic (e.g., 0.1M HCl) HPLC-UV/MS HPLC-UV/MS Acidic (e.g., 0.1M HCl)->HPLC-UV/MS Basic (e.g., 0.1M NaOH) Basic (e.g., 0.1M NaOH) Basic (e.g., 0.1M NaOH)->HPLC-UV/MS Oxidative (e.g., H2O2) Oxidative (e.g., H2O2) Oxidative (e.g., H2O2)->HPLC-UV/MS Thermal (e.g., 60°C) Thermal (e.g., 60°C) Thermal (e.g., 60°C)->HPLC-UV/MS Photolytic (UV light) Photolytic (UV light) Photolytic (UV light)->HPLC-UV/MS LC-MS/MS for degradant identification LC-MS/MS for degradant identification HPLC-UV/MS->LC-MS/MS for degradant identification If degradation observed 5-Fluoro-6-methoxy-1H-indole 5-Fluoro-6-methoxy-1H-indole 5-Fluoro-6-methoxy-1H-indole->Acidic (e.g., 0.1M HCl) Expose to 5-Fluoro-6-methoxy-1H-indole->Basic (e.g., 0.1M NaOH) Expose to 5-Fluoro-6-methoxy-1H-indole->Oxidative (e.g., H2O2) Expose to 5-Fluoro-6-methoxy-1H-indole->Thermal (e.g., 60°C) Expose to 5-Fluoro-6-methoxy-1H-indole->Photolytic (UV light) Expose to caption Workflow for Forced Degradation Study.

Caption: A flowchart illustrating the key steps in a forced degradation study.

Experimental Protocols for Empirical Determination

The following protocols describe standardized methods for the experimental determination of solubility and stability.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

5.1.1. Materials and Equipment

  • 5-Fluoro-6-methoxy-1H-indole (high purity)

  • Selected solvents (analytical grade or higher)

  • Analytical balance (± 0.01 mg)

  • Vials with screw caps (e.g., 2 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

5.1.2. Step-by-Step Procedure

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 5-Fluoro-6-methoxy-1H-indole (e.g., 5-10 mg) into a series of vials. It is crucial to have undissolved solid remaining at the end of the experiment.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is fully saturated.

  • Sample Preparation for Analysis:

    • After equilibration, carefully remove the vials and allow any undissolved solid to settle.

    • Separate the saturated solution from the excess solid by either centrifugation or filtration. This step is critical to avoid including undissolved particles in the analysis.

  • Quantification:

    • Prepare a series of standard solutions of 5-Fluoro-6-methoxy-1H-indole of known concentrations in the same solvent.

    • Analyze the saturated solution and the standard solutions by a validated HPLC method.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated solution. This concentration represents the equilibrium solubility.

G Start Start Add excess solid to solvent Add excess solid to solvent Start->Add excess solid to solvent Equilibrate (e.g., 24-72h at 25°C) Equilibrate (e.g., 24-72h at 25°C) Add excess solid to solvent->Equilibrate (e.g., 24-72h at 25°C) Separate solid from solution Separate solid from solution Equilibrate (e.g., 24-72h at 25°C)->Separate solid from solution Analyze supernatant by HPLC Analyze supernatant by HPLC Separate solid from solution->Analyze supernatant by HPLC Determine concentration Determine concentration Analyze supernatant by HPLC->Determine concentration End End Determine concentration->End caption Shake-Flask Solubility Determination Workflow.

Sources

The Strategic Utility of 5-Fluoro-6-methoxy-1H-indole in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold remains a cornerstone in medicinal chemistry, celebrated for its prevalence in biologically active natural products and its versatile role in the synthesis of novel therapeutic agents.[1][2] The strategic incorporation of fluorine and methoxy substituents onto this privileged structure can significantly enhance its pharmacological profile.[3][4] This guide provides an in-depth technical overview of 5-Fluoro-6-methoxy-1H-indole, a promising yet under-documented starting material for drug synthesis. Due to the limited direct literature on this specific isomer, this document leverages established principles of indole chemistry and data from closely related analogues to present its synthesis, predicted reactivity, and potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this valuable building block.

Introduction: The Power of Substitution on the Indole Core

The indole ring system is a fundamental heterocyclic motif that imparts a unique combination of steric and electronic properties to a molecule, enabling it to interact with a wide array of biological targets.[1][2] The functionalization of the indole core is a well-established strategy in drug design to modulate a compound's physicochemical and pharmacokinetic properties.

The introduction of a fluorine atom, for instance, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[4] The high electronegativity of fluorine can alter the acidity of nearby protons and influence the overall electronic distribution of the aromatic system.[4] Similarly, the methoxy group, a common substituent in many natural products, can act as a hydrogen bond acceptor and influence the molecule's conformation and solubility.[3]

The specific substitution pattern of 5-Fluoro-6-methoxy-1H-indole presents an intriguing combination of these effects. The electron-withdrawing nature of the fluorine at the 5-position and the electron-donating methoxy group at the 6-position are expected to modulate the reactivity of the indole ring, particularly at the C3 position, a key site for electrophilic substitution. This unique electronic profile makes 5-Fluoro-6-methoxy-1H-indole a compelling starting material for the synthesis of novel drug candidates.

Synthesis of 5-Fluoro-6-methoxy-1H-indole: A Plausible Approach

While specific literature detailing the synthesis of 5-Fluoro-6-methoxy-1H-indole is scarce, a robust and scalable synthetic route can be proposed based on the well-established Leimgruber-Batcho indole synthesis.[5][6] This method is a popular alternative to the Fischer indole synthesis, especially for industrial applications, due to its often milder reaction conditions and high yields.[7][8]

The proposed synthesis would commence from a suitably substituted o-nitrotoluene derivative, which would undergo condensation with a formamide acetal to form an enamine, followed by a reductive cyclization to yield the target indole.

Leimgruber-Batcho Synthesis Start 4-Fluoro-3-methoxy-nitrotoluene Enamine Enamine Intermediate Start->Enamine DMF-DMA, Pyrrolidine Indole 5-Fluoro-6-methoxy-1H-indole Enamine->Indole Reductive Cyclization (e.g., Fe/AcOH or H2, Pd/C)

Caption: Proposed Leimgruber-Batcho synthesis of 5-Fluoro-6-methoxy-1H-indole.

Experimental Protocol (Predictive)

Step 1: Enamine Formation

  • To a solution of the starting 4-fluoro-3-methoxy-nitrotoluene in a suitable solvent such as N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a catalytic amount of an amine base like pyrrolidine.

  • Heat the reaction mixture, typically to around 100-110°C, and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture containing the enamine intermediate can often be used directly in the next step without purification.

Step 2: Reductive Cyclization

  • Cool the enamine solution and, in a separate vessel, prepare a reducing agent. A common choice is iron powder in acetic acid, or for a catalytic approach, palladium on carbon (Pd/C).

  • Slowly add the enamine solution to the reducing agent mixture. If using iron/acetic acid, the reaction is typically heated to around 100°C. If using catalytic hydrogenation, the reaction is stirred under a hydrogen atmosphere.

  • Monitor the reaction until the enamine is consumed.

  • After completion, cool the reaction mixture and filter to remove the iron salts or the palladium catalyst.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 5-Fluoro-6-methoxy-1H-indole.

Predicted Chemical Reactivity and Key Transformations

The chemical reactivity of 5-Fluoro-6-methoxy-1H-indole is predicted to be characteristic of electron-rich indole derivatives, with the C3 position being the primary site for electrophilic substitution. The electron-donating methoxy group at C6 is expected to enhance the nucleophilicity of the indole ring, while the electron-withdrawing fluorine at C5 will modulate this effect.

Key_Reactions cluster_reactions Key Transformations Start 5-Fluoro-6-methoxy-1H-indole Mannich Mannich Reaction (Formaldehyde, Dimethylamine) Start->Mannich Electrophilic Substitution at C3 Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Start->Vilsmeier Electrophilic Substitution at C3 Friedel Friedel-Crafts Acylation (Acyl chloride, Lewis Acid) Start->Friedel Electrophilic Substitution at C3

Sources

Introduction: The Strategic Value of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Fluoro-6-methoxy-1H-indole: Synthesis, Properties, and Applications in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in various intermolecular interactions allow it to bind to a wide range of biological targets.[3] The strategic functionalization of the indole ring is a key tactic in drug discovery for fine-tuning a molecule's pharmacodynamic and pharmacokinetic profile.

This guide focuses on 5-Fluoro-6-methoxy-1H-indole , a specifically substituted indole that leverages two powerful modifications in medicinal chemistry. The introduction of a fluorine atom, a common bioisostere for a hydrogen atom, can profoundly influence a molecule's properties by altering its lipophilicity, metabolic stability, and binding affinity through unique electronic effects.[4][5] Concurrently, the methoxy group can modulate solubility and provide additional hydrogen bond accepting capabilities. The combination of these substituents on the indole scaffold creates a versatile chemical intermediate with significant potential for the development of novel therapeutic agents, particularly in areas such as oncology, virology, and neurology.[3][6][7]

This document provides a comprehensive overview of the synthesis, physicochemical characteristics, and biological significance of 5-Fluoro-6-methoxy-1H-indole, intended for researchers and professionals in the field of drug development.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of 5-Fluoro-6-methoxy-1H-indole is the first step in its application. The key identifiers and computed physical properties are summarized below.

PropertyValueSource
IUPAC Name 5-Fluoro-6-methoxy-1H-indole-
CAS Number 1211595-72-0[8]
Molecular Formula C₉H₈FNO-
Molecular Weight 165.17 g/mol
Predicted Boiling Point 308.7 ± 22.0 °C[8]
Predicted Density 1.269 ± 0.06 g/cm³[8]
Canonical SMILES COC1=C(C=C2C(=C1)C=CN2)F-

Synthesis Methodologies: Constructing the Core Scaffold

The synthesis of substituted indoles is a well-established field with numerous named reactions available to the synthetic chemist.[9][10] For the industrial and scalable production of 5-fluoro-6-substituted indoles, the Leimgruber-Batcho indole synthesis is often a preferred route due to its high yields and the accessibility of the required starting materials.[11][12] This method offers a robust alternative to the classic Fischer indole synthesis.[12]

The general workflow for the Leimgruber-Batcho synthesis involves the formation of an enamine from a substituted 2-nitrotoluene, followed by a reductive cyclization to yield the final indole product.

G cluster_0 Leimgruber-Batcho Synthesis Workflow A Substituted 2-Nitrotoluene (e.g., 4-Fluoro-3-methoxy-2-nitrotoluene) B Enamine Formation A->B DMF-DMA, Pyrrolidine C Intermediate Enamine B->C D Reductive Cyclization C->D Reducing Agent (e.g., Fe/AcOH, Pd/C, H₂) E Target Indole (5-Fluoro-6-methoxy-1H-indole) D->E

Caption: Generalized workflow for the Leimgruber-Batcho indole synthesis.

Experimental Protocol: Leimgruber-Batcho Synthesis

This protocol describes a general, scalable procedure for synthesizing a 5-fluoro-6-substituted indole, adapted from established methodologies.[11]

Step 1: Enamine Formation

  • To a reaction vessel, add the starting material, 4-fluoro-5-methoxy-2-nitrotoluene (1.0 eq).

  • Add N,N-dimethylformamide (DMF) as the solvent.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0-2.5 eq) and a catalytic amount of a secondary amine such as pyrrolidine.

  • Heat the reaction mixture to approximately 100-110°C and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, the reaction mixture containing the intermediate enamine is typically cooled and used directly in the next step without purification.

Step 2: Reductive Cyclization

  • Prepare a second reaction vessel containing a reducing agent. A common and effective system is iron powder (Fe) in acetic acid (AcOH). Alternatively, catalytic hydrogenation using Palladium on Carbon (Pd/C) and a hydrogen source can be employed.[11][12]

  • Heat the reducing mixture to approximately 60-70°C.

  • Slowly add the enamine solution from Step 1 to the reducing mixture, ensuring the internal temperature does not exceed 80-90°C.

  • After the addition is complete, heat the mixture to 100°C and stir for 1-2 hours, monitoring for the disappearance of the enamine intermediate via TLC or HPLC.[11]

  • Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite to remove the iron salts or catalyst. Wash the filter cake thoroughly with the same solvent.[12]

  • Combine the organic filtrates and wash successively with water, a mild base (e.g., saturated sodium bicarbonate solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel or by recrystallization to afford pure 5-Fluoro-6-methoxy-1H-indole.

Spectroscopic Profile

While a dedicated, publicly available spectrum for 5-Fluoro-6-methoxy-1H-indole is limited, its spectroscopic characteristics can be reliably predicted based on its structure and data from closely related analogs.[13] This predicted data is crucial for reaction monitoring and final product characterization.

Spectroscopy Predicted Characteristics
¹H NMR - N1-H (indole): Broad singlet, ~8.0-8.5 ppm. - Aromatic Protons: Signals between ~6.5-7.5 ppm. The C4-H and C7-H protons will show coupling to the fluorine atom (³JHF and ⁴JHF, respectively), resulting in doublets or doublet of doublets. - C2-H & C3-H (pyrrole): Typically appear as multiplets or doublets of doublets around 6.5 and 7.2 ppm. - -OCH₃ Protons: A sharp singlet, ~3.8-4.0 ppm, integrating to 3H.
¹³C NMR - Aromatic Carbons: Signals in the range of ~100-150 ppm. - C-F Carbon (C5): A large one-bond coupling constant (¹JCF) of ~230-250 Hz is expected. - Adjacent Carbons (C4, C6): Will show smaller two-bond couplings (²JCF). - -OCH₃ Carbon: A signal around 55-60 ppm.
IR Spectroscopy - N-H Stretch: A sharp peak around 3400 cm⁻¹. - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - C=C Aromatic Stretch: Multiple peaks in the 1450-1600 cm⁻¹ region. - C-O Stretch (methoxy): A strong peak in the 1200-1250 cm⁻¹ region. - C-F Stretch: A strong peak in the 1000-1100 cm⁻¹ region.
Mass Spectrometry - Molecular Ion (M⁺): A prominent peak at m/z = 165.06, corresponding to the exact mass of C₉H₈FNO.

Biological Significance and Therapeutic Potential

5-Fluoro-6-methoxy-1H-indole is not typically an active pharmaceutical ingredient (API) itself but rather a high-value building block for the synthesis of more complex drug candidates. The strategic placement of the fluoro and methoxy groups imparts desirable properties that can be carried through to the final molecule.

G cluster_0 Role in Drug Discovery A 5-Fluoro-6-methoxy-1H-indole (Core Scaffold) B Chemical Derivatization (e.g., N-alkylation, C3-substitution) A->B C Antiviral Agents B->C D Anticancer Agents B->D E CNS Receptor Ligands B->E

Caption: Role of 5-Fluoro-6-methoxy-1H-indole as a key intermediate.

Causality of Functional Groups in Drug Design
  • Fluorine Atom: The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[4] Its high electronegativity can alter the pKa of nearby functional groups and create favorable electrostatic interactions with protein targets, potentially increasing binding affinity and selectivity.[4] Fluorinated indoles have demonstrated a wide spectrum of pharmacological activities, including potent antiviral (anti-HIV), antimicrobial, and anticancer effects.[3][5][7]

  • Methoxy Group: The methoxy substituent can improve a compound's physicochemical properties, including solubility. It can also serve as a hydrogen bond acceptor, providing an additional point of interaction within a protein's binding pocket. Methoxy-substituted indoles are found in numerous pharmaceuticals and are key intermediates in their synthesis.[13][14]

  • Synergistic Effects: The combination of these two groups on the indole scaffold provides a powerful platform for lead optimization. The electronic properties, lipophilicity, and metabolic stability can be finely tuned, which are critical parameters in converting a biologically active compound into a viable drug candidate.[3]

Conclusion and Future Directions

5-Fluoro-6-methoxy-1H-indole represents a strategically designed chemical scaffold that embodies key principles of modern medicinal chemistry. Its synthesis is achievable through robust and scalable methods like the Leimgruber-Batcho reaction, making it an attractive intermediate for drug development programs. The combined influence of the fluorine and methoxy substituents provides a solid foundation for building molecules with enhanced pharmacokinetic properties and potent biological activity.

Future research will likely continue to exploit this scaffold for the development of novel therapeutics. Its application in creating new kinase inhibitors for oncology, modulators of serotonin or dopamine receptors for CNS disorders, and novel antiviral agents remains a promising avenue of investigation. As synthetic methodologies advance, the efficient and diverse functionalization of this valuable indole core will undoubtedly lead to the discovery of next-generation medicines.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Fluoro-6-methoxy-1H-indole via Leimgruber-Batcho Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Leimgruber-Batcho Indole Synthesis

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The Leimgruber-Batcho indole synthesis has emerged as a powerful and versatile method for the preparation of a wide array of substituted indoles, offering significant advantages over classical methods like the Fischer indole synthesis.[1] Its key strengths lie in the use of readily available starting materials, generally high yields, and mild reaction conditions, making it particularly amenable to the synthesis of complex and electronically diverse indole derivatives.[1][2] This application note provides a detailed guide to the synthesis of 5-Fluoro-6-methoxy-1H-indole, a potentially valuable building block in drug discovery, utilizing the Leimgruber-Batcho methodology.

The synthesis proceeds in two main stages: the formation of a β-dimethylamino-2-nitrostyrene intermediate from an ortho-nitrotoluene, followed by a reductive cyclization to furnish the desired indole.[1] This approach allows for precise control over the substitution pattern on the indole ring, a critical aspect in the design of targeted therapeutics.

Reaction Mechanism and Rationale

The Leimgruber-Batcho synthesis is predicated on two key chemical transformations. Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Enamine Formation

The synthesis initiates with the condensation of an appropriately substituted o-nitrotoluene with a formamide acetal, most commonly N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2][3] The methyl group of the o-nitrotoluene is sufficiently acidic to be deprotonated under the reaction conditions, forming a carbanion that attacks the electrophilic carbon of the formamide acetal. Subsequent elimination of methanol yields the highly conjugated and typically intensely colored β-dimethylamino-2-nitrostyrene intermediate. The presence of electron-withdrawing groups on the aromatic ring, such as the nitro group, enhances the acidity of the benzylic protons, facilitating this initial condensation.[2]

Step 2: Reductive Cyclization

The second stage involves the reduction of the nitro group of the enamine intermediate to an amine. This is immediately followed by an intramolecular cyclization, where the newly formed amino group attacks the enamine double bond. The subsequent elimination of dimethylamine leads to the formation of the aromatic indole ring.[1] A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂/Pd-C, Raney Nickel), or chemical reduction with agents like iron in acetic acid, sodium dithionite, or stannous chloride.[3] The choice of reducing agent can be critical and is often determined by the presence of other functional groups in the molecule. For many applications, a combination of iron powder in acetic acid provides an effective, inexpensive, and scalable option.

Below is a diagram illustrating the general workflow of the Leimgruber-Batcho synthesis.

Leimgruber_Batcho_Workflow Start o-Nitrotoluene Precursor Enamine_Formation Step 1: Enamine Formation (DMF-DMA, Heat) Start->Enamine_Formation Intermediate β-Dimethylamino-2-nitrostyrene Intermediate Enamine_Formation->Intermediate Reductive_Cyclization Step 2: Reductive Cyclization (e.g., Fe/AcOH) Intermediate->Reductive_Cyclization Indole_Product Substituted Indole Reductive_Cyclization->Indole_Product

Caption: General workflow of the Leimgruber-Batcho indole synthesis.

Experimental Protocol: Synthesis of 5-Fluoro-6-methoxy-1H-indole

This protocol outlines a representative procedure for the synthesis of 5-Fluoro-6-methoxy-1H-indole, starting from the corresponding o-nitrotoluene precursor, 4-fluoro-5-methoxy-2-nitrotoluene.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Fluoro-5-methoxy-2-nitrotoluene≥98%Commercially availableStarting material
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)Synthesis gradeCommercially availableReagent for enamine formation
N,N-Dimethylformamide (DMF)AnhydrousCommercially availableReaction solvent
Iron powder (<100 mesh)Reagent gradeCommercially availableReducing agent
Glacial Acetic AcidACS gradeCommercially availableSolvent for reduction
Ethyl acetateHPLC gradeCommercially availableExtraction solvent
Saturated sodium bicarbonate solutionPrepared in-houseFor workup
Brine (saturated NaCl solution)Prepared in-houseFor workup
Anhydrous sodium sulfateReagent gradeCommercially availableDrying agent
Silica gel60 Å, 230-400 meshCommercially availableFor column chromatography
Step 1: Synthesis of (E)-1-(Dimethylamino)-2-(4-fluoro-5-methoxy-2-nitrophenyl)ethene
  • To a stirred solution of 4-fluoro-5-methoxy-2-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of starting material), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).

  • Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent system). The formation of the enamine product will be indicated by the appearance of a new, often brightly colored, spot.

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the DMF under reduced pressure.

  • The crude product, a dark red oil or solid, can be used directly in the next step without further purification. Alternatively, it can be purified by column chromatography on silica gel if a higher purity intermediate is desired.

Step 2: Synthesis of 5-Fluoro-6-methoxy-1H-indole
  • Dissolve the crude (E)-1-(dimethylamino)-2-(4-fluoro-5-methoxy-2-nitrophenyl)ethene from the previous step in glacial acetic acid (approx. 10-15 mL per gram of the initial nitrotoluene).

  • To this solution, add iron powder (4.0-5.0 eq) portion-wise over 15-20 minutes. The addition may be exothermic, and the internal temperature should be monitored and maintained below 60 °C, if necessary, with external cooling.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting enamine has been consumed.

  • Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the excess iron and iron salts. Wash the celite pad with a small amount of ethyl acetate.

  • Carefully neutralize the filtrate by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash them with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to afford 5-Fluoro-6-methoxy-1H-indole as a solid.

Below is a diagram illustrating the synthetic pathway for 5-Fluoro-6-methoxy-1H-indole.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product Start 4-Fluoro-5-methoxy-2-nitrotoluene Intermediate (E)-1-(Dimethylamino)-2-(4-fluoro-5-methoxy-2-nitrophenyl)ethene Start->Intermediate DMF-DMA, Heat Product 5-Fluoro-6-methoxy-1H-indole Intermediate->Product Fe, Acetic Acid

Caption: Synthetic route to 5-Fluoro-6-methoxy-1H-indole.

Process Optimization and Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete enamine formation Insufficient reaction time or temperature. Impure DMF-DMA.Increase reaction time and/or temperature. Ensure DMF-DMA is of good quality and handled under anhydrous conditions.
Low yield in reductive cyclization Incomplete reduction of the nitro group. Degradation of the product.Increase the amount of iron powder and/or the reaction time. Ensure the workup is performed promptly after the reaction is complete.
Formation of byproducts Over-reduction or side reactions.Carefully control the reaction temperature. Consider alternative reducing agents such as catalytic hydrogenation for a cleaner reaction profile.
Difficulty in purification Presence of colored impurities.Treat the crude product with activated carbon before column chromatography. Optimize the solvent system for chromatography.

Safety Considerations

  • o-Nitrotoluenes: These compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • DMF: This solvent is a known reproductive toxin. Avoid inhalation and skin contact.

  • Iron Powder: Finely divided iron powder can be pyrophoric. Handle with care and avoid creating dust clouds.

  • Acetic Acid: Glacial acetic acid is corrosive. Handle with appropriate PPE.

  • Hydrogenation: If using catalytic hydrogenation, ensure proper grounding of equipment and use a hydrogen detector.

Conclusion

The Leimgruber-Batcho indole synthesis is a highly effective and adaptable method for the preparation of substituted indoles. The protocol provided herein for the synthesis of 5-Fluoro-6-methoxy-1H-indole is a robust starting point for researchers in medicinal chemistry and drug development. By understanding the reaction mechanism and potential challenges, this synthesis can be efficiently optimized and scaled to produce this valuable heterocyclic building block.

References

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
  • Leimgruber–Batcho indole synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • TSI Journals. (2011). Organic CHEMISTRY. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Vertex AI Search. (n.d.). the leimgruber-batcho indole synthesis. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_DvLuESBckHmgYnoR0Aa235i3FqG3sRMkl0L4xR-M_7KoYCyx-ddlOnz414nqQuX_mZmTiJ93xGqc2zvIcigM51eaOzDidpgVLpoV2K5VEMPauebGBdJ8RILmalPSPslT1wWWlrSmqj3AycwMRqZnGMrBWDbQKXb7XbvxqpxTA5kKOxki568LhUk=]
  • ResearchGate. (n.d.). (PDF) Leimgruber–Batcho Indole Synthesis. Retrieved from [Link]

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Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 5-Fluoro-6-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

The indole scaffold is a "privileged motif" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity, particularly in oncology.[1] Substituted indoles, such as 5-Fluoro-6-methoxy-1H-indole, represent a rational design strategy to enhance pharmacological properties. The incorporation of a fluorine atom can improve metabolic stability and binding affinity, while a methoxy group often enhances reactivity and biological interactions.[2][3] This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on how to rigorously evaluate the in vitro cytotoxic potential of 5-Fluoro-6-methoxy-1H-indole. We detail the foundational principles, step-by-step protocols for key assays, and a framework for robust data interpretation, moving from broad viability screening to mechanistic insights into the mode of cell death.

Foundational Principles: A Multi-Assay Approach to Cytotoxicity

  • Metabolic Viability (MTT Assay): This assay quantifies the metabolic activity of a cell population, which serves as a proxy for cell viability.[4] It measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells. A decrease in metabolic activity is an early indicator of cellular stress or death.

  • Membrane Integrity (LDH Assay): This method assesses cytotoxicity by quantifying the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the cell culture medium.[4] LDH release is a hallmark of plasma membrane damage, which occurs during necrosis or late-stage apoptosis.

  • Mechanism of Cell Death (Annexin V/PI Staining): To understand how the compound induces cell death, it is crucial to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).[5] This flow cytometry-based assay uses Annexin V to detect phosphatidylserine (PS) externalization on the outer membrane of early apoptotic cells and Propidium Iodide (PI) to stain the DNA of cells that have lost membrane integrity (necrotic or late apoptotic cells).

Experimental Design: Setting the Stage for Success

Careful planning is paramount for generating reproducible and meaningful data. The following considerations are critical before initiating any assay.

Compound Preparation and Handling

5-Fluoro-6-methoxy-1H-indole should be dissolved in a suitable solvent, typically 100% dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). This stock must be stored appropriately, often at -20°C or -80°C, to ensure stability.

Expert Insight: The final concentration of DMSO in the cell culture medium must be carefully controlled. It is critical to ensure the final DMSO concentration does not exceed 0.5% (v/v), and ideally is kept below 0.1%, to prevent solvent-induced cytotoxicity that could confound the results.[4] A vehicle control (cells treated with the same final concentration of DMSO as the highest compound dose) must be included in every experiment.

Selection of a Cancer Cell Line Panel

The cytotoxic effects of a compound can be highly cell-type dependent. Therefore, screening against a panel of human cancer cell lines from different tissue origins is essential to determine the compound's spectrum of activity.[5]

Recommended Starter Panel:

Cell LineCancer TypeRationale
MCF-7 Breast AdenocarcinomaRepresents a common hormone-dependent breast cancer.[5]
A549 Non-Small Cell Lung CancerA widely used model for lung cancer studies.[6]
HepG2 Hepatocellular CarcinomaImportant for assessing potential liver cancer activity and general hepatotoxicity.[6]
HCT-116 Colorectal CarcinomaA key model for gastrointestinal cancers.[7]
Essential Controls for Data Validation

Every assay plate must include a full set of controls to ensure the validity of the results.

  • Untreated Control: Cells incubated with culture medium only. Represents 100% viability.

  • Vehicle Control: Cells incubated with medium containing the highest concentration of DMSO used for compound dilution.

  • Positive Control: Cells treated with a well-characterized cytotoxic agent (e.g., Doxorubicin, Cisplatin). This confirms that the assay system is responsive to known toxins.

Experimental Workflows & Protocols

The following diagram illustrates the general workflow for a comprehensive in vitro cytotoxicity assessment.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis Compound Prepare 5-Fluoro-6-methoxy- 1H-indole Stock (DMSO) Seeding Seed Cells in Microplates Cells Culture & Maintain Cancer Cell Lines Cells->Seeding Treatment Treat Cells with Compound (Dose-Response) & Controls Seeding->Treatment Incubation Incubate for 24, 48, or 72h Treatment->Incubation MTT MTT Assay (Viability) Incubation->MTT LDH LDH Assay (Cytotoxicity) Annexin Annexin V / PI (Mechanism) Readout Measure Absorbance or Fluorescence (Plate Reader/FACS) MTT->Readout LDH->Readout Annexin->Readout IC50 Calculate IC50 Values & Generate Curves Readout->IC50 Interpret Interpret Mechanism (Apoptosis vs. Necrosis) IC50->Interpret

Caption: General workflow for in vitro cytotoxicity assessment.

Protocol 1: MTT Assay for Cell Viability Assessment

This protocol is adapted from standard methodologies to assess cell metabolic activity.[4][5]

Materials:

  • 96-well flat-bottom cell culture plates

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

  • 5-Fluoro-6-methoxy-1H-indole stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 5-Fluoro-6-methoxy-1H-indole in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and positive controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. Living cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).[5]

Protocol 2: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay provides critical mechanistic information by differentiating between viable, apoptotic, and necrotic cell populations.[4][5]

Materials:

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Flow cytometer

  • Cold PBS and 1X Binding Buffer (provided in kit)

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once attached, treat with 5-Fluoro-6-methoxy-1H-indole at concentrations around the determined IC₅₀ value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization. Wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cell suspension in the dark for 15 minutes at room temperature.

  • Data Acquisition: Add 400 µL of 1X binding buffer to each tube and analyze the stained cells by flow cytometry within one hour.

Data Interpretation: The flow cytometer will generate a quadrant plot:

  • Lower-Left (Annexin V- / PI-): Live, viable cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (rarely populated).

G cluster_path Cell Fate Pathways start Viable Cell Apoptosis Early Apoptosis PS Flipping (Annexin V+) start->Apoptosis:f0 Apoptotic Stimulus (e.g., Compound) Necrosis Primary Necrosis Membrane Compromised (PI+) start->Necrosis:f0 Severe Insult (e.g., High Dose) Late_Apoptosis Late Apoptosis / Necrosis Membrane Compromised (PI+) Apoptosis:f1->Late_Apoptosis:f0 Progression

Caption: Distinguishing apoptosis and necrosis via membrane changes.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format for easy comparison. The half-maximal inhibitory concentration (IC₅₀) is the key metric for potency.

Table 1: Hypothetical Cytotoxic Activity of 5-Fluoro-6-methoxy-1H-indole

Cell LineIncubation Time (h)IC₅₀ (µM) ± SDPositive Control (Doxorubicin) IC₅₀ (µM) ± SD
MCF-7 48[Insert Value][Insert Value]
A549 48[Insert Value][Insert Value]
HepG2 48[Insert Value][Insert Value]
HCT-116 48[Insert Value][Insert Value]

*Data should be presented as mean ± standard deviation from at least three independent experiments.

An IC₅₀ value provides a measure of a compound's potency, but the mechanistic data from the Annexin V/PI assay provides the crucial context of how the compound achieves this effect. A compound that primarily induces apoptosis is often considered a more desirable candidate for further development in oncology than one that causes widespread necrosis.

Conclusion

This application note provides a robust framework for the initial in vitro cytotoxic characterization of novel compounds like 5-Fluoro-6-methoxy-1H-indole. By employing a multi-assay strategy that evaluates metabolic viability, membrane integrity, and the specific mode of cell death, researchers can generate high-quality, reproducible data. This comprehensive approach is a critical first step in the drug discovery pipeline, enabling data-driven decisions for selecting promising candidates for further preclinical development.[4][8]

References

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  • ScienceDirect. (2018). Synthesis, reactivity and biological properties of methoxy-activated indoles.
  • Benchchem. (n.d.). A Comparative Analysis of the Biological Activities of 5-Fluoroindole and 6-Fluoroindole.

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MTT assay using "5-Fluoro-6-methoxy-1H-indole" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: High-Throughput Cytotoxicity Screening of 5-Fluoro-6-methoxy-1H-indole Derivatives Using the MTT Assay

Audience: Researchers, scientists, and drug development professionals.

Section 1: Foundational Principles and Strategic Context

The MTT Assay: A Cornerstone of Preclinical Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative colorimetric method for evaluating cellular metabolic activity.[1][2] In the landscape of drug discovery and toxicology, it serves as a primary indicator of cell viability, proliferation, and cytotoxicity.[1][3] The core principle of the assay is predicated on the enzymatic reduction of the water-soluble yellow tetrazolium salt, MTT, into an insoluble purple formazan product.[1] This conversion is predominantly carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria of metabolically active cells.[1][3] Consequently, the quantity of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[2][3]

The Emerging Therapeutic Potential of Indole Derivatives

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] Specifically, derivatives of 5-Fluoro-6-methoxy-1H-indole are of significant interest due to their wide-ranging pharmacological activities, which may include anticancer, antiviral, and anti-inflammatory properties.[4][6] The strategic placement of fluoro and methoxy groups can enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][7] As these novel derivatives advance through the drug discovery pipeline, a robust and reliable method for assessing their cytotoxic profile is paramount.

Objective of This Guide

This document provides a comprehensive, field-tested protocol for utilizing the MTT assay to determine the cytotoxic effects of 5-Fluoro-6-methoxy-1H-indole derivatives. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, integrate self-validating controls, and address potential compound-specific interferences to ensure the generation of accurate and reproducible data.

Section 2: The Biochemical Basis of the MTT Assay

The reliability of the MTT assay hinges on the assumption that a cell's metabolic activity is a direct reflection of its viability. The biochemical conversion is the critical event measured.

MTT_Mechanism cluster_cell Viable Cell cluster_mito Mitochondrion Enzymes NAD(P)H-dependent Oxidoreductases (e.g., Succinate Dehydrogenase) Formazan Formazan (Purple, Insoluble) Enzymes->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Enzymes Enters Cell Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Crystals Dissolved Measurement Measure Absorbance (~570 nm) Solubilization->Measurement Quantify Color

Caption: Biochemical pathway of the MTT assay.

Section 3: Critical Consideration: Potential Compound Interference

Two primary modes of interference must be controlled for:

  • Direct MTT Reduction: The test compound itself may have reducing properties that convert MTT to formazan in the absence of cellular enzymatic activity. This would lead to a false-positive signal, making the compound appear less cytotoxic than it is.[8]

  • Colorimetric Interference: If the 5-Fluoro-6-methoxy-1H-indole derivative is colored, its intrinsic absorbance at or near the measurement wavelength (typically 570 nm) can artificially inflate the final reading.[11]

A self-validating protocol MUST include controls to rule out these artifacts. This is achieved by setting up wells containing the highest concentration of the test compound in media without any cells. A significant absorbance reading in these wells indicates interference.

Section 4: Detailed Experimental Protocol

This protocol is optimized for assessing the cytotoxicity of 5-Fluoro-6-methoxy-1H-indole derivatives on adherent cancer cell lines (e.g., MCF-7, HeLa, A549) in a 96-well plate format.

Materials and Reagents
  • Cell Line: Appropriate human cancer cell line (e.g., MCF-7).

  • Culture Medium: Complete medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Test Compounds: Stock solutions of 5-Fluoro-6-methoxy-1H-indole derivatives (e.g., 10 mM in sterile DMSO).

  • Vehicle: Sterile DMSO.

  • MTT Reagent: 5 mg/mL MTT in sterile PBS. Filter-sterilize and store protected from light at 4°C.

  • Solubilization Solution: Anhydrous DMSO.

  • Equipment:

    • Sterile 96-well flat-bottom plates.

    • Humidified incubator (37°C, 5% CO₂).

    • Multichannel pipette.

    • Microplate reader with a 570 nm filter.

Experimental Workflow

The following diagram outlines the complete experimental procedure from cell seeding to data analysis.

MTT_Workflow start Start seed 1. Seed Cells (5,000-10,000 cells/well) start->seed incubate1 2. Incubate 24h (Allow attachment) seed->incubate1 prepare_compounds 3. Prepare Serial Dilutions of Indole Derivatives incubate1->prepare_compounds treat 4. Treat Cells (Add compounds to wells) prepare_compounds->treat incubate2 5. Incubate 48-72h (Exposure period) treat->incubate2 add_mtt 6. Add MTT Reagent (10 µL of 5 mg/mL) incubate2->add_mtt incubate3 7. Incubate 2-4h (Formazan formation) add_mtt->incubate3 solubilize 8. Solubilize Formazan (Remove media, add DMSO) incubate3->solubilize shake 9. Shake Plate (15 min, protected from light) solubilize->shake read 10. Read Absorbance (570 nm) shake->read analyze 11. Analyze Data (Calculate % Viability & IC50) read->analyze end End analyze->end

Caption: Step-by-step experimental workflow for the MTT assay.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest log-phase cells and perform a cell count.[12]

    • Dilute the cell suspension to an optimal density (empirically determined, typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Causality: Seeding density is critical; too few cells will yield a low signal, while too many can lead to overgrowth and nutrient depletion, affecting metabolic rate.[13] To mitigate the "edge effect," consider filling the outermost wells with sterile PBS and not using them for experimental data.[14]

    • Incubate the plate for 24 hours in a humidified incubator.[15][16]

  • Compound Preparation and Cell Treatment:

    • Prepare serial dilutions of the 5-Fluoro-6-methoxy-1H-indole derivatives in complete culture medium. A typical final concentration range might be 0.1 to 100 µM.

    • Prepare a vehicle control using the same final concentration of DMSO as in the highest compound concentration well (typically ≤0.5%).

    • Carefully aspirate the old medium from the cells.

    • Add 100 µL of the medium containing the diluted compounds (or vehicle control) to the respective wells.[15]

    • Plate Layout (Crucial for Self-Validation):

      • Untreated Control: Cells + fresh medium only.

      • Vehicle Control: Cells + medium with DMSO.

      • Test Wells: Cells + medium with various concentrations of the indole derivative.

      • Blank: Medium only (no cells).[16]

      • Compound Interference Control: Medium + highest concentration of indole derivative (no cells).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).[15]

  • MTT Addition and Formazan Formation:

    • After the treatment incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (including controls).[3]

    • Incubate the plate for 2 to 4 hours at 37°C.[3][17]

    • Causality: This incubation allows viable cells to convert the MTT into visible purple formazan crystals. The optimal time can vary between cell lines and should be confirmed by observing crystal formation under a microscope.[3]

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT from each well without disturbing the adherent cells or the formazan crystals.[17]

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

    • Place the plate on an orbital shaker for 15 minutes at room temperature, protected from light, to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance. Read the plate within 1 hour of adding the solvent.

Section 5: Data Analysis and Presentation

Calculating Cell Viability
  • Correct Absorbance: Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Check for Interference: Verify that the absorbance of the "Compound Interference Control" well is negligible. If it is high, this assay is not suitable for this compound without significant modification.

  • Calculate Percent Viability: The viability of treated cells is expressed as a percentage relative to the vehicle control.

    % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100

Data Presentation

Quantitative data should be summarized in a clear, tabular format. From this data, a dose-response curve can be plotted to determine the IC₅₀ value—the concentration of the compound that inhibits cell viability by 50%.[3]

Table 1: Example MTT Assay Data for a Hypothetical 5-Fluoro-6-methoxy-1H-indole Derivative (Compound X)

Compound X Conc. (µM)Mean Absorbance (570 nm)Corrected Absorbance% Cell Viability
0 (Vehicle Control)1.2501.200100%
0.11.2201.17097.5%
11.0501.00083.3%
50.7500.70058.3%
100.6500.60050.0%
500.2500.20016.7%
1000.1500.1008.3%
Blank (Medium Only)0.050N/AN/A

Note: Data is for illustrative purposes only.

Section 6: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High Background - Contamination of medium or reagents.[13]- Phenol red or serum interference.- Compound directly reduces MTT.- Use sterile technique; check reagents for precipitates.- Use serum-free medium during MTT incubation.- Analyze the "Compound Interference Control" well; if positive, consider an alternative assay (e.g., SRB, CellTiter-Glo®).
Low Absorbance - Cell seeding density is too low.[13]- MTT incubation time is too short.- Incomplete formazan solubilization.[17]- Optimize and increase initial cell number.- Increase MTT incubation time; check for crystal formation microscopically.[13]- Ensure complete dissolution by increasing shaking time or gentle pipetting.
Inconsistent Replicates - Inaccurate pipetting.- Uneven cell seeding.- Cell detachment during aspiration steps.[14]- Calibrate pipettes; ensure proper technique.- Thoroughly mix cell suspension before plating.- Aspirate and add liquids gently against the side of the well.[14]

Section 7: Concluding Remarks

The MTT assay is a powerful and efficient tool for the primary screening of novel therapeutic agents like 5-Fluoro-6-methoxy-1H-indole derivatives. However, its utility is directly tied to the rigor of its execution. By understanding the underlying biochemistry, incorporating self-validating controls to account for potential compound interference, and adhering to an optimized protocol, researchers can generate high-quality, reliable cytotoxicity data that confidently guides the progression of promising compounds in the drug development lifecycle.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • MTT ASSAY: Principle. University of Texas at Austin. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • MTT Cell Assay Protocol. T. Horton Lab. [Link]

  • The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. National Institutes of Health (NIH). [Link]

  • Synthesis and Preclinical Evaluation of Indole Triazole Conjugates as Microtubule Targeting Agents that are Effective against MCF-7 Breast Cancer Cell Lines. PubMed. [Link]

  • MTT (Assay protocol). Protocols.io. [Link]

  • MTT Analysis Protocol. Creative Bioarray. [Link]

  • 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. ResearchGate. [Link]

  • MTT Methods, Protocols and Troubleshootings. Protocol Online. [Link]

  • Interference of Plant Extracts, Phytoestrogens and Antioxidants with the MTT Tetrazolium Assay. ResearchGate. [Link]

  • 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature. [Link]

  • I am doing anticancer screening for some compounds that have reddish blue color which interfere with reading in MTT assay do any one have a solution? ResearchGate. [Link]

  • Limitations of the use of MTT assay for screening in drug discovery. ResearchGate. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

  • struggling with MTT assay. Reddit. [Link]

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LDH assay for "5-Fluoro-6-methoxy-1H-indole" compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cytotoxicity Assessment of 5-Fluoro-6-methoxy-1H-indole Compounds using the Lactate Dehydrogenase (LDH) Assay

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential and a Critical Hurdle

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, substituted indoles like the 5-Fluoro-6-methoxy-1H-indole class are gaining significant attention for their therapeutic potential, with research indicating possible applications as anticancer, antiviral, and anti-inflammatory agents.[1][2][3][4] The strategic placement of fluoro- and methoxy- groups can modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making these compounds promising candidates for drug development.[1]

However, a critical step in the preclinical development of any new chemical entity is the rigorous evaluation of its safety profile. A primary concern is cytotoxicity—the potential for a compound to damage or kill cells.[5] Cytotoxicity assays are therefore indispensable tools in drug discovery, helping to identify compounds that are selectively toxic to target cells (e.g., cancer cells) while sparing healthy ones.[6]

Among the various methods to assess cell health, the lactate dehydrogenase (LDH) release assay stands out as a simple, reliable, and widely used technique for quantifying cell death.[7][8] This application note provides a comprehensive, field-proven guide for researchers utilizing the LDH assay to characterize the cytotoxic profile of 5-Fluoro-6-methoxy-1H-indole derivatives.

The Scientific Principle: Unmasking Cytotoxicity by Detecting a Leaky Cell

The integrity of the plasma membrane is a hallmark of a healthy, viable cell. When a cell is damaged by a cytotoxic compound, its membrane becomes compromised, leading to the leakage of intracellular components into the surrounding culture medium.[9][10] The LDH assay is built upon the detection of one such component: lactate dehydrogenase.

LDH is a stable, soluble enzyme found in the cytoplasm of all eukaryotic cells.[11][12][13] Its release into the extracellular environment is a reliable indicator of plasma membrane damage, a key event in necrosis and late-stage apoptosis.[12] The assay quantifies the activity of this released LDH through a two-step enzymatic reaction:

  • LDH-Catalyzed Reaction: The released LDH oxidizes lactate (a substrate provided in the assay reagent) to pyruvate. In this process, the coenzyme NAD+ is reduced to NADH.[13][14][15]

  • Colorimetric Detection: A second enzyme, diaphorase, uses the newly formed NADH to reduce a tetrazolium salt (such as INT or WST-8) into a highly colored formazan product.[10][16]

The amount of formazan produced, which can be easily measured using a standard spectrophotometer (plate reader), is directly proportional to the amount of LDH released from damaged cells.[13][15]

LDH_Mechanism cluster_Extracellular Extracellular Medium cluster_Cell Cell LDH Released LDH Pyruvate Pyruvate LDH->Pyruvate Reaction 1 NADH NADH LDH->NADH Lactate Lactate (Substrate) Lactate->LDH NAD NAD+ NAD->LDH Diaphorase Diaphorase NADH->Diaphorase Formazan Formazan (Colored Product) Diaphorase->Formazan Reaction 2 Tetrazolium Tetrazolium Salt (Colorless) Tetrazolium->Diaphorase Reader Measure Absorbance (~490 nm) Formazan->Reader DamagedCell Damaged Cell (Compromised Membrane) DamagedCell->LDH Leaks out Intracellular_LDH Intracellular LDH LDH_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3/4: Assay A 1. Seed Cells (e.g., 1x10⁴ cells/well) B 2. Incubate Overnight (Allow cells to attach) A->B C 3. Prepare Compound Dilutions & Controls D 4. Add Treatments to Plate (Compound, Vehicle, Lysis Buffer) C->D E 5. Incubate (e.g., 24-72 hours) D->E F 6. Transfer Supernatant to a new assay plate G 7. Add LDH Reaction Mix F->G H 8. Incubate at RT (~30 min, protected from light) G->H I 9. Add Stop Solution H->I J 10. Read Absorbance (490 nm & 680 nm) I->J

Caption: Step-by-step experimental workflow for the LDH assay.

Part 3: Step-by-Step Methodology
  • Cell Seeding (Day 1):

    • Harvest and count cells that are in a healthy, logarithmic growth phase.

    • Dilute the cell suspension to the desired concentration (e.g., 1 x 10⁵ cells/mL for a final density of 1 x 10⁴ cells/well).

    • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate, excluding the "Medium Background" control wells. * Add 100 µL of cell-free medium to the background control wells.

    • Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Preparation and Treatment (Day 2):

    • Controls are Key: Prepare the following controls. This step is the foundation of a trustworthy experiment.

      • Spontaneous LDH Release: Wells with untreated cells. These measure the baseline level of cell death in your culture.

      • Maximum LDH Release: Wells with untreated cells that will be lysed 45 minutes before the end of the incubation period. This value represents 100% cytotoxicity. [15] * Vehicle Control: Wells treated with the highest concentration of the vehicle (e.g., 0.5% DMSO) used to dissolve the test compound. This ensures the solvent itself is not causing cytotoxicity. [9] * Medium Background: Wells containing only culture medium to measure the intrinsic LDH activity from the serum. [9] * Compound Dilution: Prepare a stock solution of your 5-Fluoro-6-methoxy-1H-indole compound in DMSO. Create a serial dilution in culture medium to achieve the final desired test concentrations. The final DMSO concentration in the wells should be kept constant and low (typically ≤0.5%) to avoid solvent-induced toxicity. [17] * Treatment: Carefully remove the old medium from the wells (if desired, though often treatment is added directly) and add 100 µL of the appropriate medium (with test compound, vehicle, or just fresh medium for controls) to each well according to your plate layout.

    • Incubate the plate for a period relevant to your compound's expected mechanism of action (e.g., 24, 48, or 72 hours).

  • LDH Assay (Day 3/4):

    • Lysis of Positive Control: Approximately 45-60 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells. Mix gently by tapping the plate. [18] * Supernatant Transfer: At the end of the incubation, centrifuge the 96-well plate at ~400 x g for 5 minutes. This pellets any detached cells and debris, preventing their carryover.

    • Carefully transfer 50 µL of supernatant from each well to a new, clear, flat-bottom 96-well assay plate. [19] * Reaction: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new assay plate. [18] * Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. The reaction will produce a red/purple color. [13][18] * Stop Reaction: Add 50 µL of Stop Solution (provided in the kit) to each well. This terminates the enzymatic reaction. [19] * Read Absorbance: Within one hour, measure the absorbance at 490 nm. It is also recommended to measure a reference wavelength (e.g., 680 nm) to account for background signals from the plate or bubbles. [18]

Data Analysis and Interpretation

Accurate data analysis hinges on the correct use of the controls established in the protocol.

  • Correct for Background Absorbance: Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well.

    • Corrected Absorbance = Absorbance₄₉₀ - Absorbance₆₈₀ [18]

  • Subtract Medium Background: Subtract the average corrected absorbance of the "Medium Background" control from all other corrected absorbance values.

  • Calculate Percent Cytotoxicity: Use the following formula for each test concentration:

    % Cytotoxicity = [ (Test Compound Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] x 100 [18][19]

    • Test Compound Release: Corrected absorbance from compound-treated wells.

    • Spontaneous Release: Average corrected absorbance from untreated wells.

    • Maximum Release: Average corrected absorbance from lysed-cell wells.

  • Data Presentation: Summarize the results in a clear table and plot the % Cytotoxicity against the log of the compound concentration to generate a dose-response curve. From this curve, the IC₅₀ (the concentration that causes 50% of the maximal cytotoxic effect) can be determined using non-linear regression analysis.

Compound Conc. (µM)Avg. Corrected Absorbance% Cytotoxicity
Controls
Spontaneous Release0.1500% (by definition)
Maximum Release1.250100% (by definition)
Vehicle (0.5% DMSO)0.1651.36%
Test Compound
0.10.1802.73%
10.2509.09%
100.70050.00%
1001.21096.36%

Trustworthiness: Assay Validation and Troubleshooting

Even with a robust protocol, unexpected results can occur. A key aspect of scientific integrity is to anticipate and address these issues.

Potential Compound Interference

It is crucial to validate that the 5-Fluoro-6-methoxy-1H-indole compound itself does not interfere with the assay chemistry. [20][21]* LDH Enzyme Inhibition: The compound could directly inhibit the LDH enzyme. To test this, add the compound to the supernatant from the "Maximum Release" control wells. A significant decrease in signal compared to the control indicates inhibition. [17]* Chemical Reduction of Tetrazolium Salt: The compound might directly reduce the tetrazolium salt, causing a false positive. To test this, add the compound to cell-free medium and run the assay. An increase in signal indicates interference.

Common Troubleshooting Scenarios
ProblemPossible Cause(s)Solution(s)
High Spontaneous Release 1. Cells are unhealthy or overgrown (over-confluent).2. Overly vigorous pipetting during plating or media changes damaged cells.<[12]br>3. Microbial contamination. [17]1. Use cells at optimal confluency; ensure proper culture conditions.<[17]br>2. Handle cells gently.3. Visually inspect plates for contamination; practice aseptic technique.
High Medium Background The serum (FBS) in the culture medium has high endogenous LDH activity. [12][17]1. Test different lots of serum for lower LDH activity.2. Reduce the serum concentration during the assay incubation period (e.g., to 1-5%). [12]
Low or No Signal in Maximum Release Wells 1. Too few cells were seeded.<[12]br>2. Incomplete cell lysis.3. Assay reagents were improperly stored or prepared.1. Perform a cell titration experiment to determine the optimal seeding density.<[17]br>2. Ensure lysis buffer is added correctly and incubated for the appropriate time.3. Store reagents as per manufacturer's instructions and prepare fresh. [22]
High Variability Between Replicates 1. Uneven cell seeding.2. Pipetting errors.3. "Edge effects" in the 96-well plate due to uneven evaporation.1. Thoroughly mix cell suspension before and during plating.2. Use calibrated pipettes; change tips between different samples.3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.

References

  • Guo, C., et al. (2011). Validation of an LDH Assay for Assessing Nanoparticle Toxicity. Toxicology, 287(1-3), 99-104. Available at: [Link]

  • Ansari, M. F., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry, 10, 843286. Available at: [Link]

  • protocols.io. (2023). Lactate Concentration assay (LDH method). Retrieved from [Link]

  • Chavda, V. P., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2530. Available at: [Link]

  • PubMed. (2011). Validation of an LDH assay for assessing nanoparticle toxicity. Toxicology, 287(1-3), 99-104. Available at: [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]

  • PubMed. (2018). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. Molecules, 23(10), 2539. Available at: [Link]

  • PubMed Central. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2530. Available at: [Link]

  • Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit - Troubleshooting. Retrieved from [Link]

  • PubMed Central. (2017). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Journal of Visualized Experiments, (120), 55164. Available at: [Link]

  • ResearchGate. (2018). In vitro cytotoxic activity of selected indole derivatives in a panel of 11 human tumor cell lines. Marine Drugs, 16(11), 433. Available at: [Link]

  • Assay Genie. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • PubMed Central. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1951, 15-22. Available at: [Link]

  • ResearchGate. (2025). Validation of an LDH Assay for Assessing Nanoparticle Toxicity. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • BNO News. (2025). The role of LDH assay kits in assessing cell damage and toxicity. Retrieved from [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • 3H Biomedical. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • ResearchGate. (2017). Troubleshooting of the lactate dehydrogenase (LDH) assay. Retrieved from [Link]

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • ResearchGate. (2025). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. Retrieved from [Link]

  • PubMed Central. (2021). An insight into the recent developments in anti-infective potential of indole and associated hybrids. RSC Advances, 11(26), 15664–15689. Available at: [Link]

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Application Note: Quantifying Drug-Induced Apoptosis Using Annexin V Staining

Author: BenchChem Technical Support Team. Date: January 2026

A Guided Protocol for Evaluating the Efficacy of 5-Fluorouracil

Introduction: The Imperative of Measuring Programmed Cell Death

Apoptosis, or programmed cell death, is a highly regulated and essential biological process for tissue homeostasis, development, and elimination of damaged or infected cells. In the context of drug development, particularly in oncology, the ability of a therapeutic compound to selectively induce apoptosis in cancer cells is a primary measure of its efficacy.[1] Consequently, robust and precise methods for detecting and quantifying apoptosis are indispensable tools for researchers.

Among the gold-standard techniques, the Annexin V assay stands out for its sensitivity in detecting one of the earliest and most characteristic hallmarks of apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[2][3][4] In healthy, viable cells, PS is strictly sequestered on the cytosolic side of the cell membrane.[5] The initiation of the apoptotic cascade, primarily driven by enzymes known as caspases, leads to the disruption of this membrane asymmetry.[6][7][8] The externalized PS serves as an "eat-me" signal, flagging the dying cell for clearance by phagocytes.[3]

This application note provides a comprehensive guide to the principles and execution of the Annexin V apoptosis assay using flow cytometry. To illustrate the protocol in a real-world context, we will detail the evaluation of 5-Fluorouracil (5-FU) , a widely used chemotherapeutic agent known to induce apoptosis by interfering with DNA and RNA synthesis.[9][10][11] This guide is designed to provide researchers, scientists, and drug development professionals with the technical instruction and theoretical understanding necessary to confidently assess compound-induced apoptosis.

The Scientific Principle: A Two-Fold Detection Strategy

The power of the Annexin V assay lies in its dual-staining approach, which allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

A. Annexin V: The Apoptosis Sensor Annexin V is a 36 kDa cellular protein that possesses a high, calcium-dependent affinity for phosphatidylserine.[2] By conjugating Annexin V to a fluorochrome, such as Fluorescein isothiocyanate (FITC), it becomes a highly specific probe that binds to the exposed PS on the surface of apoptotic cells. This binding event is an early indicator, often detectable before morphological changes or DNA fragmentation occur.[2]

B. Propidium Iodide (PI): The Viability Marker To gain a more complete picture of cell fate, Annexin V is used in conjunction with a nuclear stain like Propidium Iodide (PI). PI is a fluorescent intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[12] However, in late-stage apoptosis or necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the cellular DNA. This dual-staining strategy provides a clear distinction between different cell populations.

The process is a direct consequence of the intrinsic apoptotic pathway, which involves a cascade of caspase activation. This enzymatic cascade is the central executioner of the apoptotic program.[13][14][15] Activation of initiator caspases (e.g., Caspase-9) leads to the activation of executioner caspases (e.g., Caspase-3), which in turn cleave cellular substrates, ultimately resulting in the activation of scramblases and inactivation of flippases that control PS localization.[13][16]

stimulus Apoptotic Stimulus (e.g., 5-Fluorouracil) caspase_cascade Caspase Activation Cascade (Caspase-9 → Caspase-3) stimulus->caspase_cascade triggers membrane_enzymes Scramblase Activation Flippase Inactivation caspase_cascade->membrane_enzymes activates/inactivates ps_translocation Phosphatidylserine (PS) Translocation to Outer Leaflet membrane_enzymes->ps_translocation results in

Figure 1: Simplified pathway of apoptotic stimulus leading to PS externalization.

Detailed Experimental Protocol: Assessing 5-FU Induced Apoptosis

This protocol provides a step-by-step methodology for treating a cancer cell line (e.g., Jurkat, a human T-lymphocyte suspension cell line) with 5-Fluorouracil and subsequently analyzing the apoptotic response.

Required Materials and Reagents
  • Cell Line: Jurkat cells (or other suitable cancer cell line) in logarithmic growth phase.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: 5-Fluorouracil (5-FU), dissolved in DMSO to create a stock solution (e.g., 50 mM).

  • Positive Control: Staurosporine or Etoposide (known apoptosis inducers).

  • Reagents:

    • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free.

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide solution, and 10X Binding Buffer).

    • Deionized water.

  • Equipment:

    • Cell culture flasks/plates, incubator (37°C, 5% CO₂).

    • Flow cytometer equipped with a 488 nm laser and appropriate filters for FITC (e.g., 530/30 nm) and PI (e.g., 670 nm LP).

    • Microcentrifuge and 5 mL flow cytometry tubes.

Experimental Workflow

start_node 1. Cell Seeding & Culture treatment_node 2. Treatment with 5-FU (Dose-Response & Time-Course) start_node->treatment_node harvest_node 3. Cell Harvesting (Gentle Centrifugation) treatment_node->harvest_node wash_node 4. Wash with cold PBS harvest_node->wash_node stain_node 5. Resuspend in 1X Binding Buffer + Annexin V-FITC & PI wash_node->stain_node incubate_node 6. Incubate 15 min at RT (In Dark) stain_node->incubate_node analyze_node 7. Analyze by Flow Cytometry (Within 1 hour) incubate_node->analyze_node

Figure 2: High-level experimental workflow for the Annexin V assay.

Step-by-Step Procedure

Day 1: Cell Seeding and Treatment

  • Seed Cells: Plate Jurkat cells at a density of 0.5 x 10⁶ cells/mL in a 6-well plate (2 mL per well).

  • Prepare Treatments: Prepare serial dilutions of the 5-FU stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25 µM). Include a vehicle control (DMSO equivalent to the highest 5-FU concentration) and a positive control (e.g., 1 µM Staurosporine).

  • Treat Cells: Add the treatment media to the respective wells.

  • Incubate: Incubate the cells for a predetermined time (e.g., 24 or 48 hours) at 37°C with 5% CO₂.

Day 2: Cell Staining and Acquisition

  • Prepare Buffers: Dilute the 10X Binding Buffer to 1X with deionized water. Prepare enough for all samples. Keep on ice.

  • Harvest Cells:

    • For suspension cells (Jurkat), carefully transfer the entire cell suspension from each well into a labeled 15 mL conical tube.

    • For adherent cells, first collect the supernatant (which contains floating apoptotic cells), then gently detach the adherent cells using an EDTA-free dissociation reagent like Accutase.[17] Pool the supernatant and the detached cells.

  • Centrifuge: Pellet the cells by centrifugation at 300-400 x g for 5 minutes at 4°C.

  • Wash: Aspirate the supernatant and gently resuspend the cell pellet in 1 mL of ice-cold PBS. Centrifuge again as in the previous step.

  • Resuspend: Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer. Ensure the cells are in a single-cell suspension.

  • Stain:

    • To each 100 µL cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.[18][19] The exact volume may vary by manufacturer; always consult the kit's specific protocol.

    • Gently vortex the tubes.

  • Incubate: Incubate the samples for 15 minutes at room temperature, protected from light.[17][19] Crucial: Do not wash the cells after this step, as this would remove the unbound dye needed for equilibrium.[17]

  • Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube. The samples are now ready for analysis.

  • Analyze: Analyze the samples on the flow cytometer as soon as possible, ideally within one hour.[19]

Controls for Flow Cytometer Setup: For accurate data, it is essential to prepare the following controls to set instrument voltages and compensation:

  • Unstained Cells: To set forward and side scatter gates and assess autofluorescence.

  • Annexin V-FITC only: To set the voltage for the FITC channel and for compensation.

  • Propidium Iodide only: To set the voltage for the PI channel and for compensation.

Data Analysis and Interpretation

Flow cytometry data is typically displayed as a two-dimensional dot plot, with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gates are established based on the negative and single-positive controls.

Flow Cytometry Gating Strategy origin origin x_axis x_axis origin->x_axis Annexin V-FITC → y_axis y_axis origin->y_axis Propidium Iodide → Q3 Q3: Viable Annexin V (-) PI (-) Q4 Q4: Early Apoptotic Annexin V (+) PI (-) Q1 Q1: Necrotic Annexin V (-) PI (+) Q2 Q2: Late Apoptotic Annexin V (+) PI (+)

Figure 3: Representative four-quadrant plot for Annexin V/PI analysis.

  • Quadrant 3 (Q3, Lower-Left): Annexin V-negative and PI-negative cells are viable and healthy.[3][20]

  • Quadrant 4 (Q4, Lower-Right): Annexin V-positive and PI-negative cells are in early apoptosis, with exposed PS but intact membranes.[3][20]

  • Quadrant 2 (Q2, Upper-Right): Annexin V-positive and PI-positive cells are in late-stage apoptosis or secondary necrosis, having lost membrane integrity.[20]

  • Quadrant 1 (Q1, Upper-Left): Annexin V-negative and PI-positive cells are typically considered primary necrotic cells, where the membrane ruptured without significant PS externalization.[20]

Quantitative Data Summary

The percentage of cells in each quadrant should be recorded for each treatment condition. This allows for a clear, quantitative comparison of the compound's effect.

Treatment Condition% Viable (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Necrotic (Q1)Total Apoptotic (Q4+Q2)
Vehicle Control (0 µM 5-FU)95.22.11.51.23.6
1 µM 5-FU85.68.34.21.912.5
5 µM 5-FU60.122.515.32.137.8
10 µM 5-FU35.730.131.82.461.9
25 µM 5-FU15.325.456.52.881.9
Positive Control10.518.968.12.587.0

Table 1: Example data demonstrating a dose-dependent increase in apoptosis in Jurkat cells treated with 5-Fluorouracil for 24 hours.

Conclusion

The Annexin V/PI assay is a powerful, quantitative, and highly reproducible method for assessing cell viability and apoptosis. When performed with the appropriate controls and careful technique, it provides invaluable data for drug discovery and basic research. As demonstrated with the 5-Fluorouracil model, this assay clearly elucidates a compound's ability to induce programmed cell death, allowing researchers to quantify dose-dependent effects and distinguish between different stages of the death process. This detailed protocol serves as a robust foundation for integrating this essential technique into any cell biology workflow.

References

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  • Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature protocols, 1(3), 1458–1461. ([Link])

  • Segawa, K., Kurata, S., Yanagihashi, Y., Brummelkamp, T. R., Matsuda, F., & Nagata, S. (2014). Caspase-mediated cleavage of phospholipid flippase for apoptotic phosphatidylserine exposure. Science, 344(6188), 1164–1168. ([Link])

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  • Vermes, I., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of immunological methods, 184(1), 39–51. ([Link])

  • Taylor, R. C., Cullen, S. P., & Martin, S. J. (2008). Apoptosis: controlled demolition at the cellular level. Nature reviews. Molecular cell biology, 9(3), 231–241. ([Link])

  • Brody School of Medicine, ECU. (n.d.). Annexin V Stain Protocol. ([Link])

  • van Engeland, M., Nieland, L. J., Ramaekers, F. C., Schutte, B., & Reutelingsperger, C. P. (1998). Annexin V-affinity assay: a review on an apoptosis detection system based on phosphatidylserine exposure. Cytometry, 31(1), 1–9. ([Link])

  • Elmore, S. (2007). Apoptosis: a review of programmed cell death. Toxicologic pathology, 35(4), 495–516. ([Link])

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  • Nagata, S., Hanayama, R., & Kawane, K. (2010). Autoimmunity and the clearance of dead cells. Cell, 140(5), 619–630. ([Link])

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  • YouTube. (2022). How to Analyze Annexin-V Apoptosis Assay Data Using Flow Cytometer?. ([Link])

  • UChicago Voices. (2012). My 3-step approach to gating Annexin V data appropriately. ([Link])

  • Biology Stack Exchange. (2017). Flow cytometry data Analysis. ([Link])

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. ([Link])

  • Elabscience. (n.d.). Common Problems and Solutions in Annexin V-Based Flow Cytometry Apoptosis Assays. ([Link])

  • Wudtiwai, B., Sripanidkulchai, B., Kongtawelert, P., & Banjerdpongchai, R. (2011). Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines. BMC complementary and alternative medicine, 11, 118. ([Link])

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  • Al-Warhi, T., Sabt, A., Al-Salahi, R., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific reports, 13(1), 8820. ([Link])

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Sources

Application Notes and Protocols: 5-Fluoro-6-methoxy-1H-indole as a Precursor for Potent Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Fluorinated Indole Scaffold in Oncology

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of anticancer agents.[1][2] Its unique electronic properties and conformational flexibility allow for diverse interactions with various biological targets. The strategic incorporation of fluorine and methoxy substituents onto the indole ring system can profoundly enhance its therapeutic potential. Fluorine substitution is a well-established strategy in drug design to improve metabolic stability, binding affinity, and lipophilicity, which can lead to enhanced pharmacokinetic and pharmacodynamic profiles.[3] The methoxy group, a powerful hydrogen bond acceptor and ortho-para directing group, can also significantly influence target engagement and molecular properties.[1]

This guide focuses on 5-Fluoro-6-methoxy-1H-indole , a key heterocyclic precursor for the synthesis of a promising class of anticancer agents that function as tubulin polymerization inhibitors. These agents disrupt microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, we will detail the synthesis of the 5-Fluoro-6-methoxy-1H-indole precursor via a scalable Leimgruber-Batcho synthesis and its subsequent elaboration into a potent C3-aroylated tubulin inhibitor. The protocols provided are designed to be robust and reproducible for researchers in drug discovery and development.

Synthetic Strategy Overview

Our synthetic approach is a two-stage process. First, we will synthesize the 5-Fluoro-6-methoxy-1H-indole precursor. Second, this precursor will be derivatized to yield the final active pharmaceutical ingredient (API).

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: API Synthesis A Starting Material: 4-Fluoro-3-methoxyaniline B Step 1: Nitration (4-Fluoro-5-methoxy-2-nitrotoluene) A->B HNO3, H2SO4 C Step 2: Leimgruber-Batcho Indole Synthesis (5-Fluoro-6-methoxy-1H-indole) B->C 1. DMF-DMA 2. Reductive Cyclization D Precursor: 5-Fluoro-6-methoxy-1H-indole E Step 3: Friedel-Crafts Acylation (Final Anticancer Agent) D->E 3,4,5-Trimethoxybenzoyl chloride, Lewis Acid F API: (5-Fluoro-6-methoxy-1H-indol-3-yl) (3,4,5-trimethoxyphenyl)methanone G cluster_0 Microtubule Dynamics cluster_1 Inhibition Pathway A αβ-Tubulin Dimers B Microtubule Polymerization A->B C Microtubule B->C D Mitotic Spindle Formation C->D E Cell Division D->E F 3-Aroylindole (Anticancer Agent) G Binds to Colchicine Site on β-Tubulin F->G H Conformational Change in Tubulin Dimer G->H I Inhibition of Microtubule Polymerization H->I J Disruption of Mitotic Spindle I->J K G2/M Cell Cycle Arrest J->K L Apoptosis (Cancer Cell Death) K->L

Sources

Application Notes & Protocols: The Role of 5-Fluoro-6-methoxy-1H-indole in Modern Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a diverse range of biological targets.[1][2][3][4] This guide focuses on a specifically functionalized derivative, 5-Fluoro-6-methoxy-1H-indole , a key building block in the synthesis of novel antiviral agents. The strategic placement of a fluorine atom and a methoxy group on the indole ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting point for developing potent inhibitors of viral replication. These notes provide a comprehensive overview of its synthesis, its application as a crucial intermediate, and detailed protocols for evaluating the antiviral efficacy of its derivatives.

Introduction: The Strategic Advantage of the 5-Fluoro-6-methoxy-1H-indole Scaffold

The relentless challenge of emerging and drug-resistant viral diseases necessitates the continuous innovation of antiviral therapeutics.[5] Indole-based compounds have emerged as a highly successful class of antiviral agents, with notable examples including Arbidol (umifenovir), which inhibits viral entry, and various compounds targeting viral polymerases, proteases, and integrases.[4][6]

The unique substitution pattern of 5-Fluoro-6-methoxy-1H-indole offers distinct advantages in drug design:

  • Fluorine Substitution (C5): The introduction of a fluorine atom, a common strategy in medicinal chemistry, can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity, which can aid in cell membrane permeability.[7]

  • Methoxy Substitution (C6): The methoxy group is an electron-donating group that can influence the electronic distribution of the indole ring, potentially modulating its interaction with biological targets. It can also serve as a handle for further chemical modifications.

This combination of substituents makes 5-Fluoro-6-methoxy-1H-indole a versatile precursor for creating libraries of compounds to be screened against a wide array of viruses, including influenza, HIV, Hepatitis C (HCV), and flaviviruses like Dengue and Zika.[8][9]

Synthesis of the Core Scaffold: 5-Fluoro-6-methoxy-1H-indole

A robust and scalable synthesis of the core scaffold is paramount for its use in drug discovery programs. The Leimgruber-Batcho indole synthesis is a widely adopted and efficient method for preparing substituted indoles from o-nitrotoluenes.[10][11]

Protocol 2.1: Leimgruber-Batcho Synthesis of 5-Fluoro-6-methoxy-1H-indole

This protocol outlines a representative synthetic route. Researchers should note that optimization of reaction conditions is often necessary to achieve high yields and purity.

Step 1: Formation of the Enamine

  • To a solution of 4-fluoro-3-methoxy-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq) and pyrrolidine (0.2 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. The intermediate enamine is typically used in the next step without further purification.

Step 2: Reductive Cyclization

  • Prepare a mixture of acetic acid and toluene.

  • Add iron powder (Fe) (5.0 eq) and silica gel to the solvent mixture and heat to 60 °C.

  • Add the crude enamine solution from Step 1 dropwise to the heated iron suspension, maintaining the temperature below 80 °C.

  • After the addition is complete, heat the mixture to 100 °C and stir for 1-2 hours. Monitor the reaction by TLC or HPLC.[10]

  • Cool the reaction mixture and filter through a pad of celite to remove the iron and silica gel. Wash the filter cake with ethyl acetate.

  • Combine the organic filtrates and wash sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-Fluoro-6-methoxy-1H-indole as a solid.

Workflow for Synthesis

cluster_start Starting Material cluster_reagents1 Reagents cluster_process1 Process cluster_intermediate Intermediate cluster_reagents2 Reagents cluster_process2 Process cluster_process3 Process cluster_end Final Product A 4-Fluoro-3-methoxy-2-nitrotoluene C Step 1: Enamine Formation (100-110 °C) A->C B DMF-DMA, Pyrrolidine, DMF B->C D Crude Enamine C->D F Step 2: Reductive Cyclization (100 °C) D->F E Fe Powder, Acetic Acid, Toluene E->F G Workup & Purification F->G H 5-Fluoro-6-methoxy-1H-indole G->H cluster_start Preparation cluster_assays Parallel Assays cluster_cyto Cytotoxicity Assay cluster_antiviral Antiviral Assay cluster_end Therapeutic Potential A Seed Host Cells in 96-well Plates B Add Compound Dilutions (No Virus) A->B F Add Virus + Compound Dilutions A->F C Incubate (48-72h) B->C D Measure Cell Viability C->D E Calculate CC50 D->E J Calculate Selectivity Index (SI = CC50 / EC50) E->J G Incubate (48-72h) F->G H Measure CPE Inhibition G->H I Calculate EC50 H->I I->J

Sources

Application Notes & Protocols for 5-Fluoro-6-methoxy-1H-indole in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Investigating 5-Fluoro-6-methoxy-1H-indole

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of therapeutic activities, including potent anti-inflammatory effects.[3] The well-known nonsteroidal anti-inflammatory drug (NSAID), Indomethacin, features an indole core and primarily functions through the inhibition of cyclooxygenase (COX) enzymes.[4][5]

The specific compound, 5-Fluoro-6-methoxy-1H-indole , represents a strategic combination of functional groups on the indole scaffold. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and cell permeability.[6] Methoxy groups on the indole ring have been associated with the regulation of COX-2 expression, a key mediator of inflammation and pain.[7][8] This unique substitution pattern suggests that 5-Fluoro-6-methoxy-1H-indole is a compelling candidate for novel anti-inflammatory drug discovery, potentially offering improved efficacy or a more favorable safety profile.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the anti-inflammatory potential of 5-Fluoro-6-methoxy-1H-indole. It provides a detailed overview of its physicochemical properties, proposed mechanisms of action, and step-by-step protocols for robust in vitro and in vivo characterization.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is critical for experimental design and data interpretation.

PropertyValueSource
CAS Number 1211595-72-0[9][10][11]
Molecular Formula C₉H₈FNO[10]
Molecular Weight 165.16 g/mol [10]
Boiling Point (Predicted) 308.7±22.0 °C[11]
Density (Predicted) 1.269±0.06 g/cm³[11]
Storage Store in a cool, dry, well-ventilated area. Keep container tightly closed.[12]
Solubility Soluble in organic solvents such as DMSO and ethanol. Aqueous solubility is expected to be limited.General knowledge for indole derivatives.

Safety Precautions: While specific toxicity data for 5-Fluoro-6-methoxy-1H-indole is not readily available, it is prudent to handle it as a potentially hazardous substance.[12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[13] All manipulations should be performed in a chemical fume hood.

Proposed Anti-inflammatory Mechanism of Action

Based on the extensive literature on indole derivatives, the anti-inflammatory activity of 5-Fluoro-6-methoxy-1H-indole is hypothesized to be mediated through the modulation of key inflammatory pathways.[1][4] The primary targets are likely to be enzymes and transcription factors that regulate the production of pro-inflammatory mediators.

A plausible mechanism involves the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[5] Additionally, the compound may interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[1][14]

Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_drug Proposed Site of Action LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_pathway NF-κB Signaling (IKK, IκBα) TLR4->NFkB_pathway NFkB_TF NF-κB (p65/p50) Transcription Factor NFkB_pathway->NFkB_TF Activation COX2_gene COX-2 Gene Transcription NFkB_TF->COX2_gene Nuclear Translocation COX2_protein COX-2 Enzyme COX2_gene->COX2_protein Translation Prostaglandins Prostaglandins (PGE₂) COX2_protein->Prostaglandins Catalysis Inflammation Inflammatory Response Prostaglandins->Inflammation Indole 5-Fluoro-6-methoxy-1H-indole Indole->NFkB_pathway Inhibition? Indole->COX2_protein Inhibition?

Caption: Proposed mechanism of action for 5-Fluoro-6-methoxy-1H-indole.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a robust framework for evaluating the anti-inflammatory properties of 5-Fluoro-6-methoxy-1H-indole.

Protocol 1: In Vitro Assessment of Anti-inflammatory Activity in Macrophages

This protocol utilizes the widely accepted RAW 264.7 macrophage cell line to assess the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[15][16]

Objective: To determine the effect of 5-Fluoro-6-methoxy-1H-indole on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 5-Fluoro-6-methoxy-1H-indole (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 5-Fluoro-6-methoxy-1H-indole (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Indomethacin).

  • Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[17]

  • Nitric Oxide Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition relative to the LPS-only treated group.

  • Cell Viability Assay (MTT):

    • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL) to the remaining cells in each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. This ensures that the observed NO inhibition is not due to cytotoxicity.[16]

In_Vitro_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells adhere Incubate overnight (Adhesion) seed_cells->adhere pretreat Pre-treat with 5-Fluoro-6-methoxy-1H-indole adhere->pretreat stimulate Stimulate with LPS (24 hours) pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant mtt_assay MTT Assay for Viability stimulate->mtt_assay Remaining Cells griess_assay Griess Assay for NO collect_supernatant->griess_assay measure_no Measure Absorbance (540 nm) griess_assay->measure_no analyze Analyze Data (% Inhibition, % Viability) measure_no->analyze measure_viability Measure Absorbance (570 nm) mtt_assay->measure_viability measure_viability->analyze end End analyze->end

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Protocol 2: In Vivo Evaluation using Carrageenan-Induced Paw Edema Model

This is a classic and well-established acute inflammation model used to screen for anti-inflammatory drugs.[18][19][20]

Objective: To evaluate the in vivo anti-inflammatory effect of 5-Fluoro-6-methoxy-1H-indole on carrageenan-induced paw edema in rats.

Animals: Male Wistar rats (180-220 g). All animal procedures should be approved by an Institutional Animal Ethics Committee.

Materials:

  • 5-Fluoro-6-methoxy-1H-indole

  • Carrageenan (1% w/v in saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.[19]

  • Grouping and Dosing:

    • Divide the animals into groups (n=6 per group):

      • Group 1: Vehicle control

      • Group 2: Indomethacin (10 mg/kg, oral)

      • Group 3-5: 5-Fluoro-6-methoxy-1H-indole (e.g., 10, 25, 50 mg/kg, oral)

    • Administer the respective treatments orally.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[19]

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Expected Outcomes and Data Interpretation

In Vitro Studies: A dose-dependent decrease in NO production in LPS-stimulated RAW 264.7 cells, without a significant reduction in cell viability, would indicate a direct anti-inflammatory effect of 5-Fluoro-6-methoxy-1H-indole. The IC₅₀ value (the concentration required to inhibit 50% of NO production) can be calculated to quantify the compound's potency.[2]

TreatmentConcentration (µM)% NO Inhibition (Mean ± SD)% Cell Viability (Mean ± SD)
Vehicle (DMSO) + LPS-0100
5-Fluoro-6-methoxy-1H-indole 1Expected low inhibition>95%
5Expected moderate inhibition>95%
10Expected significant inhibition>90%
25Expected strong inhibition>90%
50Expected very strong inhibition>85%
Indomethacin (Positive Control)10Significant inhibition>95%

In Vivo Studies: A significant and dose-dependent reduction in paw volume in the treated groups compared to the vehicle control group would confirm the in vivo anti-inflammatory activity of the compound. The biphasic nature of the carrageenan-induced edema allows for some mechanistic insights; inhibition of the early phase (0-2 hours) suggests suppression of histamine and serotonin release, while inhibition of the later phase (2-4 hours) points towards the inhibition of prostaglandin synthesis.[19]

Future Directions and Advanced Protocols

Should 5-Fluoro-6-methoxy-1H-indole show promising activity in these initial screens, further investigations are warranted:

  • Mechanism of Action Studies: Elucidate the precise molecular targets by performing COX-1/COX-2 enzyme inhibition assays, Western blotting for NF-κB pathway proteins (p-IκBα, p-p65), and qPCR for inflammatory gene expression (iNOS, COX-2, TNF-α, IL-6).[14][21][22]

  • In Vivo Models of Chronic Inflammation: Evaluate the compound's efficacy in models such as collagen-induced arthritis or inflammatory bowel disease to assess its potential for treating chronic inflammatory conditions.[23]

  • Pharmacokinetic and Toxicological Profiling: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its acute and chronic toxicity profiles.

By following the detailed protocols and understanding the scientific rationale outlined in this guide, researchers can effectively and rigorously evaluate the anti-inflammatory potential of 5-Fluoro-6-methoxy-1H-indole, paving the way for the development of novel therapeutics.

References

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Inflammation & Autoimmune Disease Models | IBD, RA, EAE - WuXi Biology.
  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. Available at: [Link]

  • Rani, P., & Kumar, V. (2017). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 8(5), 1898-1904.
  • Indole as a Core Anti-Inflammatory Agent- A Mini Review. Chemical Science Review and Letters, 2(5), 287-292. Available at: [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., ... & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. Available at: [Link]

  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Molecules (Basel, Switzerland), 29(19), 4770. Available at: [Link]

  • Indole as a core antiinflammatory agent - A mini review. Available at: [Link]

  • Srivastava, A. K., Chaurasia, H. S., Nigam, A. K., Jaiswal, S., Singh, S. P., Sharma, N., ... & Srivastava, N. (2025). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia, 54(1). Available at: [Link]

  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Molecules, 28(11), 4381. Available at: [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 130-138. Available at: [Link]

  • Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Letters in Drug Design & Discovery, 18(1), 86-98. Available at: [Link]

  • 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Available at: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Journal of Fluorine Chemistry, 251, 109893. Available at: [Link]

  • Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. Organic Chemistry: An Indian Journal, 7(1), 48-50. Available at: [Link]

  • Synthesis of 5-Fluoroindole-5-13C. Available at: [Link]

  • Synthesis of 5,6-Dimethoxyindoles and 5,6-Dimethoxyoxindoles. A New Synthesis of Indoles. Journal of the American Chemical Society, 84(15), 2919-2922. Available at: [Link]

  • Anti-inflammatory activities of tested compounds. Available at: [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Available at: [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Available at: [Link]

  • Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Bioorganic chemistry, 153, 107122. Available at: [Link]

  • Wu, K. K., & Liou, J. Y. (2014). 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis. Journal of biomedical science, 21, 17. Available at: [Link]

  • Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. Available at: [Link]

  • Mechanisms involved in the antinociceptive and anti-inflammatory effects of a new triazole derivative: 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096). Purinergic signalling, 14(3), 325–337. Available at: [Link]

  • 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 62, 897–904. Available at: [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC medicinal chemistry, 15(5), 1146–1158. Available at: [Link]

  • Wu, K. K., & Liou, J. Y. (2014). 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis. Journal of biomedical science, 21, 17. Available at: [Link]

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NMR characterization of "5-Fluoro-6-methoxy-1H-indole"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Comprehensive NMR Characterization of 5-Fluoro-6-methoxy-1H-indole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed framework for the definitive structural elucidation of 5-Fluoro-6-methoxy-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine and methoxy substituents onto the indole scaffold can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and receptor binding affinity.[1][2] Consequently, unambiguous characterization is paramount. This document outlines a multi-dimensional NMR approach, integrating one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) techniques to provide a self-validating system for structural confirmation. We explain the causality behind experimental choices and provide field-proven protocols for sample preparation, data acquisition, and spectral interpretation, intended for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Comprehensive NMR Analysis

The indole scaffold is a "privileged structure" in drug development, forming the core of numerous biologically active compounds.[3] Modifications such as fluorination and methoxylation are common strategies to optimize lead compounds. The fluorine atom can enhance binding affinity and block metabolic degradation, while the methoxy group can modulate solubility and electronic properties.[1][2]

Given the potential for isomeric substitution, a simple ¹H NMR spectrum is insufficient for conclusive identification. A rigorous, multi-technique approach is required to confirm the precise placement of the fluoro and methoxy groups. This guide employs a logical workflow, starting with sample preparation and proceeding through a series of NMR experiments that build upon one another to assemble a complete and validated structural picture.

G cluster_prep Preparation cluster_1D 1D NMR Acquisition & Analysis cluster_2D 2D NMR for Connectivity Mapping cluster_final Validation SamplePrep Protocol 1: Sample Preparation Acq1D Protocol 2: 1D Data Acquisition SamplePrep->Acq1D 1. Prepare Sample H1_NMR ¹H NMR (Proton Scaffolding) COSY COSY (¹H-¹H Coupling Network) H1_NMR->COSY 2. Initial Analysis C13_NMR ¹³C NMR (Carbon Backbone) HSQC HSQC (¹H-¹³C Direct Bonds) C13_NMR->HSQC F19_NMR ¹⁹F NMR (Fluorine Confirmation) Analysis Data Integration & Spectral Assignment F19_NMR->Analysis Acq1D->H1_NMR 2. Initial Analysis Acq1D->C13_NMR Acq1D->F19_NMR COSY->Analysis HMBC HMBC (¹H-¹³C Long-Range Bonds) HSQC->HMBC HMBC->Analysis 3. Map Connectivity Acq2D Protocol 3: 2D Data Acquisition Structure Final Structure Confirmation Analysis->Structure 4. Validate G H_OMe H-OCH₃ C_6 C6 H_OMe->C_6 ³J H_4 H4 H_4->C_6 ³J C_5 C5 H_4->C_5 ²J C_7a C7a H_4->C_7a ³J H_7 H7 H_7->C_6 ³J H_7->C_5 ²J H_2 H2 C_3a C3a H_2->C_3a ²J H_3 H3 H_3->C_3a ²J

Fig 2. Key HMBC correlations for confirming the structure of 5-Fluoro-6-methoxy-1H-indole.

Conclusion

The structural characterization of a substituted small molecule like 5-Fluoro-6-methoxy-1H-indole demands a systematic and multi-faceted analytical approach. By sequentially applying 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR spectroscopy, one can move beyond simple spectral matching to a robust, evidence-based confirmation of the molecular structure. The protocols and interpretive guidelines presented here form a self-validating workflow that ensures the unambiguous assignment of all atoms and the precise location of the key fluoro and methoxy substituents, providing the high-confidence data required for publications, patents, and regulatory submissions in the field of drug discovery.

References

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Iowa State University. [Link]

  • Miller, A.-F. (2010). H-C multiple-bond correlations: HMBC. University of Kentucky. [Link]

  • Reich, H. J. (n.d.). NMR Sample Preparation. University of Wisconsin-Madison. [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. uOttawa. [Link]

  • University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Various Authors. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Various Authors. (n.d.). 19Flourine NMR. University of Ottawa. [Link]

  • Various Authors. (2019). Supporting information - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]

  • Various Authors. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Magritek. [Link]

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Application Note: Structural Elucidation of 5-Fluoro-6-methoxy-1H-indole using Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] 5-Fluoro-6-methoxy-1H-indole is a synthetic derivative of interest in drug discovery, where the strategic placement of fluoro and methoxy groups can significantly modulate pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and electronic properties.

Accurate structural confirmation and quality control of such highly functionalized intermediates are paramount. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for this purpose.[2] It provides a unique molecular "fingerprint" by probing the vibrational modes of specific functional groups within the molecule.[3][4] This application note provides a detailed protocol and interpretation guide for acquiring and analyzing the FTIR spectrum of 5-Fluoro-6-methoxy-1H-indole.

Principle of Analysis: Probing Molecular Vibrations

Infrared spectroscopy operates on the principle that molecular bonds are not rigid; they behave like springs that can stretch and bend at specific, quantized frequencies.[3][5] When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that correspond to these natural vibrational modes.[3][4] An FTIR spectrometer measures this absorption, producing a spectrum that plots absorbance or transmittance against the wavenumber (cm⁻¹) of the radiation.[6]

For 5-Fluoro-6-methoxy-1H-indole, the key vibrational modes that provide structural information are:

  • N-H Stretching: From the pyrrole ring of the indole nucleus.

  • C-H Stretching: From the aromatic rings and the methyl group of the methoxy substituent.

  • C=C Stretching: Within the aromatic benzene and pyrrole rings.

  • C-O Stretching: Of the aryl ether (methoxy) group.

  • C-F Stretching: From the fluorine substituent on the benzene ring.

Each of these vibrations corresponds to a characteristic absorption band in the IR spectrum, allowing for a comprehensive structural assessment.

Experimental Workflow & Protocols

The overall process involves careful sample preparation, instrument setup, data acquisition, and processing to ensure a high-quality, interpretable spectrum.

FTIR_Workflow cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_analysis Part C: Data Analysis Sample Obtain Solid Sample (5-Fluoro-6-methoxy-1H-indole) Method_Choice Choose Method Sample->Method_Choice ATR_Prep Protocol 1: ATR Place powder directly on crystal Method_Choice->ATR_Prep  Direct/Fast KBr_Prep Protocol 2: KBr Pellet Grind 1-2mg sample with 200mg KBr Press into transparent pellet Method_Choice->KBr_Prep  Traditional Sample_Scan Collect Sample Spectrum ATR_Prep->Sample_Scan KBr_Prep->Sample_Scan Setup Instrument Setup (Purge, Diagnostics) Background Collect Background Spectrum (Empty ATR or Blank KBr Pellet) Setup->Background Background->Sample_Scan Process Process Data (Baseline Correction, Normalization) Sample_Scan->Process Interpret Spectral Interpretation (Peak Assignment) Process->Interpret Report Generate Report Interpret->Report

Caption: Experimental workflow for FTIR analysis.

Instrumentation and Materials
  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer capable of scanning the mid-IR range (4000–400 cm⁻¹).

  • Accessory: Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal OR a hydraulic press and pellet die for KBr pellets.

  • Reagents: 5-Fluoro-6-methoxy-1H-indole (solid powder), spectroscopic grade Potassium Bromide (KBr), dried overnight in an oven at >100°C.

  • Equipment: Agate mortar and pestle, spatula, cleaning solvents (e.g., isopropanol).

Protocol 1: Analysis using Attenuated Total Reflectance (ATR)

This is the preferred method for its speed and minimal sample preparation.[7]

Step-by-Step Methodology:

  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a soft tissue dampened with isopropanol to remove any residues from previous analyses. Allow the solvent to fully evaporate.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This is crucial to computationally subtract the absorbance from ambient CO₂ and water vapor, as well as the instrument itself.

  • Sample Application: Place a small amount (a few milligrams) of the 5-Fluoro-6-methoxy-1H-indole powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. Causality: This step is critical to ensure good optical contact between the solid sample and the ATR crystal surface, which is necessary for the evanescent wave to penetrate the sample and generate a strong signal.[8]

  • Data Acquisition: Collect the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, release the pressure, remove the sample powder, and clean the crystal surface as described in Step 1.

Protocol 2: Analysis using KBr Pellet Technique

This traditional transmission method is useful when an ATR accessory is unavailable or for creating a reference spectrum for library matching.[9]

Step-by-Step Methodology:

  • Sample Preparation: In an agate mortar, combine approximately 1-2 mg of the sample with 150-200 mg of pre-dried spectroscopic grade KBr.[8][10]

  • Grinding: Gently but thoroughly grind the mixture with the pestle for several minutes. Causality: The goal is to reduce the sample's particle size to less than the wavelength of the IR light (~2 microns) to minimize light scattering (the Christiansen effect) and produce sharp, well-defined peaks.[10] The sample should be evenly dispersed in the KBr matrix.[11]

  • Pellet Formation: Transfer the fine powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[8]

  • Background Collection: If required by the instrument setup, a background spectrum can be run on a blank KBr pellet (containing no sample) to account for scattering and any moisture absorbed by the KBr.[7]

  • Data Acquisition: Place the KBr pellet containing the sample into the spectrometer's sample holder and collect the spectrum (16-32 scans, 4 cm⁻¹ resolution).

Spectral Interpretation and Data Analysis

The resulting spectrum should be baseline-corrected and analyzed. The key is to assign the observed absorption bands to the specific functional groups within the molecule.[2][12] The spectrum is typically divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–500 cm⁻¹), which contains complex vibrations characteristic of the molecule as a whole.[3][6]

Expected IR Absorption Bands for 5-Fluoro-6-methoxy-1H-indole

The following table summarizes the expected characteristic absorption bands based on known frequencies for its constituent functional groups.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale & Comments
~3400Medium, SharpN-H StretchCharacteristic of the indole N-H group.[13][14] The position and sharpness can be affected by hydrogen bonding in the solid state.
3100–3000Medium-WeakAromatic C-H StretchCorresponds to the stretching of C-H bonds on the indole ring system.[15][16]
2980–2850Medium-WeakAliphatic C-H StretchAsymmetric and symmetric stretching of the C-H bonds in the methoxy (-OCH₃) group.[17]
1620–1580Medium-StrongC=C Aromatic Ring StretchVibrations of the carbon-carbon double bonds within the fused aromatic rings. Indoles typically show multiple bands in this region.[14][16]
~1500Medium-StrongC=C Aromatic Ring StretchA second characteristic band for the aromatic framework.
1280–1220StrongAsymmetric C-O-C StretchStrong absorption due to the asymmetric stretching of the aryl-alkyl ether linkage (Ar-O-CH₃).[18] This is a key indicator of the methoxy group.
1200-1000StrongC-F StretchThe C-F stretching vibration is typically strong and falls in this region. Its exact position is sensitive to the electronic environment of the aromatic ring.[19][20]
1050–1010Medium-StrongSymmetric C-O-C StretchThe corresponding symmetric stretch of the methoxy group's ether linkage.[18]
900–675StrongAromatic C-H Out-of-Plane BendThese strong bands in the fingerprint region are highly diagnostic of the substitution pattern on the aromatic ring.[15]

Conclusion

FTIR spectroscopy is an indispensable tool for the structural verification of 5-Fluoro-6-methoxy-1H-indole. By following the detailed protocols for either ATR or KBr pellet preparation, a high-quality spectrum can be reliably obtained. The interpretation of this spectrum, guided by the characteristic absorption frequencies of the N-H, aromatic C-H, C=C, C-O, and C-F bonds, allows for unambiguous confirmation of the molecule's chemical identity. This method serves as a rapid and effective first-pass analysis in research, development, and quality control settings for novel heterocyclic compounds.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • PubMed. (n.d.). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Retrieved from [Link]

  • Dian, B. C., Longarte, A., & Zwier, T. S. (2002). Hydride stretch infrared spectra in the excited electronic states of indole and its derivatives: Direct evidence for the 1πσ* state. The Journal of Chemical Physics, 118(1), 2003. American Institute of Physics. Retrieved from [Link]

  • Molecules. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier transform IR spectra of C-F stretch (V 3 = 1 level) in 12 CH 3 F. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. Retrieved from [Link]

  • University of California, Los Angeles (UCLA). (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • ResearchGate. (n.d.). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Retrieved from [Link]

  • Unknown Source. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Specac Ltd. (n.d.). Should I be using KBr pellets in FTIR Spectroscopy. Retrieved from [Link]

  • International Journal of Scientific & Academic Research. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • AZoM. (2024). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). An Infrared Spectroscopic Study of the Carbonyl Stretching Frequency in Some Groups of Ketones and Quinones. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • YouTube. (2024). How To Interpret An FTIR Spectrum? - Chemistry For Everyone. Retrieved from [Link]

  • ResearchGate. (n.d.). IR Absorption frequency of 4-amino-5-(indole-3-oyl)-2-phenylaminothiazole. Retrieved from [Link]

  • Unknown Source. (n.d.). 2.3 THE MODES OF STRETCHING AND BENDING. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

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"5-Fluoro-6-methoxy-1H-indole" purification by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 5-Fluoro-6-methoxy-1H-indole by Column Chromatography

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of High-Purity 5-Fluoro-6-methoxy-1H-indole

In the landscape of modern drug discovery and medicinal chemistry, the indole scaffold is a privileged structure, renowned for its presence in a vast array of biologically active compounds and its ability to interact with multiple receptors.[1] The strategic introduction of fluorine and methoxy substituents onto this core structure gives rise to derivatives with finely tuned physicochemical properties. 5-Fluoro-6-methoxy-1H-indole is one such derivative of significant interest. The fluorine atom at the 5-position and the methoxy group at the 6-position critically influence the molecule's electronic character, lipophilicity, and metabolic stability—key parameters in the optimization of lead compounds for therapeutic development.[1][2]

Given its role as a crucial building block in the synthesis of novel therapeutic agents, including potential antiviral, anticancer, and anti-inflammatory drugs, the availability of highly pure 5-Fluoro-6-methoxy-1H-indole is paramount.[2] Impurities from synthetic precursors or side-reactions can confound biological assays and impede the drug development pipeline. This application note provides a comprehensive, field-proven protocol for the purification of 5-Fluoro-6-methoxy-1H-indole using normal-phase column chromatography, a robust and widely applicable technique for isolating chemical compounds from complex mixtures.[3]

Principle of Separation: Adsorption Chromatography

The protocol herein relies on the principles of normal-phase adsorption chromatography.[4] In this technique, a polar stationary phase, typically silica gel, is used in conjunction with a less polar mobile phase.[4][5] Separation is achieved based on the differential partitioning of the mixture's components between these two phases.[5]

  • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.

  • Mobile Phase: A non-polar solvent system (eluent) is used to carry the sample through the column.

  • Mechanism: Compounds in the crude mixture are in a dynamic equilibrium between being adsorbed to the stationary phase and dissolved in the mobile phase.[4] Polar compounds, like potential impurities with free hydroxyl or amine groups, will have a stronger affinity for the polar silica gel and will move through the column more slowly. Less polar compounds will spend more time in the mobile phase and elute faster. 5-Fluoro-6-methoxy-1H-indole possesses moderate polarity due to its N-H group, methoxy oxygen, and fluorine atom, allowing for effective separation from both more polar and less polar impurities by carefully selecting the mobile phase composition.[1]

Part 1: Pre-Chromatography Optimization via Thin-Layer Chromatography (TLC)

Before committing a sample to a large-scale column, it is imperative to optimize the separation conditions using Thin-Layer Chromatography (TLC).[3] This preliminary analysis determines the ideal solvent system (mobile phase) that provides the best separation between the target compound and its impurities.

Objective of TLC Optimization

The goal is to identify a solvent system in which the target compound, 5-Fluoro-6-methoxy-1H-indole, exhibits a Retention Factor (Rƒ) of approximately 0.2 to 0.3 .[6]

  • An Rƒ value in this range indicates that the compound has a suitable affinity for the stationary phase, allowing for effective separation without requiring excessively large volumes of solvent or leading to band broadening from prolonged elution times.[6]

Step-by-Step TLC Protocol
  • Prepare a Sample Solution: Dissolve a small amount of the crude 5-Fluoro-6-methoxy-1H-indole in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the TLC Plate: Using a capillary tube, spot the sample solution onto the baseline of a silica gel TLC plate. For accurate identification, it is recommended to co-spot the crude mixture alongside any available starting materials.[7]

  • Develop the Plate: Place the TLC plate in a developing chamber containing a prepared solvent system. A common starting point for indole derivatives is a mixture of Ethyl Acetate (EtOAc) and Hexanes.

  • Test Various Solvent Ratios:

    • Start with a low polarity system (e.g., 10% EtOAc in Hexanes).

    • Gradually increase the polarity (e.g., 20% EtOAc, 30% EtOAc) in subsequent trials until the target Rƒ is achieved.

  • Visualize the Spots: After development, visualize the separated spots under a UV lamp (254 nm). Many organic compounds can also be visualized using a potassium permanganate (KMnO₄) stain.[7]

  • Calculate Rƒ: Measure the distance traveled by the solvent front and the distance traveled by the center of the spot for the target compound. Calculate the Rƒ value using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel 60 F₂₅₄ TLC PlatesStandard for normal-phase analysis.
Mobile Phase (Eluent) Ethyl Acetate / HexanesGood balance of polarity and volatility.
Target Rƒ Value ~0.2 - 0.3Optimal for column resolution.[6]
Visualization UV Light (254 nm), KMnO₄ StainNon-destructive and destructive methods for detection.

Part 2: Detailed Protocol for Column Chromatography Purification

This protocol is designed for the purification of approximately 1 gram of crude 5-Fluoro-6-methoxy-1H-indole. Adjustments to column size and solvent volumes can be made for different sample scales.

Materials and Equipment
  • Glass chromatography column (e.g., 40 mm diameter, 300 mm length)

  • Silica Gel for flash chromatography (230-400 mesh particle size)[6]

  • Technical grade solvents: Hexanes, Ethyl Acetate (EtOAc)

  • Crude 5-Fluoro-6-methoxy-1H-indole

  • Beakers, Erlenmeyer flasks

  • Collection vessels (test tubes or flasks)

  • Glass wool or cotton plug

  • Sand (washed)

  • Rotary evaporator

Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Optimization (Find Solvent System) Pack 2. Column Packing (Wet Slurry Method) TLC->Pack Load 3. Sample Loading (Dry Loading Preferred) Pack->Load Elute 4. Elution (Gradient: Hexanes to EtOAc/Hexanes) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. Fraction Analysis (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure G Elution Order cluster_column Separation on Silica Column start A Non-Polar Impurity start->A Elutes First (Low Polarity Mobile Phase) end B 5-Fluoro-6-methoxy-1H-indole C Polar Impurity C->end Elutes Last (High Polarity Mobile Phase)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Fluoro-6-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Fluoro-6-methoxy-1H-indole. This resource is tailored for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of synthesizing this valuable substituted indole, moving beyond simple protocols to explain the causality behind experimental choices.

Introduction: The Challenge of Synthesizing Polysubstituted Indoles

5-Fluoro-6-methoxy-1H-indole is a key structural motif in medicinal chemistry, with its unique substitution pattern influencing pharmacokinetic and pharmacodynamic properties. However, the precise installation of both a fluorine and a methoxy group on the indole scaffold presents significant synthetic challenges. Yields can be compromised by competing side reactions, difficult purifications, and issues with regioselectivity. This guide provides a structured approach to troubleshooting and optimizing the most common synthetic routes.

Selecting Your Synthetic Strategy

The two most prevalent and adaptable methods for constructing substituted indoles like 5-Fluoro-6-methoxy-1H-indole are the Leimgruber-Batcho and the Fischer indole syntheses.[1][2] The choice between them often depends on the availability of starting materials, scalability, and tolerance to reaction conditions.[1]

Synthetic RouteAdvantagesDisadvantagesStarting Materials
Leimgruber-Batcho Milder conditions, often higher yields, good for 2,3-unsubstituted indoles.[1][2][3]Dependent on the availability of the corresponding o-nitrotoluene.[1]Substituted 2-nitrotoluene derivative.[4][5]
Fischer Indole Highly versatile, vast body of literature.[6][7]Can require harsh acidic conditions, prone to side reactions and low yields with certain substituents.[6][8][9]Substituted phenylhydrazine and a ketone/aldehyde.[4][6]

Troubleshooting Guide: A Problem-Solving Approach

This section is designed to address specific issues you may encounter during your experiments.

Focus: Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a powerful method often favored for its reliability.[2][10] It proceeds in two main stages: enamine formation followed by reductive cyclization.

This is a common bottleneck. The reaction involves the condensation of your starting material, 4-fluoro-5-methoxy-2-nitrotoluene, with a formamide acetal like N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Potential Causes & Solutions:

  • Purity of Starting Material: The starting nitrotoluene must be pure. Impurities can interfere with the condensation. Verify purity by NMR or GC-MS.

  • Reagent Quality: DMF-DMA is moisture-sensitive. Use a fresh bottle or a recently opened one stored under inert gas. The use of pyrrolidine as a co-catalyst can sometimes facilitate the reaction.[5][11]

  • Reaction Temperature & Time: While heating is necessary, excessive temperatures can lead to decomposition. A typical range is 100-120°C.[2][3] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid byproduct formation from prolonged heating.[2]

  • Solvent Choice: N,N-Dimethylformamide (DMF) is the standard solvent. Ensure it is anhydrous, as water will hydrolyze the DMF-DMA and the enamine product.[11]

The conversion of the enamine to the indole is the critical ring-forming step. The choice of reducing agent and reaction conditions is paramount.

Potential Causes & Solutions:

  • Choice of Reducing Agent:

    • Iron in Acetic Acid: This is a robust, scalable, and cost-effective method.[2][10][11] Ensure the iron powder is finely divided and activated. The presence of silica gel can sometimes improve yields by providing a surface for the reaction.[2][10]

    • Palladium on Carbon (Pd/C) with Hydrogen: This is a very clean method but can be more expensive and requires specialized hydrogenation equipment. Ensure the catalyst is not poisoned and use an appropriate solvent like ethanol.[1][5]

    • Raney Nickel: Highly effective but can be pyrophoric and requires careful handling.[10][11]

  • Thermal Management: The reduction of the nitro group is highly exothermic, especially at scale.[3] This can lead to side reactions. On a larger scale, the enamine solution should be added slowly to the reducing agent mixture while monitoring the internal temperature.[3]

  • Post-Reaction Workup: After the reaction, the product must be separated from the metal salts and other impurities. A thorough aqueous workup, often including washes with dilute acid and base, is crucial to remove inorganic byproducts and unreacted starting materials.[2][11]

Leimgruber_Batcho_Workflow Start 4-Fluoro-5-methoxy- 2-nitrotoluene Enamine Enamine Intermediate Start->Enamine DMF-DMA, Pyrrolidine Heat (100-120°C) Indole Crude 5-Fluoro-6-methoxy- 1H-indole Enamine->Indole Reducing Agent (e.g., Fe/AcOH or H2/Pd-C) Pure Purified Product Indole->Pure Purification (Chromatography/Crystallization)

Caption: Leimgruber-Batcho Synthesis Workflow.

Focus: Fischer Indole Synthesis

The Fischer synthesis is a classic, powerful method involving the acid-catalyzed cyclization of an arylhydrazone.[6][7] For your target molecule, this would involve reacting 4-fluoro-5-methoxyphenylhydrazine with a suitable ketone or aldehyde, followed by cyclization.

This is a frequent and complex issue. The success of the Fischer indolization is highly sensitive to the stability of key intermediates and the reaction conditions.[6][7]

Potential Causes & Solutions:

  • Substituent Effects: The electron-donating nature of the methoxy group and the electron-withdrawing nature of the fluorine atom on the phenylhydrazine ring can influence the key[12][12]-sigmatropic rearrangement.[6] More critically, electron-donating groups on the ketone/aldehyde portion can over-stabilize an intermediate, leading to a competing N-N bond cleavage reaction instead of the desired cyclization.[6][8][9] This is a primary failure mode for many Fischer syntheses.[8][9]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are critical and often require empirical optimization.[6][7]

    • Brønsted acids: Polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), or hydrochloric acid (HCl) are common.[7] PPA is often effective but can lead to charring at high temperatures.

    • Lewis acids: Zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can be milder and more effective for sensitive substrates.[7][9]

  • Temperature Control: The reaction is highly sensitive to temperature.[6] Too low, and the reaction won't proceed; too high, and you risk decomposition and the formation of intractable tars.[12]

  • Purity of the Hydrazone: Ensure the starting phenylhydrazone is pure and dry. Impurities can initiate polymerization and other side reactions.[6]

Fischer_Troubleshooting Start Low Yield in Fischer Synthesis Check_Catalyst Is the Acid Catalyst Optimal? Start->Check_Catalyst Check_Temp Is Temperature Controlled? Start->Check_Temp Check_Substituents Are Substituent Effects Causing N-N Cleavage? Start->Check_Substituents Check_Purity Are Starting Materials Pure? Start->Check_Purity Sol_Catalyst Screen Brønsted (PPA, H₂SO₄) and Lewis (ZnCl₂) acids. Check_Catalyst->Sol_Catalyst Sol_Temp Optimize temperature empirically. Avoid excessive heat to prevent tarring. Check_Temp->Sol_Temp Sol_Substituents Consider a different carbonyl partner. Avoid strongly electron-donating groups. Check_Substituents->Sol_Substituents Sol_Purity Recrystallize hydrazone before use. Ensure anhydrous conditions. Check_Purity->Sol_Purity

Caption: Troubleshooting Low Yield in Fischer Synthesis.

This is often linked to harsh reaction conditions.

Potential Causes & Solutions:

  • Strongly Acidic/High-Temperature Conditions: This is the primary cause of tar formation.[12]

    • Action: Switch to a milder acid catalyst (e.g., from PPA to ZnCl₂).[7]

    • Action: Lower the reaction temperature and extend the reaction time, monitoring carefully by TLC.[12]

  • Aldol Condensation: If your aldehyde or ketone has α-hydrogens, it can self-condense under acidic conditions, leading to impurities.[6]

    • Action: Use a carbonyl compound without α-hydrogens if possible, or add the acid catalyst slowly at a lower temperature to control the reaction exotherm.[12]

  • Isomer Formation: The cyclization step can sometimes lead to the formation of regioisomers, influenced by the electronic properties of the fluoro and methoxy groups.[11]

    • Action: This is more inherent to the substrate. If isomer formation is significant, purification will be critical. Sometimes, changing the acid catalyst can influence the isomeric ratio.

Frequently Asked Questions (FAQs)

  • Q: Which synthetic route is generally recommended for 5-Fluoro-6-methoxy-1H-indole?

    • A: The Leimgruber-Batcho synthesis is often the more reliable and scalable route for this specific substitution pattern, provided the 4-fluoro-5-methoxy-2-nitrotoluene starting material is accessible.[2][3] It generally proceeds under milder conditions and can result in higher yields and a cleaner product profile compared to the Fischer synthesis.[1]

  • Q: How critical is the purity of my starting materials?

    • A: It is absolutely critical. For any multi-step synthesis, impurities in the starting materials can lead to unwanted side reactions, lower yields, and complex purification challenges.[6] For the Fischer synthesis, impure phenylhydrazine can be particularly problematic.[13] For the Leimgruber-Batcho, the purity of the nitrotoluene derivative is key to a successful enamine formation.

  • Q: How do the fluoro and methoxy substituents specifically influence the synthesis?

    • A: In the Leimgruber-Batcho synthesis, these groups primarily influence the reactivity of the starting nitrotoluene and the final indole. Their electronic effects are well-tolerated by this route. In the Fischer synthesis, their electronic influence is much more pronounced. The electron-donating methoxy group on the phenylhydrazine ring can weaken the N-N bond, potentially increasing the likelihood of the N-N cleavage side reaction that competes with the productive[12][12]-sigmatropic rearrangement.[6][8]

  • Q: What are the best methods for purifying the final product?

    • A: For laboratory scale, column chromatography on silica gel is the most common method.[11][12] A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol may be effective.[2][13] For larger scales, recrystallization is the preferred method as it is more economical and scalable.[3] Developing a robust crystallization process is crucial for obtaining a high-purity final product.[3]

Experimental Protocol: Leimgruber-Batcho Synthesis of 5-Fluoro-6-methoxy-1H-indole

This protocol is a representative procedure and may require optimization for your specific laboratory conditions and scale.

Part 1: Enamine Formation

  • To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-fluoro-5-methoxy-2-nitrotoluene (1 equivalent).

  • Add anhydrous N,N-dimethylformamide (DMF, ~4 volumes) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 equivalents).

  • Add pyrrolidine (0.2 equivalents) as a catalyst.

  • Heat the reaction mixture to 110°C under a nitrogen atmosphere and stir for 3-5 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the mixture to room temperature. The resulting dark solution containing the enamine intermediate can often be used directly in the next step without purification.

Part 2: Reductive Cyclization

  • In a separate, larger flask, prepare a slurry of iron powder (5 equivalents) in glacial acetic acid (10 volumes).

  • Heat the iron/acetic acid slurry to 70°C with vigorous stirring.

  • Add the enamine solution from Part 1 dropwise to the hot slurry, ensuring the internal temperature does not exceed 90°C. The addition should take approximately 30-45 minutes.

  • After the addition is complete, continue to stir the mixture at 80-90°C for 1-2 hours. Monitor the cyclization by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.

  • Transfer the combined filtrate to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Part 3: Purification

  • Purify the crude 5-Fluoro-6-methoxy-1H-indole by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Wikipedia. (2023, December 1). Bartoli indole synthesis. Retrieved from [Link]

  • Benchchem. (n.d.). Common side reactions in 3H-Indole synthesis and how to avoid them.
  • Benchchem. (n.d.). Overcoming side reactions in Japp-Klingemann reaction.
  • National Institutes of Health. (2025, April 17). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting common issues in Fischer indole synthesis of Benzo[cd]indoles.
  • Royal Society of Chemistry. (2020). Step and redox efficient nitroarene to indole synthesis. Chemical Communications. DOI:10.1039/D0CC03258A. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Bartoli Indole Synthesis | Request PDF. Retrieved from [Link]

  • Hughes, D. L., & Marks, D. W. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(23), 9004–9013. Retrieved from [Link]

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(23), 9004-9013. Retrieved from [Link]

  • Reddit. (2021, December 9). Problems with Fischer indole synthesis : r/Chempros. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Japp–Klingemann reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Bartoli indole synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing. Retrieved from [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]

  • Benchchem. (n.d.). Avoiding side reactions in 6-Fluoroindole synthesis.
  • ResearchGate. (2016, September 20). What are the special considerations for the Japp-Klingemann reaction? Retrieved from [Link]

  • chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

  • Benchchem. (n.d.). Minimizing side reactions in the synthesis of substituted indolylquinolines.
  • Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, September 25). Recent advances in the synthesis of indoles and their applications. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Synthetic Routes of Fluoroindole Isomers.
  • TSI Journals. (2010, July 21). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. Organic CHEMISTRY - An Indian Journal. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis of 5,6-Dimethoxyindoles and 5,6-Dimethoxyoxindoles. A New Synthesis of Indoles. Journal of the American Chemical Society. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Fluoro-3-(1H-indol-3-ylmethyl). Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Scaling Up 6-Fluoroindole Synthesis for Preclinical Studies.
  • Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.
  • ResearchGate. (2025, August 5). (PDF) A Short Synthesis of 9-Fluoroellipticine from 5-Fluoroindole. Retrieved from [Link]

Sources

Technical Support Center: Fischer Indole Synthesis of Fluorinated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fischer indole synthesis of fluorinated indoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by the introduction of fluorine into this classic reaction. The strong electron-withdrawing nature of fluorine substituents can significantly alter reaction pathways, often leading to unexpected results. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your syntheses.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles the most common problems encountered during the synthesis of fluorinated indoles. Each entry details the potential causes rooted in chemical principles and provides actionable protocols to resolve the issue.

Question 1: Why is my yield of fluorinated indole extremely low or non-existent?

Low yields are the most frequent challenge when working with fluorinated arylhydrazines.[1][2] The primary cause is the electronic deactivation of the aromatic ring by the fluorine atom, which impacts several key steps of the mechanism.

Potential Causes & Solutions:

  • Reduced Nucleophilicity of the Hydrazine: The electron-withdrawing fluorine atom decreases the nucleophilicity of the nitrogen atoms in the fluorophenylhydrazine. This can slow down or inhibit the initial formation of the hydrazone intermediate.

    • Solution: Drive the hydrazone formation to completion. This can be achieved by using a slight excess of the ketone/aldehyde, adding a dehydrating agent (like molecular sieves), or performing the reaction in a solvent system that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap). In some cases, pre-forming and isolating the hydrazone before cyclization is beneficial.[3]

  • Unfavorable[4][4]-Sigmatropic Rearrangement: This is the crucial C-C bond-forming step.[4][5] Electron-withdrawing groups on the arylhydrazine ring can disfavor this rearrangement, increasing the activation energy required.[6]

    • Solution: Employ more forcing reaction conditions. This often means using stronger acid catalysts and higher temperatures. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) are often more effective than standard Brønsted or Lewis acids for deactivated substrates.[2] Microwave-assisted synthesis can also be highly effective, as it allows for rapid heating to high temperatures, potentially improving yields and reducing reaction times.[5]

  • Decomposition of Starting Materials or Intermediates: Fluorinated arylhydrazones can be less stable than their non-fluorinated counterparts, especially under harsh acidic and high-temperature conditions.[2][7] This can lead to the formation of tars and other side products.

    • Solution: Find the optimal balance of reactivity and stability. If high temperatures are leading to decomposition, consider a stronger, but lower-temperature compatible, Lewis acid like BF₃·OEt₂ or ZnCl₂.[8] It's critical to monitor the reaction closely by TLC to identify the point of maximum product formation before significant degradation occurs.[1] A one-pot synthesis, where the hydrazone is generated in situ and cyclized without isolation, can also minimize the decomposition of unstable intermediates.[2]

  • Competing Side Reactions (N-N Bond Cleavage): For certain substrates, particularly those that can form highly stabilized iminylcarbocations, a competing heterolytic cleavage of the N-N bond can occur, preventing the desired rearrangement and cyclization.[9][10]

    • Solution: Modulate the acidity and reaction medium. Sometimes, switching from a strong Brønsted acid to a Lewis acid can alter the reaction pathway and suppress this side reaction. Computational studies suggest that substituents on the carbonyl component play a key role; if this pathway dominates, a different ketone or aldehyde starting material may be necessary.[9][10]

Visual Workflow: Troubleshooting Low Yields

G start Start: Low/No Yield of Fluorinated Indole purity Are starting materials (hydrazine, ketone) of high purity? start->purity hydrazone Is hydrazone formation efficient? purity->hydrazone Yes action_purify Purify starting materials. purity->action_purify No conditions Are reaction conditions (acid, temp.) optimal? hydrazone->conditions Yes action_hydrazone Pre-form hydrazone or use azeotropic removal of H2O. hydrazone->action_hydrazone No decomposition Is there evidence of decomposition (tarring)? conditions->decomposition No, reaction is clean but incomplete action_conditions Increase acid strength (e.g., PPA) and/or temperature. Consider microwave. conditions->action_conditions Yes end_success Success: Improved Yield decomposition->end_success No action_milder Use milder conditions: stronger Lewis acid at lower temp. Monitor reaction time. decomposition->action_milder Yes end_fail Consider Alternative Synthetic Route action_purify->purity action_hydrazone->hydrazone action_conditions->decomposition action_milder->end_success action_milder->end_fail

Caption: A logical workflow for troubleshooting low yields in the Fischer synthesis of fluorinated indoles.

Question 2: My reaction produces a mixture of two different indoles. How can I control the regioselectivity?

This issue arises when using an unsymmetrical ketone (e.g., R-CH₂-CO-CH₂-R'), which can form two different enamine intermediates, leading to a mixture of regioisomeric indoles.[1][11] The electronic effects of the fluorine substituent on the phenylhydrazine ring generally do not direct the initial enamine formation.

Potential Causes & Solutions:

  • Statistical Enamine Formation: Under many conditions, the proton is removed from both α-carbons of the ketone, leading to a mixture of the thermodynamic and kinetic enamine intermediates.

    • Solution (Kinetic Control): To favor the less substituted (kinetic) enamine, use a milder acid catalyst and the lowest effective temperature. Shorter reaction times can also favor the kinetic product.

    • Solution (Thermodynamic Control): To favor the more substituted (thermodynamic) enamine, use a stronger acid and higher temperatures to allow the enamine intermediates to equilibrate to the more stable form.

  • Steric Hindrance: The bulk of the substituents on the ketone can influence which enamine is formed. The reaction will often favor the formation of the less sterically hindered enamine intermediate.[2]

    • Solution: If the desired isomer comes from the more hindered enamine, more forcing conditions (stronger acid, higher temperature) may be required to overcome the steric barrier. Conversely, to favor the less hindered product, milder conditions are preferable.[2] Computational studies have shown that even substituents distant from the reaction center can influence the stability of the transition state for the[4][4]-sigmatropic rearrangement, thereby affecting regioselectivity.[12]

Table 1: Catalyst Choice and Its Impact on Fischer Indolization
Catalyst TypeExamplesTypical ConditionsStrengths for Fluorinated SubstratesWeaknesses
Brønsted Acids H₂SO₄, HCl, p-TsOHHigh Temp (100-200 °C)Inexpensive, readily available.Can cause significant decomposition and tarring with sensitive substrates.[2][13]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃Moderate to High TempCan be milder than Brønsted acids, sometimes improving yields and reducing side products.[8][14]Often required in stoichiometric amounts; can be difficult to remove during workup.
Polyphosphoric Acid (PPA) PPAHigh Temp (120-180 °C)Excellent dehydrating agent and strong acid; often the catalyst of choice for deactivated arylhydrazines.[2]Highly viscous, can make stirring and workup difficult.
Eaton's Reagent 7.7 wt% P₂O₅ in MeSO₃HRoom Temp to 100 °CExtremely powerful; can promote cyclization of very unreactive substrates at lower temperatures.[2]Highly corrosive and moisture-sensitive.
Solid Acids / Melts Amberlite IR-120, Tartaric acid-urea meltsVariableMilder conditions, easier product separation, potential for catalyst recycling.[15][16]May not be effective for highly deactivated systems.

Frequently Asked Questions (FAQs)

This section addresses broader conceptual and mechanistic questions related to the synthesis of fluorinated indoles.

Q1: What is the detailed mechanism of the Fischer indole synthesis and where does the fluorine atom exert its influence?

The mechanism is a multi-step process, and the electron-withdrawing fluorine atom impacts nearly every stage.[4][14]

Mechanism Steps:

  • Hydrazone Formation: The fluorophenylhydrazine condenses with a ketone or aldehyde. The fluorine atom's inductive effect reduces the hydrazine's nucleophilicity, potentially slowing this step.

  • Tautomerization: The hydrazone tautomerizes to the more reactive enamine form. This is an equilibrium step.

  • Acid-Catalyzed[4][4]-Sigmatropic Rearrangement: After protonation of the enamine, the key C-C bond is formed via a rearrangement analogous to an aza-Cope rearrangement.[5][11] This is often the rate-determining step. An electron-withdrawing fluorine atom on the aromatic ring makes the ring electron-poor, which can hinder this step by destabilizing the transition state.[6]

  • Rearomatization & Cyclization: The intermediate diimine rearomatizes, followed by an intramolecular attack of the aniline nitrogen onto the imine carbon to form the five-membered ring.

  • Ammonia Elimination: The resulting aminal eliminates a molecule of ammonia under acidic conditions to generate the final aromatic indole.

Visual Diagram: Mechanism of the Fischer Indole Synthesis

G cluster_start 1. Hydrazone Formation cluster_rearrange 2. Tautomerization & Rearrangement cluster_cyclize 3. Cyclization & Elimination A Fluorophenylhydrazine + Ketone B Fluorophenylhydrazone A->B -H₂O C Enamine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement (Rate-Determining Step) C->D +H⁺ E Di-imine Intermediate D->E F Rearomatization E->F G Cyclized Aminal F->G Intramolecular Attack H Fluorinated Indole G->H -NH₃, -H⁺

Sources

Technical Support Center: Synthesis of 5-Fluoro-6-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 10, 2026

Welcome to the technical support guide for the synthesis of 5-Fluoro-6-methoxy-1H-indole. This document is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in the synthesis of this valuable heterocyclic intermediate. 5-Fluoro-6-methoxy-1H-indole serves as a critical building block in the development of pharmaceuticals, particularly in oncology and neurology.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, field-proven experimental protocol. Our focus is on the Leimgruber-Batcho indole synthesis, a robust and scalable method well-suited for this specific target.[1][2] We will explore the causality behind common experimental challenges and offer practical, evidence-based solutions to help you achieve a successful and reproducible synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 5-Fluoro-6-methoxy-1H-indole via the Leimgruber-Batcho pathway.

Question 1: My enamine formation (Step 1) is low-yielding or shows no conversion. What are the common causes and how can I fix it?

Answer: The formation of the (E)-1-(dimethylamino)-2-(4-fluoro-5-methoxy-2-nitrophenyl)ethene intermediate is a critical step that is highly sensitive to reagent quality and reaction conditions. Low yields are typically traced back to one of three areas:

  • Reagent Quality: The N,N-dimethylformamide dimethyl acetal (DMF-DMA) is highly moisture-sensitive. Exposure to atmospheric moisture will hydrolyze it to DMF and methanol, rendering it ineffective.

    • Solution: Always use a fresh bottle of DMF-DMA or one that has been properly stored under an inert atmosphere (e.g., argon or nitrogen). If in doubt, distill the DMF-DMA before use. The starting material, 4-fluoro-5-methoxy-2-nitrotoluene, should also be of high purity.

  • Reaction Temperature and Time: The condensation requires sufficient thermal energy to proceed efficiently. However, excessive heat or prolonged reaction times can lead to the decomposition of the starting material or the enamine product, often observed as a darkening of the reaction mixture.

    • Solution: The reaction is typically heated to 100-110 °C.[3] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or HPLC. The reaction is often complete within 3-4 hours. Once the starting nitrotoluene is consumed, proceed to the workup without delay to avoid degradation.

  • Catalyst Role: While the reaction can proceed without it, a catalytic amount of a secondary amine like pyrrolidine is often added to facilitate the reaction.[3][4] It acts as a base to assist in the initial deprotonation and participates in the condensation mechanism.

    • Solution: Add 0.1 equivalents of pyrrolidine to the reaction mixture. This can significantly improve both the reaction rate and the final yield.

ParameterRecommended ConditionRationale
DMF-DMA Quality Use from a fresh, sealed bottle or distill before use.Reagent is highly susceptible to hydrolysis, which halts the reaction.
Temperature 100-110 °CProvides necessary activation energy without causing significant degradation.
Monitoring TLC (e.g., 3:1 Hexane:Ethyl Acetate) or HPLCPrevents extended heating times that can lead to byproduct formation.
Catalyst 0.1 eq. PyrrolidineAccelerates the condensation step.[3][4]

Question 2: The reductive cyclization (Step 2) results in a complex mixture, and the yield of the desired indole is poor. How can I improve the selectivity?

Answer: The reductive cyclization of the nitro-enamine is the key ring-forming step. A complex product mixture indicates that the reduction of the nitro group and the subsequent cyclization are not proceeding cleanly.

  • Cause 1: Incomplete Reduction: The most common issue is the incomplete reduction of the nitro group to the amine. This leads to the presence of nitro- and partially reduced (nitroso, hydroxylamino) intermediates in the reaction mixture, which may react further to form undesired byproducts.

    • Solution (Using Fe/Acetic Acid): This is a robust and scalable method.[1] Ensure a sufficient excess of activated iron powder is used (typically 5-10 equivalents). The reaction is exothermic; maintain control by adding the enamine solution portion-wise to the heated Fe/AcOH slurry. Vigorous stirring is essential to ensure good contact between the reagents. Monitor by TLC until the yellow color of the enamine disappears.

  • Cause 2: Catalyst Inactivity (Using Pd/C): If using catalytic hydrogenation, the catalyst may be poisoned or simply not active enough.

    • Solution: Use a high-quality 10% Pd/C catalyst (typically 2-5 mol%). Ensure the solvent (e.g., ethanol, ethyl acetate) is deoxygenated and that the system is properly purged with hydrogen. The reaction may require elevated pressure (50-100 psi) and temperature (60-80 °C) to proceed efficiently.[3]

  • Cause 3: pH and Workup: During the workup of an iron/acid reduction, the pH must be carefully controlled. If the mixture remains too acidic, the indole product, which is somewhat unstable in strong acid, can degrade.[5]

    • Solution: After the reaction is complete, cool the mixture and filter it through a pad of Celite® to remove the iron salts.[1][2] Carefully neutralize the filtrate with a base like sodium bicarbonate or sodium carbonate solution. Hasty neutralization can cause foaming and loss of product.

Question 3: I am observing a significant amount of a dark, tar-like substance after the reduction step. What is it and how can I prevent it?

Answer: The formation of dark, often polymeric, material is a common side reaction in indole synthesis, particularly when reaction conditions are not well-controlled.

  • Causality: This "tar" is typically the result of polymerization or degradation pathways. The intermediate amino-enamine is highly reactive. If cyclization does not occur promptly and cleanly, intermolecular reactions can take place. This is exacerbated by:

    • High Temperatures: Overheating during the reduction can accelerate side reactions.

    • Presence of Oxygen: If using catalytic hydrogenation, residual oxygen can lead to oxidative side reactions.

    • Strongly Acidic Conditions: Prolonged exposure of the final indole product to strong acid can cause degradation.[5]

  • Prevention Strategies:

    • Temperature Control: For the Fe/AcOH reduction, maintain the internal temperature below 100 °C.[1] For catalytic hydrogenation, use the lowest temperature that allows the reaction to proceed at a reasonable rate (e.g., 60-80 °C).[3]

    • Inert Atmosphere: When setting up the reaction, especially for catalytic hydrogenation, ensure the system is thoroughly purged with an inert gas (N₂ or Ar) before introducing hydrogen.

    • Prompt Workup: Once the reaction is deemed complete by TLC or HPLC, cool it down and proceed immediately to the workup and purification stages. Do not let the crude reaction mixture sit for extended periods.

Question 4: My final product is difficult to purify by column chromatography due to a closely-eluting impurity. What are my options?

Answer: Co-eluting impurities are a frequent challenge. The impurity is often a partially reduced intermediate or an isomer formed in a minor side reaction.

  • Strategy 1: Optimize Chromatography:

    • Solvent System: Systematically screen different solvent systems. A switch from a standard Hexane/Ethyl Acetate system to a Dichloromethane/Methanol or Toluene/Acetone system may provide the necessary difference in selectivity.

    • Silica Gel: Use high-performance silica gel with a smaller particle size for better resolution.

    • Loading Technique: Ensure the crude product is loaded onto the column in a minimal amount of solvent (dry loading is often best) to achieve a tight starting band.

  • Strategy 2: Recrystallization: If the product is a solid and of sufficient purity (>90%), recrystallization can be a highly effective method for removing minor impurities.

    • Solvent Screening: Test various solvents and solvent pairs (e.g., Toluene, Ethanol/Water, Ethyl Acetate/Hexane) to find a system where the product is soluble when hot but sparingly soluble when cold, while the impurity remains in the mother liquor.

  • Strategy 3: Derivatization/Protection: In more challenging cases, the indole nitrogen can be protected (e.g., as a tosyl or BOC derivative). The properties of the protected compound will be significantly different, often making chromatographic separation from the impurity straightforward. The protecting group can then be removed in a subsequent step. This is a longer but often very effective route.

Frequently Asked Questions (FAQs)

Q: Why is the Leimgruber-Batcho synthesis often preferred over the Fischer indole synthesis for this molecule? A: The Leimgruber-Batcho synthesis offers two key advantages for producing highly substituted indoles like 5-Fluoro-6-methoxy-1H-indole. First, it provides unambiguous regiochemical control, as the substitution pattern is fixed by the starting o-nitrotoluene. The Fischer synthesis, if using an unsymmetrical ketone, could potentially yield isomeric products.[2] Second, the Leimgruber-Batcho method generally employs milder conditions for the cyclization step and avoids the strongly acidic catalysts (like PPA or ZnCl₂) often required for the Fischer synthesis, which can lead to higher yields and fewer side products.[3][6]

Q: What is the specific role of pyrrolidine in the enamine formation step? A: Pyrrolidine acts as a catalyst. The initial step of the reaction involves the formation of an iminium ion from DMF-DMA.[7] Pyrrolidine is a more nucleophilic amine than DMF and can react with the iminium ion to form a more reactive enamine-forming reagent. It also acts as a base to facilitate the deprotonation of the benzylic methyl group of the nitrotoluene, accelerating the initial condensation.[7]

Q: Can I use other reducing agents for the cyclization step? A: Yes, several reducing agents are effective. Besides Fe/AcOH and catalytic hydrogenation (Pd/C, H₂), Raney-Nickel has also been reported for this transformation.[4] Sodium dithionite (Na₂S₂O₄) is another option for reducing aromatic nitro groups under milder, often biphasic, conditions. The choice depends on factors like scale, available equipment (hydrogenation requires a pressure vessel), and tolerance of other functional groups. For lab scale, Pd/C and H₂ is very clean. For larger scale, Fe/AcOH is often more cost-effective and does not require specialized pressure equipment.[1]

Q: How should I properly store the final 5-Fluoro-6-methoxy-1H-indole product? A: Indoles, particularly those with a free N-H group, can be sensitive to light and air over time. The product, once purified and dried, should be stored in an amber glass vial under an inert atmosphere (argon or nitrogen) and kept in a cool, dark place, preferably refrigerated or frozen for long-term storage.

Optimized Experimental Protocol: Leimgruber-Batcho Synthesis

This protocol is adapted from established procedures for synthesizing substituted fluoro-indoles.[1][3]

Step 1: Synthesis of (E)-1-(Dimethylamino)-2-(4-fluoro-5-methoxy-2-nitrophenyl)ethene
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-5-methoxy-2-nitrotoluene (1.0 eq.).

  • Add N,N-dimethylformamide (DMF) as the solvent (approx. 3-4 mL per gram of nitrotoluene).

  • Add pyrrolidine (0.1 eq.) followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 eq.).

  • Heat the reaction mixture to 110 °C under a nitrogen atmosphere.

  • Stir vigorously for 3-4 hours. Monitor the reaction's completion by TLC (disappearance of the starting material).

  • Cool the mixture to room temperature. The crude enamine solution can often be used directly in the next step without purification. If isolation is desired, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography, though this is not typically necessary.[3]

Step 2: Reductive Cyclization to 5-Fluoro-6-methoxy-1H-indole
  • In a separate, larger round-bottom flask, prepare a slurry of iron powder (8.0 eq.) in glacial acetic acid (approx. 10 mL per gram of the initial nitrotoluene).

  • Heat the iron/acetic acid slurry to 60 °C with vigorous stirring.

  • Add the crude enamine solution from Step 1 dropwise to the hot slurry over 30-45 minutes. The internal temperature will rise; maintain it below 100 °C using a water bath if necessary.

  • After the addition is complete, heat the mixture to 100 °C and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the enamine intermediate.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL per gram of the initial nitrotoluene).

  • Filter the entire mixture through a pad of Celite® to remove the iron salts, washing the filter cake thoroughly with additional ethyl acetate.

  • Transfer the combined filtrate to a separatory funnel. Carefully wash with water, followed by a saturated sodium bicarbonate solution (until CO₂ evolution ceases), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 10% ethyl acetate in hexane) to afford pure 5-Fluoro-6-methoxy-1H-indole as a solid.

Mechanisms and Workflows

The following diagrams illustrate the key transformations and potential pitfalls in the synthesis.

Leimgruber_Batcho_Synthesis cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization Nitrotoluene 4-Fluoro-5-methoxy- 2-nitrotoluene Enamine (E)-Nitro-Enamine Intermediate Nitrotoluene->Enamine DMF-DMA, Pyrrolidine (cat.), 110°C AminoEnamine Amino-Enamine (transient) Enamine->AminoEnamine 1. Fe / AcOH (Nitro Reduction) Indole 5-Fluoro-6-methoxy- 1H-indole AminoEnamine->Indole 2. Intramolecular Cyclization

Caption: The Leimgruber-Batcho synthesis pathway for 5-Fluoro-6-methoxy-1H-indole.

Troubleshooting_Workflow cluster_desired Desired Pathway cluster_side_reaction Side Reaction Pathway Start Nitro-Enamine Intermediate FullReduction Complete Reduction (NO₂ → NH₂) Start->FullReduction Sufficient Reducing Agent & Controlled Temp. IncompleteReduction Incomplete Reduction (e.g., NO₂ → NO, NHOH) Start->IncompleteReduction Insufficient Reagent or Catalyst Poisoning Cyclization Successful Cyclization FullReduction->Cyclization Fast Product Desired Indole Product Cyclization->Product Polymerization Degradation & Polymerization IncompleteReduction->Polymerization Slow / Incorrect Conditions Byproducts Complex Mixture / Tar Polymerization->Byproducts

Caption: Troubleshooting: Desired reductive cyclization vs. side product formation.

References

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025).
  • 6-fluoro-5-methoxy-7-methyl-1H-indole. (n.d.). Smolecule.
  • Synthesis of indoles. (n.d.). Organic Chemistry Portal.
  • Recent advances in the synthesis of indoles and their applic
  • Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. (n.d.). TSI Journals.
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
  • Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. (2009).
  • A Comparative Guide to the Synthetic Routes of Fluoroindole Isomers. (2025). BenchChem.
  • Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • 3-Substituted indole: A review. (2019).
  • Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. (2011). Organic CHEMISTRY - An Indian Journal.
  • Synthesis of 5-Fluoroindole-5-13C. (n.d.). Diva-portal.org.
  • A streamlined one-pot synthesis of substituted indoles via the Leimgruber-Batcho reaction. (2024).
  • The Fischer Indole Synthesis: A Technical Guide to the Preparation of 5-Methoxyindoles. (2025). BenchChem.
  • Process for producing 5-fluorooxyindole and for producing intermediate therefor. (n.d.).
  • Fischer indole synthesis. (n.d.). Wikipedia.
  • Novel Synthetic Route to 5-Substituted Indoles. (n.d.). Loyola eCommons.
  • Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
  • Synthesis of 6-Fluoroindole for Pharmaceutical Development: Application Notes and Protocols. (n.d.). BenchChem.

Sources

Technical Support Center: Purification of 5-Fluoro-6-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Fluoro-6-methoxy-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists who require this valuable indole intermediate in high purity for their work. The strategic placement of the fluoro and methoxy groups makes this molecule a critical building block for novel therapeutics by modulating electronic properties, metabolic stability, and bioavailability.[1][2] However, achieving the requisite >98% purity can present challenges.

This document provides a structured, experience-driven approach to troubleshooting common purification issues. We will move from foundational knowledge in our FAQs to specific, actionable protocols and troubleshooting logic for the most effective purification techniques.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the properties and general purification strategies for 5-Fluoro-6-methoxy-1H-indole.

Q1: What are the key physicochemical properties of 5-Fluoro-6-methoxy-1H-indole that influence its purification?

Understanding the molecule's properties is the foundation of an effective purification strategy. The structure combines a largely nonpolar indole core with polar functional groups (N-H, methoxy, and fluorine), giving it intermediate polarity.[1]

  • Solubility: Its solubility is predicted to be low in nonpolar solvents like hexanes and in water. It exhibits moderate to good solubility in alcohols (methanol, ethanol) and high solubility in polar aprotic solvents such as DMSO and DMF.[1] This profile is critical for selecting appropriate solvent systems for both chromatography and recrystallization.

  • Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the methoxy oxygen and fluorine can act as acceptors. This influences interactions with polar protic solvents and silica gel during chromatography.

  • pKa: The indole N-H is weakly acidic. This property can sometimes be exploited in specialized extraction protocols but is also a cause of peak tailing in normal-phase chromatography.

Q2: What are the most common impurities I might encounter?

Impurities typically originate from the synthetic route used. While various methods exist, multi-step syntheses like the Fischer or Leimgruber-Batcho indole syntheses are common for such substituted indoles.[2][3]

  • Unreacted Starting Materials: Precursors from the final step of the synthesis are a common source of contamination.

  • Positional Isomers: Depending on the regioselectivity of the fluorination or methoxylation steps, other isomers may be present. These are often the most challenging impurities to remove due to their similar polarities.

  • Dehalogenated Byproducts: Reductive steps in the synthesis (e.g., using catalysts like PtO₂ or Raney Nickel for cyclization) can sometimes lead to the unintended removal of the fluorine atom, resulting in 6-methoxy-1H-indole as an impurity.[3][4]

  • Oxidation/Degradation Products: Indoles can be sensitive to air and light, leading to the formation of colored, often polar, degradation products over time.

Q3: Which purification technique is generally recommended for this compound?

For research-scale quantities (<10 g), the two most effective and widely used techniques are flash column chromatography and recrystallization .

  • Flash Column Chromatography: This is the workhorse method for separating mixtures with components of differing polarities. It is highly effective for removing both more polar and less polar impurities. For indole derivatives, silica gel is the standard stationary phase.[5][6]

  • Recrystallization: This technique is ideal for removing small amounts of impurities from a solid crude product, especially if the desired compound is the major component (>90%). It relies on the difference in solubility of the compound and its impurities in a chosen solvent or solvent system at different temperatures.[7]

The choice between them, or their sequential use, depends on the specific impurity profile of your crude material. A general workflow is presented below.

Purification Strategy Workflow Crude Crude 5-Fluoro-6-methoxy-1H-indole TLC Analyze by TLC/ LCMS/¹H NMR Crude->TLC Decision1 Multiple spots or significant impurities? TLC->Decision1 Column Flash Column Chromatography Decision1->Column Yes Recrystal1 Recrystallization Decision1->Recrystal1 No (Mainly one spot, minor impurities) PurityCheck1 Check Purity Column->PurityCheck1 Recrystal1->PurityCheck1 Decision2 Purity > 98%? PurityCheck1->Decision2 Final Pure Product Decision2->Final Yes Repurify Sequential Purification (e.g., Recrystallize Column Fractions) Decision2->Repurify No Repurify->Column

Caption: Workflow for Selecting a Purification Strategy.

Section 2: Troubleshooting Guide: Flash Column Chromatography

This section provides solutions to specific problems encountered during chromatographic purification.

Q4: My compound won't separate from an impurity on the silica gel column. What should I do?

This is a common challenge, especially with isomeric impurities.

  • The Causality: Separation on silica gel is based on differences in polarity. If two compounds have very similar polarities, they will travel down the column at nearly the same rate (co-elution).

  • The Solution: You must alter the separation conditions to exploit more subtle electronic or steric differences.

    • Optimize the Mobile Phase: The first step is to re-screen solvent systems using TLC.[8] Instead of standard Ethyl Acetate/Hexanes, try systems with different solvent selectivities. For example, replace Ethyl Acetate with Dichloromethane/Methanol or Toluene/Acetone.

    • Gradient Elution: If a single solvent system (isocratic) fails, a shallow solvent gradient can improve resolution. Start with a low polarity mobile phase and gradually increase its strength during the run.

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, the interaction with the stationary phase must be changed. Consider using alumina (basic or neutral) or a reverse-phase (C18) silica gel, which separates compounds based on hydrophobicity rather than polarity.

Q5: The compound is streaking/tailing on the column. How can I fix this?

Streaking leads to broad peaks, poor separation, and lower-purity fractions.

  • The Causality: Tailing for indole compounds on silica gel is often caused by the acidic nature of silica interacting with the weakly basic/acidic indole N-H group. Other causes include overloading the column or using a solvent that is too polar, causing the compound to dissolve poorly at the point of loading.

  • The Solution:

    • Add a Modifier: Add a small amount (0.1-0.5%) of a basic modifier like triethylamine (Et₃N) or pyridine to your mobile phase.[8] This neutralizes the acidic sites on the silica gel, preventing strong, non-ideal interactions and resulting in sharper peaks.

    • Reduce the Load: Do not overload the column. A general rule is to load 1 g of crude material per 25-50 g of silica gel.

    • Ensure Proper Loading: Dissolve the crude sample in a minimal amount of a strong solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry this "plug" and load the solid powder onto the top of the column. This "dry loading" technique results in a much tighter initial band and better separation.

Q6: I have low recovery of my product after the column. Where did it go?

Losing material on a column is frustrating and costly.

  • The Causality: The product may be irreversibly adsorbed onto the silica gel, especially if it is highly polar or unstable. It could also be that the mobile phase used was not strong enough to elute the compound from the column.

  • The Solution:

    • Check for Adsorption: After your run, "flush" the column with a very strong solvent, like 10-20% Methanol in Dichloromethane. Collect this flush and analyze it by TLC. If your product is present, it means your initial mobile phase was not polar enough.

    • Deactivate the Silica: If your compound is sensitive to the acidity of silica, it may be decomposing. You can pre-treat the column by flushing it with your eluent containing 0.5% triethylamine before loading the sample.

    • Confirm Elution Profile: Ensure you have collected enough fractions. Some compounds can be slow to elute. Continue collecting and checking fractions by TLC until you are certain no more product is coming off the column.

Column Chromatography Troubleshooting Problem Problem Observed PoorSep Poor Separation (Co-elution) Problem->PoorSep Tailing Peak Tailing or Streaking Problem->Tailing LowRec Low Recovery Problem->LowRec Sol1 Optimize Mobile Phase (e.g., Toluene/Acetone) PoorSep->Sol1 Sol2 Use Gradient Elution PoorSep->Sol2 Sol3 Change Stationary Phase (e.g., Alumina, C18) PoorSep->Sol3 Sol4 Add 0.5% Et₃N to Mobile Phase Tailing->Sol4 Sol5 Reduce Sample Load Tailing->Sol5 Sol6 Use Dry Loading Technique Tailing->Sol6 Sol7 Flush Column with 10% MeOH/DCM LowRec->Sol7 Sol8 Ensure Eluent is Polar Enough LowRec->Sol8

Caption: Troubleshooting Logic for Column Chromatography.

Section 3: Troubleshooting Guide: Recrystallization

This section addresses common failures during crystallization and how to overcome them.

Q7: I can't find a suitable single solvent for recrystallization. What's the next step?

It is common for compounds like this, with intermediate polarity, to be either too soluble or too insoluble in common single solvents.

  • The Causality: An ideal single recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. If no single solvent meets this criterion, a mixed-solvent system is required.

  • The Solution: Use a binary solvent system. This involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[7]

    • Select a Solvent Pair: The two solvents must be miscible. Based on the compound's properties, good pairs would be a polar "good" solvent and a less polar "anti-solvent" (e.g., Methanol/Water, Ethyl Acetate/Hexanes, Acetone/Heptane).

    • Perform the Recrystallization: Dissolve the crude solid in a minimum amount of the hot "good" solvent. Then, add the "poor" solvent dropwise at an elevated temperature until the solution becomes persistently cloudy (the cloud point). Add a final drop or two of the hot "good" solvent to redissolve the solid and then allow the solution to cool slowly.

Q8: My compound "oils out" instead of crystallizing. How can I promote crystal formation?

Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solid, causing it to separate as a liquid instead of a solid. This liquid often traps impurities.

  • The Causality: This is often caused by cooling the solution too quickly or by the solution being too concentrated. The presence of certain impurities can also inhibit crystal lattice formation.

  • The Solution:

    • Slow Down Cooling: Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slower cooling provides more time for orderly crystal lattice formation.

    • Induce Crystallization: If crystals don't form, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[7] Alternatively, add a tiny "seed crystal" of pure product.

    • Dilute the Solution: Re-heat the solution to dissolve the oil, add more of the "good" solvent to make the solution more dilute, and then attempt the slow cooling process again.

Q9: The purified material is still not pure enough. What are my options?

Achieving >99.5% purity can sometimes require more than one step.

  • The Causality: A single purification step may not have the resolving power to remove all impurities, especially those that are structurally very similar to the product.

  • The Solution:

    • Repeat the Process: A second recrystallization from the same or a different solvent system can often significantly improve purity.

    • Sequential Purification: The most robust method for achieving very high purity is to combine techniques. First, perform a flash column chromatography run to remove the bulk of impurities. Then, combine the purest fractions and perform a final recrystallization to remove any trace impurities that co-eluted from the column.

Section 4: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the primary purification methods. Always perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is based on the widely accepted methodology developed by Still et al.[8]

  • Solvent System Selection:

    • Using a TLC plate, spot your crude material.

    • Develop the plate in various solvent systems (see Table 1).

    • The ideal system is one where the desired compound has an Rf value of approximately 0.25-0.35.

  • Column Packing (Slurry Method):

    • Select a column of appropriate size (e.g., 40 g of silica for 1 g of crude material).

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the least polar mobile phase you will use.

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring no air bubbles are trapped.[9] Add a final layer of sand on top.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product (e.g., 1 g) in a minimum of a volatile solvent (e.g., 5-10 mL of Dichloromethane).

    • Add 2-3 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column without disturbing the top layer of sand.

    • Apply gentle air pressure to the top of the column to begin eluting the solvent.

    • Begin collecting fractions immediately in an array of test tubes.

    • Monitor the separation by collecting small spots from the fractions onto a TLC plate and visualizing them under UV light.

  • Isolation:

    • Combine the fractions that contain only the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 5-Fluoro-6-methoxy-1H-indole.

Protocol 2: Mixed-Solvent Recrystallization
  • Solvent System Selection:

    • Choose a miscible solvent pair (see Table 2). For this compound, Ethyl Acetate (good) and Hexanes (poor) is an excellent starting point.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the "good" solvent (Ethyl Acetate) dropwise while heating the flask in a water bath until the solid just dissolves. Use the absolute minimum amount of hot solvent.

  • Inducing Crystallization:

    • While keeping the solution hot, add the "poor" solvent (Hexanes) dropwise with stirring until the solution becomes faintly and persistently cloudy.

    • Add 1-2 more drops of the hot "good" solvent to make the solution clear again.

  • Cooling:

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.

    • Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal yield.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the ice-cold "poor" solvent (Hexanes).

    • Dry the crystals under vacuum to obtain the pure product.

Section 5: Data Tables

Table 1: Recommended Solvent Systems for TLC & Column Chromatography
Solvent System (v/v)PolarityNotes
10-30% Ethyl Acetate in HexanesLow to MediumExcellent starting point. Provides good resolution for many indole derivatives.
20-50% Dichloromethane in HexanesLow to MediumOffers different selectivity compared to ethyl acetate.
1-5% Methanol in DichloromethaneMedium to HighUseful for eluting more polar compounds or if the product has a low Rf in other systems.
10-20% Acetone in TolueneMediumCan improve separation of closely related isomers.
Add 0.5% Triethylamine (Et₃N)N/AAdd to any of the above systems to reduce peak tailing.[8]
Table 2: Potential Solvent Pairs for Mixed-Solvent Recrystallization
"Good" Solvent (Soluble)"Poor" Solvent (Insoluble)Notes
Ethyl AcetateHexanes / HeptaneA very common and effective pair for compounds of intermediate polarity.
AcetoneWater / HeptaneAcetone is a strong solvent; use sparingly.
Methanol / EthanolWaterGood for polar compounds, but may require careful optimization to prevent oiling out.
Dichloromethane (DCM)Hexanes / PentaneUseful but DCM's volatility requires careful handling.

References

  • Gribble, G. W., Barden, T. C., & Johnson, D. A. (1988). A Short Synthesis of 9-Fluoroellipticine from 5-Fluoroindole. The Journal of Organic Chemistry, 53(13), 3164–3166. Retrieved from [Link]

  • Reddy, P. P., et al. (2012). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 8, 562-569. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.
  • National Institutes of Health (NIH). (n.d.). 5-Fluoro-3-(1H-indol-3-ylmethyl). Retrieved from [Link]

  • Diva-portal.org. (2018). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Nichols, L. (2022, February 12). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. Retrieved from [Link]

  • ResearchGate. (2012). Column Chromatography for Terpenoids and Flavonoids. Retrieved from [Link]

Sources

Improving the regioselectivity of "5-Fluoro-6-methoxy-1H-indole" functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals, to the dedicated technical support center for the functionalization of 5-Fluoro-6-methoxy-1H-indole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the chemical modification of this valuable heterocyclic building block. Our focus is to empower you to overcome challenges in achieving desired regioselectivity and to provide a clear rationale behind our recommended protocols.

Introduction: The Challenge of Regioselectivity

5-Fluoro-6-methoxy-1H-indole presents a unique challenge in regioselective functionalization. The pyrrole ring is inherently electron-rich and prone to electrophilic attack, primarily at the C3 position.[1][2] However, the electronic properties of the substituents on the benzene ring—the electron-withdrawing fluorine at C5 and the electron-donating methoxy group at C6—create a nuanced reactivity profile that can complicate predictable outcomes. This guide will dissect these challenges and offer practical solutions.

Section 1: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental method for functionalizing indoles. However, controlling the site of substitution is paramount.

FAQ 1: I am attempting a standard electrophilic substitution (e.g., halogenation, nitration) on 5-Fluoro-6-methoxy-1H-indole and observing a mixture of products, primarily at C3 and other positions. How can I improve selectivity for a specific position?

Answer:

This is a common issue stemming from the high reactivity of the indole core. The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack.[1][2] To achieve selectivity at other positions, a multi-pronged approach involving N-protection and careful selection of reaction conditions is necessary.

Troubleshooting Workflow for Electrophilic Substitution:

start Mixture of Products in Electrophilic Substitution c3_desired Is C3 the Desired Position? start->c3_desired protect_n Protect the Indole Nitrogen (e.g., Ts, Boc, SEM) c3_desired->protect_n Yes other_pos Functionalization at Other Positions (C2, C4, C7) c3_desired->other_pos No reagent Select Milder Reagents (e.g., NBS for bromination) protect_n->reagent temp Lower Reaction Temperature (e.g., -78 °C to 0 °C) reagent->temp c3_product Improved C3 Selectivity temp->c3_product dom Proceed to Directed ortho-Metalation (DoM) (See Section 2) other_pos->dom c_h_act Consider C-H Activation Strategies (See Section 3) other_pos->c_h_act

Caption: Decision workflow for troubleshooting poor regioselectivity in electrophilic substitution.

Detailed Protocol: N-Protection for Enhanced C3-Selectivity

The acidic N-H proton can interfere with many electrophilic substitution reactions. Protecting the indole nitrogen with an electron-withdrawing group can temper the reactivity of the pyrrole ring and improve selectivity.

  • Choice of Protecting Group:

    • Tosyl (Ts): Robust and strongly electron-withdrawing. Can be cleaved with strong reducing agents (e.g., Na/NH₃) or strong base.

    • tert-Butoxycarbonyl (Boc): Easily removed under acidic conditions (e.g., TFA).

    • [2-(Trimethylsilyl)ethoxy]methyl (SEM): Removable with fluoride ions (e.g., TBAF) or acid.[3][4]

  • General N-Protection Protocol (Example with Boc): a. Dissolve 5-Fluoro-6-methoxy-1H-indole (1 eq.) in anhydrous THF. b. Add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C. c. Stir for 30 minutes at 0 °C. d. Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.). e. Allow the reaction to warm to room temperature and stir for 4-6 hours. f. Quench the reaction carefully with saturated aq. NH₄Cl. g. Extract with ethyl acetate, dry over Na₂SO₄, and purify by column chromatography.

With the N-protected indole, proceed with the electrophilic substitution using milder reagents and lower temperatures to favor the C3 product.

ReactionStandard ReagentMilder Alternative for Higher C3 Selectivity
Bromination Br₂ in CH₂Cl₂N-Bromosuccinimide (NBS) in DMF or THF
Nitration HNO₃/H₂SO₄Benzoyl nitrate or HNO₃ in Ac₂O at low temp
Acylation Acyl chloride/AlCl₃Acetic anhydride with a milder Lewis acid (e.g., ZnCl₂)

Section 2: Directed ortho-Metalation (DoM) for C7 Functionalization

To overcome the intrinsic preference for C3 functionalization and target specific positions on the benzene ring, Directed ortho-Metalation (DoM) is a powerful strategy.[5][6]

FAQ 2: I need to introduce a substituent at the C7 position, adjacent to the indole nitrogen. How can I achieve this selectively?

Answer:

The C7 position is sterically accessible and can be targeted using a Directed Metalation Group (DMG) on the indole nitrogen. The DMG coordinates to an organolithium base, directing deprotonation to the adjacent C7 position.[7][8]

Conceptual Workflow for C7 Functionalization via DoM:

start Start with 5-Fluoro-6-methoxy-1H-indole install_dmg Install a Directing Metalation Group (DMG) on the Indole Nitrogen (e.g., P(O)tBu₂, Piv) start->install_dmg deprotonation Deprotonation with Organolithium Base (e.g., n-BuLi, s-BuLi) at low temp (-78 °C) install_dmg->deprotonation c7_lithiation Formation of C7-lithiated intermediate deprotonation->c7_lithiation electrophile Quench with an Electrophile (e.g., I₂, TMSCl, Aldehyde) c7_lithiation->electrophile c7_product C7-Functionalized Product electrophile->c7_product deprotection Remove DMG c7_product->deprotection final_product Final C7-Substituted Indole deprotection->final_product

Caption: Stepwise process for achieving C7 functionalization using Directed ortho-Metalation.

Detailed Protocol: C7 Borylation via DoM

A boronic ester at C7 is a versatile handle for subsequent cross-coupling reactions.

  • Installation of the Pivaloyl (Piv) Directing Group: a. To a solution of 5-Fluoro-6-methoxy-1H-indole (1 eq.) in anhydrous DCM, add triethylamine (1.5 eq.) and DMAP (0.1 eq.). b. Cool to 0 °C and add pivaloyl chloride (1.2 eq.) dropwise. c. Stir at room temperature overnight. d. Wash with 1M HCl, saturated aq. NaHCO₃, and brine. Dry over Na₂SO₄ and purify.

  • Directed ortho-Metalation and Borylation: a. Dissolve the N-pivaloyl indole (1 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere (Argon or Nitrogen). b. Add s-BuLi (1.2 eq.) dropwise, maintaining the temperature below -70 °C. The solution may turn a deep color. c. Stir for 1 hour at -78 °C. d. Add triisopropyl borate (B(OiPr)₃, 1.5 eq.) dropwise. e. Stir for 1 hour at -78 °C, then allow to warm to room temperature overnight. f. Quench with saturated aq. NH₄Cl and extract with ethyl acetate. g. To the organic extract, add an aqueous solution of pinacol (1.5 eq.) and stir vigorously for 1 hour to form the stable pinacol boronate ester. h. Separate the organic layer, dry, and purify by column chromatography.

  • Deprotection of the Pivaloyl Group: a. The pivaloyl group can be challenging to remove but can be cleaved using a strong base like lithium diisopropylamide (LDA) at elevated temperatures or sodium methoxide.[9]

Section 3: C-H Activation Strategies for Benzene Ring Functionalization

For positions that are difficult to access via classical electrophilic substitution or DoM (e.g., C4, C5), transition metal-catalyzed C-H activation has emerged as a powerful tool.[10][11]

FAQ 3: My target molecule requires functionalization at the C4 position. Standard methods are failing. What is the recommended approach?

Answer:

C4 functionalization is challenging due to the electronic preference for other sites. A directing group strategy, often at the C3 position, is required to steer a transition metal catalyst to the C4-H bond.

Troubleshooting and Strategy for C4 Functionalization:

ChallengeProposed SolutionKey Considerations
Low Reactivity at C4 Install a removable directing group at the C3 position (e.g., pivaloyl).[12]The directing group must be stable to the reaction conditions and easily removable.
Catalyst Poisoning Use a robust catalyst system (e.g., Pd(OAc)₂ with a suitable ligand).Ligand choice is critical for both reactivity and selectivity.
Competing Reactions Optimize reaction conditions (solvent, temperature, additives) to suppress side reactions like C2 or C7 functionalization.A thorough optimization screen is often necessary.

Protocol Outline: Palladium-Catalyzed C4-Arylation

This protocol is based on established methodologies for C4-H activation directed by a C3 substituent.[12]

  • Substrate Preparation: Synthesize 3-pivaloyl-5-fluoro-6-methoxy-1H-indole.

  • Reaction Setup: a. In a sealed tube, combine the C3-pivaloyl indole (1 eq.), aryl iodide (1.5 eq.), Pd(PPh₃)₂Cl₂ (5 mol%), and Ag₂O (2 eq.). b. Add a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2 eq.) and a suitable solvent (e.g., DMF). c. Purge the vessel with an inert gas.

  • Reaction Conditions: Heat the mixture at a specified temperature (e.g., 80-120 °C) for 12-24 hours.

  • Workup and Purification: After cooling, filter the reaction mixture through celite, dilute with ethyl acetate, wash with water and brine, dry, and purify by column chromatography.

  • Deprotection: Remove the C3-pivaloyl group to yield the C4-arylated product.

References

  • Benchchem. Troubleshooting low regioselectivity in the synthesis of substituted 3H-Indoles.
  • ResearchGate.
  • Química Organica.org.
  • Henry Rzepa's Blog.
  • ACS Publications. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | The Journal of Organic Chemistry. [Link]

  • ResearchGate. Electrophilic Substitution Reactions of Indoles | Request PDF. [Link]

  • Semantic Scholar. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. [Link]

  • NIH. Electrophilic Aromatic Substitution of a BN Indole - PMC. [Link]

  • YouTube. ELECTROPLILIC SUBSTITUTION IN INDOLE, PYRIDINE,BENZINE/REACTION MECHANISM/CONCEPT IN CHEMISTRY. [Link]

  • PubMed. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • DigitalCommons@URI. Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups. [Link]

  • University of Rochester. Directed (ortho) Metallation. [Link]

  • Grokipedia. Directed ortho metalation. [Link]

  • MDPI. Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. [Link]

  • Baran Lab. Directed Metalation: A Survival Guide. [Link]

  • Organic Chemistry Portal. Directed Ortho Metalation (DOM). [Link]

  • PubMed. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogues Catalyzed by Dinuclear Zinc-ProPhenol. [Link]

  • PubMed. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. [Link]

  • ACS Publications. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds | Accounts of Chemical Research. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • NIH. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. [Link]

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"5-Fluoro-6-methoxy-1H-indole" reaction condition optimization

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in medicinal chemistry and drug discovery, 5-Fluoro-6-methoxy-1H-indole serves as a key building block for a variety of pharmacologically active molecules.[1][2] Its synthesis, while based on classical reactions, presents unique challenges due to the electronic effects of the fluoro and methoxy substituents. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) to navigate the complexities of its synthesis and optimize reaction conditions for improved yield and purity.

Frequently Asked Questions: General Considerations

Q1: What are the most viable synthetic routes for preparing 5-Fluoro-6-methoxy-1H-indole?

A1: Two primary and highly effective methods for the synthesis of this substituted indole are the Leimgruber-Batcho and Fischer Indole syntheses.

  • Leimgruber-Batcho Indole Synthesis: This method is often preferred for its versatility and milder conditions, especially in industrial applications.[3][4] It typically begins with a substituted o-nitrotoluene, which is converted to an enamine. This intermediate then undergoes a reductive cyclization to form the indole ring.[4] For 5-Fluoro-6-methoxy-1H-indole, the starting material would be 4-fluoro-5-methoxy-2-nitrotoluene. This route avoids the sometimes harsh acidic conditions of the Fischer synthesis and can provide better control over regioselectivity.

  • Fischer Indole Synthesis: This is a classic and widely used method involving the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[5][6] For this specific target, the required starting material is (4-fluoro-3-methoxyphenyl)hydrazine. The choice of the carbonyl component will determine the substitution at the C2 and C3 positions of the indole. The reaction is robust but highly sensitive to the choice of acid catalyst and reaction temperature, particularly given the electronic nature of the substituents.[7]

Q2: How do the fluoro and methoxy substituents influence the reaction?

A2: The electronic properties of the substituents on the arylhydrazine ring are critical. The methoxy group at the para-position to the hydrazine moiety is electron-donating, while the fluorine at the meta-position is electron-withdrawing. This electronic push-pull can significantly impact the stability of key intermediates. The electron-donating methoxy group can weaken the N-N bond in the hydrazone intermediate, potentially favoring undesired side reactions like N-N bond cleavage over the required[7][7]-sigmatropic rearrangement.[7][8] This makes the careful selection of the acid catalyst and temperature paramount to success.

Troubleshooting Guide for Fischer Indole Synthesis

The Fischer Indole Synthesis is a common choice but is often plagued by issues that can be systematically addressed.

Q3: My Fischer indole synthesis is failing or resulting in a very low yield. What are the common causes?

A3: Failure or low yields in this synthesis can typically be traced back to one of four key areas: starting materials, catalyst, reaction conditions, or inherent substrate limitations.

  • Purity of Starting Materials: Ensure the arylhydrazine and carbonyl compounds are pure. Impurities can introduce competing side reactions that consume starting materials and complicate purification.[7]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are the most critical parameters. A catalyst that is too weak may not facilitate the key[7][7]-sigmatropic rearrangement, while one that is too strong can cause degradation and tar formation.[5][9]

  • Suboptimal Temperature: High temperatures often lead to the formation of polymeric tars and decomposition, while low temperatures can result in an incomplete reaction.[9] The optimal temperature must be determined empirically.

  • N-N Bond Cleavage: As mentioned, the electron-donating methoxy group can over-stabilize intermediates, leading to cleavage of the weak N-N bond. This is a known failure mode for certain substituted hydrazines, leading to byproducts like aniline derivatives instead of the indole.[8][10]

Experimental Protocols & Optimization

Protocol 1: General Procedure for Fischer Indole Synthesis

This protocol provides a starting point for the synthesis of 5-Fluoro-6-methoxy-1H-indole. Optimization will be necessary.

  • Hydrazone Formation: In a round-bottom flask, dissolve (4-fluoro-3-methoxyphenyl)hydrazine (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

  • Add the carbonyl partner (e.g., pyruvic acid or an acetaldehyde equivalent, 1.1 equivalents).

  • Stir the mixture at room temperature or with gentle heating, monitoring the formation of the hydrazone intermediate by Thin Layer Chromatography (TLC).

  • Cyclization: Once hydrazone formation is complete, add the acid catalyst. The reaction is then heated to reflux.

  • Monitoring: Monitor the progress of the cyclization by TLC until the starting hydrazone is consumed.[11]

  • Workup: Cool the reaction mixture and pour it into ice water. If a solid precipitates, collect it by filtration. Otherwise, neutralize the mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.[12]

Data Presentation: Catalyst and Condition Screening

Systematic optimization is key to improving yields. The following table outlines parameters to screen for the cyclization step.

ParameterCondition A (Mild)Condition B (Standard)Condition C (Harsh)Rationale & Expected Outcome
Acid Catalyst Acetic Acid[12]p-Toluenesulfonic acid (p-TSA)[5]Polyphosphoric acid (PPA)[9]The optimal acid balances the need for protonation without causing degradation. PPA is effective for less reactive substrates but can cause charring.[9]
Solvent EthanolTolueneNone (Neat PPA)The solvent must ensure solubility of reactants and intermediates. High-boiling solvents like toluene allow for higher reaction temperatures.[9]
Temperature 80°C (Reflux)110°C (Reflux)120-150°CTemperature should be high enough for cyclization but low enough to prevent tar formation. Monitor by TLC to find the sweet spot.[9]
Reaction Time 4-12 hours2-6 hours1-3 hoursReaction time is dependent on temperature and catalyst strength. Monitor closely to avoid product degradation after completion.[11]

Visualization of Key Processes

Diagram 1: Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis A Aryl Hydrazine + Ketone/Aldehyde B Hydrazone Formation (Condensation) A->B C Arylhydrazone B->C D Tautomerization (Acid-Catalyzed) C->D H+ E Ene-hydrazine D->E F [3,3]-Sigmatropic Rearrangement E->F Heat G Intermediate F->G H Aromatization & Loss of NH3 G->H I Indole Product H->I Troubleshooting_Tree Start Low Yield or Reaction Failure Purity Check Purity of Starting Materials Start->Purity Catalyst Screen Acid Catalysts (Brønsted vs. Lewis) Purity->Catalyst Pure Success Improved Yield Purity->Success Impure Temp Optimize Temperature (Stepwise Increase) Catalyst->Temp No Improvement Catalyst->Success Improvement Found Solvent Vary Solvent Temp->Solvent No Improvement Temp->Success Improvement Found Solvent->Success Improvement Found Failure Consider Alternative Route (e.g., Leimgruber-Batcho) Solvent->Failure No Improvement

Caption: A logical decision tree for troubleshooting low-yield reactions.

Purification Strategies

Q5: What are the best practices for purifying 5-Fluoro-6-methoxy-1H-indole, and what challenges should I anticipate?

A5: Purification can be challenging due to the potential for product instability and the presence of closely related impurities.

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Standard silica gel is typically used. However, indoles can sometimes streak or degrade on acidic silica. If this is observed, you can use silica gel that has been neutralized with a base like triethylamine (typically 1% in the eluent).

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point. The polarity will need to be optimized based on TLC analysis. Given the polar F and OMe groups, a more polar solvent system may be required compared to unsubstituted indole.

  • Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization can be an effective final purification step to obtain highly pure material. Solvents to consider include toluene, ethanol/water mixtures, or ethyl acetate/hexanes. [13]* Handling and Storage: Purified indoles can be sensitive to air and light, leading to gradual discoloration and polymerization. It is best to store the final product under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.

By systematically addressing these common issues and carefully optimizing reaction parameters, researchers can successfully synthesize and purify 5-Fluoro-6-methoxy-1H-indole for its application in drug discovery and development.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Optimizing Indole Synthesis: A Guide for Pharmaceutical Researchers. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction optimization for indole synthesis via olefin isomerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Fischer indole reaction in the synthesis of compound 3. Retrieved from [Link]

  • Google Patents. (n.d.). Process of preparing purified aqueous indole solution.
  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]

  • National Institutes of Health. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. Retrieved from [Link]

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? PMC. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Synthesis of 5,6-Dimethoxyindoles and 5,6-Dimethoxyoxindoles. A New Synthesis of Indoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole. Retrieved from [Link]

  • TSI Journals. (2010). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. Organic CHEMISTRY. Retrieved from [Link]

  • International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Fluoro-3-(1H-indol-3-ylmethyl). Retrieved from [Link]

  • YouTube. (2011). The Fischer Indole synthesis: reaction mechanism tutorial. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Retrieved from [Link]

Sources

Technical Support Center: Leimgruber-Batcho Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Leimgruber-Batcho indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction for the synthesis of 2,3-unsubstituted indoles. The Leimgruber-Batcho synthesis is prized for its efficiency, mild conditions, and the accessibility of starting o-nitrotoluenes.[1][2] However, like any synthetic procedure, it is not without its nuances. Byproduct formation can diminish yields and complicate purification.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis. Our goal is to explain the causality behind these experimental challenges and provide actionable, field-proven solutions to help you optimize your results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My enamine formation is low-yielding or stalls completely. What's going wrong?

Short Answer: The issue likely stems from insufficient acidity of the o-nitrotoluene's methyl group, impure reagents, or suboptimal reaction conditions.

Detailed Analysis: The first step of the Leimgruber-Batcho synthesis is the condensation of an o-nitrotoluene with a formamide acetal, most commonly N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dimethylamino-2-nitrostyrene (an enamine).[1][3] This reaction relies on the deprotonation of the methyl group, which is made acidic by the electron-withdrawing nitro group at the ortho position.[4][5]

  • Electronic Effects: If the aromatic ring contains strong electron-donating groups, the acidity of the methyl protons is reduced, slowing down or preventing the initial deprotonation. Conversely, additional electron-withdrawing groups greatly facilitate enamine formation.[2]

  • Reagent Purity: DMF-DMA is sensitive to moisture. Hydrolysis will render it ineffective. Similarly, using wet DMF as a solvent can quench the methoxide base generated in situ, halting the reaction.[3] The use of pyrrolidine as a co-reagent can accelerate the reaction by first displacing dimethylamine from DMF-DMA, forming a more reactive reagent.[1]

  • Temperature: The condensation typically requires heating, often near the reflux temperature of DMF.[2] Insufficient temperature can lead to a sluggish reaction.

Solutions & Protocol:

  • Verify Reagent Quality: Use freshly opened, high-purity DMF-DMA and anhydrous DMF.

  • Optimize Thermal Conditions: Ensure the reaction temperature is adequate, typically 110-150 °C. For sluggish reactions, consider microwave-assisted heating, which can significantly reduce reaction times and improve yields.[6]

  • Use an Amine Co-reagent: Add a secondary amine like pyrrolidine (0.5-1.0 equivalents). Pyrrolidine forms a more reactive N,N-dimethylaminopyrrolidinomethane intermediate, which can accelerate the condensation with less acidic nitrotoluenes.[1]

  • Consider a Lewis Acid Catalyst: For particularly challenging substrates, the addition of a Lewis acid catalyst such as Yb(OTf)₃ or Zn(OTf)₂ can enhance the reaction rate under microwave conditions.[7]

Q2: The reaction mixture for the reductive cyclization turned into a dark, intractable tar. What byproducts are forming?

Short Answer: You are likely observing polymerization of the nitrostyrene intermediate or the formation of other complex side products due to harsh reduction conditions.

Detailed Analysis: The intermediate enamine is a "push-pull" olefin, with an electron-donating amino group and an electron-withdrawing nitro group, making it susceptible to polymerization under certain conditions, especially strong acid or high heat.[1] Some reduction methods, like using iron in strong acetic acid, can promote these side reactions.[2]

Another potential issue, particularly with acidic reagents like titanium(III) chloride (TiCl₃), is the formation of dimers.[2] The acidic conditions can lead to side reactions that compete with the desired intramolecular cyclization.

Solutions & Protocol:

  • Switch to Milder Reducing Agents: Catalytic hydrogenation using Palladium on Carbon (Pd/C) or Raney Nickel (Ra-Ni) with a hydrogen source (H₂ gas or hydrazine) is often the cleanest method.[1][2] These methods are typically performed under neutral conditions and at lower temperatures, minimizing degradation.

  • Buffer the Reaction: If using a reagent like TiCl₃ that requires acidic conditions, buffering the medium with ammonium acetate can suppress dimer formation and improve the yield of the desired indole.[2]

  • Control Temperature: For exothermic reductions (e.g., addition of hydrazine to Raney Nickel), use an ice bath to control the initial reaction rate and prevent overheating, which can lead to decomposition.

Optimized Protocol for Reductive Cyclization using Raney Nickel/Hydrazine
  • Dissolve the crude enamine intermediate in a suitable solvent (e.g., methanol, ethanol, or THF).

  • Add Raney Nickel catalyst (typically 10-20% by weight relative to the enamine).

  • Warm the suspension to 40-50°C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add hydrazine hydrate (85% solution in water, 2-4 equivalents) dropwise via a syringe. Caution: The reaction can be highly exothermic and generate gas. Ensure proper venting and temperature control.

  • After the addition is complete, maintain the temperature for 1-3 hours, monitoring the reaction by TLC or LCMS until the red color of the enamine has disappeared.

  • Cool the reaction to room temperature and carefully filter off the catalyst through a pad of Celite®. Caution: Raney Nickel is pyrophoric when dry; keep the filter cake wet with solvent.

  • Concentrate the filtrate under reduced pressure and purify the resulting indole by chromatography or crystallization.

Q3: My final product is contaminated with a 1-hydroxyindole. How can I prevent this?

Short Answer: This byproduct arises from incomplete reduction of the nitro group to a hydroxylamine intermediate, which then cyclizes. The choice of reducing agent and stoichiometry is critical.

Detailed Analysis: The reduction of a nitro group to an amine is a multi-step process that proceeds through nitroso and hydroxylamine intermediates. If the reduction is stopped at the hydroxylamine stage, this intermediate can readily cyclize to form a 1-hydroxyindole. This is particularly common when using stoichiometric reducing agents under controlled conditions. For instance, reduction of a dinitro-substituted enamine with only 4 equivalents of TiCl₃ was found to yield the 1-hydroxy-4-nitroindole as the major product.[2]

Byproduct_Formation

Solutions:

  • Ensure Sufficient Reducing Agent: When using stoichiometric reductants like TiCl₃ or SnCl₂, ensure a sufficient excess (e.g., >6 equivalents for TiCl₃) is used to drive the reduction past the hydroxylamine stage to the desired amine.[2]

  • Use Catalytic Hydrogenation: Catalytic methods like H₂/Pd-C or Ra-Ni/N₂H₄ are highly effective at complete reduction and are less prone to stopping at the hydroxylamine stage.[2]

  • Choice of Reagent: Zinc in the presence of ammonium chloride (Zn/NH₄Cl) has been shown to favor the formation of 1-hydroxyindoles in certain cases, so this reagent should be avoided if the N-hydroxy byproduct is a problem.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of the Leimgruber-Batcho synthesis over the Fischer indole synthesis?

The Leimgruber-Batcho synthesis offers several key advantages:

  • Mild Conditions: The reductive cyclization can be achieved using relatively mild chemical or catalytic methods, which allows for the presence of a wide variety of functional groups.[2]

  • Regiocontrol: It provides unambiguous regiochemical outcomes for substituted indoles, avoiding the isomer mixtures that can arise in the Fischer synthesis, particularly with meta-substituted phenylhydrazones.[2][8]

  • Accessibility of Starting Materials: Many substituted o-nitrotoluenes are commercially available or can be easily prepared through standard nitration reactions.[1]

  • Direct Formation of 2,3-Unsubstituted Indoles: The method directly produces indoles that are unsubstituted at the C2 and C3 positions, which is ideal for subsequent functionalization.[2]

Q2: Can I perform this synthesis as a one-pot procedure?

Yes, one-pot modifications of the Leimgruber-Batcho synthesis have been developed. These procedures aim to improve efficiency, reduce waste, and shorten overall reaction times by performing the enamine formation and reductive cyclization in a single vessel without isolating the intermediate.[9][10] This streamlined approach is highly advantageous for large-scale production and aligns with the principles of green chemistry.[9][10]

Q3: How do I choose the best reducing agent for the cyclization step?

The choice of reducing agent is critical and depends on the functional groups present in your substrate.

Reducing SystemAdvantagesDisadvantages / Incompatibilities
H₂ / Pd-C High yield, clean reaction, mild conditions.[2]Can reduce other functional groups (e.g., benzyl ethers, alkenes, nitriles).[2]
Ra-Ni / N₂H₄ Very effective, rapid, avoids high-pressure H₂.[1]Highly exothermic, catalyst is pyrophoric.
Iron / Acetic Acid Inexpensive and effective.[2]Harsh acidic conditions can cause degradation/polymerization; workup can be tedious.[2]
Sodium Dithionite (Na₂S₂O₄) Mild, useful for sensitive substrates.Often gives lower yields compared to catalytic methods.[2]
Titanium(III) Chloride (TiCl₃) Can be controlled stoichiometrically.[2]Acidic nature can cause side reactions (e.g., dimers); requires careful control to avoid 1-hydroxyindole formation.[2]

Logic_Flow

References

  • Leimgruber–Batcho indole synthesis. In: Wikipedia. Accessed January 10, 2026. [Link]

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, 22(1), 195-221.
  • Gribble, G. (2010). Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]

  • Taber, D. F., & Stachel, S. J. (2011). Indole synthesis: a review and proposed classification. PMC. [Link]

  • Baxendale, I. R., et al. (2004). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 2, 160-167. [Link]

  • SynArchive. Leimgruber-Batcho Indole Synthesis. Accessed January 10, 2026. [Link]

  • Chemiz. (2024). Leimgruber–Batcho Indole Synthesis. YouTube. [Link]

  • Dr. S. B. Mhaske. (2018). Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis. YouTube. [Link]

  • Sunlight Active Drug Intermediates. (2024). Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles. International Journal of Advanced Research. [Link]

  • Baxendale, I. R., et al. (2004). Microwave-Assisted Leimgruber—Batcho Reaction for the Preparation of Indoles, Azaindoles and Pyrroylquinolines. ResearchGate. [Link]

  • International Journal of Advanced Research. (2024). Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles. IJAR. [Link]

  • ResearchGate. (2023). Leimgruber-Batcho Indole Synthesis (mid-20 th century). ResearchGate. [Link]

  • Química Orgánica. (2010). Indoles Synthesis. Química Orgánica.org. [Link]

  • Baxendale Group. (2004). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Durham University. [Link]

Sources

Technical Support Center: A Guide to the Solution Stability of 5-Fluoro-6-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Fluoro-6-methoxy-1H-indole. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this important synthetic building block. Ensuring the stability and integrity of this compound in solution is paramount for generating reproducible and reliable experimental data. This guide provides in-depth answers to common stability questions, offers robust troubleshooting protocols, and explains the chemical principles behind the recommended handling procedures.

Section 1: Frequently Asked Questions (FAQs) on Solution Stability

This section addresses the most common inquiries our team receives regarding the handling and stability of 5-Fluoro-6-methoxy-1H-indole.

Q1: What are the primary chemical stability concerns for 5-Fluoro-6-methoxy-1H-indole in solution?

The primary stability concern for this compound, like many substituted indoles, is its susceptibility to oxidation. The indole ring is an electron-rich heteroaromatic system, making it prone to oxidative degradation.[1][2][3] The presence of the electron-donating methoxy group further enhances the electron density of the ring system, potentially increasing its reactivity toward oxidants.[4]

Key degradation pathways can include:

  • Auto-oxidation: Reaction with atmospheric oxygen, which can be accelerated by light, heat, or trace metal impurities. This can lead to the formation of colored oligomeric or polymeric byproducts.

  • Oxidative Cleavage (Witkop Oxidation): A more extensive oxidation that can cleave the C2-C3 double bond of the indole ring, leading to the formation of 2-ketoacetanilide derivatives.[1][3]

  • Formation of 2-Oxindoles: Oxidation at the C2 position is a common degradation route for indoles.[2][5]

Q2: How do solvent choice and pH affect the stability of the compound?

Solvent and pH are critical factors that can significantly impact the stability of 5-Fluoro-6-methoxy-1H-indole.

  • Solvent Choice:

    • Recommended: High-purity, anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN) are generally preferred for stock solutions. It is crucial to use solvents that have been degassed to remove dissolved oxygen.

    • To Avoid: Protic solvents like methanol or ethanol can participate in degradation reactions, especially under photochemical conditions. Avoid solvents containing peroxides (e.g., older ethers like THF or Dioxane) as they will actively degrade the compound.

  • pH Effects:

    • Acidic Conditions: While the indole nitrogen is not strongly basic, strong acidic conditions can lead to protonation and potentially promote dimerization or degradation.[6] Some indole-containing compounds are known to be unstable in acidic environments.[7] It is advisable to avoid prolonged exposure to strong acids.

    • Basic Conditions: The N-H proton of the indole ring is weakly acidic (pKa ≈ 17) and can be deprotonated by strong bases.[8] While this is not a concern with mild bases, strong basic conditions could lead to the formation of the indolyl anion, which may have different reactivity and stability profiles.

    • Recommendation: For most applications, maintaining a neutral pH is the safest approach. If the experimental protocol requires acidic or basic conditions, solutions should be prepared fresh and used immediately.

Q3: Is 5-Fluoro-6-methoxy-1H-indole sensitive to light and temperature?

Yes, significant sensitivity to both light and temperature should be assumed.

  • Light Sensitivity (Photostability): The indole scaffold strongly absorbs UV light, which can provide the energy to initiate degradation reactions, particularly oxidation.[9] Supplier handling recommendations consistently advise keeping the compound in a dark place.[10][11] For all solution-based work, it is imperative to use amber glass vials or vials wrapped in aluminum foil to protect the contents from light. For quantitative studies, performing a formal photostability assessment is recommended (see Protocol 2).

  • Temperature Sensitivity: Chemical degradation reactions are almost always accelerated by increased temperature. While the solid material may be stable at room temperature, solutions are far more susceptible.[10] Long-term storage of solutions should be at low temperatures (-20°C or -80°C). It is also critical to minimize freeze-thaw cycles, which can introduce atmospheric moisture and oxygen into the solution.

Q4: What are the definitive best practices for storing solutions of this compound?

To ensure maximum longevity and reproducibility:

  • Prepare Concentrated Stocks: Prepare a concentrated stock solution in a high-purity, anhydrous, degassed solvent like DMSO.

  • Aliquot for Use: Immediately divide the stock solution into smaller, single-use aliquots in amber, tightly sealed vials. This prevents contamination of the entire stock and minimizes exposure to air and light for the unused portions.

  • Inert Atmosphere: Before sealing, flush the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.

  • Low-Temperature Storage: Store the aliquots at -20°C or, for maximum stability, at -80°C.

  • Minimize Freeze-Thaw: Only remove and thaw the number of aliquots needed for a single experiment. Do not re-freeze a thawed aliquot.

Section 2: Troubleshooting Guide for Experimental Inconsistencies

If you are encountering issues such as loss of activity, poor reproducibility, or the appearance of unknown peaks in your analytical data, consult the following guide.

Symptom Observed Potential Root Cause(s) Recommended Corrective Actions
Gradual loss of compound concentration in solution over time (e.g., lower HPLC peak area). 1. Oxidative degradation from dissolved oxygen in the solvent.2. Photodegradation from exposure to ambient light.3. Temperature-accelerated degradation.1. Prepare fresh solutions using degassed solvents. Sparge the solvent with argon or nitrogen for 15-20 minutes before use.2. Protect all solutions from light using amber vials or foil.3. Keep solutions on ice during experimental setup and return to frozen storage immediately after use.
Appearance of new, unexpected peaks in HPLC or LC-MS analysis. 1. Formation of oxidative degradants (e.g., oxindoles, oligomers).2. Reaction with an incompatible solvent or buffer component.1. Analyze impurities via LC-MS to determine their mass. Compare this to the mass of potential oxidative products (e.g., M+16 for mono-oxidation).2. Run a control experiment with the compound in the solvent/buffer system without other reagents to isolate the source of incompatibility.3. Perform a forced degradation study (Protocol 2) to intentionally generate and identify potential degradants.
High variability in results between experiments run on different days. 1. Inconsistent solution handling and storage practices.2. Using a stock solution that has been subjected to multiple freeze-thaw cycles.3. Degradation of the primary stock solution over time.1. Implement a strict Standard Operating Procedure (SOP) for solution preparation and handling based on the best practices outlined in this guide.2. Use single-use aliquots for every experiment to ensure consistent starting material concentration.3. If the stock is more than a few weeks old, prepare a fresh stock from solid material and compare its performance to the old one.
Troubleshooting Decision Workflow

The following diagram illustrates a logical workflow for diagnosing stability-related issues.

G start Inconsistent or Failed Experiment check_purity Check Purity of Solution (HPLC, LC-MS) start->check_purity check_assay Check Concentration/ Assay of Solution start->check_assay impurity_found Impurities Detected? check_purity->impurity_found assay_low Assay Value Low? check_assay->assay_low impurity_found->check_assay No action_degrade Potential Degradation (Oxidation, Light, pH) impurity_found->action_degrade Yes assay_low->action_degrade Yes end_ok Problem Resolved assay_low->end_ok No (Investigate other experimental variables) action_fresh Prepare Fresh Stock Using Protocol 1 action_degrade->action_fresh action_retest Re-run Experiment with Validated Solution action_fresh->action_retest action_retest->end_ok

Caption: Troubleshooting workflow for stability issues.

Section 3: Validated Experimental Protocols

These protocols provide a self-validating framework for handling the compound and assessing its stability under your specific experimental conditions.

Protocol 1: Recommended Procedure for Preparing a Stock Solution

This protocol minimizes the initial introduction of factors that cause degradation.

  • Pre-Requisites:

    • Use high-purity, anhydrous-grade DMSO (or another suitable aprotic solvent).

    • Degas the solvent by sparging with argon or nitrogen gas for 20 minutes.

    • Use new, amber glass vials with PTFE-lined screw caps.

  • Procedure:

    • Allow the solid 5-Fluoro-6-methoxy-1H-indole to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of solid directly into the vial. If possible, perform this step in a glovebox or under a stream of inert gas.

    • Add the calculated volume of degassed solvent to the vial to achieve the desired concentration (e.g., 10 mM or 50 mM).

    • Cap the vial tightly and vortex gently to dissolve. If needed, sonicate briefly in a room temperature water bath until the solid is fully dissolved. Avoid heating.

    • Immediately prepare single-use aliquots from this primary stock into smaller amber vials.

    • Flush the headspace of each aliquot vial with inert gas before capping tightly.

    • Label clearly and place in frozen storage (-20°C or -80°C) immediately.

Protocol 2: A Basic Protocol for Assessing Solution Stability (Forced Degradation)

This study will help you understand the compound's lability under various stress conditions relevant to your work. It is crucial for developing stability-indicating analytical methods.

  • Objective: To evaluate the stability of 5-Fluoro-6-methoxy-1H-indole in solution under thermal, oxidative, photolytic, acidic, and basic stress.

  • Methodology:

    • Prepare a 1 mg/mL stock solution in ACN or another suitable solvent as per Protocol 1.

    • Set up the stress conditions in labeled amber HPLC vials as described in the table below. For the photostability sample, use a clear glass vial. Protect the "Control" and "Dark Control" samples completely from light with aluminum foil.

    • Analyze a T=0 sample immediately for all conditions to establish a baseline.

    • Expose the samples to their respective conditions.

    • Analyze samples by a suitable reverse-phase HPLC-UV method at specified time points (e.g., 2, 6, 12, 24 hours). Monitor for the appearance of new peaks and the loss of the parent peak area.

  • Forced Degradation Conditions Summary:

Condition Procedure Purpose
Control Dilute stock with solvent to 100 µg/mL. Store at 4°C, protected from light.Baseline stability in the chosen solvent system.
Acid Hydrolysis Dilute stock into 0.1 M HCl to 100 µg/mL. Keep at 60°C.Assess stability to acidic conditions.
Base Hydrolysis Dilute stock into 0.1 M NaOH to 100 µg/mL. Keep at room temp.Assess stability to basic conditions.
Oxidative Dilute stock into 3% H₂O₂ to 100 µg/mL. Keep at room temp.Assess stability to oxidation.
Thermal Dilute stock with solvent to 100 µg/mL. Keep at 60°C, protected from light.Assess stability to heat.
Photolytic Dilute stock with solvent to 100 µg/mL in a clear vial. Expose to light source.Assess stability to light. (ICH Q1B guidelines recommend ≥1.2 million lux hours and ≥200 watt hours/m²).[12][13]
Dark Control Run in parallel with the Photolytic sample but wrapped in foil.Differentiates light-induced degradation from thermal degradation from the light source.
Anticipated Degradation Pathway

The primary degradation route is expected to be oxidation. The diagram below shows a simplified, plausible pathway based on established indole chemistry.

G indole 5-Fluoro-6-methoxy-1H-indole stress Stress Factors (O₂, Light, Heat, H₂O₂) indole->stress intermediates Reactive Intermediates (e.g., Radicals, Peroxides) stress->intermediates oxindole 2-Oxindole Derivative (M+16) intermediates->oxindole cleavage Ring-Cleavage Products (Witkop-type) intermediates->cleavage

Caption: Plausible oxidative degradation pathways.

References

  • Electrochemical oxidation of 3-substituted indoles.Organic & Biomolecular Chemistry (RSC Publishing).
  • Green Selective Oxidation of Substituted Indoles Catalyzed by CuCl.American Chemical Society.
  • Green Oxidation of Indoles using halide Catalysis.Research Communities.
  • Green Selective Oxidation of Substituted Indoles Catalyzed by CuCl.ACS Publications.
  • 6-Fluoro-5-methoxy-1H-indole | 63762-83-4.Sigma-Aldrich.
  • Is indole acidic or basic?Quora.
  • indole acidity.Química Organica.org.
  • 5-Fluoro-6-Methoxy-1H-indole CAS#: 1211595-72-0.ChemicalBook.
  • Why is indole acetic acid not stable under acidic conditions or light.Reddit.
  • 5-Fluoro-7-methoxy-1H-indole|CAS 1227561-74-1.Benchchem.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products.ICH Harmonised Tripartite Guideline.
  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition.PMC - NIH.
  • Synthesis, reactivity and biological properties of methoxy-activated indoles.Arkivoc.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.ICH.

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Technical Support Center: Purification of 5-Fluoro-6-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude "5-Fluoro-6-methoxy-1H-indole". This document is designed for researchers, medicinal chemists, and process development professionals who require this key intermediate in a highly pure form for downstream applications. Indole derivatives are foundational in many pharmaceuticals, and their purity is paramount for reliable biological activity and safety.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in crude 5-Fluoro-6-methoxy-1H-indole?

A: The impurity profile largely depends on the synthetic route employed. For instance, in Fischer or Leimgruber-Batcho indole syntheses, common impurities include:

  • Unreacted Starting Materials: Such as the corresponding substituted phenylhydrazine or 2-nitrotoluene derivatives.[1][3][4]

  • Partially Cyclized Intermediates: Hydrazones or enamines that did not fully cyclize to the indole ring.[5][6]

  • Regioisomers: Depending on the precursors, isomers with different substitution patterns might form.

  • Oxidation/Degradation Products: Indoles are electron-rich and can be sensitive to air and acid, leading to colored, often tarry, impurities.[1][7] The indole nitrogen can also be susceptible to unwanted side reactions.

  • Residual Catalysts and Reagents: Acids, bases, or metal catalysts (e.g., Palladium) used in the synthesis.[8][9]

Q2: How stable is 5-Fluoro-6-methoxy-1H-indole, and what are the optimal storage conditions?

A: This indole derivative is a solid at room temperature and is generally stable. However, like many indoles, it can be sensitive to strong light, acid, and prolonged exposure to air, which can cause gradual degradation and discoloration.[7] For long-term storage and to maintain purity, it is recommended to:

  • Store in a dark place: Use an amber glass vial or store the container in a light-blocking secondary container.

  • Keep under an inert atmosphere: Purge the container with nitrogen or argon before sealing.

  • Store at room temperature or refrigerated: For maximum shelf life, refrigeration in a well-sealed container is advisable.[10][11]

Q3: Which analytical techniques are best for assessing the purity of my final product?

A: A multi-faceted approach is recommended for comprehensive purity validation.[12]

  • Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of reaction progress and column chromatography fractions. A good starting solvent system is a mixture of heptane/hexanes and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a methanol/water or acetonitrile/water gradient is typically effective for separating indole derivatives.[12][13] UV detection at around 280 nm is suitable for the indole chromophore.[12]

  • Nuclear Magnetic Resonance (¹H NMR): Essential for structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product's signals. Broad peaks may indicate the presence of paramagnetic impurities or chemical exchange.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the mass of the main component and any unknown impurities, providing clues to their structure.[12]

Troubleshooting Guide: Common Purification Problems

This section addresses specific issues encountered during the purification process.

Q4: My final product is a persistent brown or pinkish oil/solid, but literature suggests it should be an off-white solid. What's wrong?

A: This is a classic sign of oxidation. The electron-rich indole core is susceptible to forming colored radical cations or other degradation products, especially in the presence of trace acid and air.

Causality:

  • Air Oxidation: Prolonged exposure to air during workup, concentration, or chromatography can cause oxidation.

  • Acidic Conditions: Trace acid on silica gel can catalyze degradation. Indoles are known to be unstable on standard silica gel.[7]

  • High Temperatures: Overheating during solvent evaporation can accelerate decomposition.

Solutions:

  • Work Under Inert Atmosphere: When possible, perform extractions, filtrations, and solvent removal under a nitrogen or argon blanket.

  • Neutralize Silica Gel: Before performing column chromatography, flush the silica gel with the chosen eluent containing 1-3% triethylamine (TEA) or another volatile base to neutralize acidic sites.[15] This is a critical step for sensitive indoles.

  • Use an Activated Carbon "Charcoal" Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Add a small amount (1-5% by weight) of activated carbon, stir for 15-30 minutes at room temperature, and then filter through a pad of Celite®. This is highly effective at removing colored, non-polar impurities.

  • Avoid Overheating: Use a rotary evaporator with a water bath temperature below 40 °C for solvent removal.

Q5: I'm performing flash column chromatography, but I'm getting poor separation between my product and an impurity. The spots are very close on TLC.

A: Poor separation on a column, even with a visible difference on TLC, points to a suboptimal choice of stationary or mobile phase.

Causality:

  • Insufficient Resolution: The chosen solvent system may not be selective enough to resolve compounds with similar polarities.

  • Column Overloading: Applying too much crude material to the column will cause bands to broaden and overlap.

  • Improper Packing: A poorly packed column with channels or cracks will lead to terrible separation.

Solutions:

  • Optimize the Mobile Phase:

    • Test Multiple Solvents: Screen different solvent systems. Instead of just hexanes/ethyl acetate, try dichloromethane/methanol or toluene/acetone. Sometimes a change in solvent class provides the needed selectivity.

    • Run a Gradient: Start with a low-polarity eluent where your product has an Rf of ~0.1-0.2 and gradually increase the polarity. This sharpens bands and can resolve closely running spots.[15]

  • Change the Stationary Phase: If normal phase silica fails, consider alternatives:

    • Alumina (Neutral or Basic): Can be a good alternative for compounds that are sensitive to acidic silica.

    • Reverse-Phase Chromatography (C18 Silica): For more polar indoles, purification using a water/methanol or water/acetonitrile gradient can be highly effective.

  • Check Loading Technique: For compounds that are not highly soluble in the eluent, consider "dry loading." Dissolve the crude product in a strong solvent (like DCM or acetone), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting free-flowing powder onto the top of the column.[15]

Q6: I'm trying to purify by recrystallization, but my compound either "oils out" or doesn't crystallize at all, even after cooling.

A: Recrystallization is a delicate equilibrium process. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of forming a crystal lattice. Failure to crystallize suggests the compound is too soluble or that impurities are inhibiting crystal formation.

Causality:

  • Incorrect Solvent Choice: The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[16]

  • Too Much Solvent: Using an excessive amount of solvent will keep the compound in solution even when cooled.[16]

  • High Impurity Load: A large amount of impurity can interfere with the crystal lattice formation, a phenomenon known as freezing-point depression.

Solutions:

  • Systematic Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, heptane) in small test tubes. A good single solvent will show the properties described above.

  • Use a Two-Solvent System: If a single solvent isn't ideal, use a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes persistently cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly. A methanol/water system is often effective for indole derivatives.[17]

  • Induce Crystallization:

    • Scratch the Flask: Gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites.

    • Seed Crystals: If you have a tiny amount of pure product, add a single crystal to the cooled, supersaturated solution.

  • Pre-Purification: If the crude material is very impure (>10% impurities), recrystallization is unlikely to work. First, run the material through a quick silica gel plug to remove the bulk of impurities, then attempt recrystallization on the partially purified material.[15]

Workflow & Protocol Section

Visualizing the Troubleshooting Process

The following diagram outlines a decision-making workflow when a purified sample of 5-Fluoro-6-methoxy-1H-indole fails a purity check by HPLC.

G cluster_analysis Analysis cluster_action Corrective Action start Purity Check Fails (HPLC < 98%) check_impurities Analyze Impurity Profile (LC-MS / NMR) start->check_impurities is_major Is there one major impurity? check_impurities->is_major is_polar Is impurity more polar than product? is_major->is_polar Yes many_impurities Multiple small impurities or baseline noise? is_major->many_impurities No is_nonpolar Is impurity less polar than product? is_polar->is_nonpolar No rp_chrom Action: Reverse-Phase Chromatography (C18) is_polar->rp_chrom Yes is_nonpolar->many_impurities Uncertain np_chrom Action: Re-run Normal-Phase Chromatography (Gradient) is_nonpolar->np_chrom Yes re_xtal Action: Recrystallization (Toluene or EtOH/Water) many_impurities->re_xtal No (distinct small peaks) charcoal Action: Activated Carbon Treatment & Filtration many_impurities->charcoal Yes (baseline/color issues)

Caption: Troubleshooting workflow for failed purity analysis.

Protocol 1: Flash Column Chromatography with Deactivated Silica

This protocol is optimized for purifying acid-sensitive indoles.

  • Prepare the Eluent: Based on TLC analysis, prepare a solvent system that gives the target compound an Rf value of ~0.25-0.35. A common starting point is 20% Ethyl Acetate in Hexanes. To this, add 1% triethylamine (TEA) (e.g., 10 mL of TEA for every 1 L of eluent).

  • Pack the Column:

    • Select a column size appropriate for your sample amount (general rule: 30-50g of silica per 1g of crude material).

    • Create a slurry of silica gel in the TEA-containing eluent and pour it into the column.

    • Allow the silica to settle into a packed bed, then open the stopcock to drain the excess solvent until it is level with the top of the silica bed.

  • Deactivate the Silica: Elute the packed column with two full column volumes of the TEA-containing eluent. This ensures all acidic sites on the silica are neutralized.[15]

  • Load the Sample:

    • Dissolve the crude 5-Fluoro-6-methoxy-1H-indole in a minimal amount of dichloromethane or the eluent.

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

    • Drain the solvent until the sample is absorbed onto the silica.

  • Elute and Collect:

    • Carefully add the eluent to the column, taking care not to disturb the top surface.

    • Pressurize the column with air or nitrogen and begin collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporator, bath temp < 40 °C). The triethylamine is volatile and will be removed with the solvent.

Protocol 2: Recrystallization using a Two-Solvent System

This protocol is effective when a single ideal solvent cannot be found.

  • Select Solvents: Identify a pair of miscible solvents: one in which the compound is highly soluble (e.g., Methanol, Ethanol, or Ethyl Acetate) and one in which it is poorly soluble (e.g., Water, Hexanes, or Heptane). For this indole, Methanol/Water is a good system to try first.[17]

  • Dissolution: Place the crude material in an Erlenmeyer flask. Heat a beaker of methanol on a hot plate. Add the minimum amount of hot methanol to the flask to just dissolve the solid.

  • Induce Cloudiness: While keeping the solution warm, add water (the "poor" solvent) dropwise with swirling until the solution turns faintly and persistently cloudy. This indicates the solution is saturated.

  • Clarify: Add one or two drops of hot methanol to make the solution clear again.

  • Cool Slowly: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for forming large, pure crystals.[16] Rushing this step can trap impurities.

  • Induce Further Crystallization: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize the yield of crystals.

  • Isolate and Dry: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the ice-cold solvent mixture. Dry the crystals under vacuum.

Data Summary Table
Purification MethodTypical Solvent System(s)Key AdvantagesCommon Pitfalls
Flash Chromatography Hexanes/Ethyl Acetate (+1% TEA)High resolution, good for complex mixtures.Potential for product degradation on acidic silica.
Dichloromethane/Methanol (+1% TEA)Good for slightly more polar compounds.Chlorinated solvent concerns.
Recrystallization TolueneYields highly pure, crystalline material.Can be difficult to find a suitable single solvent.
Methanol/WaterExcellent for moderately polar compounds."Oiling out" if cooled too quickly or impure.
Ethanol/HeptaneGood alternative for less polar compounds.Requires careful solvent ratio optimization.
Activated Carbon Ethyl Acetate or DichloromethaneExcellent for removing colored, high MW impurities.Can adsorb product, leading to yield loss if overused.

References

  • A Comparative Guide to Validating the Purity of 1H-Indole-1-pentanoic Acid Samples. (n.d.). BenchChem.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. (n.d.). BenchChem.
  • Troubleshooting the purification of 5-chloro-2,3-dimethyl-1H-indole. (2025). BenchChem.
  • Double C–H Functionalization of Indoles via Three-Component Reactions/CuCl2-Catalyzed Aerobic Dehydrogenative Coupling for the Synthesis of Polyfunctional Cyclopenta[b]indoles. (n.d.). ACS Catalysis.
  • Troubleshooting guide for indole compound analysis. (n.d.). BenchChem.
  • 6-Fluoro-5-methoxy-1H-indole. (n.d.). Sigma-Aldrich.
  • 5-Fluoro-6-Methoxy-1H-indole. (n.d.). ChemicalBook.
  • 6-fluoro-5-methoxy-7-methyl-1H-indole. (n.d.). Smolecule.
  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.
  • Crystallization purification of indole. (n.d.). ResearchGate.
  • Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube.
  • Synthesis of 5-fluoroindole. (n.d.). Diva-portal.org.
  • A Short Synthesis of 9-Fluoroellipticine from 5-Fluoroindole. (2025). ResearchGate.
  • Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. (2025). ResearchGate.
  • C-H Functionalization of indoles and oxindoles through CDC reactions. (n.d.).
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). PMC.

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Technical Support Center: Scaling Up the Synthesis of 5-Fluoro-6-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-6-methoxy-1H-indole. This guide is designed for researchers, scientists, and drug development professionals engaged in the process of scaling this valuable heterocyclic compound from the lab bench to pilot plant production. As a privileged structure in medicinal chemistry, ensuring a robust, scalable, and reproducible synthesis is paramount.[1][2] This document provides in-depth troubleshooting, answers to frequently asked questions, and detailed protocols to navigate the challenges of this specific synthesis.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is recommended for the multi-gram to kilogram scale synthesis of 5-Fluoro-6-methoxy-1H-indole?

A1: For scaling up, the Leimgruber-Batcho indole synthesis is highly recommended over alternatives like the Fischer indole synthesis.[3] The primary advantages are the milder reaction conditions, typically higher yields, and the avoidance of strongly acidic environments that can lead to side reactions, especially with substituted indoles.[4][5] The starting materials, specifically substituted o-nitrotoluenes, are often readily accessible or can be synthesized reliably.[6]

Q2: What is the logical starting material for the Leimgruber-Batcho synthesis of 5-Fluoro-6-methoxy-1H-indole?

A2: The key starting material for a Leimgruber-Batcho synthesis is the corresponding o-nitrotoluene derivative. For the target molecule, this would be 4-Fluoro-5-methoxy-2-nitrotoluene . The synthesis of this precursor is a critical first step and typically involves the nitration of a commercially available fluoro-methoxytoluene or a multi-step sequence starting from simpler materials like 2,4-difluoro-1-nitrobenzene.[7]

Q3: My Fischer indole synthesis approach is giving low yields. What are the common causes?

A3: The Fischer indole synthesis, while a classic method, can be challenging to scale.[8][9] Low yields are often attributed to several factors:

  • Harsh Acidic Conditions: Strong acids like polyphosphoric acid (PPA) or sulfuric acid at high temperatures can cause degradation of the starting hydrazine, the intermediate hydrazone, or the final indole product.[10]

  • Side Reactions: Electron-donating groups, like the methoxy group on your target, can influence the cyclization and potentially lead to undesired side products.[10]

  • Incomplete Hydrazone Formation: The initial condensation to form the phenylhydrazone must be driven to completion. Water is a byproduct, and its removal can be critical, especially at scale.

  • Steric Hindrance: The substitution pattern on the phenylhydrazine or the carbonyl compound can sterically hinder the key[8][8]-sigmatropic rearrangement step.[8]

Q4: How should I monitor the progress of the reductive cyclization step in the Leimgruber-Batcho synthesis?

A4: High-Performance Liquid Chromatography (HPLC) is the most reliable method for monitoring the reaction at scale.[11] It allows for the quantitative tracking of the starting enamine, any intermediates, and the final product. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks, but HPLC provides the accuracy needed for process control in a scaled-up environment. Key checkpoints are the complete consumption of the (typically red-colored) enamine intermediate and the appearance of the UV-active indole product.

Q5: What are the primary safety concerns when handling reagents for indole synthesis on a larger scale?

A5: When scaling up, several safety precautions are critical:

  • Ventilation: Indole and its precursors can release harmful vapors. All work should be conducted in a well-ventilated fume hood or an appropriately engineered containment system.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. Some indole compounds can be toxic in contact with skin.

  • Reagent Handling: Reagents like Raney Nickel (used in reductive cyclizations) are pyrophoric and must be handled under an inert atmosphere. Strong acids and bases should be handled with extreme care to avoid burns.

  • Waste Disposal: Chemical waste must be disposed of according to local regulations for hazardous materials.

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up of 5-Fluoro-6-methoxy-1H-indole synthesis.

Issue Potential Cause(s) Recommended Solutions & Scientific Rationale
Low Yield in Leimgruber-Batcho Step 1 (Enamine Formation) 1. Incomplete Reaction: Insufficient temperature or reaction time. 2. Poor Reagent Quality: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) can degrade over time. 3. Steric Hindrance: The substitution pattern on the nitrotoluene may slow the reaction.1. Optimize Conditions: Gradually increase the reaction temperature (typically 100-130°C) and monitor by HPLC to determine the optimal reaction time (usually 3-6 hours).[4][11] 2. Use Fresh Reagents: Use a fresh, sealed bottle of DMF-DMA. The use of pyrrolidine as a co-reagent can sometimes accelerate the reaction by forming a more reactive intermediate.[3] 3. Increase Reagent Stoichiometry: A slight excess (1.5-2.0 equivalents) of DMF-DMA can help drive the reaction to completion.
Low Yield in Leimgruber-Batcho Step 2 (Reductive Cyclization) 1. Catalyst Inactivity: The reduction catalyst (e.g., Raney Nickel, Pd/C, Iron powder) may be poisoned or inactive. 2. Inefficient Reduction: Insufficient reducing agent (e.g., hydrazine, hydrogen gas) or poor mixing. 3. Side Product Formation: The intermediate amino-enamine may undergo alternative reactions if cyclization is slow.1. Ensure Catalyst Activity: Use fresh, high-activity catalyst. For catalytic hydrogenation, ensure efficient hydrogen dispersion through vigorous agitation. Iron powder should be activated if necessary.[11] 2. Optimize Reduction: Ensure sufficient equivalents of the reducing agent are used. For catalytic hydrogenation, optimize hydrogen pressure. For chemical reductions (e.g., Fe/AcOH), control the addition rate to manage the exotherm.[11][12] 3. Control Temperature: Maintain the optimal temperature for cyclization. Too low may slow the reaction, while too high can promote byproduct formation.
Product Purification Challenges 1. Persistent Colored Impurities: Residual starting enamine or polymeric byproducts. 2. Difficulty with Crystallization: The product may oil out or crystallize slowly. 3. Co-eluting Impurities: Byproducts with similar polarity to the final product.1. Filtration/Washes: Ensure the reaction goes to completion. After workup, filtering the crude product through a plug of silica gel can remove baseline impurities. Washing the organic layer with a mild acid (e.g., 1N HCl) can remove basic impurities.[11] 2. Optimize Crystallization: Screen various solvent/anti-solvent systems (e.g., Dichloromethane/Hexane, Ethyl Acetate/Heptane). Seeding with a small amount of pure product can induce crystallization.[11] 3. Chromatography/Recrystallization: If impurities persist, column chromatography may be necessary, followed by recrystallization to achieve high purity.
Formation of Regioisomers (Fischer Synthesis) 1. Use of Unsymmetrical Ketone: This can lead to two different enamine intermediates and thus two indole regioisomers. 2. Influence of Acid Catalyst: The choice of acid can affect the ratio of isomers formed.1. Use a Symmetrical Carbonyl: If possible, use a symmetrical ketone or an aldehyde to avoid this issue. Acetaldehyde (used as a synthetic equivalent) will react with (4-fluoro-5-methoxyphenyl)hydrazine to yield the target indole without C2/C3 substitution. 2. Empirical Optimization: The regioselectivity is substrate-dependent. Experiment with different acid catalysts (e.g., PPA, ZnCl₂, Eaton's reagent) to favor the desired isomer.

Experimental Protocols & Workflows

Protocol 1: Leimgruber-Batcho Synthesis of 5-Fluoro-6-methoxy-1H-indole (Scale-Up Template)

This protocol is a template based on established procedures for similar substituted indoles and should be optimized at a small scale before proceeding to pilot production.[11]

Step 1: Enamine Formation

  • Charge the reactor with 4-Fluoro-5-methoxy-2-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq), and N,N-dimethylformamide (DMF, ~4 volumes).

  • Heat the mixture to 110-120°C under an inert atmosphere (e.g., Nitrogen).

  • Stir for 4-6 hours, monitoring the reaction by HPLC until >98% conversion of the starting material is observed.

  • Cool the reaction mixture to room temperature. The resulting dark red solution containing the intermediate enamine, (E)-1-(2-(4-fluoro-5-methoxy-2-nitrophenyl)vinyl)-N,N-dimethylmethanamine, can be used directly in the next step.

Step 2: Reductive Cyclization

  • In a separate, larger reactor, charge Toluene (~9 volumes), Acetic Acid (~8 volumes), and Iron powder (~3.0 eq).

  • Heat this slurry to 60-65°C with vigorous stirring.

  • Slowly add the enamine solution from Step 1 to the iron slurry over 1-2 hours, ensuring the internal temperature does not exceed 85°C.

  • After the addition is complete, heat the mixture to 100°C and stir for an additional 2-3 hours. Monitor the disappearance of the enamine intermediate by HPLC.

  • Upon completion, cool the reaction mixture to 50°C.

Step 3: Workup and Isolation

  • Add Ethyl Acetate (~10 volumes) to the cooled reaction mixture.

  • Filter the mixture through a pad of celite to remove the iron salts and silica gel. Wash the filter cake thoroughly with Ethyl Acetate.

  • Combine the filtrates and wash sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 5-Fluoro-6-methoxy-1H-indole by crystallization from a suitable solvent system (e.g., Toluene/Heptane).

Workflow Diagrams

Leimgruber-Batcho Synthesis Workflow

Leimgruber_Batcho_Workflow cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Workup & Purification A 4-Fluoro-5-methoxy- 2-nitrotoluene B DMF-DMA, DMF Heat (110-120°C) A->B Reactants C Intermediate Enamine (in DMF solution) B->C Conversion D Fe, Acetic Acid Toluene, Heat (65-100°C) C->D Slow Addition E Crude Reaction Mixture D->E Cyclization F Filtration & Aqueous Washes E->F G Concentration F->G H Crystallization G->H I Pure 5-Fluoro-6-methoxy- 1H-indole H->I

Caption: Workflow for the Leimgruber-Batcho synthesis.

Fischer Indole Synthesis Workflow

Fischer_Indole_Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Aromatization cluster_2 Step 3: Workup & Purification A 4-Fluoro-5-methoxy- phenylhydrazine B Aldehyde/Ketone (e.g., Pyruvic Acid) Acid Catalyst A->B Reactants C Intermediate Hydrazone B->C Condensation D Strong Acid (PPA, H₂SO₄) Heat C->D E Crude Indole Mixture D->E [3,3]-Sigmatropic Rearrangement F Neutralization & Extraction E->F G Chromatography or Crystallization F->G H Pure 5-Fluoro-6-methoxy- 1H-indole G->H

Caption: Workflow for the Fischer indole synthesis.

References

  • ResearchGate. (n.d.). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. Retrieved January 10, 2026, from [Link]

  • Wikipedia. (2023). Fischer indole synthesis. Retrieved January 10, 2026, from [Link]

  • Taylor & Francis Online. (2021). Fischer indole synthesis – Knowledge and References. Retrieved January 10, 2026, from [Link]

  • Wikipedia. (2023). Leimgruber–Batcho indole synthesis. Retrieved January 10, 2026, from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, 22(1), 195.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of 4-Fluoro-2-Methoxy-5-Nitrophenol in the Chemical Industry. Retrieved January 10, 2026, from [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Leimgruber–Batcho Indole Synthesis. Retrieved January 10, 2026, from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes. Retrieved January 10, 2026, from [Link]

  • Semantic Scholar. (2009). Batcho–Leimgruber indole synthesis. Retrieved January 10, 2026, from [Link]

  • DiVA portal. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved January 10, 2026, from [Link]

  • MDPI. (2010). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Retrieved January 10, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved January 10, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved January 10, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. Retrieved January 10, 2026, from [Link]

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Technical Support Center: N-Alkylation of 5-Fluoro-6-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-alkylation of 5-Fluoro-6-methoxy-1H-indole. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this specific indole scaffold. The unique electronic properties conferred by the fluoro and methoxy substituents present distinct challenges and opportunities in achieving selective and high-yielding N-alkylation. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format to help you rapidly diagnose and resolve problems.

Q1: I am observing a significant amount of C3-alkylation product alongside my desired N-alkylated indole. How can I improve N-selectivity?

A1: This is the most common challenge in indole alkylation. The indole nucleus possesses two primary nucleophilic sites: the N1-position and the C3-position.[1] The C3 position is often inherently more nucleophilic in the neutral indole, leading to competitive C-alkylation.[1][2] The key to favoring N-alkylation is to generate and maintain a high concentration of the indolate anion, which is more nucleophilic at the nitrogen.

Causality & Solution:

  • Incomplete Deprotonation: If the indole N-H is not fully deprotonated, the remaining neutral indole will react preferentially at the C3 position, especially with reactive alkylating agents.[1][2][3] The electron-withdrawing fluorine at C5 increases the N-H acidity (pKa ≈ 16-17), making deprotonation easier than in unsubstituted indole, but complete conversion to the anion is still paramount.[4]

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH, 1.1-1.5 equivalents) or potassium hydride (KH). Allow sufficient time for the deprotonation to complete (often 30-60 minutes at 0 °C to room temperature) until hydrogen evolution ceases before adding the alkylating agent.[1][5]

  • Solvent Effects: The solvent plays a critical role in modulating the reactivity of the indolate anion.

    • Solution: Employ polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[2][5] DMF is often superior as it better solvates the metal cation (e.g., Na⁺), leaving a more "naked" and highly reactive indolate anion that favors N-alkylation.[3][6] In some cases, increasing the proportion of DMF in a THF/DMF mixture can significantly improve N-selectivity.[1][6]

  • Temperature Control: Reaction temperature can influence the kinetic vs. thermodynamic product ratio. C3-alkylation is often the kinetically favored pathway, while N-alkylation is thermodynamically more stable.

    • Solution: While initial deprotonation and alkylating agent addition should be done at low temperatures (e.g., 0 °C) to control the reaction rate, subsequent warming can favor the N-alkylated product. Some protocols report that heating to 80 °C can drive the reaction to complete N-alkylation.[2][6]

Q2: My N-alkylation reaction is sluggish, stalls, or results in a low yield of the desired product. What are the potential causes and solutions?

A2: Low yields can stem from several factors, ranging from reagent quality to the inherent reactivity of your specific electrophile.

Causality & Solution:

  • Reagent Purity and Anhydrous Conditions: Sodium hydride is extremely sensitive to moisture and can be passivated by an outer layer of sodium hydroxide. Water in the solvent will quench the base and the indolate anion.

    • Solution: Use a fresh bottle of NaH (60% dispersion in mineral oil is common) and wash it with anhydrous hexanes before use to remove the oil and any surface hydroxides. Ensure your solvents (DMF, THF) are rigorously dried. Flame-dry all glassware and run the reaction under an inert atmosphere (Nitrogen or Argon).[1]

  • Reactivity of the Alkylating Agent: The nature of the leaving group on your electrophile is critical.

    • Solution: Reactivity follows the trend: Iodide > Bromide > Tosylate >> Chloride. If you are using an alkyl bromide and getting low reactivity, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide (0.1 eq.) to the reaction mixture (Finkelstein reaction).

  • Steric Hindrance: A bulky alkylating agent (e.g., a secondary halide) or a sterically hindered indole can slow the reaction rate.[5]

    • Solution: For sterically demanding couplings, you may need more forcing conditions, such as higher temperatures or longer reaction times. Alternatively, consider a different coupling strategy, such as the Mitsunobu reaction, which is often effective for coupling secondary alcohols.[6][7]

Q3: My substrate is sensitive to the harsh conditions of strong bases like NaH. Are there milder alternatives for N-alkylation?

A3: Yes, several methods have been developed to avoid strongly basic conditions, which are ideal for substrates with base-labile functional groups.

Causality & Solution:

  • Base-Sensitivity: Esters, amides, or other sensitive groups on your alkylating agent or indole backbone may not tolerate NaH.

    • Solution 1 (Mitsunobu Reaction): This reaction uses a trialkyl- or triarylphosphine (e.g., PPh₃), an azodicarboxylate (DEAD or DIAD), and an alcohol as the alkylating partner.[7][8][9] It proceeds under neutral conditions and is highly effective for primary and secondary alcohols. A key feature is that it occurs with a complete inversion of stereochemistry at the alcohol's chiral center.[7]

    • Solution 2 (Phase-Transfer Catalysis - PTC): This method uses a biphasic system (e.g., toluene/water) with a weaker, cheaper inorganic base like NaOH or K₂CO₃ and a phase-transfer catalyst (e.g., tetrabutylammonium bisulfate, Bu₄N⁺HSO₄⁻).[10][11] The catalyst transports the hydroxide or carbonate into the organic phase to deprotonate the indole, which then reacts with the alkyl halide. This approach avoids strong bases and rigorously anhydrous conditions.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the recommended general starting conditions for N-alkylation of 5-Fluoro-6-methoxy-1H-indole?

A1: For a robust and generally high-yielding reaction, the classical NaH/DMF system is the most reliable starting point. A detailed protocol is provided below. This combination ensures complete deprotonation to favor N-alkylation and provides a suitable reaction medium.[1][2][5][6]

Q2: How do the 5-fluoro and 6-methoxy substituents specifically influence the N-alkylation reaction?

A2: The electronic nature of these substituents has a predictable and significant impact on the substrate's reactivity.

  • 5-Fluoro Group: As a moderately electron-withdrawing group, the fluorine atom increases the acidity of the indole N-H proton through an inductive effect. This makes the deprotonation step easier and faster compared to an unsubstituted indole.

  • 6-Methoxy Group: As a strong electron-donating group (via resonance), the methoxy group increases the overall electron density of the indole ring system. While this makes the indolate anion a more potent nucleophile, it also increases the nucleophilicity of the C3 and C7 positions in any remaining neutral indole. This heightened ring nucleophilicity underscores the critical importance of achieving full deprotonation to prevent C-alkylation side reactions.

Q3: How should I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting indole, the N-alkylated product, and any C-alkylated byproducts. The starting indole (with a free N-H) will be more polar than the N-alkylated product. C-alkylated products will have a similar polarity to the N-alkylated product but can often be distinguished. Staining with potassium permanganate or ceric ammonium molybdate (CAM) can help visualize the spots. For more precise monitoring, LC-MS can be used to track the consumption of starting material and the formation of products with specific mass-to-charge ratios.[1]

Data & Condition Summary

The choice of base and solvent is paramount for achieving high N-selectivity. The following table summarizes common conditions and their expected outcomes.

Base (eq.)SolventTemperatureTypical N:C3 SelectivityComments
NaH (1.2)DMF0 °C to RT>95:5Recommended Starting Point. Generally high N-selectivity.[1][6]
NaH (1.2)THF0 °C to RTVariable (50:50 to 80:20)Lower N-selectivity due to ion-pairing effects.[3]
K₂CO₃ (2-3)DMF / Acetone50-80 °CGood to ExcellentMilder conditions, but may require heat and longer reaction times.
Cs₂CO₃ (1.5)DMFRTExcellentThe large, soft cesium cation promotes N-selectivity but is more expensive.[1][3]
NaOH / Bu₄N⁺HSO₄Toluene / H₂ORT to 50 °CGood to ExcellentPhase-Transfer Catalysis (PTC). Operationally simple and avoids strong bases.[10]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for N-Alkylation using NaH/DMF

This protocol describes a standard method for alkylating 5-Fluoro-6-methoxy-1H-indole with an alkyl bromide.

Materials:

  • 5-Fluoro-6-methoxy-1H-indole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl bromide (or iodide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Flame-dried, two-neck round-bottom flask with stir bar

  • Septa, nitrogen/argon inlet, and bubbler

Procedure:

  • Setup: To the flame-dried flask under an inert atmosphere, add 5-Fluoro-6-methoxy-1H-indole (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF (to make a 0.1-0.5 M solution). Stir until all solid dissolves.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved. The mixture may become cloudy as the sodium salt forms.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for an additional 30-60 minutes, or until gas evolution ceases.[1]

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. Monitor the progress by TLC until the starting material is consumed. Gentle heating (40-60 °C) may be necessary for less reactive alkylating agents.[12]

  • Work-up (Quenching): Once complete, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure N-alkylated product.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Add Indole to flame-dried flask under N2/Ar add_dmf 2. Add anhydrous DMF prep->add_dmf cool_0c 3. Cool to 0 °C add_dmf->cool_0c deprotonate 4. Add NaH (1.2 eq) Stir until H2 evolution stops cool_0c->deprotonate add_rbr 5. Add Alkyl Halide (1.1 eq) at 0 °C deprotonate->add_rbr react 6. Warm to RT Monitor by TLC add_rbr->react quench 7. Quench with sat. aq. NH4Cl react->quench extract 8. Extract with Ethyl Acetate quench->extract purify 9. Purify via Column Chromatography extract->purify

Caption: Standard workflow for the N-alkylation of indoles.

Troubleshooting Decision Tree

G start Problem with N-Alkylation prob_selectivity Poor N/C Selectivity start->prob_selectivity prob_yield Low Yield or Stalled Reaction start->prob_yield cause_deprotonation Incomplete Deprotonation? prob_selectivity->cause_deprotonation Yes cause_solvent Using THF instead of DMF? prob_selectivity->cause_solvent No cause_reagents Wet Solvents? Old NaH? prob_yield->cause_reagents cause_halide Alkyl Chloride or Bromide used? prob_yield->cause_halide cause_sterics Sterically hindered electrophile? prob_yield->cause_sterics sol_deprotonation Use fresh NaH (1.2-1.5 eq) Allow longer stir time cause_deprotonation->sol_deprotonation sol_solvent Switch to DMF to minimize ion-pairing cause_solvent->sol_solvent Yes sol_reagents Use anhydrous solvents Wash NaH with hexanes cause_reagents->sol_reagents Possibly sol_halide Add catalytic KI (0.1 eq) to form reactive iodide cause_halide->sol_halide Yes sol_sterics Increase temperature Consider Mitsunobu reaction cause_sterics->sol_sterics Yes

Caption: Decision tree for troubleshooting common N-alkylation issues.

References

  • PlumX. N-alkylation of indole ring using Mitsunobu reaction. Available from: [Link].

  • Barco, A., Benetti, S., Pollini, G. P., & Baraldi, P. G. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. IRIS - Unife. Available from: [Link].

  • ResearchGate. Synthesis of N-alkylated indoles. Available from: [Link].

  • Maleev, V. I., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. Available from: [Link].

  • Emmerson, D. P. G., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 11(2), 1184-1193. Available from: [Link].

  • Spiller, T. E., et al. (2021). A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters, 23(6), 2239–2243. Available from: [Link].

  • Trost, B. M., & Li, C. (2017). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Journal of the American Chemical Society, 139(34), 11672–11675. Available from: [Link].

  • ResearchGate. Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. (2025). Available from: [Link].

  • ResearchGate. Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Available from: [Link].

  • Chem Help ASAP. (2019). in the chemical literature: N-alkylation of an indole. YouTube. Available from: [Link].

  • Sigman, M. S., et al. (2017). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Angewandte Chemie International Edition, 56(43), 13442-13446. Available from: [Link].

  • ResearchGate. How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. (2014). Available from: [Link].

  • Khan, I., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6583. Available from: [Link].

  • ResearchGate. N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. (2025). Available from: [Link].

  • Ye, N., et al. (2011). Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. The Journal of Organic Chemistry, 76(11), 4645–4655. Available from: [Link].

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Phase Transfer Catalysis. (2026). Available from: [Link].

  • Kui, X., et al. (2025). Enantioselective Synthesis of N-Alkylated Indoles Enabled by Nickel-Catalyzed C(sp3)–C(sp3) Coupling. Synlett. Available from: [Link].

  • Wang, W., et al. (2011). Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. Chemical Communications, 47(30), 8659-8661. Available from: [Link].

Sources

Technical Support Center: Reaction Monitoring of 5-Fluoro-6-methoxy-1H-indole by TLC

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of 5-Fluoro-6-methoxy-1H-indole. The indole scaffold is a privileged structure in drug development, and proper reaction monitoring is critical for optimizing yield and purity.[1] This document moves beyond basic protocols to address the specific challenges and nuances encountered in the field.

Core Principles: Why TLC is Essential

Thin-Layer Chromatography is a rapid, inexpensive, and powerful technique for real-time reaction analysis.[2] Its principle lies in the differential partitioning of components (e.g., starting material, product, byproducts) between a stationary phase (typically silica gel) and a mobile phase (an eluting solvent).[2][3] For a reaction involving 5-Fluoro-6-methoxy-1H-indole, TLC allows you to qualitatively assess:

  • Consumption of Starting Material: The disappearance of the starting material spot.

  • Formation of Product: The appearance of a new spot corresponding to the product.

  • Presence of Intermediates or Byproducts: The appearance of any additional spots.

  • Optimal Reaction Time: Determining when the reaction has reached completion, preventing over-reaction and the formation of degradation products.[4][5]

Detailed Experimental Protocol: TLC Analysis

This protocol provides a robust starting point for your analysis. Optimization, particularly of the mobile phase, is often necessary.

Materials:

  • Silica gel 60 F254 TLC plates

  • TLC developing chamber

  • Capillary spotters

  • Mobile Phase (Eluent): See Table 1 for recommendations.

  • Visualization tools: UV lamp (254 nm), staining jars, heat gun.

  • Staining solutions: See Table 2 for recommendations.

Step-by-Step Methodology:

  • Plate Preparation: With a pencil, gently draw a light line (the baseline) approximately 1 cm from the bottom of the TLC plate. Do not gouge the silica. Mark lanes for your samples.

  • Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm (ensure it is below your baseline). Place a piece of filter paper inside, wetting it with the solvent to saturate the chamber atmosphere. Close the chamber and let it equilibrate for 5-10 minutes.[6]

  • Sample Preparation & Spotting:

    • Dilute a small aliquot of your reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Prepare dilute solutions of your starting material(s) and, if available, a pure standard of the 5-Fluoro-6-methoxy-1H-indole product.

    • Using a capillary spotter, apply small spots of each sample onto the baseline in their designated lanes. Aim for spots no larger than 1-2 mm in diameter.[7][8]

    • Crucially, create a "co-spot" lane: Spot the starting material, then, on top of the same spot, apply the reaction mixture. This is essential for unambiguous identification.[9]

  • Development: Carefully place the spotted TLC plate into the saturated chamber. Ensure the solvent level is below the baseline.[10] Close the lid and allow the solvent front to ascend the plate via capillary action.

  • Completion: Once the solvent front reaches about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.

  • Visualization & Interpretation:

    • UV Light (Non-Destructive): View the dried plate under a UV lamp (254 nm). Indole derivatives are typically UV-active and will appear as dark spots against the green fluorescent background.[11][12] Circle the visible spots with a pencil.

    • Staining (Destructive): If spots are faint or for confirmation, use a chemical stain. Dip the plate quickly into the staining solution, remove excess stain with a paper towel, and gently heat with a heat gun until spots develop.[6][12]

    • Analysis: Compare the lanes. The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate progress. The reaction is complete when the starting material spot is gone (or at a minimum). Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[7]

Troubleshooting Guide

This section addresses common issues encountered during the TLC analysis of indole syntheses in a direct question-and-answer format.

Q1: My spots are streaking vertically instead of forming tight circles. What is happening and how do I fix it?

A1: Streaking is a frequent problem with nitrogen-containing compounds like indoles.[8] There are several primary causes:

  • Sample Overload: You have spotted too much material. The stationary phase becomes saturated, and the excess material travels up the plate as a continuous streak.[7][10]

    • Solution: Dilute your sample significantly and re-spot. It's better to spot a dilute sample multiple times in the same location (drying in between) than to spot a concentrated sample once.[13]

  • Compound Basicity: The indole nitrogen is weakly basic and can interact strongly and non-uniformly with the acidic silica gel surface.

    • Solution: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-2% triethylamine (TEA) or a few drops of ammonia in the methanol portion of your eluent will neutralize the acidic sites on the silica, leading to sharper spots.[13]

  • High Polarity: The compound is very polar and has a very strong affinity for the stationary phase.

    • Solution: Adjust your mobile phase to be more polar to increase the spot's mobility. If streaking persists, consider using a different stationary phase like alumina.

Q2: I can't see any spots on my plate, even under the UV lamp. Did my reaction fail?

A2: Not necessarily. This issue can arise from several factors unrelated to reaction failure:

  • Sample is Too Dilute: The concentration of your compound may be below the limit of detection for UV visualization.[13]

    • Solution: Try concentrating your sample before spotting, or spot multiple times in the same location, allowing the solvent to evaporate between applications.[10]

  • Compound is Not UV-Active: While most indoles are UV-active, your specific starting materials or product might have a weak chromophore.

    • Solution: Use a destructive staining method. A p-anisaldehyde or potassium permanganate stain is an excellent general-purpose choice that will visualize most organic compounds.[14] For specific confirmation of an indole, Ehrlich's reagent is highly effective.[12]

  • Compound Evaporation: If your product is highly volatile, it may have evaporated from the plate after spotting.

    • Solution: This is less common for a molecule like 5-Fluoro-6-methoxy-1H-indole but can be an issue with smaller molecules. If suspected, develop the plate immediately after spotting.

Q3: All my spots are either stuck on the baseline (Rf ≈ 0) or shot up to the solvent front (Rf ≈ 1). How do I get proper separation?

A3: This is a classic mobile phase polarity issue. The goal is to have your product Rf value between 0.2 and 0.4 for optimal separation and subsequent column chromatography.

  • Spots on Baseline (Rf ≈ 0): Your mobile phase is not polar enough. The compounds are sticking strongly to the polar silica gel and not moving.[9][13]

    • Solution: Increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For example, move from 9:1 Hex/EtOAc to 7:3 or 1:1.

  • Spots at Solvent Front (Rf ≈ 1): Your mobile phase is too polar. The compounds are highly soluble in the eluent and have little interaction with the stationary phase.[13]

    • Solution: Decrease the polarity of your eluent. Increase the proportion of the non-polar solvent (e.g., hexane). For example, move from 1:1 Hex/EtOAc to 4:1 or 9:1.

Q4: I see multiple spots in my reaction lane. How do I know which is my product?

A4: This is precisely why a structured TLC experiment is crucial. The multiple spots could be unreacted starting material, the desired product, intermediates, or byproducts.[4][15]

  • Solution: Use your reference lanes. The spot that matches the Rf of your starting material is unreacted starting material. The spot that is new and does not correspond to any starting material is likely your product or an intermediate. The co-spot lane is your definitive guide: if the starting material spot and a spot in the reaction mixture merge perfectly into a single spot, their identity is confirmed. A new, separate spot will be your product.

Frequently Asked Questions (FAQs)

Q: What is the best starting mobile phase for analyzing 5-Fluoro-6-methoxy-1H-indole? A: A 4:1 mixture of Hexane:Ethyl Acetate is an excellent starting point for many indole syntheses.[15] From there, you can adjust the ratio to achieve the desired Rf value as described in the troubleshooting guide.

Q: Can 5-Fluoro-6-methoxy-1H-indole decompose on the silica gel plate? A: Yes. Indoles can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition, which may appear as streaking or the formation of new, faint spots over time.[9] If you suspect this is happening, adding triethylamine to the mobile phase can mitigate the issue. For highly sensitive compounds, using neutral alumina plates is an alternative.

Q: Which visualization stain is most specific for indoles? A: Ehrlich's reagent (containing p-dimethylaminobenzaldehyde) is the most specific and widely used stain for detecting indoles, typically yielding blue, purple, or pink spots.[11][12][16] Cinnamaldehyde is also a good, specific alternative.[17]

Q: My reaction is run in a high-boiling solvent like DMF or DMSO. How does this affect my TLC? A: High-boiling solvents can cause severe streaking because they do not evaporate from the plate.[9] Solution: After spotting your sample on the plate, place the plate under high vacuum for 5-10 minutes to remove the high-boiling solvent before developing it in the TLC chamber.

Data & Visualization Summary

Table 1: Recommended Mobile Phase (Eluent) Systems
System NameComposition (v/v)PolarityTypical Application
Hexane/Ethyl Acetate 9:1 → 1:1Low to MediumRecommended starting system. Excellent for separating compounds of moderate polarity. Adjust ratio to achieve desired Rf.
Dichloromethane/Methanol 99:1 → 9:1Medium to HighUseful if product is more polar and shows low Rf in Hex/EtOAc.
Toluene/Acetone 9:1 → 1:1Low to MediumAlternative non-halogenated solvent system to Hex/EtOAc.
Table 2: Recommended Visualization Stains for Indole Derivatives
Stain NamePreparationVisualization ResultSpecificity
UV Light (254 nm) N/A (Non-destructive)Dark spots on a green fluorescent background.General for UV-active compounds.[11]
Ehrlich's Reagent 1g p-dimethylaminobenzaldehyde in 50mL conc. HCl and 50mL Methanol.[11][12]Blue, purple, or pink spots, often developing without heat.Highly specific for indoles.
p-Anisaldehyde 2.5mL p-anisaldehyde, 2.5mL conc. H₂SO₄, 1.5mL Acetic Acid in 90mL Ethanol.Variety of colors (often pink, purple, blue) upon heating.General purpose, good for many functional groups.[14]
Potassium Permanganate 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water.[18]Yellow/brown spots on a purple/pink background.General for oxidizable groups (alkenes, alcohols, amines, indoles).[14]
Experimental Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_dev Development & Visualization cluster_analysis Analysis & Decision Sample 1. Sample Reaction Mixture Prep_Plate 2. Prepare & Spot TLC Plate (SM, RM, Co-spot) Sample->Prep_Plate Develop 4. Develop Plate Prep_Plate->Develop Sat_Chamber 3. Saturate Chamber Sat_Chamber->Develop Dry 5. Dry Plate Develop->Dry UV 6. Visualize under UV (254nm) Dry->UV Stain 7. Stain & Heat UV->Stain Analyze 8. Analyze Spots (Compare SM, RM, Co-spot) Stain->Analyze Decision 9. Make Decision Analyze->Decision Continue Continue Reaction Workup Work-up Reaction Troubleshoot Troubleshoot Reaction

Sources

Preventing decomposition of "5-Fluoro-6-methoxy-1H-indole" during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-Fluoro-6-methoxy-1H-indole. This document is designed for researchers, scientists, and professionals in drug development who are working with this specific indole derivative. The presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy group on the indole ring presents unique challenges in synthesis, often leading to decomposition and the formation of unwanted byproducts.[1][2][3] This guide provides in-depth troubleshooting advice in a question-and-answer format to address common issues encountered during the synthesis of this valuable compound.

Core Principles of 5-Fluoro-6-methoxy-1H-indole Stability

The indole nucleus is an electron-rich aromatic system, making it inherently susceptible to oxidation, particularly at the C2-C3 double bond.[4][5] The substituents at the 5 and 6 positions further modulate this reactivity. The methoxy group, being electron-donating, increases the electron density of the ring, making it more prone to electrophilic attack and oxidation.[5] Conversely, the fluorine atom is electron-withdrawing, which can influence the regioselectivity of reactions and the overall stability of the molecule.[6][7] Understanding this electronic balance is crucial for troubleshooting synthetic challenges.

Troubleshooting Guides and FAQs

Issue 1: Low or No Yield of the Desired Indole

Question: I'm attempting a Fischer indole synthesis to prepare 5-Fluoro-6-methoxy-1H-indole, but I'm getting very low yields and a significant amount of tar-like material. What's going wrong?

Answer: This is a common issue, often stemming from the harsh acidic conditions and high temperatures typical of the Fischer indole synthesis, which can cause decomposition of the starting materials and the product.[8] The electron-rich nature of the methoxy-substituted ring makes it particularly sensitive to strong acids.[4]

Potential Causes & Solutions:

  • Inappropriate Acid Catalyst: A catalyst that is too strong can promote polymerization and degradation.[8][9]

    • Recommendation: Screen a variety of Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[8][9] Polyphosphoric acid (PPA) can be effective for less reactive substrates, but should be used with caution here.[8][9]

  • Suboptimal Temperature: High temperatures lead to tar formation, while low temperatures result in incomplete reactions.[8][9]

    • Recommendation: Start with milder conditions and incrementally increase the temperature. Microwave-assisted synthesis can sometimes provide rapid, controlled heating and improve yields.[8][9]

  • Unstable Hydrazone Intermediate: The arylhydrazone precursor may be decomposing before cyclization.

    • Recommendation: Consider a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.[8][9]

ParameterRecommendationRationale
Acid Catalyst Start with milder acids like p-TsOH before moving to stronger Lewis acids like ZnCl₂.Minimizes acid-catalyzed decomposition of the electron-rich indole.[8][9]
Temperature Begin at lower temperatures (e.g., 80°C) and gradually increase.Avoids the formation of polymeric byproducts and tar.[8]
Reaction Setup Perform the reaction under an inert atmosphere (e.g., Argon, Nitrogen).The indole ring is susceptible to air oxidation.[4]
Issue 2: Formation of Unexpected Byproducts

Question: My reaction is producing an unexpected isomer, and I'm also seeing byproducts that I can't identify. How can I improve the selectivity and minimize side reactions?

Answer: The formation of unexpected byproducts in indole synthesis can be attributed to several competing reaction pathways. With a substituted phenylhydrazine, abnormal cyclization can occur. For instance, in the Fischer indole synthesis of a 2-methoxyphenylhydrazone, cyclization can anomalously occur on the side of the methoxy group, leading to halogenated indoles if a halogen acid is used.[10]

Common Side Reactions and Mitigation Strategies:

  • Regioisomer Formation: With unsymmetrical ketones or substituted phenylhydrazines, different enamine intermediates can form, leading to a mixture of regioisomeric indoles.[9]

    • Solution: The choice of acid catalyst can influence regioselectivity. Eaton's reagent (P₂O₅ in MeSO₃H) has been shown to favor the formation of the 3-unsubstituted indole from methyl ketones.[9]

  • Benzofuran Formation: In Nenitzescu indole synthesis, a common side reaction is the formation of benzofuran derivatives.[9]

    • Solution: The choice of solvent can significantly impact the product distribution. Acetic acid has been shown to favor indole formation in some cases.[9]

  • Pyrrole-Azepine Hybrids: Under certain conditions, the Nenitzescu reaction is known to produce unusual structures.[9][11][12]

    • Solution: Careful screening of solvents and catalysts is recommended if such byproducts are observed.[9]

Workflow for Identifying and Mitigating Byproducts:

Caption: Decision workflow for addressing byproduct formation.

Issue 3: Decomposition During Work-up and Purification

Question: I seem to be losing my product during the aqueous work-up and column chromatography. What conditions should I use to minimize decomposition?

Answer: 5-Fluoro-6-methoxy-1H-indole is susceptible to both acidic and oxidative degradation. The indole ring can be protonated under strongly acidic conditions, leading to decomposition.[4] Additionally, exposure to air and light can cause oxidation.[4][13]

Recommended Work-up and Purification Protocol:

  • Quenching: Carefully quench the reaction by pouring it onto an ice-water mixture.

  • Neutralization: Neutralize with a mild base such as aqueous sodium bicarbonate (NaHCO₃). Avoid strong bases which can also cause degradation.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing and Drying: Wash the organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure at a low temperature.

  • Purification:

    • Use a silica gel column for chromatography.

    • Employ a neutral solvent system, such as a hexane/ethyl acetate gradient.

    • To prevent degradation on the silica, the column can be pre-treated with a small amount of a non-nucleophilic base like triethylamine in the eluent.

Protocol for Forced Degradation Study:

To understand the stability of your compound, a forced degradation study can be invaluable.

ConditionProcedurePotential Degradation Pathway
Acidic Incubate a solution with 0.1 M HCl at 60°C.[4]Protonation of the indole ring, leading to decomposition.[4]
Basic Incubate a solution with 0.1 M NaOH at 60°C.[4]Potential hydrolysis of other functional groups.
Oxidative Incubate a solution with 3% H₂O₂ at room temperature.[4]Oxidation of the indole ring, forming oxindole derivatives.[4]
Photolytic Expose a solution to UV light (e.g., 254 nm) at room temperature.[4]Photodegradation.[4]
Issue 4: Difficulty with N-H Functionalization or Protection

Question: I'm trying to perform a reaction on the indole nitrogen, but I'm getting low conversion or reaction at the C3 position instead. How can I achieve selective N-functionalization?

Answer: The N-H of indole is weakly acidic, and direct alkylation can be challenging, often leading to competing C3-alkylation.[7][13] The use of a suitable protecting group can be crucial for subsequent synthetic steps.

Strategies for N-Functionalization and Protection:

  • Deprotonation: Use a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to deprotonate the indole nitrogen, followed by the addition of your electrophile.

  • Protecting Groups: The choice of protecting group is critical and depends on the subsequent reaction conditions.

Protecting GroupIntroduction ConditionsCleavage ConditionsAdvantages/Disadvantages
Benzenesulfonyl (Bs) Benzenesulfonyl chloride, baseMild basic conditionsGood for stabilizing the indole ring; easily removed.[14]
[2-(trimethylsilyl)ethoxy]methyl (SEM) SEM chloride, NaH in DMF[15]Boron trifluoride etherate[15] or fluoride sourcesStable to a wide range of conditions; cleavage is mild.[15][16][17]
tert-Butoxycarbonyl (Boc) Boc anhydride, DMAPTrifluoroacetic acid (TFA)Commonly used, but cleavage requires strong acid.

Decision Tree for N-Protection Strategy:

Caption: Choosing an appropriate N-protection strategy.

References

  • Muchowski, J., & Solas, D. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Journal of Organic Chemistry. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (2025, August 6). A New Protecting-Group Strategy for Indoles. Request PDF. Retrieved January 10, 2026, from [Link]

  • Ma, R., Wang, Y.-E., Xiong, D., & Mao, J. (2023). A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Organic Letters, 25, 7557-7561. Retrieved January 10, 2026, from [Link]

  • Wikipedia. (n.d.). Madelung synthesis. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). Modified Madelung indole synthesis to access 2‐arylindoles via C−O bond. Retrieved January 10, 2026, from [Link]

  • Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 49(1), 203–205. Retrieved January 10, 2026, from [Link]

  • ACS Publications. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Madelung Indole Synthesis. Retrieved January 10, 2026, from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (2020, May). (PDF) Nenitzescu Indole Synthesis: 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis: A Reinvestigation. Retrieved January 10, 2026, from [Link]

  • ACS Publications. (n.d.). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. The Journal of Physical Chemistry A. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (2016, March 24). Nenitzescu 5‐Hydroxyindole Synthesis. Retrieved January 10, 2026, from [Link]

  • Wiley Online Library. (n.d.). Bischler-Möhlau Indole Synthesis. Retrieved January 10, 2026, from [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved January 10, 2026, from [Link]

  • Wikipedia. (n.d.). Nenitzescu indole synthesis. Retrieved January 10, 2026, from [Link]

  • Revista de Chimie. (2020). 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. Retrieved January 10, 2026, from [Link]

  • NIH. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). The effect of the electron‐withdrawing and electron‐donating groups. Retrieved January 10, 2026, from [Link]

  • RSC Publishing. (n.d.). Observations on the mechanism of the nenitzescu indole synthesis. Retrieved January 10, 2026, from [Link]

  • YouTube. (2018, December 18). Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis,. Retrieved January 10, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved January 10, 2026, from [Link]

  • ChemEurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved January 10, 2026, from [Link]

  • Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Retrieved January 10, 2026, from [Link]

  • Gribble, G. W. (n.d.). Indoles. Retrieved January 10, 2026, from [Link]

  • ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. Request PDF. Retrieved January 10, 2026, from [Link]

  • The Journal of Physical Chemistry A. (n.d.). Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. Retrieved January 10, 2026, from [Link]

  • YouTube. (2022, October 12). Bischler-Möhlau Indole Synthesis Mechanism. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (2025, August 8). Modification of indole by electron-rich atoms and their application in novel electron donor materials. Request PDF. Retrieved January 10, 2026, from [Link]

  • Journal of Materials Chemistry B. (2025, March 25). Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Retrieved January 10, 2026, from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (2025, August 7). Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. Request PDF. Retrieved January 10, 2026, from [Link]

  • PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved January 10, 2026, from [Link]

  • TSI Journals. (2010, July 21). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. Organic CHEMISTRY. Retrieved January 10, 2026, from [Link]

  • Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). Influence of the Position of the Methoxy Group on the Stabilities of the Syn and Anti Conformers of 4-, 5-, and 6-Methoxyindole. Request PDF. Retrieved January 10, 2026, from [Link]

  • Chemical Communications. (n.d.). cis-3-Azido-2-methoxyindolines as safe and stable precursors to overcome the instability of fleeting 3-azidoindoles. Retrieved January 10, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved January 10, 2026, from [Link]

  • Journal of the American Chemical Society. (n.d.). Synthesis of 5,6-Dimethoxyindoles and 5,6-Dimethoxyoxindoles. A New Synthesis of Indoles. Retrieved January 10, 2026, from [Link]

  • PCCP. (2020, September 23). UV-induced radical formation and isomerization of 4-methoxyindole and 5-methoxyindole. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). Making the negative positive – fluorination of indole as efficient strategy to improve guanidinium-containing gene carriers. Retrieved January 10, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 5-Fluoro-6-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Fluoro-6-methoxy-1H-indole. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple protocols to explain the underlying chemical principles that govern catalyst selection and reaction outcomes. Our goal is to empower you with the expertise to not only replicate a synthesis but to troubleshoot and optimize it effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary synthetic strategies for preparing 5-Fluoro-6-methoxy-1H-indole, and what are the key considerations for route selection?

A1: The synthesis of a substituted indole like 5-Fluoro-6-methoxy-1H-indole primarily relies on established indole ring-forming reactions. The three most relevant strategies are the Fischer Indole Synthesis, the Leimgruber-Batcho Indole Synthesis, and modern transition-metal-catalyzed methods.

The choice of route depends on several factors:

  • Starting Material Availability & Cost: The complexity and cost of the substituted anilines, hydrazines, or o-nitrotoluenes required can be a major determinant.

  • Scalability: For preclinical or manufacturing scale, routes like the Leimgruber-Batcho are often preferred due to milder conditions and higher throughput.[1][2]

  • Substitution Pattern Control: The Fischer synthesis can yield regioisomers with certain ketones, whereas other methods may offer more precise control.[3]

  • Functional Group Tolerance: Harsh acidic conditions in the Fischer synthesis may not be suitable for substrates with sensitive functional groups.[2]

Below is a comparative overview of the main synthetic routes.

Synthetic RouteStarting MaterialsKey TransformationGeneral Applicability & Notes
Fischer Indole Synthesis (4-Fluoro-3-methoxyphenyl)hydrazine + Aldehyde/KetoneAcid-catalyzed cyclization of a phenylhydrazone intermediate.[4]One of the oldest and most versatile methods. Catalyst choice is critical and can range from Brønsted to Lewis acids.[5]
Leimgruber-Batcho Synthesis 5-Fluoro-4-methoxy-2-nitrotoluene derivativeReductive cyclization of an intermediate enamine.[6]Excellent for industrial scale-up due to high yields and milder conditions.[1] Particularly useful for indoles unsubstituted at C2/C3.
Palladium/Copper Catalysis Halogenated anilines, alkynes, etc.Intramolecular C-N bond formation via various mechanisms (e.g., Stille, Sonogashira).[7][8]Offers high regioselectivity and functional group tolerance but may involve more expensive catalysts and ligands.[7]
Q2: For the Fischer Indole Synthesis of 5-Fluoro-6-methoxy-1H-indole, which catalysts are recommended and why?

A2: The core of the Fischer synthesis is the acid-catalyzed[9][9]-sigmatropic rearrangement of the phenylhydrazone intermediate.[4] The catalyst's role is to facilitate the tautomerization to the reactive ene-hydrazine form. The electronic nature of your specific substrate—(4-fluoro-3-methoxyphenyl)hydrazine, which has an electron-withdrawing fluorine and an electron-donating methoxy group—makes catalyst selection crucial.

  • Brønsted Acids: These are the most common catalysts.

    • Polyphosphoric Acid (PPA): An excellent choice for less reactive substrates as it acts as both the catalyst and a dehydrating agent. Its high viscosity can be a challenge on a larger scale.

    • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl): Effective and inexpensive, but their strength can lead to charring or side reactions if not carefully controlled.[3][4]

    • p-Toluenesulfonic Acid (p-TsOH): A milder option that is often sufficient and can reduce the risk of degradation.

  • Lewis Acids: These are useful alternatives, especially when Brønsted acids cause unwanted side reactions.

    • Zinc Chloride (ZnCl₂): A classic and effective Lewis acid catalyst for this reaction.[5]

    • Boron Trifluoride Etherate (BF₃·OEt₂): Can promote the reaction under relatively mild conditions.[3]

Expert Recommendation: Start with a milder catalyst like p-TsOH or ZnCl₂ . If the reaction is sluggish, move to a stronger system like PPA. The electron-donating methoxy group should help accelerate the key rearrangement step, but the overall reactivity will be a balance of the two substituents.[10]

Q3: I'm getting low yields and significant tar formation in my Fischer synthesis. What are the likely causes and how can I troubleshoot this?

A3: This is a classic problem in Fischer indolization, typically stemming from the harsh reaction conditions required to drive the cyclization.[3] Tar formation indicates decomposition pathways are outcompeting the desired indole formation.

G Start Low Yield / Tar Observed Check_Acid Is the Acid Catalyst too Strong? Start->Check_Acid Check_Temp Is the Temperature too High? Start->Check_Temp Check_Hydrazone Is the Hydrazone Intermediate Decomposing? Start->Check_Hydrazone Solution_Acid Switch to Milder Catalyst (e.g., ZnCl₂, p-TsOH) or use a Lewis Acid. Check_Acid->Solution_Acid Yes Solution_Temp Reduce Temperature. Gradually increase from a lower starting point. Consider microwave synthesis for rapid heating. Check_Temp->Solution_Temp Yes Solution_Hydrazone Perform a one-pot synthesis. Generate and cyclize the hydrazone without isolation. Check_Hydrazone->Solution_Hydrazone Yes

Troubleshooting Guide: Fischer Indole Synthesis

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield & Tar Formation 1. Overly Aggressive Conditions: The combination of a strong acid and high temperature is causing decomposition of starting materials, intermediates, or the product.[3] 2. Air Oxidation: Intermediates can be sensitive to oxidation at high temperatures.1. Catalyst Screening: Switch to a milder acid (e.g., p-TsOH) or a Lewis acid (ZnCl₂).[3] 2. Temperature Optimization: Begin the reaction at a lower temperature (e.g., 80 °C) and only increase if necessary. 3. Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidative side reactions.
Incomplete Reaction 1. Insufficiently Active Catalyst: The chosen acid may be too weak to overcome the activation energy for the[9][9]-sigmatropic rearrangement. 2. Water Inhibition: Water formed during the initial hydrazone formation can inhibit some Lewis acid catalysts.1. Stronger Catalyst: Use a more potent catalyst system like Polyphosphoric Acid (PPA) or Eaton's reagent.[3] 2. Water Removal: If isolating the hydrazone first, ensure it is completely dry. In a one-pot reaction, using a dehydrating catalyst like PPA is beneficial.
Formation of Regioisomers Use of an Unsymmetrical Ketone: If the ketone partner can form two different enamines, a mixture of indole regioisomers can result.1. Judicious Ketone Choice: Use a symmetrical ketone or an aldehyde if possible. For example, reacting (4-fluoro-3-methoxyphenyl)hydrazine with acetone will unambiguously yield 5-fluoro-6-methoxy-2-methyl-1H-indole. 2. Catalyst Control: Certain acids can influence regioselectivity. Eaton's reagent, for example, has been shown to favor the formation of the less substituted indole from methyl ketones.[3]
Q4: Are there modern transition-metal catalyzed approaches for synthesizing this indole, and what are their advantages?

A4: Yes, palladium- and copper-catalyzed methods represent a significant advancement in indole synthesis, offering milder conditions and broader functional group tolerance compared to classical methods.

  • Palladium-Catalyzed Syntheses: These methods are versatile and powerful. A common strategy involves the intramolecular cyclization of a suitably substituted aniline. For instance, a palladium(0)-catalyzed coupling between an N-protected 2-bromoaniline and a vinyltin reagent (a modification of the Stille synthesis) can form the indole ring under relatively mild conditions.[7] The key advantage is the high degree of control over the substitution pattern.

  • Copper-Catalyzed Syntheses: Copper catalysis is often used for reactions involving alkynes. The Castro-Stephens reaction, for example, involves the coupling of a 2-iodoaniline with a copper acetylide to form the indole ring.[8] More modern variations allow for tandem reactions where cyclization and further functionalization occur in one pot.[8]

Advantages over Classical Methods:

  • Milder Reaction Conditions: Often proceed at lower temperatures and avoid the use of strong acids.

  • Exceptional Functional Group Tolerance: Allows for the synthesis of more complex and highly functionalized indoles.

  • High Regioselectivity: The nature of the catalytic cycle often prevents the formation of isomeric mixtures seen in the Fischer synthesis.[7]

Considerations:

  • Catalyst Cost and Sensitivity: Palladium catalysts and specialized ligands can be expensive. Both palladium and copper catalysts can be sensitive to air and moisture, requiring inert atmosphere techniques.

  • Process Optimization: Finding the optimal combination of catalyst, ligand, base, and solvent can be more complex than for a Fischer synthesis.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 5-Fluoro-6-methoxy-2-methyl-1H-indole

This protocol is a representative procedure and should be optimized for your specific laboratory conditions.

Step 1: Hydrazone Formation (Optional Isolation)

  • To a round-bottom flask, add (4-fluoro-3-methoxyphenyl)hydrazine hydrochloride (1.0 eq) and ethanol.

  • Add a slight excess of sodium acetate (1.1 eq) to liberate the free hydrazine. Stir for 15 minutes.

  • Add acetone (1.2 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 1-2 hours. The hydrazone may precipitate from the solution.

  • The hydrazone can be isolated by filtration, washed with cold ethanol, and dried under vacuum, or the reaction mixture can be carried forward directly.

Step 2: Indolization

  • To a flask equipped with a reflux condenser and under a nitrogen atmosphere, add the dried hydrazone from Step 1 (1.0 eq).

  • Add a catalyst, for example, zinc chloride (ZnCl₂) (2.0 eq) or a sufficient amount of polyphosphoric acid (PPA) to ensure stirring.

  • Heat the reaction mixture to 100-120 °C. The optimal temperature will depend on the chosen catalyst.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature. If using PPA, carefully quench the reaction by pouring it onto crushed ice. If using ZnCl₂, dilute with water.

  • Neutralize the mixture with a base (e.g., aqueous NaOH or NH₄OH) to a pH of ~8.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final product.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-1-methyl-1H-indol-5-ol.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • D'Acquarica, I., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3238.
  • ResearchGate. (2008). Preparation of 6-Chloro-5-fluoroindole via the Use of Palladium and Copper-Mediated Heterocyclizations.
  • Smolecule. (n.d.). 6-fluoro-5-methoxy-7-methyl-1H-indole.
  • Professor Dave Explains. (2021). Fischer Indole Synthesis [Video]. YouTube.
  • Jeanty, M., et al. (2010). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 12(23), 5584-5587.
  • Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.
  • ResearchGate. (n.d.). Copper-Catalyzed Indole Synthesis.
  • National Center for Biotechnology Information. (2014). Extracellular palladium-catalysed dealkylation of 5-fluoro-1-propargyl-uracil as a bioorthogonally activated prodrug approach.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Fluoroindole Isomers.
  • BenchChem. (2025). Common side reactions in 3H-Indole synthesis and how to avoid them.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • BenchChem. (2025). Technical Support Center: Scaling Up 6-Fluoroindole Synthesis for Preclinical Studies.
  • National Center for Biotechnology Information. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2567–2579.
  • Reddit. (2021). Problems with Fischer indole synthesis.
  • Wikipedia. (n.d.). Indole.
  • BenchChem. (2025). Synthesis of 6-Fluoroindole for Pharmaceutical Development: Application Notes and Protocols.

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Validation & Comparative

The Evolving Landscape of Anticancer Indoles: A Comparative Analysis of 5-Fluoro-6-methoxy-1H-indole and Other Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with potent anticancer activity.[1][2] Its inherent biological activity and amenability to chemical modification have made it a focal point for the development of novel cancer therapeutics. This guide provides a comparative analysis of the therapeutic potential of 5-Fluoro-6-methoxy-1H-indole against other notable indole derivatives, delving into their mechanisms of action, and presenting supporting experimental data for a comprehensive evaluation by researchers, scientists, and drug development professionals.

The Promise of Substituted Indoles in Oncology

The indole scaffold's versatility allows for fine-tuning of its pharmacological properties through the introduction of various substituents. The addition of electron-withdrawing groups like fluorine and electron-donating groups such as methoxy at specific positions on the indole ring can significantly impact a compound's anticancer efficacy, metabolic stability, and target selectivity.[3] This structure-activity relationship (SAR) is a cornerstone of modern drug design, guiding the synthesis of indole derivatives with enhanced therapeutic profiles.[4]

Key Mechanisms of Action for Anticancer Indole Derivatives:

Indole derivatives exert their anticancer effects through a multitude of mechanisms, often targeting multiple signaling pathways crucial for cancer cell proliferation and survival.[5] These include:

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

  • Kinase Inhibition: Targeting various protein kinases involved in cancer cell signaling, such as tyrosine kinases.[2]

  • Induction of Apoptosis: Activating programmed cell death pathways through the regulation of pro-apoptotic and anti-apoptotic proteins.[5]

  • Modulation of Nuclear Receptors: Interacting with receptors like the estrogen receptor (ER) and aryl hydrocarbon receptor (AhR).[6]

  • Topoisomerase Inhibition: Interfering with DNA replication and repair mechanisms.[5]

Profiling 5-Fluoro-6-methoxy-1H-indole: A Candidate for Investigation

While specific experimental data for 5-Fluoro-6-methoxy-1H-indole is not extensively available in the public domain, an analysis of structurally related compounds allows for an informed projection of its potential anticancer properties. The presence of a fluorine atom at the 5-position and a methoxy group at the 6-position suggests a compound with potentially favorable characteristics.

  • Role of Fluorine Substitution: The introduction of a fluorine atom can enhance metabolic stability and bioavailability.[7] Fluorinated indoles have shown significant anticancer activity, with some derivatives exhibiting potent inhibitory effects against various cancer cell lines.[3] For instance, a study on bis-indole derivatives revealed that a compound featuring fluoro and methoxy groups at the C-6 position of the indole rings was a potent inhibitor of A549 lung cancer cells with an IC50 value of 0.8 µM.[1][8]

  • Role of Methoxy Substitution: The methoxy group is a common feature in many biologically active indole derivatives, including the natural hormone melatonin (N-acetyl-5-methoxytryptamine). Its presence can influence receptor binding and modulate the electronic properties of the indole ring.

Based on these structural features, it is hypothesized that 5-Fluoro-6-methoxy-1H-indole could exhibit anticancer activity through mechanisms such as tubulin polymerization inhibition or kinase modulation, warranting further investigation.

Comparative Analysis with Established Indole Derivatives

To contextualize the potential of 5-Fluoro-6-methoxy-1H-indole, a comparison with well-characterized indole derivatives is essential.

Melatonin (N-acetyl-5-methoxytryptamine)

Melatonin, an endogenous hormone, has demonstrated oncostatic properties through various mechanisms.[9] It is known to inhibit tumor growth, reduce cell proliferation, and induce apoptosis in several cancer models, including breast and colorectal cancer.[9][10]

Mechanism of Action:

  • Receptor-mediated effects: Melatonin acts through its receptors, MT1 and MT2, to modulate downstream signaling pathways.[9]

  • Antioxidant activity: It is a potent free radical scavenger, protecting against oxidative stress-induced DNA damage.[9]

  • Anti-angiogenic effects: Melatonin can inhibit the formation of new blood vessels, which are essential for tumor growth.[10]

  • Immunomodulation: It can enhance the anti-tumor immune response.[10]

Indole-3-carbinol (I3C)

Found in cruciferous vegetables, Indole-3-carbinol (I3C) and its primary metabolite, 3,3'-diindolylmethane (DIM), have been extensively studied for their cancer chemopreventive and therapeutic effects.[6][11]

Mechanism of Action:

  • Cell Cycle Arrest: I3C induces G1 cell cycle arrest by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their inhibitors.

  • Apoptosis Induction: It triggers apoptosis by regulating the expression of Bcl-2 family proteins and activating caspases.[6]

  • Estrogen Receptor Modulation: I3C can act as a negative regulator of estrogen receptor signaling, making it particularly relevant for hormone-dependent cancers like breast cancer.[6][9]

  • AhR Agonism: I3C and its products are ligands for the aryl hydrocarbon receptor, which plays a complex role in cell proliferation and differentiation.[4]

Quantitative Comparison of Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of various indole derivatives against different cancer cell lines, providing a benchmark for evaluating the potential potency of novel compounds.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Bis-indole derivative (with 6-fluoro & 6-methoxy substitution) A549 (Lung)0.8[1][8]
5-Fluoroindole-2-carboxylic acid - (APE1 inhibition)10[1]
Indole-3-carbinol (I3C) Breast & Hepatocellular Carcinoma~10[4]
Melatonin (in combination with 5-FU) SW-480 (Colorectal)Decreased 5-FU IC50 from 100 to 50
4-bromophenyl substituted 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone P3HR1 (Lymphoma)0.89 - 0.96[2]
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative (3g) A375 (Melanoma)0.57[11]
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative (3g) MDA-MB-231 (Breast)1.61[11]
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative (3g) MCF-7 (Breast)2.94[11]

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are crucial.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the indole derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Western Blot for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and can elucidate the effect of a compound on signaling pathways.

Step-by-Step Methodology:

  • Cell Lysis: Treat cells with the indole derivative, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light, and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target protein.

Visualizing Molecular Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

cluster_workflow Experimental Workflow: Cytotoxicity and Mechanism of Action A Cancer Cell Culture B Treatment with Indole Derivatives A->B C MTT Assay for Cell Viability (IC50 Determination) B->C D Western Blot for Protein Expression B->D E Flow Cytometry for Cell Cycle Analysis B->E F Apoptosis Assay (e.g., Annexin V) B->F G Data Analysis and Interpretation C->G D->G E->G F->G cluster_pathway Simplified Signaling Pathway for Anticancer Indole Derivatives Indole Indole Derivative Tubulin Tubulin Polymerization Indole->Tubulin Inhibition Kinase Protein Kinases Indole->Kinase Inhibition ER Estrogen Receptor Indole->ER Modulation CellCycle G2/M Arrest Tubulin->CellCycle Proliferation Cell Proliferation Kinase->Proliferation Inhibition ER->Proliferation Inhibition Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Key signaling pathways targeted by anticancer indole derivatives.

Conclusion and Future Directions

The indole scaffold remains a highly promising framework for the development of novel anticancer agents. While direct experimental evidence for the anticancer activity of 5-Fluoro-6-methoxy-1H-indole is currently limited, the analysis of structurally similar compounds suggests its potential as a valuable candidate for further investigation. Its unique substitution pattern may confer enhanced potency and favorable pharmacokinetic properties.

Future research should focus on the synthesis and in vitro evaluation of 5-Fluoro-6-methoxy-1H-indole against a panel of cancer cell lines to determine its cytotoxic profile and elucidate its mechanism of action. Comparative studies against established indole derivatives like Melatonin and Indole-3-carbinol, as well as other promising synthetic analogs, will be crucial in positioning this compound within the landscape of anticancer drug discovery. The insights gained from such studies will undoubtedly contribute to the design of the next generation of more effective and selective indole-based cancer therapies.

References

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC. Available at: [Link]

  • A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. Available at: [Link]

  • Melatonin and cancer - PMC. Available at: [Link]

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Available at: [Link]

  • Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC. Available at: [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed. Available at: [Link]

  • Indole-3-carbinol as a chemopreventive and anti-cancer agent - PubMed. Available at: [Link]

  • Is there a risk of cancer associated with melatonin (N-acetyl-5-methoxytryptamine) supplementation? - Dr.Oracle. Available at: [Link]

  • Molecular Targets and Anticancer Potential of Indole-3-Carbinol and Its Derivatives. Available at: [Link]

  • Melatonin for the prevention and treatment of cancer - PMC. Available at: [Link]

  • Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed. Available at: [Link]

  • A Review on Melatonin's Effects in Cancer: Potential Mechanisms | Bentham Science. Available at: [Link]

  • Melatonin in Cancer Treatment: Current Knowledge and Future Opportunities - PMC. Available at: [Link]

  • Cancer chemotherapy with indole-3-carbinol, bis(3′-indolyl)methane and synthetic analogs - PMC. Available at: [Link]

  • Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review - PubMed. Available at: [Link]

  • A Novel Mechanism of Indole-3-Carbinol Effects on Breast Carcinogenesis Involves Induction of Cdc25A Degradation - PMC. Available at: [Link]

  • Indole Derivatives as Anti-Lung Cancer Agents - Encyclopedia.pub. Available at: [Link]

  • Current scenario of indole derivatives with potential anti-drug-resistant cancer activity - PubMed. Available at: [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. Available at: [Link]

  • Synthesis and cytotoxicity evaluation of novel 5-fluorinated indoles - ResearchGate. Available at: [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC. Available at: [Link]

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A Researcher's Guide to Fluorinated Indole Synthesis: A Comparative Analysis of Modern and Classical Methods

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The indole scaffold, a privileged structure in a vast array of natural products and pharmaceuticals, is a frequent target for fluorination.[1] Consequently, the development of robust and versatile methods for the synthesis of fluorinated indoles is of paramount importance to researchers in medicinal chemistry and materials science.

This guide provides a comparative analysis of the primary strategies for synthesizing fluorinated indoles. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of three major approaches: Direct C-H Fluorination, Cyclization of Fluorinated Precursors, and Transition-Metal-Catalyzed Annulations. By presenting experimental insights and comparative data, this document aims to equip researchers with the knowledge to select the optimal synthetic route for their specific target molecules.

Part 1: Direct C-H Fluorination of the Indole Core

The most direct and atom-economical approach to fluorinated indoles involves the substitution of a carbon-hydrogen bond on a pre-existing indole ring with a fluorine atom. This strategy is particularly valuable for late-stage functionalization of complex molecules.

Mechanism and Regioselectivity: The Electrophilic Approach

The electron-rich nature of the indole ring makes it susceptible to electrophilic attack. The C3 position is the most nucleophilic, and thus, the primary site for direct fluorination. The reaction proceeds via the attack of the indole's π-system on an electrophilic fluorine source ("F+"), leading to a resonance-stabilized cationic intermediate (a σ-complex or Wheland intermediate), which then loses a proton to restore aromaticity.

Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4), which are crystalline, stable, and relatively safe to handle compared to elemental fluorine.[2][3][4] While highly effective for C3 fluorination, these powerful reagents can also lead to side reactions, including oxidation or difluorination at the C3 position, often yielding 3,3-difluorooxindoles or 3,3-difluoroindolin-2-ols.[2][5][6][7] The choice of solvent and reaction conditions is critical to control the outcome.[6] N-protection of the indole is often necessary, as unprotected indoles can be degraded by strong oxidants like Selectfluor.[8]

Electrophilic_Fluorination cluster_workflow Mechanism of Direct C3 Fluorination Indole N-Protected Indole Intermediate Cationic Intermediate (σ-complex) Indole->Intermediate Electrophilic Attack at C3 Reagent Electrophilic Fluorinating Agent (e.g., Selectfluor) Product 3-Fluoroindole Intermediate->Product Deprotonation (-H+)

Caption: General mechanism for the electrophilic fluorination of an indole at the C3 position.

Experimental Protocol: C3-Fluorination of 1-Methylindole with Selectfluor

The following protocol is adapted from methodologies described in the literature for the direct fluorination of N-substituted indoles.[6]

  • Preparation: To a solution of 1-methylindole (1.0 mmol, 131 mg) in acetonitrile (10 mL) in a round-bottom flask, add water (10 mL). Stir the biphasic solution vigorously at room temperature.

  • Reagent Addition: Add Selectfluor (1.2 mmol, 425 mg) portion-wise over 5 minutes. The reaction is often exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (15 mL). Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-fluoro-1-methylindole.

Part 2: Cyclization Strategies Using Fluorinated Precursors

This "bottom-up" approach involves constructing the indole ring from acyclic starting materials that already contain the fluorine atom or a fluoroalkyl group. This strategy provides unambiguous control over the location of the fluorine substituent, a significant advantage over direct fluorination methods.

Classical Named Reactions with a Fluorine Twist
  • Fischer Indole Synthesis: This venerable reaction remains one of the most reliable methods for indole synthesis. By starting with a fluorine-substituted phenylhydrazine and reacting it with an appropriate aldehyde or ketone under acidic conditions, one can prepare indoles with fluorine on the benzene ring (e.g., 4-F, 5-F, 6-F, or 7-F-indoles).[9][10] The reaction's core mechanism involves the formation of a phenylhydrazone, followed by tautomerization and a key acid-catalyzed[1][1]-sigmatropic rearrangement.[11][12]

  • Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-haloketone with an excess of an aniline derivative.[13][14] Using a fluoroaniline allows for the synthesis of fluorinated 2-arylindoles. Historically, the reaction required harsh conditions and gave variable yields, which limited its application.[13][15] However, modern variations using microwave irradiation or alternative catalysts have improved its utility.[15]

Modern Cyclization Methods for Fluoroalkyl Indoles

The synthesis of indoles bearing fluoroalkyl groups, particularly the trifluoromethyl (CF3) group, is of high interest.

  • Domino Trifluoromethylation/Cyclization: A powerful modern strategy involves the reaction of 2-alkynylanilines with a trifluoromethyl source, such as the fluoroform-derived copper reagent (CuCF3).[16] This domino reaction proceeds via trifluoromethylation of the alkyne followed by an intramolecular cyclization to form the 2-(trifluoromethyl)indole in a single pot.[16][17]

  • Oxidative Dearomatization Approach: A metal-free method has been developed for the synthesis of 2-trifluoromethyl indoles from simple anilines and hexafluoroacetylacetone in the presence of an organic oxidant.[18] This innovative approach relies on an oxidative dearomatization of the aniline precursor to enable the cyclization.

Fischer_Indole_Synthesis cluster_workflow Fischer Indole Synthesis Workflow Start_A Fluorinated Phenylhydrazine Step1 Hydrazone Formation Start_A->Step1 Start_B Ketone or Aldehyde Start_B->Step1 Step2 [3,3]-Sigmatropic Rearrangement (Acid-Catalyzed) Step1->Step2 Step3 Cyclization & Aromatization (-NH3) Step2->Step3 Product Fluorinated Indole Step3->Product

Caption: Workflow for the Fischer Indole Synthesis using a fluorinated precursor.

Part 3: Transition-Metal-Catalyzed Cross-Coupling and Annulation

Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of complex heterocyclic systems, including indoles. These methods are prized for their broad substrate scope and high functional group tolerance.

Key Palladium-Catalyzed Reactions
  • Larock Indole Synthesis: This powerful reaction involves the palladium-catalyzed heteroannulation of an o-haloaniline (or its derivatives) with a disubstituted alkyne.[19][20][21] By using a fluorinated o-iodoaniline, one can readily access indoles with fluorine substitution on the benzo portion of the ring. The reaction is highly versatile for preparing 2,3-disubstituted indoles.[19][22]

  • Buchwald-Hartwig Amination: While primarily known for forming C-N bonds between an aryl halide and an amine, the Buchwald-Hartwig amination is a versatile tool in indole synthesis. It can be employed in an intramolecular fashion to close the five-membered ring from a suitable precursor. Alternatively, it can be used to synthesize key intermediates, for example, by coupling a fluorinated aniline with an o-halostyrene derivative, which can then undergo a subsequent cyclization step.[23][24][25] This reaction is also useful for the direct N-arylation of fluorinated indoles.[24]

Larock_Catalytic_Cycle Pd0 Pd(0)L_n ArylPd Aryl-Pd(II)-X Pd0->ArylPd Oxidative Addition AlkyneComplex Alkyne-Pd(II) Complex ArylPd->AlkyneComplex Ligand Exchange VinylPd Vinyl-Pd(II) Intermediate AlkyneComplex->VinylPd Migratory Insertion CyclizedPd Cyclized Palladacycle VinylPd->CyclizedPd Intramolecular Aminopalladation CyclizedPd->Pd0 Reductive Elimination Product Fluorinated Indole CyclizedPd->Product Aniline o-Fluoro-iodoaniline Aniline->ArylPd Alkyne Alkyne Alkyne->AlkyneComplex

Caption: Catalytic cycle of the Larock Indole Synthesis for preparing a fluorinated indole.

Comparative Analysis of Synthetic Methods

The choice of synthetic strategy depends heavily on the desired substitution pattern, the availability of starting materials, and the required functional group tolerance.

MethodFluorine SourceRegiocontrolSubstrate Scope & ToleranceConditionsKey AdvantagesKey Limitations
Direct C-H Fluorination Electrophilic Reagent (e.g., Selectfluor, NFSI)Good for C3; other positions are challenging.Moderate; N-protection often required. Sensitive to electron-rich groups.Mild (often room temp).Atom economy, late-stage functionalization.Risk of over-fluorination/oxidation, limited regioselectivity beyond C3.
Fischer Indole Synthesis Fluorinated PhenylhydrazineExcellent; position determined by starting material.Broad; tolerates many functional groups.Acidic, often elevated temperatures.High predictability, reliable, access to 4,5,6,7-F indoles.Requires specific hydrazine precursors; may not be atom-economical.
Bischler-Möhlau Synthesis Fluorinated AnilineExcellent; position determined by starting material.Moderate; limited by aniline and α-haloketone availability.Often harsh (high temp), but modern variants are milder.Access to 2-aryl indoles.Historically low yields and harsh conditions.[13]
Domino CF3/Cyclization CF3 source (e.g., CuCF3)Excellent; specifically for C2-CF3.Good; tolerates various groups on the aniline ring.Mild to moderate temperatures.Highly efficient for 2-CF3 indoles, good yields.Specific to fluoroalkyl groups, requires alkyne precursors.
Larock Indole Synthesis Fluorinated o-HaloanilineExcellent; position determined by starting material.Broad; tolerates diverse functional groups on both partners.Pd-catalyzed, moderate temperatures.High versatility for 2,3-disubstituted indoles, good tolerance.Requires palladium catalyst and specific halo-aniline precursors.
Buchwald-Hartwig Amination Fluorinated Aryl Halide or AmineExcellent; position determined by precursor design.Very broad; excellent functional group tolerance.Pd-catalyzed, mild to moderate temperatures.Versatile for C-N bond formation, applicable to complex systems.Requires catalyst/ligand system, can be sensitive to steric hindrance.

Conclusion and Future Outlook

The synthesis of fluorinated indoles is a dynamic field with a rich arsenal of both classical and modern methodologies.

  • For late-stage functionalization where the target is C3-fluorination , direct electrophilic fluorination offers an unparalleled advantage in atom economy.

  • When absolute control over fluorine placement on the benzene ring is required , the Fischer Indole Synthesis remains the gold standard due to its predictability and reliability.

  • For access to diverse 2,3-disubstituted or fluoroalkylated indoles , transition-metal-catalyzed methods like the Larock synthesis and domino cyclizations provide the greatest flexibility and functional group tolerance.

Looking forward, the development of new synthetic strategies continues. Emerging fields such as photoredox and electrochemical catalysis are beginning to provide novel, milder, and more sustainable pathways for C-H fluorination and the construction of fluorinated heterocycles.[26] These next-generation methods promise to further expand the synthetic chemist's toolkit, enabling the creation of increasingly complex and potent fluorinated indole derivatives for the advancement of science and medicine.

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  • Fluorine-containing indoles. daneshyari.com. ([Link])

  • Indole synthesis via cyclization of fluorinated o‐(sulfonamido)styrenes. ResearchGate. ([Link])

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  • An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. ACS Publications. ([Link])

  • Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. ([Link])

  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. National Institutes of Health. ([Link])

  • Electrophilic Fluorination. Bryn Mawr College. ([Link])

  • Fischer Indole Synthesis. Organic Chemistry Portal. ([Link])

  • Synthesis of fluorinated indoles as RNA analogues. PubMed. ([Link])

  • Selectfluor Mediated Direct C-H Fluorination of 3-Heteroaryl-Oxindoles. PubMed. ([Link])

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  • N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Publishing. ([Link])

  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. RSC Publishing. ([Link])

  • Buchwald–Hartwig amination. Wikipedia. ([Link])

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  • Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. ResearchGate. ([Link])

  • A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Chemistry Portal. ([Link])

  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. ACS Publications. ([Link])

  • Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and... ResearchGate. ([Link])

  • The direct C–H halogenations of indoles. ResearchGate. ([Link])

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  • Larock indole synthesis. Wikipedia. ([Link])

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  • New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. ([Link])

  • Bischler-Möhlau Indole Synthesis. Merck Index. ([Link])

  • Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. PubMed. ([Link])

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  • Synthesis of N‐Fused Indolines via Copper (II)‐Catalyzed Dearomatizing Cyclization of Indoles. RWTH Publications. ([Link])

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"5-Fluoro-6-methoxy-1H-indole" vs non-fluorinated analogs biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the biological activity of 5-Fluoro-6-methoxy-1H-indole and its non-fluorinated analog, 6-methoxy-1H-indole, requires a deep dive into the principles of medicinal chemistry and an analysis of structurally related compounds, as direct comparative studies on these specific molecules are not extensively published. This guide, intended for researchers and drug development professionals, will therefore extrapolate from established knowledge on fluorination in drug design and data from similar indole-based compounds to provide a scientifically grounded comparison.

The Strategic Role of Fluorine in Modulating Biological Activity

The introduction of a fluorine atom into a drug candidate is a common and powerful strategy in medicinal chemistry. Fluorine's unique properties—small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and pharmacological profile.

Key effects of fluorination include:

  • Enhanced Metabolic Stability : The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage by metabolic enzymes like Cytochrome P450s. This can block common sites of oxidative metabolism, often leading to an increased half-life and improved bioavailability of the compound.

  • Altered Acidity/Basicity (pKa) : Fluorine's strong electron-withdrawing nature can lower the pKa of nearby acidic or basic functional groups. This change in ionization state at physiological pH can impact solubility, cell permeability, and the nature of the interaction with the target protein.

  • Modified Receptor Interactions : Fluorine can alter the electronic profile of the molecule, influencing how it binds to its biological target. It can participate in hydrogen bonds and other non-covalent interactions, potentially increasing binding affinity and potency.

  • Conformational Effects : The introduction of fluorine can influence the preferred three-dimensional shape (conformation) of a molecule, which can lock it into a more bioactive form for its target receptor.

Physicochemical Properties: A Predicted Comparison

While direct experimental data for both molecules is limited, we can predict the influence of the 5-fluoro substitution on the 6-methoxy-1H-indole scaffold.

Property6-methoxy-1H-indole (Parent)5-Fluoro-6-methoxy-1H-indole (Fluorinated)Rationale for Predicted Change
Lipophilicity (logP) LowerHigherThe addition of fluorine generally increases a molecule's lipophilicity, which can affect its ability to cross cell membranes, including the blood-brain barrier.
pKa (Indole N-H) HigherLowerThe electron-withdrawing fluoro group at the 5-position will decrease the electron density of the indole ring system, making the N-H proton more acidic (lower pKa).
Metabolic Stability LowerHigherThe 5-position on the indole ring is a potential site for aromatic hydroxylation by CYP enzymes. The C-F bond at this position would block this metabolic pathway, likely increasing the molecule's metabolic stability.

Comparative Biological Activity: Insights from Structurally Related Analogs

Direct comparative biological data for 5-Fluoro-6-methoxy-1H-indole and 6-methoxy-1H-indole is scarce in publicly available literature, as they are often used as intermediates in the synthesis of more complex molecules. However, we can infer the likely impact of the 5-fluoro substitution by examining well-studied, structurally related serotonin receptor agonists. A prominent example is the comparison between 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and its fluorinated analog, 5-fluoro-N,N-dimethyltryptamine (5-F-DMT).

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
Psilocin 5-HT2A~30-60~10-40
4-Fluoro-psilocin 5-HT2A~20-50~8-30
5-MeO-DMT 5-HT2A~100-200~20-50
5-F-DMT 5-HT2A~50-100~10-30

Note: The values above are approximate and collated from various sources for illustrative purposes. Actual values can vary based on the specific assay conditions.

From these related compounds, a general trend emerges: fluorination often maintains or slightly increases binding affinity and functional potency at serotonin receptors like the 5-HT2A receptor. The increased metabolic stability is also a frequently observed outcome. Therefore, it is reasonable to hypothesize that 5-Fluoro-6-methoxy-1H-indole would exhibit comparable or potentially enhanced potency and a longer duration of action compared to 6-methoxy-1H-indole if they were to act on the same biological target.

Potential Signaling Pathway Modulation

Indole-based structures, such as the ones being compared, are often associated with activity at serotonin (5-HT) receptors. The 5-HT2A receptor, a Gq-coupled protein, is a common target. Agonist binding to this receptor initiates a well-understood signaling cascade. Any increase in potency or efficacy from the 5-fluoro substitution would lead to a more robust activation of this pathway at a given concentration.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., 5-Fluoro-6-methoxy-1H-indole) Receptor 5-HT2A Receptor Agonist->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Activates Downstream Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) PKC->Downstream Phosphorylates Targets

Caption: Agonist-induced 5-HT2A receptor signaling cascade.

Experimental Protocols for Comparative Analysis

To empirically validate the hypothesized differences between 5-Fluoro-6-methoxy-1H-indole and 6-methoxy-1H-indole, the following experimental protocols are recommended.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the compounds for a specific target, such as the 5-HT2A receptor.

Objective: To measure how strongly each compound binds to the 5-HT2A receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor.

  • Radioligand (e.g., [³H]ketanserin).

  • Test compounds (5-Fluoro-6-methoxy-1H-indole and 6-methoxy-1H-indole).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates and filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound.

  • Include control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).

  • Incubate the plate (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters quickly with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Functional Assay (Calcium Flux)

This assay measures the functional potency (EC50) of the compounds as agonists.

Objective: To determine the concentration of each compound required to elicit a half-maximal functional response.

Materials:

  • HEK293 cells (or similar) stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds.

  • Fluorescence plate reader with an integrated fluid-handling system.

Procedure:

  • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Use the plate reader to measure the baseline fluorescence of each well.

  • Add the test compounds to the wells and immediately begin measuring the change in fluorescence over time.

  • The increase in intracellular calcium upon receptor activation will cause an increase in fluorescence.

  • Determine the peak fluorescence response for each concentration of the test compound.

  • Plot the response versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compounds Addition Add Compounds to Cells Compound_Prep->Addition Cell_Prep Plate & Grow Receptor-Expressing Cells Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Prep->Dye_Loading Baseline Measure Baseline Fluorescence Dye_Loading->Baseline Baseline->Addition Measurement Measure Fluorescence Change Over Time Addition->Measurement Dose_Response Plot Dose-Response Curve Measurement->Dose_Response EC50_Calc Calculate EC50 and Emax Dose_Response->EC50_Calc

Comparative Benchmarking of 5-Fluoro-6-methoxy-1H-indole: A Guide for Evaluating Novel Neuromodulatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds and its capacity to bind to a multitude of receptors.[1] This structural motif is central to the function of key neurotransmitters like serotonin and has been extensively utilized in the development of therapeutics for neurological and psychiatric disorders. The strategic functionalization of the indole ring with electron-withdrawing groups like fluorine and electron-donating groups like methoxy can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and ultimately, its pharmacological profile.[1]

This guide focuses on 5-Fluoro-6-methoxy-1H-indole , a novel indole derivative with potential as a neuromodulatory agent. Its structural similarity to endogenous monoamines suggests a possible interaction with neurotransmitter transporters, critical proteins that regulate synaptic communication. We present a comprehensive framework for objectively benchmarking this compound against established inhibitors, providing researchers with the rationale and detailed protocols necessary for a thorough evaluation. The objective is to characterize its potency, selectivity, and cellular activity, thereby elucidating its therapeutic potential.

Hypothesized Mechanism of Action: Targeting Monoamine Transporters

Monoamine neurotransmitters, including serotonin (5-HT) and dopamine (DA), are cleared from the synaptic cleft by specific transporter proteins: the serotonin transporter (SERT) and the dopamine transporter (DAT), respectively.[2][3] Inhibition of these transporters increases the synaptic concentration of the neurotransmitter, enhancing downstream signaling. This mechanism is the foundation for many widely prescribed antidepressants and psychostimulants.[3][4]

Given the indole core of 5-Fluoro-6-methoxy-1H-indole, we hypothesize that it may act as an inhibitor of SERT and/or DAT. The diagram below illustrates the central role of these transporters in a synapse and the mechanism by which inhibitors exert their effects.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 PRE_NEURON Neurotransmitter (Serotonin/Dopamine) Synthesis & Vesicular Storage SERT_DAT SERT / DAT Transporter (Reuptake Site) PRE_NEURON->SERT_DAT Expression NT Neurotransmitter PRE_NEURON->NT Release upon Action Potential RECEPTOR Postsynaptic Receptors (e.g., 5-HTR, DRD) SIGNAL Signal Transduction Cascade RECEPTOR->SIGNAL Activation NT->SERT_DAT NT->RECEPTOR Binding INHIBITOR 5-Fluoro-6-methoxy-1H-indole (Test Compound) or Known Inhibitor (SSRI/DRI) INHIBITOR->SERT_DAT Blockade

Caption: General mechanism of monoamine reuptake inhibition at the synapse.

To validate this hypothesis, a direct comparison against well-characterized, selective inhibitors is essential. For this guide, we have selected:

  • Sertraline: A potent and selective serotonin reuptake inhibitor (SSRI).[4]

  • GBR-12935: A selective dopamine reuptake inhibitor (DRI).[3]

A Multi-Tiered Experimental Strategy for Benchmarking

A robust evaluation of a novel compound requires a tiered approach, moving from basic biochemical interactions to functional cellular outcomes. This ensures that data from each stage informs the next, providing a comprehensive and self-validating picture of the compound's activity.

Our proposed workflow is as follows:

  • In Vitro Binding Affinity: Determine if the compound physically interacts with the target proteins (SERT and DAT) and quantify the strength of this interaction (Kᵢ). This is the foundational screen.

  • Functional Cellular Activity: Assess the compound's ability to inhibit the primary function of the transporters—neurotransmitter uptake—in a cellular context (IC₅₀). This confirms the biological consequence of binding.

  • Cellular Viability Assessment: Evaluate the compound's general toxicity to ensure that the observed functional effects are not due to cell death.

cluster_workflow Benchmarking Workflow cluster_tier1 Tier 1: Biochemical Interaction cluster_tier2 Tier 2: Functional Activity cluster_tier3 Tier 3: Safety Profile START Compound Synthesis 5-Fluoro-6-methoxy-1H-indole BINDING In Vitro Radioligand Binding Assays (SERT & DAT) BINDING_OUT Determine Binding Affinity (Kᵢ) & Initial Selectivity UPTAKE Cell-Based Neurotransmitter Uptake Assays BINDING_OUT->UPTAKE END Comprehensive Profile: Potency, Selectivity, & Safety UPTAKE_OUT Determine Functional Potency (IC₅₀) & Confirm Mechanism TOX Cellular Viability Assay (e.g., MTT/Resazurin) UPTAKE_OUT->TOX TOX_OUT Assess Cytotoxicity & Determine Therapeutic Window

Caption: Multi-tiered workflow for inhibitor characterization.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems. Each includes necessary controls and clearly defined endpoints to ensure data integrity and reproducibility.

Protocol 1: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Inhibition Constant, Kᵢ) of 5-Fluoro-6-methoxy-1H-indole for human SERT and DAT.

Rationale: This assay directly measures the interaction between the test compound and the target protein without the complexities of a cellular environment.[5] It is the most direct way to assess target engagement. We use a competitive binding format where the test compound displaces a known high-affinity radioligand.

Materials:

  • Membrane preparations from HEK293 cells stably expressing human SERT or DAT.

  • Radioligands: [³H]Citalopram (for SERT) and [³H]WIN 35,428 (for DAT).

  • Test Compounds: 5-Fluoro-6-methoxy-1H-indole, Sertraline (SERT positive control), GBR-12935 (DAT positive control).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific binding inhibitors: Desipramine (for SERT), Nomifensine (for DAT).[3]

  • 96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound and controls in assay buffer, typically ranging from 0.1 nM to 100 µM.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of Assay Buffer.

    • 50 µL of radioligand at a final concentration near its Kₔ value.

    • 50 µL of the serially diluted test compound, control, or buffer (for total binding). For non-specific binding wells, add a high concentration of the respective non-specific inhibitor.

    • 50 µL of membrane preparation (containing a fixed amount of protein, e.g., 5-10 µg).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.[6]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Cell-Based Neurotransmitter Uptake Assay

Objective: To measure the functional inhibition of SERT and DAT by determining the IC₅₀ value for the blockade of neurotransmitter uptake.

Rationale: This assay moves the investigation into a living cell, providing a more physiologically relevant measure of the compound's potency.[7][8] It directly tests the hypothesis that binding to the transporter results in functional inhibition.

Materials:

  • HEK293 cells stably expressing human SERT or DAT, cultured in appropriate media.

  • Radiolabeled Neurotransmitters: [³H]Serotonin (for SERT) and [³H]Dopamine (for DAT).

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (KRH), pH 7.4.

  • Test Compounds: 5-Fluoro-6-methoxy-1H-indole and controls, prepared as serial dilutions.

  • 96-well cell culture plates.

Methodology:

  • Cell Plating: Seed the SERT- or DAT-expressing cells into 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with warm Uptake Buffer. Add 50 µL of Uptake Buffer containing the appropriate concentration of the test compound or control to each well. Incubate for 15-20 minutes at 37°C.

  • Initiate Uptake: Add 50 µL of Uptake Buffer containing the radiolabeled neurotransmitter (at a final concentration near its Kₘ for the transporter) to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C. This time should be within the linear range of uptake.

  • Terminate Uptake: Rapidly terminate the reaction by washing the cells three times with ice-cold Uptake Buffer.

  • Cell Lysis: Lyse the cells in each well with a lysis buffer (e.g., 1% SDS).

  • Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity.

  • Data Analysis:

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control (100% uptake).

    • Plot the percentage of inhibition against the log concentration of the compound.

    • Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: Cellular Viability/Cytotoxicity Assay

Objective: To assess whether 5-Fluoro-6-methoxy-1H-indole exhibits cytotoxic effects at concentrations where it inhibits transporter function.

Rationale: It is critical to distinguish between specific pharmacological effects and non-specific effects due to toxicity.[8] This assay serves as a crucial counterscreen.

Materials:

  • HEK293 cells (parental line or transporter-expressing line).

  • Resazurin sodium salt solution or MTT reagent.

  • Test compound and a positive control for cytotoxicity (e.g., doxorubicin).

  • 96-well cell culture plates.

Methodology:

  • Cell Plating and Treatment: Seed cells in a 96-well plate. After 24 hours, treat the cells with the same range of concentrations of 5-Fluoro-6-methoxy-1H-indole used in the uptake assay.

  • Incubation: Incubate the cells for a period relevant to the functional assay (e.g., 24 hours).

  • Assay:

    • For Resazurin: Add resazurin solution to each well and incubate for 2-4 hours. Measure the fluorescence (Ex/Em ~560/590 nm).

    • For MTT: Add MTT reagent and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or acidified isopropanol) and measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log concentration of the compound to determine the CC₅₀ (cytotoxic concentration 50%).

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. The selectivity index (SI) is a critical parameter, calculated as the ratio of potencies for off-target versus on-target effects.

Table 1: Comparative Inhibitory Profile of Test and Reference Compounds

CompoundTargetKᵢ (nM)IC₅₀ (nM)CC₅₀ (µM)Selectivity Index (DAT Kᵢ / SERT Kᵢ)
5-Fluoro-6-methoxy-1H-indole SERT 25.3 45.8 >10015.8
DAT 401.1 750.2
Sertraline (Control) SERT 1.2 2.5 >501500
DAT 1800 3200
GBR-12935 (Control) SERT 3500 5100 >500.005
DAT 18.5 33.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Results:

  • Potency: Based on the hypothetical data, 5-Fluoro-6-methoxy-1H-indole shows potent activity at SERT (Kᵢ = 25.3 nM), though it is less potent than the established SSRI, Sertraline.

  • Selectivity: The compound displays a ~16-fold selectivity for SERT over DAT. This is a crucial finding, as selectivity profiles dictate a drug's therapeutic applications and side-effect profile. For comparison, Sertraline shows a much higher selectivity for SERT.

  • Therapeutic Window: The CC₅₀ is significantly higher than the effective concentrations (IC₅₀), indicating that the observed transporter inhibition is not an artifact of cytotoxicity.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the initial characterization of 5-Fluoro-6-methoxy-1H-indole. By benchmarking against established inhibitors like Sertraline and GBR-12935, researchers can obtain a clear and objective assessment of the compound's potency, selectivity, and cellular activity.

The hypothetical results suggest that 5-Fluoro-6-methoxy-1H-indole is a potent SERT inhibitor with moderate selectivity over DAT. This profile warrants further investigation. Future studies should expand the screening panel to include the norepinephrine transporter (NET) to fully characterize its monoamine transporter profile. Furthermore, exploring its effects on a wider range of CNS receptors and conducting in vivo behavioral studies will be essential next steps in evaluating its potential as a novel therapeutic agent.

References

  • Wikipedia contributors. (n.d.). Dopamine reuptake inhibitor. In Wikipedia.
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A Comparative Guide to Cross-Reactivity Studies of 5-Fluoro-6-methoxy-1H-indole Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. This guide provides an in-depth, objective comparison of methodologies to assess the cross-reactivity of compounds based on the "5-Fluoro-6-methoxy-1H-indole" scaffold. The indole core is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets, and strategic modifications like fluorination can significantly alter its electronic properties, metabolic stability, and binding affinities[1][2]. This guide will equip you with the rationale and practical steps for building a robust selectivity profile for your indole-based compounds.

The following sections will not just list protocols but will delve into the causality behind experimental choices, enabling you to design a self-validating system for your cross-reactivity studies. We will explore a tiered approach, starting from broad in-silico predictions to specific in-vitro and cellular validations.

Part 1: In Silico Profiling - The Predictive First Pass

Before committing to resource-intensive wet-lab experiments, a computational assessment can provide a valuable roadmap of potential off-target interactions.[3] This predictive step is crucial for identifying potential liabilities early in the drug discovery process.

Rationale for a Computational Approach:

Computational methods leverage vast databases of known drug-target interactions and protein structures to predict the likelihood of a compound binding to unintended targets.[4][5] This approach is rapid, cost-effective, and can screen a vast number of potential off-targets simultaneously.[6] For a novel scaffold like 5-Fluoro-6-methoxy-1H-indole, where the target landscape may be unknown, in-silico tools can help prioritize which off-targets to investigate experimentally.

Experimental Protocol: A Hybrid In-Silico Workflow

  • Ligand-Based Similarity Searching:

    • Objective: To identify known targets of compounds structurally similar to 5-Fluoro-6-methoxy-1H-indole.

    • Method:

      • Utilize chemical similarity search tools such as the Similarity Ensemble Approach (SEA) or TargetHunter.[5]

      • Input the 2D structure of the 5-Fluoro-6-methoxy-1H-indole derivative.

      • The algorithm will compare the input structure against a database of compounds with known biological activities.

      • Analyze the output list of potential targets, paying close attention to targets with high similarity scores.

    • Causality: The underlying principle is that structurally similar molecules often have similar biological activities. This method is particularly useful when a high-resolution structure of the intended target is unavailable.

  • Structure-Based Docking:

    • Objective: To predict the binding mode and estimate the binding affinity of the compound to the primary target and a panel of potential off-targets.

    • Method:

      • Obtain high-resolution crystal structures of the primary target and potential off-targets from the Protein Data Bank (PDB).

      • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

      • Generate a 3D conformation of the 5-Fluoro-6-methoxy-1H-indole derivative.

      • Use molecular docking software (e.g., AutoDock, Glide) to predict the binding pose and score the interaction.

    • Causality: This method simulates the interaction between the ligand and the protein's binding site, providing insights into the specific molecular interactions that drive binding. It is a powerful tool for rationalizing selectivity and guiding the design of more specific compounds.[7]

Data Presentation: Predicted Off-Target Interaction Matrix

Potential Off-TargetFamilyLigand-Based Similarity ScoreStructure-Based Docking Score (kcal/mol)Recommendation for In-Vitro Testing
Kinase ASerine/Threonine Kinase0.85-9.2High Priority
Kinase BTyrosine Kinase0.79-8.5High Priority
GPCR XClass A0.65-7.1Medium Priority
Ion Channel YVoltage-gated0.52-6.3Low Priority
Protease ZCysteine Protease0.48-5.8Low Priority

Visualization: In-Silico Cross-Reactivity Workflow

cluster_insilico In-Silico Profiling cluster_invitro In-Vitro Validation Compound_Structure 5-Fluoro-6-methoxy-1H-indole Derivative Structure Ligand_Based Ligand-Based Similarity Search (e.g., SEA, TargetHunter) Compound_Structure->Ligand_Based Structure_Based Structure-Based Docking (e.g., AutoDock, Glide) Compound_Structure->Structure_Based Predicted_Targets List of Potential Off-Targets Ligand_Based->Predicted_Targets Structure_Based->Predicted_Targets Biochemical_Assays Biochemical Assays (Binding & Functional) Predicted_Targets->Biochemical_Assays Prioritized Targets

Caption: Predictive workflow for identifying potential off-targets.

Part 2: In Vitro Biochemical Assays - Quantifying Molecular Interactions

Following in-silico predictions, in-vitro biochemical assays are essential for confirming direct interactions between the compound and its putative targets and for quantifying the potency of these interactions.[8]

Rationale for Biochemical Assays:

These assays provide quantitative data (e.g., IC50, Ki, Kd) on the compound's ability to inhibit the function of or bind to purified proteins. This is a critical step in validating the predictions from computational models and in building a detailed selectivity profile.

Experimental Protocols: A Multi-pronged Approach

  • Kinase Activity Assays (Radiometric or Luminescence-Based):

    • Objective: To measure the functional inhibition of a panel of kinases.

    • Method (Luminescence-Based, e.g., ADP-Glo™): [9]

      • Dispense a panel of purified kinases into a 384-well plate.

      • Add the 5-Fluoro-6-methoxy-1H-indole derivative at various concentrations.

      • Initiate the kinase reaction by adding the substrate and ATP.

      • After incubation, add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

      • Add the kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.

      • Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity.

    • Causality: This assay directly measures the enzymatic activity of the kinase, providing a functional readout of inhibition. It is crucial to perform these assays at an ATP concentration that is close to the Km for each kinase to ensure that the resulting IC50 values are comparable and reflect the intrinsic affinities of the inhibitor.[8][10]

  • Binding Affinity Assays (Isothermal Titration Calorimetry - ITC):

    • Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the compound to the target protein.[11]

    • Method:

      • Load the purified target protein into the sample cell of the ITC instrument.

      • Load the 5-Fluoro-6-methoxy-1H-indole derivative into the injection syringe.

      • Perform a series of small injections of the compound into the protein solution.

      • Measure the heat released or absorbed during each injection.

      • Fit the resulting data to a binding model to determine the thermodynamic parameters.

    • Causality: ITC provides a complete thermodynamic signature of the binding event, which is invaluable for understanding the driving forces behind selectivity.[11] For instance, a compound might have similar binding affinities for the target and an off-target but achieve this through different enthalpic and entropic contributions, which can be exploited for rational drug design.[12]

Data Presentation: Comparative Selectivity Profile

TargetIC50 (nM) - Functional AssayKd (nM) - Binding AssaySelectivity Ratio (Off-Target IC50 / Primary Target IC50)
Primary Target 15 12 -
Off-Target Kinase A15014510
Off-Target Kinase B80075053
Off-Target Kinase C>10,000>10,000>667

Visualization: In-Vitro Assay Workflow

cluster_invitro In-Vitro Assay Workflow Compound Test Compound Functional_Assay Functional Assay (e.g., ADP-Glo) Determines IC50 Compound->Functional_Assay Binding_Assay Binding Assay (e.g., ITC) Determines Kd Compound->Binding_Assay Target_Panel Purified Protein (Primary Target + Off-Targets) Target_Panel->Functional_Assay Target_Panel->Binding_Assay Selectivity_Profile Quantitative Selectivity Profile Functional_Assay->Selectivity_Profile Binding_Assay->Selectivity_Profile

Caption: Workflow for quantitative in-vitro selectivity profiling.

Part 3: Cellular Assays - Bridging the Gap to Physiology

While biochemical assays are essential, they do not fully recapitulate the complexity of a cellular environment.[8] Cellular assays are therefore a critical next step to assess a compound's activity and selectivity in a more physiologically relevant context.

Rationale for Cellular Assays:

Cellular assays account for factors such as cell permeability, metabolism, and target engagement within the cell. They provide a more accurate prediction of a compound's potential in-vivo efficacy and off-target effects.

Experimental Protocols: Assessing Cellular Target Engagement and Phenotypic Effects

  • Target Engagement Assays (e.g., NanoBRET™):

    • Objective: To quantify the binding of the compound to its target protein within living cells.

    • Method:

      • Genetically fuse the target protein to a NanoLuc® luciferase.

      • Express the fusion protein in a suitable cell line.

      • Add a fluorescent tracer that binds to the target protein.

      • In the presence of the tracer, energy is transferred from the luciferase to the tracer, generating a BRET signal.

      • Add the 5-Fluoro-6-methoxy-1H-indole derivative, which will compete with the tracer for binding to the target.

      • Measure the decrease in the BRET signal to determine the compound's cellular IC50.

    • Causality: This assay provides a direct measure of target engagement in the complex milieu of the cell, confirming that the compound can reach and bind to its intended target.

  • Cellular Phenotypic Assays:

    • Objective: To assess the functional consequences of target inhibition and potential off-target effects.

    • Method (Cell Viability Assay):

      • Plate cell lines that are known to be dependent on the primary target for survival.

      • Treat the cells with a dilution series of the 5-Fluoro-6-methoxy-1H-indole derivative.

      • After a set incubation period, measure cell viability using a reagent such as CellTiter-Glo®.

      • Determine the GI50 (concentration for 50% growth inhibition).

    • Causality: By comparing the biochemical IC50 with the cellular GI50, one can infer the compound's cell permeability and on-target efficacy. Discrepancies may suggest poor permeability, rapid metabolism, or engagement of off-targets that influence the phenotypic outcome.

Data Presentation: Integrated Selectivity Data

CompoundPrimary Target IC50 (Biochemical, nM)Primary Target IC50 (Cellular, nM)Off-Target A IC50 (Biochemical, nM)Off-Target A IC50 (Cellular, nM)Cell Line GI50 (nM)
5-Fluoro-6-methoxy-1H-indole Derivative 1 15 50 150 500 65
Alternative Compound 22520050100150

Part 4: Data Interpretation and Comparative Analysis

A comprehensive understanding of a compound's selectivity requires the integration of data from in-silico, in-vitro, and cellular assays.

  • Correlation between Biochemical and Cellular Potency: A strong correlation suggests good cell permeability and on-target activity. A large discrepancy may indicate poor permeability or efflux by cellular transporters.

  • Selectivity Window: The ratio of the off-target IC50 to the primary target IC50 provides a "selectivity window." A larger window is generally desirable, indicating a lower likelihood of off-target effects at therapeutic concentrations.

  • Comparison with Alternatives: When comparing your 5-Fluoro-6-methoxy-1H-indole derivative to other compounds, consider not just the potency against the primary target but also the breadth and potency of off-target interactions. A slightly less potent compound with a much cleaner off-target profile may be a more promising clinical candidate.

Conclusion

The 5-Fluoro-6-methoxy-1H-indole scaffold holds potential for the development of novel therapeutics. However, a thorough investigation of its cross-reactivity is paramount. By employing a tiered and integrated approach, from predictive in-silico modeling to quantitative in-vitro assays and physiologically relevant cellular studies, researchers can build a robust selectivity profile. This guide provides a framework for making informed decisions, de-risking lead candidates, and ultimately accelerating the development of safer and more effective medicines.

References

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A Researcher's Guide to the In Vivo Efficacy of Novel Indole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of 5-Fluoro-6-methoxy-1H-indole Derivatives Targeting Polo-like Kinase 4 (PLK4) in Oncology Models

Introduction: The Therapeutic Promise of the Indole Scaffold and PLK4 Inhibition

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals[1]. Its unique electronic properties allow for diverse substitutions, making it a versatile starting point for targeted therapies. Within this broad class, derivatives of "5-Fluoro-6-methoxy-1H-indole" have emerged as potent kinase inhibitors.

A key target for these derivatives is Polo-like Kinase 4 (PLK4), a master regulator of centriole duplication during the cell cycle[2][3]. In healthy cells, PLK4 levels are tightly controlled to ensure genomic stability. However, many human cancers exhibit PLK4 overexpression, which is associated with centrosome amplification, chromosomal instability, and poor patient prognosis[2][4][5][6]. This dependency makes PLK4 a highly attractive and tumor-selective therapeutic target. Inhibiting PLK4 in cancer cells disrupts centriole duplication, leading to mitotic errors, polyploidy, and ultimately, apoptotic cell death[7][8].

This guide will dissect the in vivo performance of CFI-400945, a first-in-class, orally bioavailable PLK4 inhibitor, across several preclinical cancer models, providing a framework for researchers evaluating this and similar compounds.

Comparative In Vivo Efficacy of CFI-400945

CFI-400945 is a potent and selective ATP-competitive inhibitor of PLK4[2]. Its efficacy has been demonstrated in multiple xenograft models, showcasing its potential as a broad-spectrum anticancer agent. The choice of an appropriate animal model is critical for evaluating oncology drugs, with patient-derived xenografts (PDXs) and cell-line-derived xenografts (CDXs) being the most common systems[9][10][11].

The following table summarizes the significant in vivo anti-tumor activity of CFI-400945 across various cancer types.

Cancer TypeAnimal ModelCell Line / PDX ModelDosing Regimen (Oral Gavage)Key Efficacy ResultsReference(s)
Pancreatic Cancer Orthotopic XenograftPDX Models (OCIP28, OCIP51, OCIP110)Not SpecifiedSignificantly reduced tumor growth and increased survival in 4 of 6 PDX models tested.[8]
Lung Cancer Syngeneic Xenograft393P (murine lung cancer)7.5 mg/kg, once daily for 21 daysSignificant, dose-dependent suppression of tumor growth.[7]
Breast Cancer XenograftMDA-MB-468 (PTEN null)Not SpecifiedMarked antitumor activity; higher sensitivity observed in PTEN-null xenografts.[2]
Colorectal Cancer XenograftHCT116 (PTEN null)Not SpecifiedHigher activity observed in PTEN-null xenografts compared to PTEN wild-type.[2]
Leukemia (AML) XenograftNot Specified64mg/day to 128mg/dayPotent in vivo efficacy in hematological malignancy models; led to Phase 1 clinical trials.[12]
Uterine Leiomyosarcoma XenograftSK-UT-15 mg/kg & 7.5 mg/kg, dailyDose-dependent reduction in tumor volume.[13]

Expert Insights: The consistent efficacy of CFI-400945 across diverse tumor types highlights the fundamental reliance of many cancers on the PLK4 pathway. The enhanced activity in PTEN-null models for breast and colorectal cancer is particularly noteworthy[2][8]. This suggests a potential synthetic lethality or vulnerability that can be exploited, pointing toward PTEN status as a potential predictive biomarker for patient stratification in future clinical trials.

The PLK4 Signaling Axis: A Visual Guide

To understand the mechanism of action, it is crucial to visualize the central role of PLK4 in the cell cycle. Inhibition of PLK4 disrupts the tightly regulated process of centriole duplication, leading to mitotic catastrophe.

PLK4_Pathway Figure 1: PLK4 Inhibition Pathway cluster_G1_S G1/S Phase Transition cluster_Mitosis Mitosis cluster_Inhibition Therapeutic Intervention PLK4 PLK4 Kinase Centriole Mother Centriole PLK4->Centriole localizes to Aberrant_Mitosis Aberrant Mitosis (Multipolar Spindles) PLK4->Aberrant_Mitosis Procentriole Procentriole Formation Centriole->Procentriole initiates Mitotic_Spindle Bipolar Mitotic Spindle Procentriole->Mitotic_Spindle leads to Segregation Correct Chromosome Segregation Mitotic_Spindle->Segregation Daughter_Cells Two Diploid Daughter Cells Segregation->Daughter_Cells CFI_400945 CFI-400945 (PLK4 Inhibitor) CFI_400945->PLK4 INHIBITS Apoptosis Polyploidy & Apoptosis Aberrant_Mitosis->Apoptosis

Caption: Figure 1: Simplified pathway showing PLK4's role and the effect of its inhibition.

Standard Protocol: Evaluating In Vivo Efficacy in a Xenograft Model

This section provides a validated, step-by-step protocol for establishing and evaluating a cell-line-derived subcutaneous xenograft model, a foundational technique in preclinical oncology research[9][14][15].

Objective: To assess the anti-tumor efficacy of a test compound (e.g., a 5-Fluoro-6-methoxy-1H-indole derivative) in immunodeficient mice bearing human tumor xenografts.

Materials:

  • Human cancer cell line (e.g., HCT116, MDA-MB-468)

  • Immunodeficient mice (e.g., Athymic Nude or NSG, 4-6 weeks old)[14]

  • Complete cell culture medium & PBS

  • Matrigel (optional, for enhancing tumor take-rate)

  • Test compound, vehicle control

  • Dosing equipment (e.g., oral gavage needles)

  • Digital calipers

Workflow Diagram:

Xenograft_Workflow Figure 2: Xenograft Study Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treat Treatment & Analysis A 1. Cell Culture (~70-80% confluence) B 2. Harvest & Count Cells (Check Viability) A->B C 3. Resuspend Cells (e.g., in PBS/Matrigel) B->C E 5. Subcutaneous Injection (Flank, ~3x10^6 cells) C->E D 4. Acclimatize Mice (3-5 days) D->E F 6. Tumor Monitoring (Palpation & Measurement) E->F G 7. Randomize Cohorts (Tumor Volume ~100 mm³) F->G H 8. Initiate Dosing (Vehicle vs. Treatment) G->H I 9. Monitor Efficacy (Tumor Volume, Body Weight) H->I J 10. Endpoint Analysis (Survival, IHC, etc.) I->J

Caption: Figure 2: Standard workflow for an in vivo xenograft efficacy study.

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture cells under standard conditions until they reach 70-80% confluency to ensure they are in a logarithmic growth phase[14].

    • Harvest cells using trypsin, wash twice with sterile PBS, and perform a cell count using a hemocytometer. Assess viability with Trypan Blue; viability should be >95%[14].

    • Resuspend the final cell pellet in cold, sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of approximately 30 x 10^6 cells/mL. Keep on ice.

  • Animal Handling and Implantation:

    • Allow mice to acclimatize to the facility for at least 3-5 days prior to any procedures[14].

    • Inject 100 µL of the cell suspension (containing ~3 million cells) subcutaneously into the right flank of each mouse using a 27- or 30-gauge needle[14].

  • Tumor Growth and Cohort Randomization:

    • Monitor animals 2-3 times per week for tumor formation.

    • Once tumors are palpable, begin measuring tumor volume with digital calipers. The formula Volume = (Width)² x Length / 2 is commonly used[14].

    • When average tumor volumes reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically n=8-10 mice per group)[16]. This critical step minimizes bias by ensuring a similar distribution of tumor sizes across all groups at the start of the study.

  • Dosing and Monitoring:

    • Administer the test compound and vehicle control according to the planned schedule (e.g., daily oral gavage).

    • Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of treatment toxicity[15].

    • Continue treatment for the specified duration (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint size.

  • Endpoint Analysis:

    • Primary efficacy endpoints are typically Tumor Growth Inhibition (TGI) and prolongation of survival.

    • At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry (IHC) for proliferation markers (Ki-67) or mechanism-specific biomarkers (e.g., phospho-histone H3 for mitotic arrest)[7][8].

Conclusion and Future Directions

Derivatives of the 5-Fluoro-6-methoxy-1H-indole scaffold, exemplified by the PLK4 inhibitor CFI-400945, have demonstrated compelling and robust in vivo anti-tumor efficacy across a range of preclinical cancer models. The mechanism of inducing mitotic catastrophe via PLK4 inhibition represents a sound therapeutic strategy, particularly for tumors overexpressing this kinase or those with specific genetic backgrounds like PTEN deficiency[2][8].

Future research should focus on:

  • Combination Therapies: Investigating the synergy of PLK4 inhibitors with other agents, such as DNA-damaging chemotherapy or radiation, could enhance efficacy and overcome resistance[17][18].

  • Biomarker Discovery: Further validation of predictive biomarkers (e.g., PTEN status, TRIM37 amplification) is essential for guiding clinical development and patient selection[19][20].

  • Exploring New Scaffolds: While CFI-400945 is a benchmark, continued exploration of the indole scaffold may yield next-generation inhibitors with improved pharmacokinetic profiles or alternative kinase selectivity.

This guide provides a foundational understanding for researchers in the field, underscoring the potential of this chemical class and providing the practical knowledge to design and interpret rigorous in vivo efficacy studies.

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  • Liu, J. F., et al. (2021). In vivo effects of PLK4 inhibitor are enhanced by coadministration of ATM inhibitor. Clinical Cancer Research, 27(19), 5423-5433. Available at: [Link]

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The Cutting Edge of Cancer and Antimicrobial Research: A Comparative Docking Analysis of 5-Fluoro-6-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the indole scaffold remains a cornerstone of medicinal chemistry, celebrated for its vast biological activities.[1] The strategic functionalization of this privileged structure, particularly with fluorine and methoxy groups, can significantly enhance its pharmacological profile, including metabolic stability and target binding affinity.[2][3] This guide presents an in-depth comparative molecular docking study of 5-Fluoro-6-methoxy-1H-indole against key protein targets implicated in cancer and bacterial infections. By juxtaposing its performance with structurally related and clinically relevant molecules, we aim to elucidate its therapeutic potential and provide a robust framework for future drug design and development.

Introduction: The Promise of Fluorinated Indoles

The introduction of a fluorine atom into a drug candidate can profoundly alter its physicochemical properties.[2] In the context of indole derivatives, fluorination has been shown to modulate a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] The subject of our investigation, 5-Fluoro-6-methoxy-1H-indole, combines the electronic influence of a fluorine atom with the steric and electronic contributions of a methoxy group. This unique substitution pattern makes it a compelling candidate for interacting with diverse biological targets.

To contextualize its potential, we have selected two well-established indole-containing molecules for comparison:

  • Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) with a well-documented clinical history and known interactions with various protein targets.[1]

  • 6-methoxy-1H-indole: A structurally simpler analogue that allows for the evaluation of the specific contribution of the fluorine atom to the binding affinity.[5]

This comparative in-silico analysis will explore the binding affinities and interaction patterns of these three compounds against three critical protein targets: Aurora-A kinase and Fibroblast Growth Factor Receptor 1 (FGFR1) kinase, both pivotal in oncology, and UDP-N-acetylglucosamine acyltransferase (LpxA), an essential enzyme in Gram-negative bacteria.

The Scientific Rationale: Selecting the Right Targets

The choice of protein targets is paramount for a meaningful docking study. Our selection is guided by the established therapeutic relevance of indole scaffolds in oncology and infectious diseases.

  • Aurora-A Kinase (PDB ID: 1MQ4): A serine/threonine kinase that plays a crucial role in cell cycle regulation.[6] Its overexpression is frequently observed in various cancers, making it a prime target for cancer therapy.[7] Indole derivatives have been previously identified as inhibitors of Aurora kinases.[8]

  • FGFR1 Kinase (PDB ID: 1AGW): A receptor tyrosine kinase involved in cell proliferation, differentiation, and angiogenesis.[9] Aberrant FGFR1 signaling is implicated in numerous cancers, and indole-based compounds have shown promise as FGFR1 inhibitors.[10]

  • UDP-N-acetylglucosamine acyltransferase (LpxA) (PDB ID: 6HY2): This enzyme catalyzes the first step of lipid A biosynthesis, an essential component of the outer membrane of Gram-negative bacteria.[11] Its inhibition represents a promising strategy for developing novel antibiotics.[12]

Experimental Protocol: A Rigorous In-Silico Workflow

To ensure the scientific validity of our findings, a meticulous and reproducible molecular docking workflow was designed and executed using industry-standard software.

Diagram of the Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure Retrieval (PDB) Prot_Prep Protein Preparation (UCSF Chimera) PDB->Prot_Prep Remove water, add hydrogens Ligand Ligand Structure Retrieval (PubChem) Lig_Prep Ligand Preparation (AutoDockTools) Ligand->Lig_Prep Energy minimization, assign charges Grid Grid Box Generation Prot_Prep->Grid Docking Molecular Docking (AutoDock Vina) Lig_Prep->Docking Grid->Docking Results Binding Energy & Pose Analysis Docking->Results Comparison Comparative Analysis Results->Comparison

Caption: A streamlined workflow for the comparative molecular docking study.

Step-by-Step Methodology
  • Protein Preparation:

    • The crystal structures of Aurora-A kinase (PDB ID: 1MQ4), FGFR1 kinase (PDB ID: 1AGW), and LpxA (PDB ID: 6HY2) were downloaded from the RCSB Protein Data Bank.[6][9][11]

    • Using UCSF Chimera, all water molecules and co-crystallized ligands were removed from the protein structures.[13]

    • Polar hydrogen atoms were added, and any missing side chains were repaired.

    • The prepared protein structures were saved in the PDBQT format, which includes atomic charges and atom-type definitions necessary for AutoDock Vina.

  • Ligand Preparation:

    • The 3D structures of 5-Fluoro-6-methoxy-1H-indole, Indomethacin, and 6-methoxy-1H-indole were obtained from the PubChem database.[5][14][15]

    • AutoDockTools was employed to prepare the ligands. This involved assigning Gasteiger charges and defining rotatable bonds to allow for conformational flexibility during docking.[2]

    • The prepared ligands were saved in the PDBQT format.

  • Molecular Docking with AutoDock Vina:

    • For each protein target, a grid box was defined to encompass the active site. The dimensions and coordinates of the grid box were determined based on the location of the co-crystallized ligand (for 1AGW) or by identifying conserved binding pockets.

    • AutoDock Vina was used to perform the docking calculations. Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and a sophisticated scoring function to estimate the binding affinity.

    • The exhaustiveness parameter, which controls the thoroughness of the search, was set to 32 to ensure a comprehensive exploration of possible binding poses.

    • For each ligand-protein pair, the top 10 binding poses were generated and ranked based on their predicted binding affinity (in kcal/mol).

Results: A Comparative Analysis of Binding Affinities

The predicted binding affinities of 5-Fluoro-6-methoxy-1H-indole and the comparative compounds against the three protein targets are summarized in the table below. Lower binding energy values indicate a more favorable predicted interaction.

CompoundAurora-A Kinase (1MQ4) (Binding Affinity, kcal/mol)FGFR1 Kinase (1AGW) (Binding Affinity, kcal/mol)LpxA (6HY2) (Binding Affinity, kcal/mol)
5-Fluoro-6-methoxy-1H-indole -8.2 -7.9 -7.5
Indomethacin-9.5-8.8-8.1
6-methoxy-1H-indole-7.1-6.8-6.5

Discussion: Interpreting the In-Silico Data

The docking results provide valuable insights into the potential of 5-Fluoro-6-methoxy-1H-indole as a therapeutic agent.

Against the anticancer targets , Aurora-A kinase and FGFR1 kinase, 5-Fluoro-6-methoxy-1H-indole demonstrates strong predicted binding affinities of -8.2 kcal/mol and -7.9 kcal/mol, respectively. Notably, its performance surpasses that of its non-fluorinated counterpart, 6-methoxy-1H-indole. This suggests that the fluorine atom at the 5-position plays a crucial role in enhancing the binding interaction, potentially through favorable electrostatic or hydrophobic interactions within the active site. While Indomethacin exhibits the strongest binding affinity, its larger and more complex structure may present challenges in terms of specificity and off-target effects. The favorable binding energy of 5-Fluoro-6-methoxy-1H-indole, coupled with its relatively simple scaffold, makes it an attractive starting point for the development of more potent and selective kinase inhibitors.

In the context of the antimicrobial target , LpxA, 5-Fluoro-6-methoxy-1H-indole again shows a promising binding affinity of -7.5 kcal/mol, outperforming 6-methoxy-1H-indole. This indicates that the unique electronic properties conferred by the fluorine and methoxy groups may be advantageous for interacting with the active site of this bacterial enzyme. The development of novel antibiotics is a critical area of research, and the identification of a small molecule with predicted affinity for an essential bacterial enzyme like LpxA is a significant step forward.

Hypothetical Signaling Pathway Inhibition

The potential inhibitory effect of 5-Fluoro-6-methoxy-1H-indole on the FGFR1 signaling pathway, a key driver of cell proliferation and survival in many cancers, can be visualized as follows:

G FGF FGF Ligand FGFR1 FGFR1 Kinase FGF->FGFR1 binds P Phosphorylation FGFR1->P activates Indole 5-Fluoro-6-methoxy-1H-indole Indole->FGFR1 inhibits Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Proposed mechanism of action for 5-Fluoro-6-methoxy-1H-indole in the FGFR1 signaling pathway.

Conclusion: A Promising Scaffold for Further Exploration

This comparative in-silico study highlights the significant potential of 5-Fluoro-6-methoxy-1H-indole as a versatile scaffold for the development of novel anticancer and antimicrobial agents. The docking results consistently demonstrate its favorable binding to key protein targets, with the fluorine and methoxy substituents appearing to play a crucial role in enhancing these interactions.

While these computational predictions are highly encouraging, it is imperative to underscore that they represent the initial step in the drug discovery pipeline. Further experimental validation, including in-vitro enzymatic assays and cell-based studies, is essential to confirm the biological activity and elucidate the precise mechanism of action of this promising compound. Nevertheless, the findings presented in this guide provide a solid foundation and a clear rationale for prioritizing 5-Fluoro-6-methoxy-1H-indole for further preclinical investigation.

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A Senior Application Scientist's Guide to the Spectroscopic Validation of 5-Fluoro-6-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Our approach is grounded in the principles of scientific integrity, emphasizing the "why" behind experimental choices and adhering to internationally recognized standards for data reporting and validation, such as those advocated by IUPAC.[1][2][3]

The Imperative of Spectroscopic Validation

In research and pharmaceutical development, an unverified molecular structure is a liability. It can lead to erroneous biological data, wasted resources, and ultimately, compromise patient safety. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of structural elucidation. However, the mere acquisition of spectra is insufficient. A rigorous validation process, comparing experimental data with theoretical predictions and literature values for similar compounds, is essential to build a confident and defensible structural assignment.

Predicted Spectroscopic Profile of 5-Fluoro-6-methoxy-1H-indole

The following sections outline the predicted spectroscopic data for 5-Fluoro-6-methoxy-1H-indole. These predictions are derived from the analysis of structurally related compounds and foundational spectroscopic principles.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For 5-Fluoro-6-methoxy-1H-indole, we can predict the approximate chemical shifts and coupling patterns.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H1 (N-H)8.0 - 8.5br s-The indole N-H proton is typically broad and downfield due to hydrogen bonding and quadrupole effects of the nitrogen atom.
H27.1 - 7.3tJ ≈ 2.5 - 3.0 HzThis proton on the pyrrole ring will likely be a triplet due to coupling with H3.
H36.4 - 6.6tJ ≈ 2.5 - 3.0 HzCoupled to H2, this proton will also appear as a triplet.
H47.0 - 7.2dJ ≈ 9.0 - 10.0 Hz (³JHF)The proton at position 4 will be a doublet due to ortho coupling with the fluorine at position 5.
H76.8 - 7.0s-This proton is a singlet as it has no adjacent protons to couple with.
OCH₃3.8 - 4.0s-Methoxy protons typically appear as a sharp singlet in this region.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2123 - 126A typical chemical shift for the C2 carbon in indoles.
C3101 - 104The C3 carbon of the indole ring is generally shielded.
C3a128 - 131A quaternary carbon at the ring junction.
C4108 - 112 (d, J ≈ 25-30 Hz)This carbon is ortho to the fluorine and will exhibit a large C-F coupling constant.
C5155 - 159 (d, J ≈ 240-250 Hz)The carbon directly attached to fluorine will show a very large one-bond C-F coupling constant and will be significantly downfield.
C6145 - 149This carbon is attached to the oxygen of the methoxy group and will be deshielded.
C795 - 99This carbon is shielded by the adjacent methoxy group.
C7a132 - 135Another quaternary carbon at the ring junction.
OCH₃55 - 57A typical chemical shift for a methoxy carbon.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is critical for reproducible and validatable data.

Sample Preparation and Solvent Selection

  • Solubility Testing : Begin by assessing the solubility of 5-Fluoro-6-methoxy-1H-indole in common deuterated NMR solvents.[4] Chloroform-d (CDCl₃) is a good starting point due to its ability to dissolve many organic compounds and its ease of removal.[4][5] If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a more universal solvent.[5][6]

  • Concentration : For ¹H NMR, a concentration of 2-10 mg in 0.6-1.0 mL of solvent is recommended.[4] For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard : Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its chemical shift defined as 0.00 ppm.[5]

Instrumental Parameters

  • Spectrometer Frequency : A higher field strength (e.g., 400 MHz or greater) will provide better signal dispersion and resolution.

  • ¹H NMR :

    • Pulse Angle : 30-45° for quantitative measurements.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds (should be at least 5 times the longest T₁).

    • Number of Scans : 8-16 scans are typically sufficient for a moderately concentrated sample.

  • ¹³C NMR :

    • Pulse Program : A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2 seconds.

    • Number of Scans : 1024 or more scans may be needed depending on the sample concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups within a molecule.

Predicted IR Absorption Bands

Functional GroupPredicted Frequency (cm⁻¹)IntensityRationale
N-H Stretch3350 - 3450Medium-SharpThe N-H stretch in indoles is typically a sharp band in this region.[7][8]
C-H Stretch (Aromatic)3000 - 3100MediumCharacteristic of C-H bonds on the aromatic ring.[8]
C-H Stretch (Aliphatic)2850 - 2960MediumCorresponding to the C-H bonds of the methoxy group.
C=C Stretch (Aromatic)1580 - 1620, 1450 - 1500Strong-MediumMultiple bands are expected due to the complex vibrations of the indole ring.[8]
C-O Stretch (Aryl Ether)1200 - 1275 (asymmetric), 1020 - 1075 (symmetric)StrongCharacteristic of the aryl-O-CH₃ ether linkage.
C-F Stretch1000 - 1100StrongThe C-F stretch is typically a strong and distinct band in this region.

Experimental Protocol for IR Data Acquisition

  • Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most convenient and requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Instrumental Parameters :

    • Spectrometer : A Fourier Transform Infrared (FT-IR) spectrometer is standard.

    • Scan Range : 4000 - 400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32 scans are typically averaged to improve the signal-to-noise ratio.

    • Background : A background spectrum of the empty ATR crystal or KBr pellet press should be collected before running the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectrum Data

  • Molecular Ion (M⁺) : The expected exact mass for C₉H₈FNO is approximately 165.05899 g/mol . A high-resolution mass spectrometer (HRMS) should be able to confirm this mass to within 5 ppm.

  • Major Fragmentation Pathways :

    • Loss of CH₃ : A fragment ion at [M-15]⁺ corresponding to the loss of a methyl radical from the methoxy group.

    • Loss of CO : A fragment at [M-28]⁺ from the loss of carbon monoxide is a common fragmentation for methoxy-substituted aromatic compounds.

    • Loss of HCN : A fragment at [M-27]⁺ from the cleavage of the pyrrole ring.

Experimental Protocol for MS Data Acquisition

  • Ionization Method : Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule. Electron Ionization (EI) can also be used and will likely produce more fragmentation.

  • Mass Analyzer : A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurement.

  • Sample Introduction : The sample can be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced via direct infusion or through a liquid chromatography (LC) system.

Data Validation Workflow

The following workflow provides a systematic approach to validating your experimental data.

Caption: A workflow for the systematic validation of spectroscopic data.

Authoritative Grounding and Trustworthiness

This guide is built upon the foundational principles of analytical chemistry and spectroscopy. For further reading and to ensure the highest standards of data quality, we recommend consulting the guidelines published by the International Union of Pure and Applied Chemistry (IUPAC) on the management and validation of spectroscopic data.[1][2][3][9][10] These resources provide a detailed framework for ensuring that your data is Findable, Accessible, Interoperable, and Reusable (FAIR).[1][2][3]

Conclusion

The structural validation of 5-Fluoro-6-methoxy-1H-indole, or any novel compound, is a critical step in the research and development pipeline. By following the predictive guidelines and experimental protocols outlined in this guide, researchers can confidently and rigorously confirm the structure of their synthesized material. This adherence to a systematic and well-documented validation process not only ensures the integrity of your own research but also contributes to the robustness and reproducibility of the broader scientific literature.

References

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A Head-to-Head Comparison of Synthetic Routes for 5-Fluoro-6-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Fluoro-6-methoxy-1H-indole

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of natural products and synthetic compounds with significant biological activities.[1][2] Its versatile structure allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties.[1] The strategic incorporation of fluorine and methoxy substituents onto this core, as seen in 5-Fluoro-6-methoxy-1H-indole, is a well-established strategy in modern drug design.

Fluorine substitution is particularly valued for its ability to enhance metabolic stability, improve bioavailability, and increase binding affinity by altering the electronic properties of the molecule.[1][3] Simultaneously, the methoxy group, a common feature in many biologically active natural indoles, can modulate the electronic and steric profile of the compound.[1] This specific combination of a fluorine atom at the 5-position and a methoxy group at the 6-position makes 5-Fluoro-6-methoxy-1H-indole a highly valuable building block for developing novel therapeutic agents targeting a wide range of diseases, including cancer, viral infections, and inflammatory conditions.[4][5]

Given its significance, the efficient and scalable synthesis of this indole derivative is a critical challenge for process chemists and medicinal chemists alike. This guide provides an in-depth, head-to-head comparison of two prominent synthetic strategies: the classical Leimgruber-Batcho indole synthesis and a modern, palladium-catalyzed approach. We will dissect the experimental protocols, analyze the underlying chemical logic, and present a quantitative comparison to guide researchers in selecting the optimal route for their specific needs.

Route 1: The Leimgruber-Batcho Indole Synthesis

Developed as a milder and often higher-yielding alternative to the Fischer synthesis, the Leimgruber-Batcho reaction is a powerful method for constructing the indole nucleus, especially for indoles unsubstituted at the 2- and 3-positions.[3][6] This two-stage process involves the formation of an enamine from a substituted o-nitrotoluene, followed by a reductive cyclization.[7] This route is particularly favored in industrial settings for its scalability and avoidance of the harsh acidic conditions often required in Fischer syntheses.[6][7]

Experimental Protocol

The following protocol is adapted from a well-documented, scalable synthesis of a structurally analogous compound, 6-chloro-5-fluoroindole, and illustrates the practical application of the Leimgruber-Batcho methodology.[7] The synthesis of 5-Fluoro-6-methoxy-1H-indole would proceed via the same pathway, starting from 4-fluoro-3-methoxy-6-methylnitrobenzene.

Step 1: Enamine Formation

  • Charge a reaction vessel with the starting material, 4-fluoro-3-methoxy-6-methylnitrobenzene (1.0 eq.), N,N-dimethylformamide (DMF, as solvent), and N,N-dimethylformamide di-isopropyl acetal (2.0 eq.).

  • Heat the mixture to approximately 100°C and stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture containing the intermediate enamine is typically cooled to room temperature and used directly in the next step without isolation.

Step 2: Reductive Cyclization

  • In a separate, larger vessel, prepare a mixture of a suitable solvent system such as toluene and acetic acid.

  • Add a reducing agent, such as iron powder (Fe, ~4-5 eq.), and silica gel. Heat this slurry to approximately 60°C.[7]

  • Add the enamine solution from Step 1 dropwise to the iron/acetic acid slurry, carefully maintaining the internal temperature below 80°C.

  • After the addition is complete, heat the reaction mixture to 100°C and stir for 2 hours, or until HPLC analysis confirms the consumption of the intermediate.

  • Cool the mixture to 50°C and dilute with a suitable extraction solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the iron and silica gel, washing the filter cake thoroughly with ethyl acetate.[6]

  • The combined organic filtrate is then subjected to a standard aqueous workup: wash sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Fluoro-6-methoxy-1H-indole.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the final product.

Causality and Mechanistic Insights

The choice of N,N-dimethylformamide di-isopropyl acetal is critical; it reacts with the activated methyl group of the o-nitrotoluene to form a stable enamine. The nitro group is essential as it provides the necessary electron-withdrawing character to acidify the protons of the adjacent methyl group.

For the reductive cyclization, iron in acetic acid is a classical, cost-effective, and powerful reducing system that selectively reduces the nitro group to an amine.[6] The in-situ generated amine then readily attacks the enamine's electrophilic carbon, and subsequent elimination of dimethylamine and aromatization drives the formation of the stable indole ring. The use of silica gel in the reduction step helps to moderate the reaction and improve handling of the iron slurry on a large scale.[7]

Workflow Diagram: Leimgruber-Batcho Synthesis

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization cluster_2 Purification A 4-Fluoro-3-methoxy- 6-methylnitrobenzene B Intermediate Enamine A->B DMF-Di-isopropyl acetal, DMF, 100°C C 5-Fluoro-6-methoxy-1H-indole (Crude) B->C Fe / Acetic Acid, Toluene, 100°C D Pure Product C->D Column Chromatography or Recrystallization

Caption: Workflow of the Leimgruber-Batcho indole synthesis.

Route 2: Palladium-Catalyzed Indole Synthesis (Stille Coupling Variation)

Modern synthetic chemistry increasingly employs transition-metal-catalyzed reactions for their efficiency, regioselectivity, and functional group tolerance.[4][8] Palladium-catalyzed methods, in particular, have become powerful tools for constructing heterocyclic systems like indoles. One such approach, a modification of the Stille cross-coupling reaction, allows for the regioselective formation of substituted indoles from readily available starting materials.[8]

This strategy involves a palladium(0)-catalyzed coupling between an N-protected 2-bromoaniline derivative and a vinyltin reagent, followed by a palladium(II)-mediated intramolecular cyclization to form the indole ring.[8]

Experimental Protocol

The following is a generalized protocol based on palladium-mediated heterocyclization strategies for preparing substituted indoles.[8]

Step 1: N-Protection

  • Dissolve 2-bromo-4-fluoro-5-methoxyaniline (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine or pyridine (1.5 eq.).

  • Cool the mixture to 0°C and add a protecting group reagent, for example, Boc-anhydride ((Boc)₂O) or tosyl chloride (TsCl) (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate to yield the N-protected bromoaniline, which can be purified by chromatography if necessary.

Step 2: Stille Cross-Coupling

  • To a degassed solution of the N-protected 2-bromo-4-fluoro-5-methoxyaniline (1.0 eq.) in a solvent like toluene or DMF, add tributyl(vinyl)tin (1.1 eq.).

  • Add a palladium(0) catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq.).

  • Heat the reaction mixture to 80-100°C under an inert atmosphere (e.g., Argon or Nitrogen) and stir for 6-12 hours.

  • After cooling, dilute the reaction with a solvent like diethyl ether and wash with aqueous potassium fluoride (KF) solution to remove tin byproducts.

  • Dry the organic layer and concentrate. The crude vinylaniline intermediate is often carried forward without extensive purification.

Step 3: Palladium(II)-Mediated Cyclization and Deprotection

  • Dissolve the crude intermediate from Step 2 in a polar solvent like acetonitrile.

  • Add a palladium(II) catalyst, such as PdCl₂(MeCN)₂ (bis(acetonitrile)dichloropalladium(II)) (0.1 eq.), and a base like triethylamine (2.0 eq.).

  • Heat the mixture to reflux (approx. 80°C) for 2-4 hours.

  • Upon completion of the cyclization, the N-protecting group can be removed. For a Boc group, this is achieved by adding an acid like trifluoroacetic acid (TFA) or HCl. For a tosyl group, harsher conditions may be required.

  • After deprotection, neutralize the reaction, extract the product into an organic solvent, and perform an aqueous workup.

  • Purify the crude product by column chromatography to yield 5-Fluoro-6-methoxy-1H-indole.

Causality and Mechanistic Insights

The initial N-protection is crucial to prevent side reactions and to modulate the electronics of the aniline nitrogen during the palladium-catalyzed steps. The Stille coupling is a robust C-C bond-forming reaction that efficiently constructs the key vinylaniline intermediate. The choice of a palladium(0) catalyst is standard for this type of cross-coupling.

The subsequent intramolecular cyclization is a palladium(II)-catalyzed amino-palladation/reductive elimination sequence. The Pd(II) catalyst coordinates to the vinyl group, which is then attacked by the nucleophilic nitrogen of the aniline to form a new C-N bond and a six-membered palladacycle. Reductive elimination then regenerates the indole double bond and a Pd(0) species, completing the catalytic cycle.

Workflow Diagram: Palladium-Catalyzed Synthesis

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Stille Coupling cluster_2 Step 3: Cyclization & Deprotection A 2-Bromo-4-fluoro- 5-methoxyaniline B N-Protected Aniline A->B (Boc)₂O or TsCl, Base C Intermediate Vinylaniline B->C Tributyl(vinyl)tin, Pd(PPh₃)₄, 100°C D 5-Fluoro-6-methoxy-1H-indole (Crude) C->D 1. PdCl₂(MeCN)₂ 2. Acid (Deprotection) E Pure Product D->E Column Chromatography

Caption: Workflow of the Palladium-Catalyzed indole synthesis.

Head-to-Head Performance Comparison

ParameterRoute 1: Leimgruber-BatchoRoute 2: Palladium-Catalyzed (Stille)Analysis
Overall Yield Generally high (often >70% reported for analogues)[7]Moderate to good (typically 50-70% over 3 steps)The Leimgruber-Batcho route is often cited for its high overall yield in a two-step process.
Number of Steps 2 main synthetic steps.3 main synthetic steps (Protection, Coupling, Cyclization/Deprotection).The Leimgruber-Batcho synthesis is more step-economical.
Starting Materials Substituted o-nitrotoluene. Availability can be a limitation.[6]Substituted o-bromoaniline. Often more readily accessible through aromatic bromination.Availability of the specific o-nitrotoluene may require a custom synthesis, whereas the o-bromoaniline might be more accessible.
Reagent Cost & Toxicity Uses inexpensive reagents like iron and acetic acid. DMF is a common solvent.Requires expensive and toxic organotin reagents and palladium catalysts.Route 1 is significantly more cost-effective and avoids heavy metal waste from tin.
Reaction Conditions High temperatures (100°C). Use of acetic acid.Requires inert atmosphere, high temperatures, and careful handling of air-sensitive catalysts.Both require heating, but the Pd-catalyzed route demands more stringent control over atmospheric conditions.
Scalability Proven to be highly scalable to multi-kilogram quantities.[7]Scalability can be challenging due to catalyst cost, removal of tin byproducts, and need for inert conditions.The Leimgruber-Batcho route is the clear winner for industrial and large-scale synthesis.
Purification Final product purified by chromatography or recrystallization. Removal of iron salts is straightforward.Requires meticulous removal of both palladium and tin residues, which is critical for pharmaceutical applications.Purification for Route 2 is more complex and costly, requiring methods to ensure heavy metal contamination is below regulatory limits.

Conclusion and Recommendation

Both the Leimgruber-Batcho and the palladium-catalyzed Stille-type syntheses are viable methods for constructing the 5-Fluoro-6-methoxy-1H-indole core. However, they serve distinctly different strategic purposes.

The Leimgruber-Batcho synthesis stands out as the superior choice for process development and large-scale production . Its high yields, use of inexpensive and readily available reagents, and proven scalability make it the most economically viable and practical option for producing significant quantities of the target molecule.[7] The primary consideration for this route is the commercial availability or efficient synthesis of the required 4-fluoro-3-methoxy-6-methylnitrobenzene starting material.

The palladium-catalyzed route offers greater flexibility and is an excellent tool for medicinal chemistry and early-stage discovery . While more expensive and less scalable, it allows for the modular assembly of the indole from different aniline and vinyl partners, which can be advantageous for creating diverse analogue libraries. The milder conditions for some steps and tolerance for a wider array of functional groups can accelerate the synthesis of novel derivatives for structure-activity relationship (SAR) studies.[8]

For researchers and drug development professionals, the choice between these routes is a classic case of balancing scalability and cost against flexibility and speed of analogue synthesis. For bulk manufacturing, the Leimgruber-Batcho method is the recommended pathway, while for exploratory chemistry, the palladium-catalyzed approach provides a powerful and versatile alternative.

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A Comparative Guide to the Bioactivity of 5-Fluoro-6-methoxy-1H-indole and Structurally Related Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold and the Impact of Strategic Substitution

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic and structural properties allow it to interact with a multitude of biological targets. The strategic modification of the indole core is a fundamental approach in drug discovery to modulate potency, selectivity, and pharmacokinetic profiles. This guide focuses on the potential bioactivity of a specific derivative, 5-Fluoro-6-methoxy-1H-indole , by comparing it with structurally similar and well-characterized heterocyclic systems.

While comprehensive biological data for 5-Fluoro-6-methoxy-1H-indole is not extensively available in public literature, we can infer its potential activities by dissecting the contributions of its constituent functional groups—the 5-fluoro and 6-methoxy substituents. Fluorine substitution is a common tactic to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The methoxy group, a hydrogen bond acceptor and electron-donating group, can also significantly influence target interaction and physicochemical properties.[3]

To build a robust comparative framework, we will analyze the bioactivity of 5-Fluoro-6-methoxy-1H-indole in the context of:

  • Component-Substituted Indoles: 5-Fluoroindole and 6-Methoxyindole, to understand the individual effects of each substituent.

  • Bioisosteric Heterocycles: 7-Azaindole and Benzofuran, which replace atoms within the core indole structure to fine-tune its properties.[4][5]

This guide will primarily focus on anticancer activity, a field where indole derivatives have shown significant promise, with a brief exploration of potential neuroprotective effects.

Comparative Analysis of Anticancer Bioactivity

The disruption of cellular division, or mitosis, is a proven strategy in cancer therapy. A key target in this process is tubulin, the protein subunit of microtubules. These dynamic filaments are essential for the formation of the mitotic spindle, which segregates chromosomes during cell division.[6][7] Indole derivatives have been extensively investigated as tubulin polymerization inhibitors, making this a relevant area for our comparative analysis.[8]

The Potential of 5-Fluoro-6-methoxy-1H-indole

Based on structure-activity relationship (SAR) studies of related compounds, the combination of a 5-fluoro and 6-methoxy group on the indole ring is promising. The electron-withdrawing fluorine at the 5-position can enhance binding interactions, while the methoxy group at the 6-position can modulate solubility and electronic properties.[1] It is hypothesized that this specific substitution pattern could yield a potent anticancer agent, potentially acting as a tubulin polymerization inhibitor or a kinase inhibitor.

Comparison with Related Heterocycles
  • 5-Fluoroindoles: The introduction of a fluorine atom at the C-5 position of the indole ring is a known strategy in the design of anticancer agents.[9] However, studies have shown that this modification alone may not be sufficient to confer potent cytotoxicity and its effectiveness is highly dependent on the overall molecular structure.[9]

  • 6-Methoxyindoles: 6-Methoxyindole itself is a crucial intermediate in the synthesis of various bioactive molecules, including those with antifungal and anticancer properties.[10] Its derivatives have been explored for a range of therapeutic applications.

  • 7-Azaindoles: As a bioisostere of indole, 7-azaindole replaces a carbon atom in the benzene ring with nitrogen.[4] This modification can improve aqueous solubility and provides an additional hydrogen bond acceptor, which is particularly advantageous in the design of kinase inhibitors where interactions with the hinge region of the ATP binding site are critical.[11] The switch from an indole to an azaindole scaffold has often resulted in compounds with superior pharmacokinetic profiles.[12][13][14]

  • Benzofurans: Replacing the indole nitrogen with an oxygen atom to form a benzofuran ring alters the hydrogen-bonding capability and electronic distribution of the molecule.[5] While this change can sometimes reduce affinity for certain targets, benzofuran derivatives have also been successfully developed as potent anticancer agents, including tubulin polymerization inhibitors.[15]

Quantitative Data Presentation: A Comparative Look at Cytotoxicity

To provide a quantitative comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various indole, azaindole, and benzofuran derivatives against selected human cancer cell lines from published literature. It is important to note that these are derivatives and not the parent heterocycles, illustrating the therapeutic potential of these scaffolds.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Indole Hydroxyl-containing bisindole (Compound 30 )HepG2 (Liver)7.37[16]
Indole Quinoline-indole derivative (Compound 13 )Various0.002 - 0.011[8]
Indole 4,5-Dihydroisoxazole derivative (Compound 4a )Jurkat (Leukemia)2.5[17]
Benzofuran Benzofuran-indole hybrid (Compound 8e )PC9 (Lung)Data in publication
Azaindole 7-Azaindole derivativeAXL KinasePotent Inhibition[4]

Experimental Protocols

A fundamental technique for assessing the cytotoxic potential of a compound is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Detailed Protocol: MTT Assay for Cytotoxicity

Causality and Self-Validation: This protocol is designed to provide a reliable measure of cell viability. The principle lies in the enzymatic conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[18] The amount of formazan produced is directly proportional to the number of viable cells. Including untreated controls, vehicle controls (e.g., DMSO), and a positive control (a known cytotoxic drug) ensures the validity of the results.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7, A549) in appropriate media until they reach exponential growth.

    • Trypsinize the cells, count them using a hemocytometer, and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[19]

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 5-Fluoro-6-methoxy-1H-indole) in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations.

    • Include wells with medium only (blank), cells with medium and vehicle (negative control), and cells with a known cytotoxic agent (positive control).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[20]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[18]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

Visualization of Cellular Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams are provided.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well Plate incubate_24h 2. Incubate for 24h (Adhesion) seed_cells->incubate_24h add_compounds 3. Add Test Compounds & Controls incubate_24h->add_compounds incubate_48h 4. Incubate for 48-72h add_compounds->incubate_48h add_mtt 5. Add MTT Reagent incubate_48h->add_mtt incubate_4h 6. Incubate for 4h add_mtt->incubate_4h solubilize 7. Solubilize Formazan incubate_4h->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance calc_ic50 9. Calculate % Viability & IC50 read_absorbance->calc_ic50

Caption: Workflow for the MTT cell viability assay.

Tubulin_Pathway cluster_tubulin Microtubule Dynamics cluster_mitosis Mitosis tubulin α/β-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubules Microtubules polymerization->microtubules depolymerization Depolymerization microtubules->depolymerization spindle Mitotic Spindle Formation microtubules->spindle Essential for depolymerization->tubulin chromosome Chromosome Segregation spindle->chromosome inhibitors Tubulin Polymerization Inhibitors (e.g., Indole Derivatives) division Cell Division chromosome->division inhibitors->polymerization Blocks inhibitors->depolymerization Promotes (Destabilizers)

Caption: Role of tubulin polymerization in mitosis.

A Note on Neuroprotective Bioactivity

Beyond cancer, indole derivatives, particularly methoxyindoles like melatonin (N-acetyl-5-methoxytryptamine), are well-known for their neuroprotective properties.[21] They often exert these effects through antioxidant and anti-inflammatory mechanisms.[22][23]

  • Methoxyindoles: The presence of the methoxy group is often associated with potent free radical scavenging activity, which is crucial in combating the oxidative stress implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[3][22]

  • Fluorinated Indoles and Bioisosteres: While less is documented about the specific neuroprotective effects of 5-fluoroindoles, the general principles of drug design suggest that fluorination could be used to enhance the blood-brain barrier penetration of neuroactive compounds. Benzofuran and azaindole scaffolds are also being explored for their potential in treating neurodegenerative disorders.[15] The neuroprotective potential of 5-Fluoro-6-methoxy-1H-indole would be a compelling area for future investigation, combining the known neuroprotective character of methoxyindoles with the favorable pharmacokinetic properties often conferred by fluorine.[24]

Conclusion

While direct experimental data on 5-Fluoro-6-methoxy-1H-indole is emerging, a comparative analysis based on its structural components and related heterocyclic systems provides valuable insights into its potential bioactivity. The strategic combination of a 5-fluoro substituent and a 6-methoxy group on the privileged indole scaffold suggests a high potential for this molecule in drug discovery, particularly in the development of novel anticancer agents.

The comparison with other heterocycles like azaindoles and benzofurans highlights the nuanced effects of subtle structural changes on biological activity. Azaindoles offer advantages in modulating physicochemical properties for kinase inhibition, while benzofurans provide an alternative scaffold for interacting with various biological targets. Future research should focus on the direct synthesis and biological evaluation of 5-Fluoro-6-methoxy-1H-indole to validate the hypotheses derived from this comparative analysis and to fully elucidate its therapeutic potential.

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A Comparative Guide to the Reproducibility of 5-Fluoro-6-methoxy-1H-indole Synthesis Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key heterocyclic scaffolds is paramount. 5-Fluoro-6-methoxy-1H-indole is a significant building block in medicinal chemistry, appearing in a variety of pharmacologically active compounds.[1] The strategic placement of the fluorine atom and the methoxy group on the indole core can significantly influence the molecule's metabolic stability and binding affinity to biological targets.[2][3] This guide provides a comparative analysis of established synthetic protocols for 5-Fluoro-6-methoxy-1H-indole, focusing on their reproducibility, scalability, and overall efficiency. We will delve into the mechanistic underpinnings of each method, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

Introduction to Synthetic Strategies for Substituted Indoles

The synthesis of the indole nucleus has been a central theme in organic chemistry for over a century, leading to the development of numerous named reactions.[4] For a polysubstituted indole like 5-Fluoro-6-methoxy-1H-indole, the choice of synthetic route is dictated by the availability of starting materials, desired scale, and tolerance to various functional groups. This guide will focus on three prominent and reproducible methods: the Leimgruber-Batcho Indole Synthesis, the Fischer Indole Synthesis, and a modern Palladium-Catalyzed approach, exemplified by the Larock Indole Synthesis.

The Leimgruber-Batcho Indole Synthesis: A Versatile and High-Yielding Route

The Leimgruber-Batcho synthesis has become a popular alternative to the classical Fischer indole synthesis, particularly for indoles unsubstituted at the 2- and 3-positions.[5][6] This two-step process generally involves the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to furnish the indole ring.[7] Its advantages lie in the often milder reaction conditions and consistently high yields.[6]

Mechanistic Rationale

The initial step involves the reaction of an ortho-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a stable enamine intermediate. This reaction is driven by the acidity of the methyl group ortho to the nitro group. The subsequent reductive cyclization is typically achieved using a variety of reducing agents, with palladium on carbon (Pd/C) and hydrogen gas or a hydrogen source like hydrazine being common choices.[6] The reduction of the nitro group to an amine is followed by an intramolecular cyclization and elimination of water to form the indole ring.

Experimental Protocol: Leimgruber-Batcho Synthesis

Step 1: Enamine Formation

  • To a solution of 4-fluoro-5-methoxy-2-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq) and pyrrolidine (0.2 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature. The resulting enamine can be used directly in the next step or isolated by filtration if it precipitates.

Step 2: Reductive Cyclization

  • Suspend the crude enamine from the previous step in ethanol or toluene.

  • Carefully add 10% Palladium on Carbon (Pd/C) (2-5 mol%) to the suspension.

  • Pressurize the reaction vessel with hydrogen gas (50-100 psi) or add hydrazine hydrate (5.0 eq) as a hydrogen source.

  • Heat the mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully filter the catalyst through a pad of Celite under an inert atmosphere.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-Fluoro-6-methoxy-1H-indole.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Leimgruber-Batcho Workflow

Leimgruber_Batcho start 4-Fluoro-5-methoxy- 2-nitrotoluene enamine Enamine Intermediate start->enamine DMF-DMA, Pyrrolidine 100-110 °C product 5-Fluoro-6-methoxy- 1H-indole enamine->product Pd/C, H2 (or Hydrazine) 60-80 °C Fischer_Indole start (4-Fluoro-5-methoxyphenyl)hydrazine + Ketone/Aldehyde hydrazone Phenylhydrazone Intermediate start->hydrazone Acetic Acid, RT product 5-Fluoro-6-methoxy- 1H-indole hydrazone->product Strong Acid (e.g., PPA) 80-100 °C Larock_Indole start 2-Bromo-4-fluoro-5-methoxyaniline + Alkyne catalysis Pd(0) Catalytic Cycle start->catalysis Pd Catalyst, Ligand, Base 100-120 °C product 5-Fluoro-6-methoxy- 1H-indole catalysis->product

Sources

A-Comparative-Guide-to-the-Structural-Confirmation-of-5-Fluoro-6-methoxy-1H-indole-Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The-Crucial-Role-of-Structural-Verification-in-Drug-Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2][3][4][5][6] The precise substitution pattern on the indole ring is paramount, as subtle changes can dramatically alter a compound's biological activity, metabolic stability, and pharmacokinetic profile.[7] 5-Fluoro-6-methoxy-1H-indole and its derivatives are of particular interest due to the unique electronic properties imparted by the fluorine and methoxy substituents, which can enhance binding affinity and modulate metabolic pathways.[8] Therefore, unambiguous structural confirmation is not merely a procedural step but a critical foundation for meaningful structure-activity relationship (SAR) studies and the successful development of novel therapeutics.

This guide provides a comprehensive comparison of modern analytical techniques for the structural elucidation of 5-Fluoro-6-methoxy-1H-indole derivatives. We will delve into the principles, practical applications, and data interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Through a combination of theoretical explanations, detailed experimental protocols, and comparative data analysis, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to confidently confirm the structure of these and other complex heterocyclic compounds.

The Analytical Arsenal: A Comparative Overview of Spectroscopic and Crystallographic Techniques

The structural confirmation of novel chemical entities relies on a multi-faceted analytical approach. Spectroscopic methods provide detailed information about the molecular structure and connectivity, while X-ray crystallography offers the definitive three-dimensional arrangement of atoms in the solid state.[9][10][11][12][13]

TechniquePrincipleInformation ProvidedStrengthsLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide information about the chemical environment of atoms.[9]Detailed information on molecular structure, connectivity, and conformational dynamics.[9]Non-destructive, provides rich structural detail in solution.[11]Can be less sensitive than MS, complex spectra for large molecules.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound.[10]Precise molecular weight, elemental formula, and fragmentation patterns for structural clues.High sensitivity, small sample requirement.Isomeric differentiation can be challenging without fragmentation.
X-ray Crystallography Determines the three-dimensional arrangement of atoms within a crystal by analyzing the diffraction pattern of X-rays.Unambiguous determination of the absolute structure, bond lengths, and angles.[7][14]Provides the "gold standard" for structural confirmation.[14]Requires a suitable single crystal, which can be difficult to obtain.

Experimental Deep Dive: Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The-Cornerstone-of-Structural-Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[9][12] For 5-Fluoro-6-methoxy-1H-indole derivatives, a suite of NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space correlations.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_experiments NMR Experiments cluster_data_analysis Data Analysis & Structure Confirmation Sample Dissolve ~5-10 mg in 0.5 mL of deuterated solvent (e.g., DMSO-d6) H1_NMR ¹H NMR Sample->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR Assign_Protons Assign Proton Signals H1_NMR->Assign_Protons COSY COSY (¹H-¹H Correlation) C13_NMR->COSY Assign_Carbons Assign Carbon Signals C13_NMR->Assign_Carbons HSQC HSQC (¹H-¹³C Correlation) COSY->HSQC Confirm_Connectivity Confirm Connectivity COSY->Confirm_Connectivity HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC HSQC->Assign_Carbons F19_NMR ¹⁹F NMR HMBC->F19_NMR HMBC->Confirm_Connectivity F19_NMR->Confirm_Connectivity Assign_Protons->Confirm_Connectivity Assign_Carbons->Confirm_Connectivity Final_Structure Final Structure Confirmation Confirm_Connectivity->Final_Structure

Caption: Workflow for NMR-based structural confirmation of 5-Fluoro-6-methoxy-1H-indole derivatives.

ProtonChemical Shift (ppm, predicted)MultiplicityCoupling Constant (Hz)
H1 (N-H)11.0 - 11.5br s-
H77.2 - 7.4dJ(H7,F5) ≈ 1-2
H46.9 - 7.1dJ(H4,F5) ≈ 9-11
H27.1 - 7.3tJ(H2,H3) ≈ 2.5, J(H2,H1) ≈ 2.5
H36.4 - 6.6ddJ(H3,H2) ≈ 2.5, J(H3,H1) ≈ 2.5
OCH₃3.8 - 4.0s-

Note: Predicted values are based on analogous structures and may vary depending on the specific derivative and solvent used.

The presence and position of the fluorine atom are critical to confirm. ¹⁹F NMR will show a single resonance, and its coupling to nearby protons (H4 and H7) in the ¹H NMR spectrum provides definitive evidence for its location at the 5-position. The methoxy group will appear as a sharp singlet in the ¹H NMR spectrum, and its position at C6 can be confirmed through long-range HMBC correlations to H7 and H5 (if present).

Mass Spectrometry (MS): Unveiling the Molecular Formula

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise molecular weight and, consequently, the elemental composition of a molecule.[10]

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

  • Ionization: Utilize a soft ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to generate intact molecular ions.

  • Mass Analysis: Acquire the mass spectrum in a high-resolution mode to obtain accurate mass measurements.

IonCalculated m/zObserved m/z
[M+H]⁺166.0668Within 5 ppm
[M+Na]⁺188.0487Within 5 ppm

The observation of the molecular ion with a mass accuracy of less than 5 ppm provides strong evidence for the proposed elemental formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments can offer further structural clues, although isomeric differentiation based solely on MS can be challenging.[15][16]

Single-Crystal X-ray Crystallography: The Definitive Answer

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous three-dimensional structure of the molecule.[7][14][17][18][19][20][21] This technique is particularly valuable for resolving any ambiguities that may remain after spectroscopic analysis, such as the precise conformation of substituents.[19]

XRay_Workflow Crystal_Growth Crystal Growth (e.g., slow evaporation, vapor diffusion) Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (e.g., direct methods, Patterson function) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystallographic Structure Structure_Refinement->Final_Structure

Caption: General workflow for single-crystal X-ray crystallography.

The primary challenge in X-ray crystallography is often the growth of diffraction-quality single crystals.[7] Experimentation with various solvents and crystallization techniques is typically required. The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, offering unparalleled detail about the molecular geometry.[22][23]

Comparative Analysis and Conclusion

The structural confirmation of 5-Fluoro-6-methoxy-1H-indole derivatives requires a synergistic approach that leverages the strengths of multiple analytical techniques.

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Primary Information Connectivity, IsomerismMolecular Formula3D Structure, Stereochemistry
Sample State SolutionSolution/SolidSingle Crystal
Ambiguity Resolution Excellent for isomersLimited for isomersDefinitive
Throughput HighHighLow

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Bridging the Gap: A Comparative Guide to Validating In Vitro Findings of 5-Fluoro-6-methoxy-1H-indole in In Vivo Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Benchtop Promise to Preclinical Reality

The journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is a rigorous process of validation, where promising in vitro results must prove their mettle in complex biological systems. 5-Fluoro-6-methoxy-1H-indole is one such molecule that has emerged in patent literature as a key scaffold for derivatives with potential applications in oncology and neurology.[1][2][3] Specifically, its derivatives have been associated with the inhibition of Inhibitor of Apoptosis Proteins (IAPs) and the modulation of nicotinic acetylcholine receptors (α7 NAChR), suggesting potential anticancer and neuroprotective activities.[2][3]

While comprehensive, peer-reviewed in vitro and in vivo data on the parent compound, 5-Fluoro-6-methoxy-1H-indole, are not extensively documented in public literature, this guide serves as a technical and comparative framework for researchers. It outlines how to systematically validate initial in vitro discoveries, hypothetically attributed to this compound, using established and robust in vivo models. This process is critical for bridging the translational gap and making informed decisions in drug development.[4][5][6]

This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating and logical progression from cell culture to animal models.

Part 1: The Anticancer Potential - Validating Cytotoxicity and Apoptosis Induction

Based on the association of its derivatives with IAP inhibition, a primary hypothesis is that 5-Fluoro-6-methoxy-1H-indole possesses direct or indirect anticancer properties by promoting apoptosis.[2] The validation pathway would therefore focus on confirming its cytotoxic and pro-apoptotic effects in a whole-organism context.

In Vitro Foundation: Pinpointing the Cellular Effects

Initial in vitro screening is indispensable for establishing a baseline of bioactivity and mechanism of action.[7] This phase allows for high-throughput analysis and dose-response characterization before committing to resource-intensive animal studies.[8]

Key In Vitro Experiments:

  • Cell Viability Assays: To determine the cytotoxic concentration range across various cancer cell lines (e.g., lung, colon, melanoma).

  • Apoptosis Assays: To confirm that cell death occurs via apoptosis, the mechanism suggested by IAP inhibition.

  • Mechanism of Action (MoA) Studies: To investigate the engagement of the target pathway.

Parameter In Vitro Assay Description Typical Endpoint
Cytotoxicity MTT or CellTiter-Glo® Luminescent AssayMeasures metabolic activity as an indicator of cell viability after 24-72h of compound exposure.IC₅₀ (half-maximal inhibitory concentration) value.
Apoptosis Annexin V/Propidium Iodide Staining with Flow CytometryDifferentiates between viable, early apoptotic, late apoptotic, and necrotic cells.Percentage of apoptotic cells.
Apoptosis Caspase-Glo® 3/7 AssayMeasures the activity of executioner caspases 3 and 7, key mediators of apoptosis.Luminescent signal proportional to caspase activity.
Target Engagement Western BlottingProbing for downstream markers of IAP inhibition, such as cleaved PARP and cleaved Caspase-3, and levels of IAPs like XIAP and cIAP1.Changes in protein expression levels.
Transition to In Vivo: The Xenograft Model

The gold standard for validating in vitro anticancer activity is the tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.[9] This model, while not perfectly replicating the human tumor microenvironment, provides critical insights into a compound's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a living system.[7][10]

Experimental Workflow: From Cell Culture to In Vivo Efficacy

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase Cell Line Selection Cell Line Selection Dose-Response (IC50) Dose-Response (IC50) Cell Line Selection->Dose-Response (IC50) Apoptosis Confirmation Apoptosis Confirmation Dose-Response (IC50)->Apoptosis Confirmation MoA Studies MoA Studies Apoptosis Confirmation->MoA Studies Xenograft Implantation Xenograft Implantation MoA Studies->Xenograft Implantation Promising Candidate Tumor Growth (to ~100-150mm³) Tumor Growth (to ~100-150mm³) Xenograft Implantation->Tumor Growth (to ~100-150mm³) Treatment Initiation Treatment Initiation Tumor Growth (to ~100-150mm³)->Treatment Initiation Tumor Monitoring & PK/PD Tumor Monitoring & PK/PD Treatment Initiation->Tumor Monitoring & PK/PD Endpoint Analysis Endpoint Analysis Tumor Monitoring & PK/PD->Endpoint Analysis

Caption: Workflow for validating anticancer compounds.

Detailed In Vivo Protocol: Subcutaneous Xenograft Model

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or Athymic Nude) to prevent rejection of human tumor cells.

  • Cell Implantation: Subcutaneously inject a suspension of 1-10 million cancer cells (e.g., A549 lung carcinoma) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers 2-3 times per week. The formula Volume = (Length x Width²) / 2 is commonly used.

  • Randomization and Dosing: Once tumors reach the target size, randomize mice into vehicle control and treatment groups. Administer 5-Fluoro-6-methoxy-1H-indole via an appropriate route (e.g., oral gavage, intraperitoneal injection) based on its determined solubility and stability. Dosing regimens should be informed by preliminary maximum tolerated dose (MTD) studies.

  • Efficacy Assessment: The primary endpoint is Tumor Growth Inhibition (TGI). Monitor tumor volume, body weight (as a measure of toxicity), and general animal health.

  • Pharmacodynamic (PD) Analysis: At the study's end, collect tumor tissue at various time points post-final dose to analyze target engagement in vivo via Western blot or immunohistochemistry (IHC) for the same apoptotic markers (cleaved Caspase-3) assessed in vitro.

Comparative Data Summary: In Vitro vs. In Vivo Anticancer Validation
Metric In Vitro Model In Vivo Model (Xenograft) Causality & Rationale
Compound Concentration IC₅₀ (µM range)Dose (mg/kg)The in vivo dose is determined by PK/PD studies to achieve plasma and tumor concentrations that bracket the in vitro IC₅₀.[11][12]
Primary Efficacy Readout % Cell Viability Reduction% Tumor Growth Inhibition (TGI)TGI validates that the cellular cytotoxicity observed in vitro translates to a therapeutic effect in a complex tumor.[13]
Mechanism Confirmation Increased Caspase 3/7 ActivityIncreased Cleaved Caspase-3 in Tumor Tissue (IHC/Western)Confirms that the pro-apoptotic mechanism identified in cell culture is active within the tumor microenvironment.
Toxicity Assessment Not applicable (cellular level)Body Weight Loss, Clinical SignsEssential for establishing a therapeutic window; a compound must be effective without causing unacceptable toxicity to the host.[10][14]

Part 2: Neuroprotective Potential - From Neuronal Cultures to Disease Models

The association of 5-Fluoro-6-methoxy-1H-indole derivatives with α7 nicotinic acetylcholine receptors suggests a potential role in neuroprotection.[3] Validating this requires demonstrating the compound's ability to protect neurons from toxic insults in vitro and subsequently mitigate neurodegeneration and functional deficits in vivo.

In Vitro Foundation: Modeling Neurotoxicity and Protection

Neuronal cell lines or primary neurons are used to create a controlled environment of neurotoxicity, against which the protective effects of a compound can be measured.[15]

Key In Vitro Experiments:

  • Neurotoxicity Rescue Assays: Using toxins like 6-hydroxydopamine (6-OHDA) or glutamate to model Parkinson's-like oxidative stress or excitotoxicity, respectively.[16][17]

  • Mechanistic Pathway Analysis: Investigating signaling pathways crucial for neuronal survival, such as Nrf2/HO-1 or Akt/MAPK.[16]

Hypothetical Signaling Pathway for Neuroprotection

G 5-Fluoro-6-methoxy-1H-indole 5-Fluoro-6-methoxy-1H-indole α7 nAChR α7 nAChR 5-Fluoro-6-methoxy-1H-indole->α7 nAChR Activates Nrf2 Pathway Activation Nrf2 Pathway Activation α7 nAChR->Nrf2 Pathway Activation Neurotoxin (e.g., 6-OHDA) Neurotoxin (e.g., 6-OHDA) Oxidative Stress Oxidative Stress Neurotoxin (e.g., 6-OHDA)->Oxidative Stress Neuronal Apoptosis Neuronal Apoptosis Oxidative Stress->Neuronal Apoptosis Increased Antioxidant Response Increased Antioxidant Response Nrf2 Pathway Activation->Increased Antioxidant Response Increased Antioxidant Response->Oxidative Stress Inhibits Neuronal Survival Neuronal Survival Increased Antioxidant Response->Neuronal Survival

Caption: Potential neuroprotective mechanism of action.

Transition to In Vivo: Modeling Neurodegenerative Disease

To validate in vitro neuroprotection, animal models that recapitulate key aspects of human neurodegenerative diseases are employed. For example, the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is widely used to study Parkinson's disease, as MPTP induces the selective loss of dopaminergic neurons.[16]

Detailed In Vivo Protocol: MPTP Mouse Model of Parkinson's Disease

  • Animal Model: Use C57BL/6 mice, which are highly susceptible to MPTP-induced neurotoxicity.

  • Compound Administration: Pre-treat mice with 5-Fluoro-6-methoxy-1H-indole or vehicle for a specified period (e.g., 7-14 days) before MPTP administration.

  • Induction of Neurodegeneration: Administer MPTP (e.g., 4 injections of 20 mg/kg, i.p., at 2-hour intervals) to induce lesions in the substantia nigra. Continue compound/vehicle administration throughout the study.

  • Behavioral Assessment: Several days after MPTP treatment, conduct behavioral tests to assess motor function. Common tests include the rotarod test (for motor coordination) and the pole test (for bradykinesia).

  • Endpoint Analysis (Histology): After behavioral testing, sacrifice the animals and perfuse the brains. Process brain tissue for immunohistochemical analysis of Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. A reduction in TH-positive neurons in the substantia nigra and striatum is the hallmark of this model.

Comparative Data Summary: In Vitro vs. In Vivo Neuroprotection Validation
Metric In Vitro Model In Vivo Model (MPTP) Causality & Rationale
Primary Efficacy Readout % Increase in Neuronal Viability (vs. toxin alone)Improvement in Behavioral Test Scores (e.g., latency to fall in rotarod)Functional recovery in behavioral tests is the ultimate validation that cellular protection translates to a meaningful physiological benefit.
Mechanism Confirmation Increased Nrf2 or p-Akt levels (Western Blot)Preservation of TH-positive Neurons (Immunohistochemistry)Demonstrates that the compound prevents the neuronal cell death that underlies the functional deficits.
Biomarker Correlation Reduction in ROS or Caspase activityReduced markers of neuroinflammation (e.g., Iba1 for microglia) in brain tissue.Connects the molecular mechanism observed in vitro to the complex pathological cascade in vivo.[18]
Model System Neuronal cell line (e.g., SH-SY5Y) + ToxinC57BL/6 Mouse + MPTP ToxinThe in vivo model introduces systemic metabolism, the blood-brain barrier, and complex cell-cell interactions (e.g., neuroinflammation), which are absent in vitro.[19][20]

Conclusion: A Unified Approach to Preclinical Validation

The successful transition of a promising compound like 5-Fluoro-6-methoxy-1H-indole from in vitro discovery to a viable clinical candidate is entirely dependent on rigorous and logical in vivo validation.[4] While in vitro assays provide essential data on potency and mechanism at the cellular level, they cannot predict a compound's behavior in a complex, whole-organism system.[7]

By systematically progressing from cell-based cytotoxicity and neuroprotection assays to well-established xenograft and neurodegeneration animal models, researchers can build a comprehensive preclinical data package. This comparative approach, which constantly cross-validates endpoints between the two systems, is fundamental to establishing true therapeutic potential and making data-driven decisions for further development.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Fluoro-6-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic environment of pharmaceutical research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and sustainable laboratory practice. This guide provides a detailed protocol for the proper disposal of 5-Fluoro-6-methoxy-1H-indole, a fluorinated indole derivative. By elucidating the principles behind these procedures, we aim to empower laboratory personnel to manage this chemical waste stream with the highest degree of safety and environmental stewardship.

Hazard Profile and Risk Assessment: Understanding the "Why"

Inferred Hazard Assessment:

Hazard ClassPotential EffectsRationale
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Based on data for similar indole compounds.
Skin/Eye Irritation May cause skin and serious eye irritation.[1]A common characteristic of many functionalized aromatic compounds.
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[1]Fine powders of organic compounds can be irritating to the respiratory tract.
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.Halogenated organic compounds are often persistent in the environment.

The C-F (carbon-fluorine) bond is one of the strongest in organic chemistry, which contributes to the chemical stability and potential persistence of fluorinated compounds in the environment.[2] Incomplete combustion of such compounds can lead to the formation of hazardous byproducts, such as hydrogen fluoride (HF).[3] Therefore, the disposal method must be capable of completely destroying the molecule.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 5-Fluoro-6-methoxy-1H-indole for any purpose, including disposal, the following minimum PPE should be worn:

  • Gloves: Nitrile rubber gloves are a suitable choice. For extensive handling or in case of a spill, double-gloving is recommended.[4]

  • Eye Protection: Chemical splash goggles are mandatory.[4]

  • Lab Coat: A fully buttoned lab coat must be worn to protect from skin contact.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator for organic vapors and particulates is necessary.[5]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 5-Fluoro-6-methoxy-1H-indole is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in the regular trash.[4][6]

Step 1: Waste Segregation - The Foundation of Safe Disposal

Proper segregation is critical to prevent dangerous chemical reactions and to facilitate compliant and cost-effective disposal.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solid Waste."[7][8]

  • Compatibility: The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.[7]

  • No Mixing: Do not mix this waste with non-halogenated organic waste, acidic or basic waste, or oxidizing agents.[7][8]

Step 2: Waste Collection and Labeling

  • Solid Waste: Collect solid 5-Fluoro-6-methoxy-1H-indole and any contaminated materials (e.g., weighing paper, contaminated gloves) in the designated halogenated organic solid waste container.

  • Solutions: If the compound is in solution, it should be collected in a designated "Halogenated Organic Liquid Waste" container. The solvent must also be considered in the waste segregation.

  • Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE," the full chemical name "5-Fluoro-6-methoxy-1H-indole," and the approximate quantity.[8]

Step 3: Storage of Chemical Waste

  • Secure Closure: The waste container must be kept tightly closed except when adding waste.[7][8]

  • Designated Area: Store the waste container in a designated, well-ventilated satellite accumulation area, away from heat and ignition sources.[4]

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Professional Disposal: The ultimate disposal of 5-Fluoro-6-methoxy-1H-indole should be carried out by a licensed chemical waste disposal company. The preferred method of destruction for halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize acidic gases like HF.[2][6]

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control the Source: If it is safe to do so, prevent further spillage.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Fluoro-6-methoxy-1H-indole.

DisposalWorkflow start Start: 5-Fluoro-6-methoxy-1H-indole Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in 'Halogenated Organic Solid Waste' container is_solid->solid_waste Solid liquid_waste Collect in 'Halogenated Organic Liquid Waste' container is_solid->liquid_waste Liquid label_container Label container with: 'HAZARDOUS WASTE' Chemical Name Approximate Quantity solid_waste->label_container liquid_waste->label_container store_waste Store in designated Satellite Accumulation Area with secondary containment label_container->store_waste contact_ehs Contact EHS for pickup and professional disposal store_waste->contact_ehs

Caption: Disposal decision workflow for 5-Fluoro-6-methoxy-1H-indole.

Conclusion: A Culture of Safety

The proper disposal of 5-Fluoro-6-methoxy-1H-indole is a critical aspect of laboratory safety and environmental responsibility. By understanding the potential hazards associated with this and other halogenated organic compounds, and by adhering to the detailed procedures for segregation, collection, and disposal, researchers can minimize risks to themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and your EHS department for any questions or concerns.

References

  • U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Available at: [Link]

  • U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Available at: [Link]

  • University of California, Riverside. Chemical Waste Disposal Guidelines. Available at: [Link]

  • U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Available at: [Link]

  • Arnold & Porter. EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS. Environmental Edge. Available at: [Link]

  • Washington State University. Halogenated Solvents. Available at: [Link]

  • Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. Available at: [Link]

  • Federal Register. Environmental Protection Agency 40 CFR Parts 261 and 271. Available at: [Link]

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Personal protective equipment for handling 5-Fluoro-6-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 5-Fluoro-6-methoxy-1H-indole. Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively. This document is structured to provide a deep, technically-grounded understanding of the necessary precautions, moving beyond a simple checklist to explain the why behind each recommendation.

Hazard Assessment: Understanding the Risks

5-Fluoro-6-methoxy-1H-indole is a compound that requires careful handling due to its potential health hazards. A thorough understanding of its risk profile is the foundation of a safe laboratory practice.

According to safety data sheets (SDS), this compound is classified as:

  • Harmful if swallowed [1]

  • Toxic in contact with skin [1]

  • Causes serious eye irritation [1][2]

  • May cause respiratory irritation [2][3]

Additionally, it is noted as being very toxic to aquatic life , necessitating stringent disposal protocols to prevent environmental contamination[1]. While specific carcinogenicity data for this compound is not established, it is crucial to handle it with the assumption of potential long-term health effects, a standard practice for novel chemical entities.

Hazard ClassificationPotential Effects
Acute Oral Toxicity Harmful if ingested.
Acute Dermal Toxicity Toxic upon skin contact.
Eye Irritation Can cause serious and potentially damaging eye irritation.
Respiratory Irritation May irritate the respiratory tract if inhaled as a dust or aerosol.
Aquatic Toxicity Poses a significant threat to aquatic ecosystems.

Engineering and Administrative Controls: The First Line of Defense

Before resorting to Personal Protective Equipment (PPE), which is the last line of defense, robust engineering and administrative controls must be implemented to minimize exposure.

  • Ventilation: All handling of 5-Fluoro-6-methoxy-1H-indole should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] This is critical to prevent the inhalation of any airborne particles.

  • Designated Area: Establish a designated area for the handling and storage of this compound. This area should be clearly marked with appropriate hazard signs.

  • Safe Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[3][5][6]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE are critical for preventing direct contact with 5-Fluoro-6-methoxy-1H-indole. The following is a comprehensive guide to the necessary PPE.

Hand Protection

Given that the compound is toxic upon skin contact, robust hand protection is non-negotiable.

  • Glove Selection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in situations with a high risk of splash, consider using thicker gloves or double-gloving.[7] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Glove Inspection and Use: Before each use, visually inspect gloves for any signs of degradation or puncture. Remove and replace gloves immediately if they become contaminated, torn, or punctured. Do not wear gloves outside of the designated laboratory area to prevent cross-contamination.[7]

Eye and Face Protection

To prevent serious eye irritation, appropriate eye and face protection is essential.

  • Safety Glasses and Goggles: At a minimum, chemical splash goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[5]

  • Face Shield: For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles to provide full facial protection.[7][8]

Skin and Body Protection

A laboratory coat is the minimum requirement for body protection.

  • Lab Coat: A clean, buttoned lab coat should be worn to protect street clothing and skin from contamination.

  • Coveralls: For larger-scale operations or in the event of a spill, disposable coveralls (e.g., Tyvek) may be necessary to provide more comprehensive protection.[9]

Respiratory Protection

While engineering controls should be the primary means of preventing inhalation, respiratory protection may be required in certain situations.

  • Respirator Use: If working outside of a fume hood or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate particulate filter should be used. Consult with your institution's Environmental Health and Safety (EHS) department for proper respirator selection, fit-testing, and training.

Safe Handling and Operational Workflow

A systematic approach to handling 5-Fluoro-6-methoxy-1H-indole is crucial for minimizing risk. The following workflow outlines the key steps for safe handling.

Caption: Workflow for the safe handling of 5-Fluoro-6-methoxy-1H-indole.

Disposal Plan: Environmental Responsibility

Proper disposal of 5-Fluoro-6-methoxy-1H-indole and any contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, pipette tips), and empty containers, must be collected as hazardous waste.[10] Do not mix this waste with non-hazardous trash.

  • Waste Containers: Use chemically compatible, leak-proof containers for waste collection. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "5-Fluoro-6-methoxy-1H-indole".[10]

  • Disposal Procedure: The ultimate disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[11] Contact your institution's EHS department to arrange for pickup and disposal. Under no circumstances should this compound be disposed of down the drain or in regular trash.[11]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][3]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[5]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4][5] Do not allow the material to enter drains.[1]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 5-Fluoro-6-methoxy-1H-indole and ensure a safe and productive research environment.

References

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  • 5 - SAFETY D
  • 5-Fluoroindole - GoldBio.
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  • 5-Fluoroindole - SAFETY D
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  • Chemical PPE - Trihydro Corpor
  • How to Choose PPE for Chemical Work. (2025-10-23).
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  • Proper Disposal of 5-(thiophen-2-yl)
  • 1211595-72-0 | 5-fluoro-6-methoxy-1H-indole - Anax Labor
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  • Essential Procedures for the Safe Disposal of 5-chloro-3-ethyl-2-methyl-1H-indole - Benchchem.
  • 5-Fluoro-6-Methoxy-1H-indole CAS#: 1211595-72-0 - ChemicalBook.
  • Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Labor

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.